2'-O-methyladenosine 5'-phosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H16N5O7P |
|---|---|
Molecular Weight |
361.25 g/mol |
IUPAC Name |
[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7P/c1-21-8-7(17)5(2-22-24(18,19)20)23-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20)/t5-,7?,8+,11-/m1/s1 |
InChI Key |
TVGFEBXIZUYVFR-DWVWSIQXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of 2'-O-methyladenosine 5'-phosphate: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the biological role of 2'-O-methyladenosine 5'-phosphate (Am), a critical post-transcriptional modification of RNA. Primarily located as the first transcribed nucleotide in the cap-1 structure of eukaryotic messenger RNA (mRNA), Am is pivotal in ensuring RNA stability, enhancing translational efficiency, and orchestrating the evasion of the innate immune system. This document details the molecular mechanisms governed by this modification, presents quantitative data on its interactions, outlines experimental protocols for its detection and analysis, and provides visual representations of the key signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the fields of molecular biology, immunology, and therapeutic RNA development.
Introduction
Post-transcriptional modifications of RNA are crucial regulators of gene expression and cellular function. Among the over 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most common and functionally significant.[1][2] When this modification occurs on an adenosine (B11128) nucleotide, it forms 2'-O-methyladenosine (Am). In its monophosphate form within an RNA chain, this compound plays a profound role, particularly when present at the 5' end of eukaryotic mRNAs.
The most prominent role of Am is as a component of the "cap-1" structure at the 5' end of mRNA.[3] This structure is formed by the 2'-O-methylation of the first transcribed nucleotide adjacent to the 7-methylguanosine (B147621) (m7G) cap.[3] The presence of the cap-1 structure, and therefore this compound, has significant implications for the lifecycle of an mRNA molecule, from its stability and translation to its interaction with the host's immune system. This guide will delve into the multifaceted biological functions of this important modified nucleotide.
Core Biological Roles of this compound
The biological significance of this compound is primarily manifested in three key areas: RNA stability, translation, and innate immune evasion.
Enhancing RNA Stability
The 2'-O-methylation of the first nucleotide of an mRNA, often an adenosine, is a critical determinant of its stability. This modification provides protection against cellular exonucleases that would otherwise degrade the RNA. Specifically, the cap-1 structure containing Am has been shown to be resistant to the decapping and degradation activities of the DXO enzyme (also known as Rai1).[4][5] DXO is a key enzyme in RNA quality control, targeting and degrading incompletely capped RNAs. The presence of the 2'-O-methyl group on the first nucleotide is sufficient to prevent DXO from cleaving the cap, thereby sparing the mature mRNA from degradation.[4] This protective mechanism is crucial for maintaining a stable pool of translatable mRNA within the cell.
Modulating Translation
The 5' cap structure is essential for the initiation of cap-dependent translation, a process mediated by the cap-binding protein eIF4E.[5] While the cap-0 structure (m7GpppN) is sufficient for translation, the cap-1 structure (m7GpppNm) can further enhance protein production in a cell-specific manner.[3][5] The presence of 2'-O-methyladenosine as the first nucleotide can therefore contribute to higher levels of protein synthesis from a given mRNA transcript. This has significant implications for the development of mRNA-based therapeutics and vaccines, where maximizing protein expression is a key objective.[6]
Evasion of the Innate Immune System
A crucial function of this compound is its role in discriminating "self" from "non-self" RNA, thereby preventing the activation of the innate immune system.[5] The innate immune system has evolved pattern recognition receptors (PRRs) that detect foreign nucleic acids, such as those from invading viruses.[7][8] Cytosolic sensors like RIG-I (retinoic acid-inducible gene I) and endosomal Toll-like receptors (TLRs) like TLR7 and TLR8 can recognize single-stranded viral RNA.[7][8]
The absence of a cap-1 structure, and specifically the 2'-O-methylation of the first nucleotide, is a molecular signature of "non-self" RNA.[5] RNAs lacking this modification are recognized by RIG-I, leading to a signaling cascade that results in the production of type I interferons and an antiviral inflammatory response.[9] The presence of 2'-O-methyladenosine at the 5' end of an mRNA effectively masks it from this surveillance system, allowing it to be translated without triggering an immune response.[5] This is a critical consideration for the design of synthetic mRNA for therapeutic applications, such as vaccines and protein replacement therapies.
Signaling Pathways and Molecular Interactions
The biological roles of this compound are mediated through specific molecular interactions and signaling pathways.
mRNA Capping and Maturation Pathway
The formation of the cap-1 structure containing 2'-O-methyladenosine is a key step in mRNA maturation. This process is catalyzed by a cap-specific (nucleoside-2'-O-)-methyltransferase, CMTR1.
Innate Immune Recognition Pathway
The presence or absence of this compound at the 5' end of an RNA molecule dictates its interaction with the innate immune sensor RIG-I.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of 2'-O-methyladenosine with cellular machinery.
Table 1: Binding Affinities of Enzymes for 2'-O-methylated Substrates
| Enzyme | Substrate | Binding Affinity (KM) | Organism | Reference |
| PCIF1 | Capped 5'-Am oligonucleotide | 0.3 µM | Human | [10][11] |
| PCIF1 | Uncapped 5'-Am oligonucleotide | 0.4 µM | Human | [10][11] |
| PCIF1 | Unmodified A cap analog | 1.2 - 2.3 µM | Human | [10] |
| DXO | cap0-RNA | Not explicitly stated, but higher affinity | Human | [4] |
| DXO | cap1-RNA | Drastically reduced affinity | Human | [4] |
Table 2: Relative Abundance of 2'-O-methyladenosine in Biological Samples
| Sample Type | Organism/Source | Relative Content of Am | Reference |
| Small RNAs (18-30 nt) | Herbal Decoction (BZL) | 5.04% | [12] |
Experimental Protocols
The detection and quantification of this compound in RNA require specialized techniques. Below are outlines of key experimental protocols.
Detection and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This is a highly sensitive and quantitative method for identifying and measuring modified nucleosides.
Workflow:
Detailed Steps:
-
RNA Isolation: Isolate total RNA from the cells or tissues of interest using a standard protocol (e.g., TRIzol extraction).
-
Enzymatic Digestion: The purified RNA is completely digested into single nucleosides using a cocktail of enzymes such as phosphodiesterase I, benzonase, and alkaline phosphatase.[12]
-
Deproteinization: The digested sample is subjected to ultrafiltration to remove the enzymes and other proteins.[12]
-
LC-MS/MS Analysis: The resulting nucleoside mixture is separated by hydrophilic interaction liquid chromatography (HILIC) and analyzed by tandem mass spectrometry (MS/MS).[13] The identification and quantification of Am are achieved by comparing its retention time and mass-to-charge ratio with those of a known standard.
RNase H-Based Cleavage Assay for Site-Specific Analysis
This method allows for the quantification of 2'-O-methylation at a specific site within an RNA molecule.
Principle:
RNase H is an endonuclease that specifically cleaves the RNA strand of an RNA:DNA hybrid. However, it cannot cleave a phosphodiester bond where the ribose of the preceding nucleotide is 2'-O-methylated.[14]
Methodology:
-
Design of a Chimeric Oligonucleotide: A chimeric oligonucleotide composed of 2'-O-methyl RNA and a single DNA residue at the desired cleavage site is designed to be complementary to the target RNA sequence.
-
Hybridization: The chimeric oligonucleotide is hybridized to the target RNA.
-
RNase H Digestion: The RNA:chimera hybrid is incubated with RNase H. Cleavage will only occur if the nucleotide at the target site is not 2'-O-methylated.
-
Analysis: The cleavage products are analyzed by gel electrophoresis. The extent of cleavage is inversely proportional to the level of 2'-O-methylation at that site.[14]
Thin-Layer Chromatography (TLC)
TLC is a classic method for separating and identifying radiolabeled nucleotides.
Methodology:
-
RNA Radiolabeling: The RNA of interest is radiolabeled, for example, at the 5' end with [γ-³²P]ATP and T4 polynucleotide kinase after de-capping and de-phosphorylation.[3]
-
Nuclease Digestion: The labeled RNA is completely digested to mononucleotides using nucleases like nuclease P1.
-
TLC Separation: The resulting nucleotide mixture is spotted onto a TLC plate and separated in two dimensions using different solvent systems.
-
Autoradiography: The positions of the radiolabeled nucleotides are visualized by autoradiography and compared to the positions of known standards to identify this compound.[3]
Role in Drug Development and Therapeutics
The understanding of the biological role of this compound has significant implications for the development of RNA-based therapeutics.
-
mRNA Vaccines and Therapeutics: Incorporating 2'-O-methylated nucleotides, including Am, into synthetic mRNA is a critical strategy to enhance their stability and reduce their immunogenicity.[6] This is a cornerstone of the technology behind successful mRNA vaccines.
-
Antiviral Drug Development: The enzymes responsible for viral RNA capping and methylation are attractive targets for antiviral drug development. Inhibitors of these enzymes could prevent viruses from camouflaging their RNA, thereby allowing the host immune system to recognize and eliminate the infection.
-
Aptamer Synthesis: The increased nuclease resistance conferred by 2'-O-methylation makes it a valuable modification in the synthesis of RNA aptamers, which are short RNA molecules that can bind to specific targets.
Conclusion
This compound, a seemingly subtle modification, plays a profound and multifaceted role in RNA biology. Its presence in the cap-1 structure of eukaryotic mRNA is a key determinant of RNA stability, translational efficiency, and the critical ability to evade the innate immune system. For researchers and professionals in drug development, a thorough understanding of the mechanisms governed by this modified nucleotide is essential for the rational design of next-generation RNA therapeutics and antiviral agents. The experimental protocols outlined in this guide provide a foundation for the further investigation and quantification of this important epitranscriptomic mark. As our understanding of the epitranscriptome continues to expand, the significance of modifications like this compound in health and disease is certain to become even more apparent.
References
- 1. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Innate immune responses to RNA: sensing and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Antiviral Immune Response by N6-Methyladenosine of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic characterization of mRNA cap adenosine-N6 methyltransferase PCIF1 activity on uncapped RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Enzymatic Characterization of mRNA Cap Adenosine-N6 Methyltransferase " by Dan Yu, Nan Dai et al. [digitalcommons.library.tmc.edu]
- 12. 2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 14. Quantitative Analysis of RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2'-O-Methylation in Messenger RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribose 2'-O-methylation (Nm), a prevalent post-transcriptional modification, is emerging as a critical regulator of messenger RNA (mRNA) function and fate. This technical guide provides an in-depth exploration of the multifaceted roles of 2'-O-methylation in mRNA biology, including its impact on stability, translation, and the innate immune response. We delve into the key enzymatic players responsible for the deposition of this modification and its implications in health and disease, particularly in cancer and viral infections. This document offers a comprehensive resource for researchers and drug development professionals, featuring detailed experimental protocols for the detection and quantification of 2'-O-methylation, a compilation of quantitative data to illustrate its functional consequences, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction to 2'-O-Methylation of mRNA
2'-O-methylation is a chemical modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar of a nucleotide within an RNA molecule.[1] While extensively studied in non-coding RNAs such as ribosomal RNA (rRNA) and small nuclear RNA (snRNA), its presence and function in messenger RNA (mRNA) are now gaining significant attention. In mRNA, 2'-O-methylation can occur at two principal locations: the 5' cap structure and internal positions within the transcript.
-
Cap 2'-O-Methylation: In higher eukaryotes, the 5' cap of mRNA is typically modified by 2'-O-methylation at the first and sometimes the second transcribed nucleotide, forming the cap 1 and cap 2 structures, respectively.[2] This modification is crucial for distinguishing "self" from "non-self" RNA, thereby preventing the activation of the innate immune system.[3]
-
Internal 2'-O-Methylation: Recent advancements in high-throughput sequencing have revealed the presence of 2'-O-methylation at internal sites within the coding sequence (CDS) and untranslated regions (UTRs) of mRNA.[3][4] These internal modifications have been shown to influence mRNA stability and translation.[3][5]
The enzymes responsible for these modifications, the functional consequences of their deposition, and the methods to study them are the core focus of this guide.
The Enzymatic Machinery of mRNA 2'-O-Methylation
The deposition of 2'-O-methyl groups on mRNA is carried out by a specific set of methyltransferases.
-
Fibrillarin (FBL): Traditionally known for its role in rRNA methylation, FBL has been identified as a key enzyme for internal 2'-O-methylation of mRNA.[3] It is often guided to its target sites by small nucleolar RNAs (snoRNAs).[5]
-
Cap-Specific Methyltransferases (CMTR1 and CMTR2): CMTR1 is responsible for the 2'-O-methylation of the first transcribed nucleotide (to form the cap 1 structure), while CMTR2 methylates the second nucleotide (to form the cap 2 structure).[6] There is evidence suggesting some redundancy and context-dependent activity between these two enzymes.[6]
-
FTSJ3: This methyltransferase has been implicated in the 2'-O-methylation of viral RNA, such as that of HIV-1, as a mechanism to evade the host's innate immune response.[7][8][9]
Functional Consequences of mRNA 2'-O-Methylation
The presence of a 2'-O-methyl group on an mRNA molecule can have profound effects on its lifecycle and its interaction with the cellular machinery.
Enhancing mRNA Stability
Internal 2'-O-methylation has been shown to protect mRNA from degradation, thereby increasing its half-life.[3] This stabilization is thought to occur through the recruitment of specific binding proteins or by inducing conformational changes that make the mRNA less susceptible to ribonucleases.[4] FBL-mediated 2'-O-methylation is particularly associated with mRNAs that have long half-lives.[3] Furthermore, the cap 1 structure provides resistance against decapping enzymes like DXO, which selectively degrade incompletely capped transcripts.[10][11]
Modulating Translation Efficiency
The impact of 2'-O-methylation on translation is complex and context-dependent. While cap 1 and cap 2 structures are generally associated with efficient translation, internal 2'-O-methylation within the coding sequence can act as a significant impediment to the ribosome. This modification can disrupt the decoding of codons, leading to a substantial decrease in translation efficiency.[5][12] In some reported cases, this reduction can be as dramatic as 100-fold.[12]
Evading the Innate Immune Response
A critical function of 2'-O-methylation at the 5' cap is to mark cellular mRNA as "self" and prevent its recognition by cytosolic pattern recognition receptors (PRRs) that trigger an antiviral response. The key PRRs involved are RIG-I and IFIT1.
-
RIG-I (Retinoic acid-Inducible Gene I): This sensor detects viral RNA, particularly those with a 5'-triphosphate group. While it can also bind to uncapped or cap 0 RNA, the presence of a cap 1 structure, with its 2'-O-methylated first nucleotide, significantly reduces its binding affinity, thereby preventing the activation of the downstream interferon signaling pathway.[13][14]
-
IFIT1 (Interferon-Induced Protein with Tetratricopeptide Repeats 1): IFIT1 directly binds to the 5' end of RNAs that lack 2'-O-methylation and sequesters them, inhibiting their translation.[15][16][17][18] This provides a potent antiviral mechanism.
Data Presentation: Quantitative Effects of 2'-O-Methylation
To provide a clear and comparative overview, the following tables summarize the quantitative data available on the functional impact of 2'-O-methylation.
Table 1: Effect of 2'-O-Methylation on mRNA Stability
| Feature | Unmethylated mRNA | 2'-O-Methylated mRNA | Fold Change/Effect | Reference(s) |
| Susceptibility to DXO degradation | Susceptible (cap0) | Resistant (cap1) | N/A | [10][11] |
| General mRNA half-life | Shorter | Enriched in long half-life population | Qualitative | [3] |
Table 2: Effect of 2'-O-Methylation on Translation Efficiency
| Location of 2'-O-Methylation | Effect on Translation | Quantitative Impact | Reference(s) |
| Internal (Coding Sequence) | Inhibition | Up to 100-fold decrease | [12] |
Table 3: Binding Affinities of Innate Immune Receptors to RNA
| Receptor | RNA Ligand | Dissociation Constant (Kd) | Reference(s) |
| RIG-I | 5'ppp dsRNA | ~2 nM | [14] |
| RIG-I | Cap0 dsRNA | ~2 nM | [14] |
| RIG-I | Cap1 dsRNA | Reduced affinity by ~200-fold compared to Cap0 | [13] |
| IFIT1 | Cap0 RNA (HCoV) | ~250 nM | [16] |
| IFIT1 | Cap0 RNA (MHV) | <100 nM | [16] |
| IFIT1 | Cap1 RNA | Reduced binding affinity | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to detect and quantify 2'-O-methylation in mRNA.
Reverse Transcription at Low dNTP concentrations followed by PCR (RTL-P)
RTL-P is a sensitive and semi-quantitative method to detect 2'-O-methylated sites in specific RNAs.[19][20][21] The principle is that reverse transcriptase activity is impeded by 2'-O-methylation at low concentrations of deoxynucleoside triphosphates (dNTPs).
Protocol:
-
RNA Preparation: Isolate total RNA or poly(A)-selected mRNA from cells or tissues of interest. Treat with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (RT):
-
Set up two parallel RT reactions for each RNA sample.
-
Low dNTP reaction: Use a final dNTP concentration of 0.5–4 µM.
-
High dNTP reaction: Use a final dNTP concentration of 40 µM–1 mM as a control.
-
Use a gene-specific primer that anneals downstream of the putative 2'-O-methylation site.
-
Perform reverse transcription using an M-MLV reverse transcriptase.
-
-
PCR Amplification:
-
Use the cDNA from both low and high dNTP reactions as templates for PCR.
-
Design two forward primers: one upstream (FU) and one downstream (FD) of the putative methylation site. The reverse primer (R) is the same for both.
-
Perform semi-quantitative or quantitative PCR (qPCR) using the FU/R and FD/R primer pairs.
-
-
Analysis:
-
Analyze the PCR products by gel electrophoresis or qPCR.
-
In the presence of a 2'-O-methylated site, the amount of the longer PCR product (from the FU primer) will be significantly lower in the low dNTP reaction compared to the high dNTP reaction and compared to the shorter PCR product (from the FD primer). The ratio of FU/FD products can be used for semi-quantitative analysis.[22]
-
RiboMethSeq
RiboMethSeq is a high-throughput sequencing method that maps 2'-O-methylation sites based on their resistance to alkaline hydrolysis.[23][24][25]
Protocol:
-
RNA Fragmentation: Subject total RNA or enriched RNA species to random alkaline hydrolysis. The phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from cleavage.
-
Library Preparation:
-
Perform end-repair of the RNA fragments to generate 5'-monophosphate and 3'-hydroxyl termini.
-
Ligate sequencing adapters to the 3' and 5' ends of the RNA fragments.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA library by PCR.
-
-
High-Throughput Sequencing: Sequence the prepared library on an Illumina platform.
-
Data Analysis:
-
Align the sequencing reads to a reference transcriptome.
-
The positions of 2'-O-methylation are identified as gaps or a significant reduction in the coverage of 5' and 3' read ends.
-
The level of methylation can be quantified by calculating a "RiboMethSeq score" based on the protection from cleavage at each site.[25]
-
Nm-seq
Nm-seq is a sensitive, high-throughput method for mapping 2'-O-methylation sites at single-base resolution, which is particularly useful for low-abundance transcripts like mRNA.[1][26][27] It utilizes the resistance of 2'-O-methylated nucleotides to periodate (B1199274) oxidation and subsequent β-elimination.
Protocol:
-
RNA Fragmentation: Fragment the RNA to a desired size range.
-
Iterative Oxidation, β-Elimination, and Dephosphorylation (OED):
-
Treat the RNA fragments with sodium periodate to oxidize the 3'-terminal ribose of nucleotides with a free 2'-hydroxyl group.
-
Induce β-elimination to remove the oxidized nucleotide.
-
Treat with a phosphatase to remove the resulting 3'-phosphate.
-
Repeat these OED cycles to sequentially remove nucleotides from the 3' end until a 2'-O-methylated nucleotide is encountered, which will block the reaction.
-
-
Library Preparation:
-
Ligate a 3' sequencing adapter to the newly exposed 3'-hydroxyl of the 2'-O-methylated nucleotide.
-
Perform reverse transcription and PCR to generate the sequencing library.
-
-
High-Throughput Sequencing and Data Analysis:
-
Sequence the library and map the reads to the transcriptome.
-
The 5' ends of the reads will correspond to the position immediately downstream of the 2'-O-methylated nucleotide.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts and experimental procedures related to mRNA 2'-O-methylation.
Caption: Innate immune sensing of mRNA 2'-O-methylation status.
Caption: Experimental workflow for RTL-P.
Caption: Regulation of mRNA fate by 2'-O-methylation.
Conclusion and Future Directions
The study of mRNA 2'-O-methylation is a rapidly evolving field with significant implications for our understanding of gene regulation and the development of novel therapeutics. This modification plays a dual role in fine-tuning gene expression, enhancing the stability of some transcripts while repressing the translation of others. Its function as a key determinant of self versus non-self RNA identity highlights its importance in immunology and virology.
Future research will likely focus on several key areas:
-
Mapping the complete mRNA "methylome": Developing more quantitative and high-resolution techniques to map all 2'-O-methylated sites across different cell types and conditions.
-
Unraveling the regulatory networks: Identifying the full complement of proteins that "write," "read," and "erase" these marks and understanding how their activity is regulated.
-
Therapeutic applications: Designing mRNA-based therapeutics with optimized 2'-O-methylation patterns to enhance their stability, translational efficiency, and to minimize immunogenicity.
-
Disease association: Further exploring the links between aberrant 2'-O-methylation and diseases such as cancer, neurodegenerative disorders, and autoimmune diseases.
This technical guide serves as a foundational resource for researchers and professionals seeking to explore the exciting and impactful field of mRNA 2'-O-methylation. The provided data, protocols, and visualizations offer a starting point for further investigation and innovation.
References
- 1. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Capping and De-Capping [biosyn.com]
- 3. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CMTr mediated 2′-O-ribose methylation status of cap-adjacent nucleotides across animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTSJ3 is an RNA 2'-O-methyltransferase recruited by HIV to avoid innate immune sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
- 10. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. RIG-I recognizes metabolite-capped RNAs as signaling ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for m7G recognition and 2′-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. pnas.org [pnas.org]
- 17. Structure of human IFIT1 with capped RNA reveals adaptable mRNA binding and mechanisms for sensing N1 and N2 ribose 2'-O methylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.plos.org [journals.plos.org]
- 19. academic.oup.com [academic.oup.com]
- 20. RTL-P: a sensitive approach for detecting sites of 2'-O-methylation in RNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 24. Mapping and Quantification of tRNA 2'-O-Methylation by RiboMethSeq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 26. Nm-seq maps 2'-O-methylation sites in human mRNA with base precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]
2'-O-methyladenosine in non-coding RNA function
An In-depth Technical Guide to 2'-O-methyladenosine (Am) in Non-coding RNA Function
Introduction to 2'-O-methyladenosine (Am)
2'-O-methylation (Nm) is a prevalent and highly conserved post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl group of the ribose sugar.[1][2] When this modification occurs on an adenosine (B11128) residue, it is termed 2'-O-methyladenosine (Am). This modification is one of the most common found in stable non-coding RNAs (ncRNAs), including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA).[1][3] Unlike base modifications such as N6-methyladenosine (m6A), Am does not directly alter the hydrogen bonding face of the nucleobase. Instead, its primary biochemical effect is to alter the sugar pucker conformation. The 2'-O-methyl group sterically favors the C3'-endo conformation of the ribose, which is the characteristic pucker found in A-form RNA helices.[1][4] This pre-organization of the sugar moiety enhances the thermodynamic stability of RNA duplexes and structured regions.[1][5] This fundamental property underpins the diverse functional roles of Am in the biogenesis, structure, and function of ncRNAs.
The Regulatory Machinery: Writers, Erasers, and Readers
The installation and recognition of RNA modifications are governed by a set of proteins often categorized as "writers," "erasers," and "readers."
The "Writer" Enzymes
The primary enzyme responsible for catalyzing Am formation in eukaryotic rRNA and snRNA is Fibrillarin (FBL) .[6] FBL is a highly conserved S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[6] It does not act alone but functions as the catalytic core of a larger ribonucleoprotein complex known as the box C/D small nucleolar ribonucleoprotein (snoRNP).[3][4] Within this complex, a guide box C/D snoRNA provides substrate specificity by forming a duplex with the target RNA, positioning a specific nucleotide into the active site of FBL for methylation.[7]
In some organisms and for specific ncRNA classes, other writers are involved. In Drosophila and plants, the methyltransferase Hen1 is responsible for the 2'-O-methylation of the 3'-terminal nucleotide of microRNAs (miRNAs) and small interfering RNAs (siRNAs).
"Eraser" and "Reader" Proteins
Erasers: Unlike the dynamic regulation seen with m6A, where demethylases like FTO and ALKBH5 act as "erasers," dedicated enzymes that actively remove internal 2'-O-methyl groups from ncRNAs have not been identified. This suggests that Am is a largely stable and static modification, with its turnover likely coupled to the degradation of the RNA molecule itself.
Readers: Similarly, there is no known class of "reader" proteins that specifically recognizes internal Am modifications to execute downstream functions, in contrast to the YTH-domain family of m6A readers.[8] Instead, the functional consequences of Am are thought to be mediated primarily through its direct impact on RNA structure and its interactions with other molecules. By stabilizing local RNA structures, Am can enhance or inhibit the binding of general RNA-binding proteins, thereby influencing the assembly, stability, and catalytic activity of RNP complexes.[1]
Functional Roles of Am in Non-coding RNAs
The structural stabilization conferred by Am is critical to the function of major ncRNA families.
Ribosomal RNA (rRNA)
Am modifications are abundant in rRNAs and are strategically located in universally conserved and functionally critical regions, such as the peptidyl transferase center and the decoding site.[9] Their primary roles include:
-
Ribosome Biogenesis: Am is essential for the correct folding of pre-rRNA and the proper assembly of ribosomal proteins to form the small and large ribosomal subunits.[9]
-
Translational Fidelity: By reinforcing the precise three-dimensional architecture of the ribosome, Am contributes to the accuracy of mRNA decoding and peptide bond formation during protein synthesis.
Small Nuclear RNA (snRNA)
The snRNAs (U1, U2, U4, U5, U6) that form the catalytic core of the spliceosome are extensively 2'-O-methylated.[3] These modifications are clustered in regions vital for RNA-RNA and RNA-protein interactions.
-
Spliceosome Assembly: Am stabilizes the intricate structures of snRNAs, which is a prerequisite for the assembly of snRNPs and their subsequent incorporation into the spliceosome.
-
Splicing Fidelity: The modifications help maintain the correct conformation of the spliceosome's active site, ensuring the precise recognition of splice sites and the accurate excision of introns from pre-mRNAs.
Transfer RNA (tRNA)
tRNAs are heavily modified, and Am is a key contributor to their structural integrity.
-
Structural Stability: Am helps to stabilize the canonical L-shaped tertiary structure of tRNA. This rigid structure is crucial for its recognition by aminoacyl-tRNA synthetases (which charge the tRNA with the correct amino acid) and for its proper binding to the ribosome during translation.
MicroRNA (miRNA)
In plants and some invertebrates, 2'-O-methylation occurs on the 3'-terminal nucleotide of miRNAs.
-
Increased Stability: This terminal modification protects the miRNA from 3'-uridylation and subsequent degradation by exonucleases. This significantly increases the half-life and stability of the mature miRNA, enhancing its gene-silencing activity.
Quantitative Data on Am Function
The biophysical impact of Am can be quantified, providing a basis for its role in stabilizing ncRNAs. The data below summarizes key findings.
| Parameter | ncRNA Target | Quantitative / Qualitative Effect | Citation |
| Thermodynamic Stability | General RNA Duplex | Each Am modification increases duplex stability by ~0.2 kcal/mol. | [1] |
| Melting Temperature (Tm) | General RNA Duplex | Increases Tm, indicating greater thermal stability. The exact value is sequence-dependent. | [5][10] |
| Structural Conformation | All ncRNAs | Strongly favors the C3'-endo ribose pucker, pre-organizing the RNA backbone for A-form helices. | [1][4] |
| Nuclease Resistance | General RNA | The phosphodiester bond 3' to an Am site shows increased resistance to alkaline and some enzymatic cleavage. | [4][6] |
| Modification Stoichiometry | Human 18S rRNA | Site A1832 is ~98% modified, indicating constitutive modification at key sites. | [11] |
| Modification Stoichiometry | Human mRNA | In contrast to rRNA, internal mRNA Nm sites are often sub-stoichiometric (1-30% modified), suggesting regulatory roles. | [12] |
Experimental Protocols for Am Detection
Several methods have been developed to map and quantify Am sites, each leveraging a unique biochemical property of the 2'-O-methyl group.
RiboMeth-seq: Mapping by Alkaline Hydrolysis Resistance
RiboMeth-seq is a high-throughput method that identifies 2'-O-methylated sites based on their inherent resistance to random alkaline hydrolysis.[6][13][14] The phosphodiester bond immediately 3' to a 2'-O-methylated nucleotide is less susceptible to cleavage, creating a gap in sequencing coverage at that position.
Detailed Protocol:
-
RNA Isolation: Isolate total RNA or the ncRNA fraction of interest from cells or tissues. Ensure high quality and integrity of the RNA.
-
Alkaline Fragmentation: Subject the RNA (typically 10-100 ng) to controlled random hydrolysis using an alkaline buffer (e.g., sodium carbonate).[6] This generates a library of RNA fragments of varying lengths.
-
End Repair: The fragmented RNA ends are heterogeneous. Treat the fragments with T4 Polynucleotide Kinase (PNK) to remove 3'-phosphates and phosphorylate 5'-hydroxyls, preparing them for ligation.
-
Adapter Ligation: Ligate sequencing adapters to the 3' and 5' ends of the repaired RNA fragments.
-
Reverse Transcription & PCR: Convert the ligated RNA fragments into a cDNA library using reverse transcriptase. Amplify the library via PCR to add barcodes and generate sufficient material for sequencing.
-
High-Throughput Sequencing: Sequence the resulting cDNA library on an Illumina platform.[6][15]
-
Data Analysis:
-
Align the sequencing reads to the reference transcriptome (e.g., rRNA and snRNA sequences).
-
Calculate the coverage of 5' and 3' read ends at each nucleotide position.
-
Identify 2'-O-methylated sites by detecting positions with a significant drop in cleavage events (a gap in the end-coverage profile) compared to neighboring nucleotides. A "MethScore" is often calculated to quantify the level of protection.[6]
-
Periodate (B1199274) Oxidation and β-elimination: For 3'-Terminal Am
This chemical method is specifically used to detect 2'-O-methylation at the 3'-terminus of an RNA molecule, such as in miRNAs.[16][17] It relies on the fact that a 2'-O-methyl group protects the 3'-terminal ribose from oxidation by sodium periodate (NaIO₄).
Detailed Protocol:
-
RNA Sample Preparation: Isolate the small RNA fraction containing the ncRNA of interest (e.g., miRNA).
-
Periodate Oxidation: Treat the RNA sample with sodium periodate. The periodate will oxidize the cis-diol group present at the 3'-terminus of any RNA with a free 2'-OH and 3'-OH, converting the terminal ribose into a dialdehyde (B1249045).[16][17] RNAs with a 2'-O-methylated 3'-terminus are protected from this reaction.
-
β-elimination: Treat the sample with an amine catalyst (e.g., lysine) under alkaline conditions. This induces β-elimination, which removes the oxidized dialdehyde base from the unprotected RNAs, resulting in a truncated RNA molecule with a 3'-phosphate.[17][18]
-
Analysis: The modification status is determined by detecting the size difference.
-
Northern Blotting / Gel Electrophoresis: The treated and untreated samples are run on a high-resolution polyacrylamide gel. Unmethylated RNAs will migrate faster after treatment due to truncation, while the migration of 3'-Am protected RNAs will be unaffected.[17]
-
qRT-PCR: This method can also be coupled with quantitative RT-PCR, where the truncated, unmethylated RNAs are less efficiently reverse-transcribed or amplified.[16]
-
Nanopore Direct RNA Sequencing
A cutting-edge technique that allows for the direct detection of RNA modifications without the need for chemical treatment or amplification.[19][20] As a full-length, single RNA molecule passes through a protein nanopore, it produces a characteristic disruption in an ionic current. RNA modifications like Am cause subtle but detectable deviations from the expected signal for the canonical nucleotides.[2][21][22] By training machine learning models on data from known modified and unmodified sequences, these signal deviations can be used to identify and map Am sites across the entire transcriptome at single-molecule resolution.[2][19][20]
References
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions [mdpi.com]
- 4. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Probing N6-methyladenosine RNA modification status at single nucleotide resolution in mRNA and long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. High-throughput and site-specific identification of 2′-O-methylation sites using ribose oxidation sequencing (RibOxi-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nanoporetech.com [nanoporetech.com]
- 20. Nm-Nano: a machine learning framework for transcriptome-wide single-molecule mapping of 2´-O-methylation (Nm) sites in nanopore direct RNA sequencing datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for mapping 2'-O-methylation using nanopore direct RNA-seq data with NanoNm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol for mapping 2'-O-methylation using nanopore direct RNA-seq data with NanoNm. | Broad Institute [broadinstitute.org]
discovery and history of 2'-O-methyladenosine in RNA
An In-depth Technical Guide to 2'-O-methyladenosine (Am) in RNA: Discovery, History, and Core Methodologies
Executive Summary
Ribose 2'-O-methylation (Nm) is one of the most prevalent chemical modifications found in a wide array of RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and various small non-coding RNAs.[1][2] This modification, where a methyl group is added to the 2'-hydroxyl group of a nucleotide's ribose sugar, plays a critical role in RNA metabolism, structure, and function. This guide focuses specifically on 2'-O-methyladenosine (Am), providing a comprehensive overview of its historical discovery, the evolution of detection methodologies, its quantitative distribution, and its known biological functions. Detailed experimental protocols for key analytical techniques are provided, along with graphical representations of workflows and pathways to offer a practical resource for researchers, scientists, and professionals in drug development.
The Discovery and History of 2'-O-methyladenosine
The journey of understanding RNA modifications began decades ago, with many foundational discoveries occurring in the 1970s.[3] Initially, these "fifth nucleotides" were identified in stable, abundant non-coding RNAs like tRNA and rRNA.[3] 2'-O-methylation was among these early-characterized modifications.[1][3] The initial methods for detection were based on the physicochemical properties of the modified nucleosides, relying on techniques like paper chromatography and two-dimensional thin-layer chromatography (2D-TLC) to separate and identify these novel components of RNA.[3][4]
While discovered early, the full scope of 2'-O-methylation's importance, particularly in less abundant and more dynamic molecules like mRNA, remained underappreciated for many years. A resurgence of interest in the field of epitranscriptomics, fueled by advancements in high-throughput sequencing and mass spectrometry, has recently brought modifications like Am back into the spotlight.[3] This renewed focus has revealed that 2'-O-methylation is a widespread and dynamically regulated feature of the transcriptome, involved in fundamental biological processes and linked to various diseases.[3][5]
Methodologies for Detection and Analysis
The detection and mapping of Am have evolved significantly, from bulk analysis of digested RNA to precise, transcriptome-wide mapping at single-nucleotide resolution.
Foundational Chromatographic and Spectrometric Methods
Early approaches relied on the complete enzymatic digestion of RNA into its constituent nucleosides, followed by separation and identification.
-
Two-Dimensional Thin-Layer Chromatography (2D-TLC): This classic technique was instrumental in the initial discovery of many RNA modifications.[3] It separates radioactively labeled nucleosides based on their charge and hydrophobicity, allowing for the identification of modified species like Am.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC offered improved resolution and quantification compared to TLC. Coupled with UV detection, it allowed for the separation and measurement of nucleosides from a digested RNA sample.[4]
-
Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) provided a powerful tool for the unambiguous identification and quantification of modified nucleosides based on their precise mass-to-charge ratio.[4][6] This method can detect modifications on both the sugar and the base of the nucleotide.[3]
Reverse Transcriptase (RT)-Based Methods
A key breakthrough for locating 2'-O-methylations within an RNA sequence came from the observation that reverse transcriptase enzymes can be impeded by this modification under specific conditions.
-
RT Stop at Low dNTP Concentrations: A common method involves performing a primer extension reaction with reverse transcriptase in the presence of low concentrations of deoxynucleotide triphosphates (dNTPs). The enzyme tends to stall or pause one nucleotide downstream of a 2'-O-methylated site, and the resulting truncated cDNA fragments can be analyzed by gel electrophoresis to map the modification site.[1]
-
RTL-P (Reverse Transcription Ligation-mediated PCR): This sensitive qRT-PCR-based approach quantifies the RT stop caused by 2'-O-methylation, allowing for the relative quantification of modification levels at specific sites.[1][4]
-
Engineered Polymerases: More recently, reverse transcriptase enzymes have been specifically engineered to be sensitive to 2'-O-methylation, causing them to stall at modification sites even under normal dNTP concentrations.[1][4]
High-Throughput Sequencing Methods
The integration of RT-based methods with next-generation sequencing (NGS) has enabled transcriptome-wide mapping of 2'-O-methylation sites. Several specialized protocols have been developed:
-
RiboMethSeq: This method relies on the random alkaline hydrolysis of RNA. The 2'-O-methyl group protects the adjacent phosphodiester bond from cleavage. By sequencing the resulting fragments, 2'-O-methylated sites are identified as gaps in the sequencing reads.
-
Nm-Seq (2'OMe-Seq): This protocol directly sequences the truncated cDNA products generated by the RT-stop method at low dNTP concentrations. The 3' ends of the sequenced cDNAs correspond to the positions of 2'-O-methylated nucleotides.[1]
-
RibOxi-Seq: This technique uses a chemical approach involving periodate (B1199274) oxidation and beta-elimination, which specifically cleaves the RNA backbone at nucleotides with free 2'-hydroxyl groups, leaving 2'-O-methylated sites intact. Subsequent sequencing reveals the protected locations.
Quantitative Distribution of 2'-O-methyladenosine
Am is found across a diverse range of RNA molecules in all domains of life.[5] Its abundance varies significantly depending on the RNA type and the specific nucleotide position.
| RNA Type | Organism/System | Typical Location and Abundance | Reference(s) |
| rRNA | Yeast, Human | Abundant in functionally important regions like the peptidyl transferase center (PTC) and tRNA accommodation corridor. Methylation can be stable, variable, or hypo-methylated depending on the site. | [5] |
| tRNA | Eukaryotes, Plants | Frequently found at position 4 (Am4). Levels can change in response to stress conditions like salt stress. | [7] |
| mRNA | Eukaryotes | Found as N6,2'-O-dimethyladenosine (m6Am) at the first transcribed nucleotide adjacent to the 5' cap. | [8][9] |
| Small RNAs | Plants | Present at the 3' terminal ribose of microRNAs, contributing to their stability. | [10] |
Biological Functions and Signaling Pathways
2'-O-methylation, including Am, is not merely a static decoration on RNA. It plays a dynamic role in regulating fundamental cellular processes.
Regulation of Translation and Ribosome Function
In ribosomal RNA, 2'-O-methylations are crucial for the proper functioning of the ribosome. They are strategically placed in critical regions to fine-tune ribosome dynamics and regulate the process of translation.[5] The presence or absence of specific methylations can impact the efficiency and fidelity of protein synthesis.[5]
tRNA Stability and Decoding
In tRNA, Am and other 2'-O-methylations contribute to the structural stability of the molecule.[7] This modification can influence the codon-anticodon interactions during translation, thereby affecting the decoding process and the overall rate of protein synthesis.[7] Studies in rice have shown that levels of Am in tRNA increase significantly under salt stress, suggesting a role in stress response pathways.[7]
mRNA Stability and Cap-Adjacent Modification
In eukaryotic mRNA, the adenosine (B11128) at the +1 position (immediately following the 5' cap) is frequently 2'-O-methylated to form Am. This can be further methylated on the base to form N6,2'-O-dimethyladenosine (m6Am).[8] This cap-adjacent modification is known to influence mRNA stability and translation initiation. The demethylase FTO has been shown to remove the methyl group from m6Am, indicating that this is a reversible and dynamically regulated mark.[11][12]
Conclusion and Future Perspectives
From its initial discovery through classic biochemical techniques to its current exploration via high-throughput sequencing, 2'-O-methyladenosine has been revealed as a key player in the epitranscriptomic regulation of gene expression. Its presence across diverse RNA species underscores its fundamental importance in cellular function, from the core machinery of translation to adaptive stress responses. Future research will likely focus on elucidating the specific roles of individual Am sites, understanding how "writer" (methyltransferase) and "eraser" (demethylase) enzymes are regulated, and exploring the potential of targeting Am pathways for therapeutic intervention in human diseases.
Appendix: Detailed Experimental Protocols
Protocol: Analysis of Am by LC-MS/MS
This protocol outlines the general steps for the global quantification of 2'-O-methyladenosine from total RNA.
-
RNA Isolation: Isolate high-quality total RNA from the cells or tissue of interest using a standard method (e.g., Trizol extraction followed by column purification). Ensure the RNA is free of contaminants.
-
RNA Digestion:
-
Take 1-5 µg of total RNA in a nuclease-free tube.
-
Add Nuclease P1 (e.g., 2U) and incubate at 37°C for 2 hours to digest RNA into 5'-mononucleotides.
-
Add Bacterial Alkaline Phosphatase (BAP) (e.g., 1U) and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides into nucleosides.
-
-
Sample Preparation:
-
Filter the digested sample through a 10 kDa molecular weight cut-off filter to remove enzymes.
-
The flow-through containing the nucleosides is collected for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the nucleoside mixture into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
The mass spectrometer is operated in positive ion, multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for adenosine (A) and 2'-O-methyladenosine (Am) are monitored.
-
Example Transitions: A (m/z 268 → 136), Am (m/z 282 → 136).
-
-
Quantification:
-
Generate standard curves using pure A and Am nucleoside standards of known concentrations.
-
Calculate the amount of Am and A in the sample by comparing their peak areas to the standard curves. The abundance of Am is typically expressed as a ratio to the amount of canonical adenosine (Am/A).
-
Protocol: Mapping Am Sites by RT Stop at Low dNTPs
This protocol describes a method to identify the location of 2'-O-methyladenosine within a specific RNA molecule.
-
Primer Design and Labeling:
-
Design a DNA oligonucleotide primer complementary to a region downstream of the suspected modification site on the target RNA.
-
Label the 5' end of the primer with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or a fluorescent dye.
-
-
Primer Annealing:
-
Combine 1-5 pmol of the target RNA with a 2-fold molar excess of the labeled primer in an annealing buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 250 mM KCl).
-
Heat the mixture to 80°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reverse Transcription Reaction:
-
Prepare two parallel reverse transcription reactions for each sample.
-
Low dNTP Reaction: Set up the reaction with a low concentration of all four dNTPs (e.g., 0.5-5 µM).
-
Control (High dNTP) Reaction: Set up the reaction with a standard, high concentration of dNTPs (e.g., 500 µM).
-
Add reverse transcriptase (e.g., SuperScript III) to both reactions and incubate according to the manufacturer's instructions (e.g., 55°C for 30 minutes).
-
-
Analysis of cDNA Products:
-
Stop the reactions and purify the resulting cDNA products.
-
Run the cDNA products from both the low and high dNTP reactions on a high-resolution denaturing polyacrylamide gel alongside a dideoxy sequencing ladder generated with the same primer and an unmodified template.
-
Visualize the gel by autoradiography (for 32P) or fluorescence imaging.
-
-
Site Identification:
-
A band that appears or is significantly enhanced in the low dNTP lane compared to the high dNTP lane indicates a premature termination of reverse transcription.
-
The position of this band, when compared to the sequencing ladder, corresponds to the nucleotide immediately 3' to the 2'-O-methylated residue in the original RNA sequence.[1]
-
References
- 1. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Methyladenosine Modification in RNAs: Classification and Roles in Gastrointestinal Cancers [frontiersin.org]
- 3. Detection and analysis of RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging approaches for detection of methylation sites in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The 2′-O-methyladenosine nucleoside modification gene OsTRM13 positively regulates salt stress tolerance in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyladenosine Modification in RNAs: Classification and Roles in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. 2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m6A Modification in Coding and Non-coding RNAs: Roles and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Enzymatic Synthesis of 2'-O-methyladenosine 5'-phosphate in Cellular RNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-methylation is a prevalent and critical post-transcriptional modification of RNA in all domains of life, contributing significantly to the structural stability and function of various RNA species. This technical guide provides a comprehensive overview of the enzymatic synthesis of 2'-O-methyladenosine 5'-phosphate (Am) as an integral component of cellular RNA. While the existence of free this compound in the cellular milieu remains unconfirmed by current research, its synthesis within RNA polymers is a well-documented process mediated by specific methyltransferases. This document details the enzymatic machinery, reaction mechanisms, and cellular context of this modification. Furthermore, it presents quantitative data on RNA methylation, detailed experimental protocols for the detection of 2'-O-methyladenosine in RNA, and visual diagrams of the associated biochemical pathways and experimental workflows.
Introduction
2'-O-methylation (Nm) is a chemical modification of ribonucleosides where a methyl group is added to the 2'-hydroxyl group of the ribose sugar. When this modification occurs at an adenosine (B11128) residue, it forms 2'-O-methyladenosine. Within a cellular RNA molecule, this modified nucleotide exists as this compound. This modification is found in various types of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). The presence of 2'-O-methylation is known to protect RNA from degradation by cellular nucleases, enhance the thermal stability of RNA duplexes, and influence RNA-protein interactions. In the context of mRNA, 2'-O-methylation at the 5' cap is crucial for efficient translation and for the host to distinguish its own mRNA from viral RNA.
Enzymatic Synthesis of 2'-O-methyladenosine in RNA
The synthesis of 2'-O-methyladenosine within an RNA molecule is not a result of the phosphorylation of a pre-existing free 2'-O-methyladenosine nucleoside. Instead, it is a post-transcriptional modification catalyzed by a class of enzymes known as RNA methyltransferases . These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor to modify a specific adenosine residue within a target RNA sequence.
Key Enzymes: RNA Methyltransferases
The primary enzymes responsible for 2'-O-methylation of adenosine in RNA are site-specific RNA 2'-O-methyltransferases. In eukaryotes, these enzymes are often guided to their target nucleotide by small nucleolar RNAs (snoRNAs) within a ribonucleoprotein complex.
-
Fibrillarin (FBL) in eukaryotes: This is a highly conserved protein that acts as the catalytic subunit of the box C/D small nucleolar ribonucleoprotein (snoRNP) complex. The box C/D snoRNAs provide the sequence specificity for guiding fibrillarin to the target adenosine residue in rRNA and other non-coding RNAs.
-
Viral Methyltransferases (e.g., Flavivirus NS5): Viruses, such as those in the Flaviviridae family (e.g., Dengue virus, Zika virus), encode their own methyltransferases. The NS5 protein of flaviviruses possesses both N7-methyltransferase and 2'-O-methyltransferase activity, which are essential for capping the 5' end of the viral RNA genome. This capping process, including the formation of a 2'-O-methylated adenosine at the first transcribed nucleotide, is crucial for viral replication and evasion of the host immune system.
Reaction Mechanism
The enzymatic reaction involves the transfer of a methyl group from SAM to the 2'-hydroxyl group of an adenosine residue within an RNA chain. The reaction can be summarized as follows:
S-adenosyl-L-methionine + Adenosine-in-RNA → S-adenosyl-L-homocysteine + 2'-O-methyladenosine-in-RNA
This reaction is highly specific, with the methyltransferase or the snoRNP complex recognizing a particular sequence or structural context within the target RNA molecule.
Quantitative Data on 2'-O-methylation
Quantitative analysis of 2'-O-methylation in RNA is essential for understanding its regulatory roles. The following table summarizes representative quantitative data related to this modification.
| Parameter | Organism/System | Value | Reference |
| Abundance of Am in rRNA | Saccharomyces cerevisiae | ~55 sites | [1](--INVALID-LINK--) |
| Abundance of Am in total RNA | Human HeLa cells | Varies by RNA type | [2](--INVALID-LINK--) |
| Kinetic parameters of a viral 2'-O-methyltransferase | Dengue Virus NS5 MTase | Km (SAM): ~1.9 µM | (--INVALID-LINK--) |
| Inhibition of Methyltransferase | Dengue Virus NS5 MTase | IC50 (Sinefungin): ~0.6 µM | (--INVALID-LINK--) |
Experimental Protocols
The detection and quantification of 2'-O-methyladenosine within RNA are critical for studying its biological functions. Below are detailed methodologies for key experiments.
RiboMeth-Seq: High-Throughput Mapping of 2'-O-methylation Sites
RiboMeth-Seq is a powerful technique for the transcriptome-wide identification and quantification of 2'-O-methylated nucleotides. The method is based on the principle that the 2'-O-methyl group protects the adjacent phosphodiester bond from alkaline hydrolysis.
Protocol:
-
RNA Isolation: Isolate total RNA or specific RNA fractions from cells or tissues of interest using a standard protocol (e.g., TRIzol extraction).
-
Alkaline Hydrolysis: Subject the purified RNA to limited alkaline hydrolysis (e.g., using sodium bicarbonate buffer at pH 9.2, 95°C for a short duration). This will fragment the RNA at non-2'-O-methylated sites.
-
Library Preparation:
-
Ligate adaptors to the 3' ends of the RNA fragments.
-
Perform reverse transcription to generate cDNA.
-
Ligate adaptors to the 5' ends of the cDNA.
-
Amplify the library by PCR.
-
-
High-Throughput Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the reference genome or transcriptome.
-
The 5' ends of the aligned reads will correspond to the nucleotide immediately downstream of a cleaved phosphodiester bond.
-
Sites of 2'-O-methylation will be identified by a significant drop in the number of read starts at the nucleotide following the modified residue.
-
LC-MS/MS for Quantification of 2'-O-methyladenosine
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of modified nucleosides.
Protocol:
-
RNA Isolation and Digestion:
-
Isolate total RNA from the biological sample.
-
Digest the RNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
-
Liquid Chromatography Separation:
-
Separate the resulting nucleosides using a reverse-phase high-performance liquid chromatography (HPLC) column.
-
Use a gradient of solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to elute the nucleosides.
-
-
Tandem Mass Spectrometry Detection:
-
Introduce the eluate into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for adenosine and 2'-O-methyladenosine.
-
Precursor ion (m/z) for 2'-O-methyladenosine: 282.1
-
Product ion (m/z) for 2'-O-methyladenosine: 136.1 (adenine base)
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure 2'-O-methyladenosine.
-
Calculate the amount of 2'-O-methyladenosine in the sample by comparing its peak area to the standard curve.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Enzymatic methylation of adenosine in RNA.
Caption: Workflow for RiboMeth-Seq.
Caption: Workflow for LC-MS/MS analysis.
Conclusion
The enzymatic synthesis of this compound occurs post-transcriptionally within RNA molecules, a process orchestrated by specific RNA methyltransferases. This modification plays a pivotal role in RNA stability, function, and in the case of viral RNAs, immune evasion. While the existence of free this compound as a signaling molecule is not established, the importance of its presence within RNA is undeniable. The experimental protocols detailed in this guide, RiboMeth-Seq and LC-MS/MS, provide robust methods for the identification and quantification of this important RNA modification, enabling further research into its biological significance and potential as a therapeutic target. As our understanding of the epitranscriptome expands, the study of 2'-O-methylation will undoubtedly continue to be a key area of investigation for researchers in molecular biology and drug development.
References
- 1. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Untargeted metabolomics as an unbiased approach to the diagnosis of inborn errors of metabolism of the non-oxidative branch of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of 2'-O-Methyladenosine in Viral RNA and Immune Evasion
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Eukaryotic organisms have evolved sophisticated innate immune mechanisms to detect and eliminate invading viral pathogens. A key aspect of this defense is the ability to distinguish "self" RNA from "non-self" viral RNA. One of the most critical "self" markers on host messenger RNA (mRNA) is the methylation of the 2'-hydroxyl group of the first transcribed nucleotide at the 5' cap, a modification known as 2'-O-methylation (Nm). This modification, particularly 2'-O-methyladenosine, is central to immune evasion for a vast array of viruses. By mimicking this host cell modification, viruses effectively camouflage their RNA from cytosolic pattern recognition receptors (PRRs) and other antiviral effectors. This guide provides a comprehensive technical overview of the role of 2'-O-methyladenosine in viral RNA, the molecular pathways it disrupts to facilitate immune evasion, detailed experimental protocols for its study, and its potential as a target for novel antiviral therapeutics.
The Molecular Mechanism of Viral RNA 2'-O-Methylation
In higher eukaryotes, the 5' end of mRNA is modified with a 7-methylguanosine (B147621) (m7G) cap, which is crucial for RNA stability and translation initiation. This initial structure, termed "cap-0", is further methylated on the ribose of the first nucleotide by a 2'-O-methyltransferase to form the "cap-1" structure (m7GpppNm). This cap-1 structure serves as a molecular signature of "self" RNA.
Viruses have evolved two primary strategies to acquire a cap-1 structure on their RNA:
-
Encoding Viral 2'-O-Methyltransferases: Many viruses that replicate in the cytoplasm, such as Coronaviruses, Flaviviruses, and Poxviruses, encode their own 2'-O-methyltransferase (2'-O-MTase) enzymes.[1][2] In Coronaviruses, this function is carried out by the non-structural protein 16 (nsp16), which forms a complex with the co-factor nsp10.[3][4] The nsp16/nsp10 complex specifically methylates the N7-methylated cap-0 structure, converting it to cap-1.[4] The catalytic activity of these viral MTases typically relies on a conserved K-D-K-E tetrad of amino acid residues.[5]
-
Hijacking Host Cell Machinery: Some viruses, like Human Immunodeficiency Virus (HIV-1), do not encode their own 2'-O-MTase. Instead, they recruit host cellular enzymes to modify their viral RNA.[6][7] HIV-1 has been shown to hijack the human 2'-O-methyltransferase FTSJ3, which internally methylates the viral RNA genome, including at numerous adenosine (B11128) residues.[6][7] This strategy allows the virus to mark its RNA as "self" without dedicating coding capacity to the enzymatic machinery.
Immune Evasion Pathways Modulated by 2'-O-Methylation
The presence of a 2'-O-methyl group on viral RNA, particularly at the 5' cap, allows the virus to evade two major arms of the innate immune response: cytoplasmic RNA sensors and interferon-stimulated antiviral effector proteins.
Evasion of Pattern Recognition Receptor (PRR) Sensing
Cytoplasmic PRRs are responsible for detecting pathogen-associated molecular patterns (PAMPs), such as foreign RNA, and initiating an antiviral signaling cascade that leads to the production of type I interferons (IFN-α/β). The primary sensors of viral RNA are RIG-I-like receptors (RLRs), including RIG-I and Melanoma Differentiation-Associated protein 5 (MDA5).
-
MDA5: This sensor is a key detector of viral RNA lacking 2'-O-methylation. Studies using Coronavirus mutants with an inactive 2'-O-MTase (nsp16) demonstrated a significant increase in type I interferon production.[2][8] This enhanced immune response was shown to be strictly dependent on MDA5, indicating that MDA5 recognizes unmethylated cap-0 structures as a PAMP.[2][8] Recognition of this "non-self" RNA by MDA5 triggers a signaling cascade through the adaptor protein MAVS, leading to the activation of transcription factors IRF3 and NF-κB, and subsequent transcription of IFN-β genes.[2]
-
RIG-I: While MDA5 is a primary sensor for uncapped viral RNA, RIG-I can also be inhibited by 2'-O-methylation. RIG-I typically recognizes short double-stranded RNAs bearing a 5'-triphosphate. However, it can also bind capped RNAs, but this binding is strongly inhibited if the first nucleotide is 2'-O-methylated (cap-1).[9] The 2'-O-methyl group creates steric hindrance that prevents efficient binding and activation of RIG-I.[10]
The following diagram illustrates the MDA5-dependent signaling pathway and how viral RNA 2'-O-methylation subverts it.
Counteracting Interferon-Stimulated Genes (ISGs)
Even if a virus partially fails to suppress the initial IFN response, 2'-O-methylation provides a second critical layer of defense against the downstream effectors of this pathway. The IFN signaling cascade leads to the upregulation of hundreds of Interferon-Stimulated Genes (ISGs), many of which have direct antiviral functions.
Among the most important ISGs in this context are the Interferon-Induced Proteins with Tetratratricopeptide Repeats (IFITs) , particularly IFIT1.[1] IFIT1 functions as a direct sensor and inhibitor of RNAs lacking 2'-O-methylation.[11][12]
-
Mechanism of Action: IFIT1 directly binds to the 5' end of RNAs that have a cap-0 structure or an uncapped 5'-triphosphate.[12][13] It has a much lower affinity for RNAs with a cap-1 structure.[14] By binding to the 5' end of the viral mRNA, IFIT1 physically blocks the recruitment of the eIF4F translation initiation complex, thereby potently inhibiting viral protein synthesis.[15]
-
Viral Evasion: Viruses that efficiently 2'-O-methylate their RNA caps (B75204) prevent IFIT1 from binding. This "self" signature allows the viral RNA to access the host's translation machinery freely, even in an IFN-stimulated environment where IFIT protein levels are high.[1] Experiments with West Nile Virus, Poxvirus, and Coronavirus mutants lacking 2'-O-MTase activity show a dramatic increase in sensitivity to the antiviral actions of IFIT proteins.[1][16]
The diagram below illustrates the antagonistic relationship between viral RNA cap structures and the IFIT1 antiviral protein.
References
- 1. In vitro transcription, capping, and 2'-O methylation of long RNAs [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Protocols · Benchling [benchling.com]
- 4. Characteristics of alpha/beta interferon induction after infection of murine fibroblasts with wild-type and mutant alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of IFIT1 and IFIT5 interactions with different native and engineered RNAs and its consequences for designing mRNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. RNA免疫沉淀 Chip (RIP) 检测 [sigmaaldrich.com]
- 12. Separate molecules of West Nile virus methyltransferase can independently catalyze the N7 and 2′-O methylations of viral RNA cap - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA-Binding Protein Immunoprecipitation 1 (RIP) Assay to Investigate the Interactions Between Viral RNA and Host Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. biorxiv.org [biorxiv.org]
- 15. RNA Binding Protein Immunoprecipitation (RIP) - Creative BioMart [creativebiomart.net]
- 16. 2′-O methylation of the viral mRNA cap evades host restriction by IFIT family members - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2'-O-methyladenosine in the Ribosomal Nucleotide Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methyladenosine (Am) is a prevalent and functionally significant post-transcriptional modification found within ribosomal RNA (rRNA). Rather than acting as an independent ligand that binds to the ribosome, 2'-O-methyladenosine exists as an integral component of the rRNA backbone, where it plays a crucial role in fine-tuning ribosome structure and function. The presence of a methyl group on the 2'-hydroxyl of the ribose sugar at specific adenosine (B11128) residues within the rRNA sequence has profound effects on local RNA conformation, stability, and interaction with other ribosomal components and translation factors. This modification is particularly enriched in functionally critical regions of the ribosome, such as the peptidyl transferase center (PTC) and the decoding center (DC), highlighting its importance in the fundamental processes of protein synthesis. Dysregulation of 2'-O-methylation patterns in rRNA has been linked to various diseases, including cancer, making the study of this modification a promising area for therapeutic intervention.
This technical guide provides a comprehensive overview of 2'-O-methyladenosine as a ribosomal nucleotide modification, including quantitative data on its prevalence, detailed experimental protocols for its detection and quantification, and visualizations of its role in ribosomal function.
Quantitative Analysis of 2'-O-methyladenosine in Human Ribosomal RNA
The level of 2'-O-methylation at specific adenosine sites within human rRNA can be quantified using high-throughput sequencing methods like RiboMeth-seq. The "MethScore" represents the fraction of rRNA molecules that are methylated at a given position. Below is a summary of quantitative data for 2'-O-methyladenosine at various positions in human 18S and 28S rRNA from HeLa and HCT116 cells.[1][2]
| Ribosomal RNA | Nucleotide Position | Cell Line | MethScore (Fraction Methylated) | Reference |
| 18S | Am37 | HeLa | ~0.95 | [1][2] |
| 18S | Am100 | HeLa | ~0.77 | [1][2] |
| 18S | Am488 | HeLa | >0.95 | [1][2] |
| 18S | Am590 | HeLa | >0.95 | [1][2] |
| 18S | Am1288 | HeLa | >0.95 | [1][2] |
| 18S | Am1871 | HeLa | >0.95 | [1][2] |
| 28S | Am131 | HCT116 | ~0.90 | [1][2] |
| 28S | Am394 | HCT116 | >0.95 | [1][2] |
| 28S | Am1449 | HeLa | ~0.90 | [1][2] |
| 28S | Am2363 | HeLa | >0.95 | [1][2] |
| 28S | Am4560 | HeLa | ~0.85 | [1][2] |
Structural and Functional Significance of 2'-O-methyladenosine
High-resolution cryogenic electron microscopy (cryo-EM) has enabled the direct visualization of 2'-O-methyladenosine modifications within the human ribosome, providing unprecedented insights into their structural and functional roles.
Role in the Peptidyl Transferase Center (PTC)
The PTC, located in the large ribosomal subunit, is the catalytic heart of the ribosome, responsible for peptide bond formation. 2'-O-methyladenosine modifications within and around the PTC are critical for maintaining its intricate three-dimensional structure and catalytic activity. For instance, the 2'-hydroxyl group of A2451 in the 23S rRNA (in bacteria) has been shown to be important for peptidyl transferase activity. While not an adenosine, the principle of the importance of the 2'-hydroxyl in this region is highlighted. In human 28S rRNA, 2'-O-methyladenosines contribute to the precise positioning of rRNA helices that form the PTC, ensuring the correct orientation of tRNA substrates for efficient peptide bond formation.
Role in the Decoding Center (DC)
The DC, situated in the small ribosomal subunit, is responsible for ensuring the fidelity of translation by monitoring the codon-anticodon interaction. 2'-O-methyladenosines in the 18S rRNA within the DC contribute to the structural integrity of this center. These modifications can influence the local conformation of the rRNA, which in turn affects the binding of mRNA and tRNA, thereby impacting decoding accuracy.
Visualization of 2'-O-methyladenosine in the Human Ribosome
Recent high-resolution cryo-EM structures of the human ribosome have provided detailed views of various rRNA modifications. For example, the structure of the human 80S ribosome (PDB ID: 8QOI) at 1.9 Å resolution reveals numerous 2'-O-methylations, including at adenosine residues.[3] These structures show how the methyl group of Am can engage in hydrophobic interactions and influence the sugar pucker of the ribose, thereby stabilizing local rRNA structure.
Experimental Protocols
The detection and quantification of 2'-O-methyladenosine in rRNA rely on specialized molecular biology techniques. Below are detailed protocols for two widely used methods: RiboMeth-seq and primer extension analysis.
RiboMeth-seq: High-Throughput Quantitative Mapping
RiboMeth-seq is a powerful method for the genome-wide quantitative profiling of 2'-O-methylation sites in RNA.[1][4][5] The principle of this technique is based on the fact that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis.
Experimental Workflow:
-
RNA Isolation: Isolate total RNA from the cells or tissues of interest using a standard protocol that ensures high quality and purity.
-
rRNA Depletion (Optional): If analyzing non-ribosomal RNA, deplete ribosomal RNA using a commercially available kit. For rRNA analysis, this step is omitted.
-
Alkaline Fragmentation:
-
Resuspend 1-5 µg of RNA in an alkaline fragmentation buffer (e.g., 50 mM sodium carbonate-bicarbonate buffer, pH 9.2).
-
Incubate at 95°C for a time optimized to generate fragments in the desired size range (typically 20-40 nucleotides). The incubation time is critical and may require optimization.
-
Immediately stop the reaction by adding an equal volume of a neutralization buffer (e.g., 1 M Tris-HCl, pH 7.5) and placing the sample on ice.
-
-
RNA Fragment Size Selection:
-
Run the fragmented RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea gel).
-
Excise the gel slice corresponding to the desired fragment size (e.g., 20-40 nucleotides).
-
Elute the RNA from the gel slice.
-
-
Library Preparation for Sequencing:
-
3' Dephosphorylation: Treat the eluted RNA fragments with T4 Polynucleotide Kinase (PNK) in the absence of ATP to remove the 2',3'-cyclic phosphate (B84403) from the 3' ends.
-
5' Phosphorylation: Subsequently, add ATP to the reaction to phosphorylate the 5' ends of the fragments.
-
3' Adapter Ligation: Ligate a 3' adapter to the RNA fragments using a truncated T4 RNA Ligase 2.
-
Reverse Transcription: Perform reverse transcription using a primer complementary to the 3' adapter to generate cDNA.
-
5' Adapter Ligation: Ligate a 5' adapter to the 3' end of the cDNA.
-
PCR Amplification: Amplify the ligated products by PCR to generate a sequencing library.
-
-
High-Throughput Sequencing: Sequence the prepared library on an Illumina platform.
-
Data Analysis:
-
Trim adapter sequences from the raw sequencing reads.
-
Align the trimmed reads to the reference rRNA sequences.
-
Count the number of reads starting at each nucleotide position (5' end mapping).
-
Calculate the "RiboMethSeq score" or "MethScore" for each potential methylation site. This score is based on the relative depletion of 5' ends at the position immediately following the modified nucleotide.
-
RiboMeth-seq experimental and data analysis workflow.
Primer Extension Analysis: Site-Specific Validation and Quantification
Primer extension analysis is a classic method used to detect and quantify 2'-O-methylation at specific sites.[6][7][8] This technique relies on the observation that reverse transcriptase tends to pause or stop at a 2'-O-methylated nucleotide, particularly at low deoxynucleotide triphosphate (dNTP) concentrations.
Experimental Protocol:
-
Primer Design and Labeling:
-
Design a DNA primer complementary to a region of the rRNA approximately 50-100 nucleotides downstream of the suspected 2'-O-methyladenosine site.
-
Label the 5' end of the primer with a radioactive isotope (e.g., 32P) using T4 Polynucleotide Kinase and [γ-32P]ATP, or with a fluorescent dye.
-
-
Primer Annealing:
-
Mix the labeled primer with total RNA in an annealing buffer.
-
Heat the mixture to denature the RNA secondary structure (e.g., 90°C for 2 minutes) and then slowly cool to allow the primer to anneal to the target rRNA.
-
-
Reverse Transcription Reactions:
-
Prepare two parallel reverse transcription reactions for each sample:
-
Low dNTP reaction: Contains a low concentration of dNTPs (e.g., 0.02 mM each).
-
High dNTP reaction: Contains a high concentration of dNTPs (e.g., 1 mM each).
-
-
Add reverse transcriptase (e.g., AMV or M-MLV) to each reaction.
-
Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C) for a defined period (e.g., 30-60 minutes).
-
-
Sequencing Ladder (Optional but Recommended):
-
Perform Sanger sequencing reactions (ddG, ddA, ddT, ddC) on a template corresponding to the rRNA region of interest using the same labeled primer. This will serve as a size marker to precisely map the reverse transcription stop.
-
-
Gel Electrophoresis and Visualization:
-
Stop the reverse transcription reactions by adding a formamide-containing loading buffer.
-
Denature the samples by heating.
-
Separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel alongside the sequencing ladder.
-
Visualize the results by autoradiography (for radioactive labels) or fluorescence imaging. A strong band appearing in the low dNTP lane at the position corresponding to the nucleotide immediately 3' to the 2'-O-methylated site, which is diminished or absent in the high dNTP lane, indicates the presence of the modification.
-
-
Quantification:
-
Quantify the intensity of the bands corresponding to the reverse transcription stop and the full-length product using densitometry.
-
The percentage of methylation can be estimated by comparing the intensity of the stop product to the total intensity of the stop and full-length products in the low dNTP lane.
-
Logical flow of primer extension analysis for 2'-O-methylation.
Conclusion
2'-O-methyladenosine, as a modification integrated within the rRNA, is a subtle yet powerful regulator of ribosome function. Its strategic placement within the ribosome's functional centers underscores its importance in maintaining the fidelity and efficiency of protein synthesis. The quantitative and site-specific analysis of this modification through techniques like RiboMeth-seq and primer extension, combined with high-resolution structural studies, is crucial for a deeper understanding of the "ribosome code" and its implications in health and disease. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate the role of 2'-O-methyladenosine in ribosomal biology and to explore its potential as a therapeutic target.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Profiling of 2'-O-Me in human rRNA reveals a subset of fractionally modified positions and provides evidence for ribosome heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 6. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Direct and site-specific quantification of RNA 2′-O-methylation by PCR with an engineered DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
impact of 2'-O-methylation on RNA structure and stability
An In-depth Technical Guide on the Impact of 2'-O-Methylation on RNA Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-O-methylation (Nm) is a prevalent post-transcriptional modification of RNA where a methyl group is added to the 2' hydroxyl group of the ribose moiety. This seemingly subtle alteration has profound effects on the structural and functional properties of RNA molecules. It plays a critical role in stabilizing RNA structure, protecting it from nuclease degradation, and modulating its interactions with proteins and other nucleic acids. From fine-tuning ribosome function to enabling viral immune evasion, the influence of 2'-O-methylation is extensive. In the context of drug development, particularly for RNA-based therapeutics like siRNAs, antisense oligonucleotides, and mRNA vaccines, harnessing the properties of 2'-O-methylation is crucial for enhancing stability, efficacy, and reducing off-target effects. This guide provides a comprehensive overview of the structural and thermodynamic impacts of Nm, details key experimental methodologies for its study, and visualizes its role in critical biological pathways.
The Core Impact of 2'-O-Methylation on RNA Structure
The addition of a methyl group at the 2'-hydroxyl position of the ribose sugar fundamentally alters the physicochemical properties of the nucleotide, leading to significant structural consequences.
Ribose Sugar Pucker Conformation
The most direct structural impact of 2'-O-methylation is on the conformation of the ribose sugar. Unmodified ribose sugars in RNA can exist in an equilibrium between two major puckered conformations: C3'-endo and C2'-endo. The C3'-endo conformation is characteristic of the A-form helix, the standard helical structure for RNA duplexes.
2'-O-methylation introduces steric repulsion that biases this equilibrium strongly towards the C3'-endo conformation.[1][2] This pre-organization of the sugar pucker has a cascading effect on the overall RNA structure, essentially locking the nucleotide into a conformation that favors helical formation.[2][3]
Stabilization of A-Form Helical Structure
By promoting the C3'-endo sugar pucker, 2'-O-methylation stabilizes the canonical A-form RNA helix.[4][5] This stabilization is not only due to the pre-organization of the ribose but also through favorable enthalpic interactions.[2][6] This enhanced helical stability is a key factor in the overall increase in the thermodynamic stability of 2'-O-methylated RNA duplexes.[4]
Modulation of Conformational Ensembles
Beyond simple duplexes, many functional RNAs adopt complex three-dimensional structures containing non-canonical elements like bulges and internal loops. These RNAs often exist as a dynamic ensemble of different conformations. Studies using NMR spectroscopy on the HIV-1 transactivation response (TAR) element have shown that 2'-O-methylation can preferentially stabilize alternative, less-populated conformations ("excited states").[2][7] By stabilizing structures where the modified nucleotide is in a paired, helical conformation, Nm can increase the abundance and lifetime of these alternative states by up to 10-fold, thereby modulating the RNA's functional landscape.[2][7]
Enhancing RNA Stability: Thermodynamics and Nuclease Resistance
A primary consequence of the structural changes induced by 2'-O-methylation is a significant increase in RNA stability, which can be quantified both thermodynamically and functionally.
Thermodynamic Stability
The structural pre-organization conferred by 2'-O-methylation leads to a more thermodynamically stable RNA duplex. This is primarily due to a reduction in the entropic penalty of duplex formation, as the single-stranded RNA is already conformationally restricted.[2] Each 2'-O-methylation modification contributes to the overall stability of an RNA duplex.
Table 1: Quantitative Impact of 2'-O-Methylation on RNA Thermodynamics
| Parameter | Quantitative Effect | Reference |
|---|---|---|
| Duplex Stabilization | Increases stability by ~0.2 kcal/mol per modification. | [1][2] |
| Sugar Pucker Bias | Favors C3'-endo conformation by 0.1–0.6 kcal/mol. | [2] |
| Free Energy Reduction | Reduces free energy by ~0.5–1 kcal/mol per modification. |[8] |
Resistance to Nuclease Degradation
The 2'-hydroxyl group is essential for RNA hydrolysis, acting as a nucleophile in both enzyme-catalyzed and spontaneous cleavage of the phosphodiester backbone. By replacing the reactive hydroxyl group with a chemically inert methyl group, 2'-O-methylation renders the RNA backbone significantly more resistant to cleavage by nucleases and alkaline hydrolysis.[4][5][8][9] This property is a cornerstone of its biological function in protecting RNA from degradation and is widely exploited in the development of RNA therapeutics to increase their in vivo half-life.[8][10]
Biological Implications and Key Signaling Pathways
The structural and stability enhancements conferred by 2'-O-methylation are translated into critical biological functions, most notably in distinguishing "self" from "non-self" RNA to avoid activating the innate immune system.
Evasion of Innate Immune Recognition
The innate immune system employs a suite of pattern recognition receptors (PRRs) to detect foreign nucleic acids, such as those from invading viruses. 2'-O-methylation serves as a key molecular signature for "self" RNA, preventing the activation of these immune sensors.
-
RIG-I and Mda5: The cytosolic sensors RIG-I and Mda5 are crucial for detecting viral RNA. RIG-I recognizes RNAs with a 5'-triphosphate, a feature of viral replication intermediates. However, 2'-O-methylation at the first nucleotide of the 5' cap (a "cap-1" structure) sterically hinders binding to RIG-I, thus preventing the downstream activation of an interferon response.[1][11][12][13] Similarly, the sensor Mda5 is activated by viral RNAs lacking 2'-O-methylation.[14] Viruses, in turn, have evolved their own methyltransferases to add this modification to their RNA to evade detection.[1][14][15]
-
Toll-Like Receptors (TLRs): Endosomal receptors TLR7 and TLR8 recognize single-stranded RNA. 2'-O-methylation, particularly guanosine (B1672433) 2'-O-methylation (Gm), within bacterial and eukaryotic tRNA has been shown to suppress or antagonize TLR7/8 activation, preventing an inflammatory response.[16][17][18][19]
-
IFIT Proteins: Interferon-induced proteins with tetratricopeptide repeats (IFITs), such as IFIT1, are effector proteins of the immune response. IFIT1 preferentially binds to and inhibits the translation of RNAs that lack a cap-1 2'-O-methylation, acting as a direct antiviral restriction factor.[1][20][21]
Caption: Role of 2'-O-Me in evading innate immunity.
Regulation of Translation
2'-O-methylation within ribosomal RNA (rRNA) is abundant and highly conserved, particularly in functionally critical regions like the decoding and peptidyl-transferase centers.[2][22] These modifications are crucial for proper ribosome biogenesis and are thought to fine-tune ribosome structure and dynamics, thereby regulating translation.[3][9][22][23] Conversely, when present within the coding sequence of an mRNA, 2'-O-methylation can be disruptive. It can sterically interfere with the ribosomal machinery that monitors codon-anticodon pairing, leading to impaired tRNA selection and reduced translation efficiency.[2][24]
Experimental Methodologies
A variety of techniques are employed to synthesize, detect, and characterize 2'-O-methylated RNA.
Synthesis of 2'-O-Methylated RNA
The controlled introduction of 2'-O-methylated nucleotides is essential for research and therapeutic applications.
-
Protocol: Solid-Phase Chemical Synthesis
-
Monomer Preparation: 2'-O-methyl RNA phosphoramidite (B1245037) monomers (A, C, G, U) are required. The synthesis of these monomers, especially the purines, is a complex multi-step process.[25]
-
Automated Oligonucleotide Synthesis: The synthesis is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The coupling time for 2'-O-methyl monomers is typically around 15 minutes.[25]
-
Deprotection: Standard deprotection protocols used for DNA synthesis can be applied, as the 2'-O-methyl groups are stable to these conditions.[25]
-
Purification: The resulting oligonucleotide can be purified using standard methods like HPLC or PAGE. The inherent RNase resistance of the 2'-O-methyl linkages simplifies handling and purification.[25]
-
Detection and Quantification Methods
Several methods leverage the unique chemical properties of 2'-O-methylation for its detection.
-
Primer Extension at Low dNTP Concentrations This classic method relies on the observation that reverse transcriptase (RT) tends to stall or pause at a 2'-O-methylated nucleotide when dNTP concentrations are low.[22][26][27]
-
Protocol:
-
RNA Preparation: Isolate total RNA or the specific RNA species of interest.
-
Primer Annealing: Anneal a radiolabeled or fluorescently-labeled DNA primer to the RNA template, downstream of the suspected modification site.
-
Reverse Transcription: Perform two parallel reverse transcription reactions: one with a high concentration of dNTPs and one with a low, limiting concentration.
-
Gel Electrophoresis: Denature the products and resolve them on a sequencing gel alongside a sequencing ladder generated from the same primer/template combination.
-
Analysis: A band appearing or being significantly enhanced in the low-dNTP lane, corresponding to the position n+1 of the modified nucleotide, indicates the presence of a 2'-O-methylation.
-
-
Caption: Primer extension workflow for Nm detection.
-
RiboMethSeq This is a high-throughput sequencing method based on the resistance of 2'-O-methylated sites to alkaline hydrolysis.[6]
-
Protocol:
-
RNA Isolation: Purify the RNA of interest (e.g., rRNA).
-
Controlled Hydrolysis: Subject the RNA to limited alkaline hydrolysis, which fragments the RNA primarily at unmodified nucleotides.
-
Library Preparation: Prepare a sequencing library from the resulting RNA fragments using a standard protocol.
-
High-Throughput Sequencing: Sequence the library.
-
Data Analysis: Align the sequencing reads to the reference sequence. Sites of 2'-O-methylation will be underrepresented at the 5' ends of reads and will show a drop in sequencing coverage at the position of the modified nucleotide, as cleavage is inhibited.[9]
-
-
-
RNase H-Mediated Cleavage Assay This method provides absolute quantification of methylation stoichiometry.[1]
-
Protocol:
-
Probe Design: Design a site-specific chimeric RNA/DNA probe that is complementary to the target RNA sequence.
-
Hybridization: Anneal the probe to the target RNA.
-
RNase H Digestion: Add RNase H, which specifically cleaves the RNA strand of an RNA:DNA hybrid. The presence of a 2'-O-methylation at or near the cleavage site will inhibit the enzyme's activity.
-
Analysis: Analyze the cleavage products by gel electrophoresis or qPCR to quantify the degree of protection, and thus the stoichiometry of the modification.
-
-
Structural Analysis Methods
Determining the precise structural impact of 2'-O-methylation requires high-resolution techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying RNA structure and dynamics in solution. It can be used to directly observe the sugar pucker conformation and monitor conformational changes upon introduction of 2'-O-methylation.[2]
-
X-ray Crystallography: This technique provides atomic-resolution three-dimensional structures of RNA molecules. Crystal structures of RNA-protein complexes have been instrumental in visualizing how 2'-O-methyl groups are recognized or how they sterically interfere with binding, as seen in the RIG-I-RNA complex.[11][12]
Caption: Logical flow of 2'-O-Me impact.
Applications in Drug Development
The stability-enhancing and immune-evasive properties of 2'-O-methylation are extensively utilized in the design of RNA-based therapeutics.
-
Antisense Oligonucleotides (ASOs) and siRNAs: Incorporating 2'-O-methylated nucleotides increases the half-life of these drugs in vivo by protecting them from nuclease degradation and can reduce off-target effects by minimizing activation of the innate immune system.
-
mRNA Vaccines: To be effective, synthetic mRNA used in vaccines must be stable and avoid triggering an innate immune response that would clear the mRNA before sufficient antigen can be produced. Replacing uridine (B1682114) with 2'-O-methylated pseudouridine (B1679824) is a common strategy to achieve both of these goals, enhancing the translational output and safety profile of the vaccine.
References
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 6. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Structural basis for m7G recognition and 2'-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ribose 2′-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2'- O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Innate immune restriction and antagonism of viral RNA lacking 2'-O methylation (Journal Article) | OSTI.GOV [osti.gov]
- 22. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. glenresearch.com [glenresearch.com]
- 26. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
The Epitranscriptomic Mark 2'-O-methyladenosine: A Technical Guide for Researchers
An In-depth Exploration of 2'-O-methyladenosine (Am) and its N6-methylated counterpart, N6,2'-O-dimethyladenosine (m6Am), in RNA Regulation, Disease, and Drug Development.
This technical guide provides a comprehensive overview of 2'-O-methyladenosine (Am), a prevalent epitranscriptomic modification, and its derivative N6,2'-O-dimethyladenosine (m6Am). It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their biochemical properties, biological functions, and the analytical methods used for their detection and quantification.
Introduction to 2'-O-methyladenosine (Am)
2'-O-methylation (Nm) is a highly conserved and widespread post-transcriptional modification of RNA, occurring in a variety of RNA species including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA) across all domains of life.[1][2] This modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar. When this modification occurs on an adenosine (B11128) residue, it is termed 2'-O-methyladenosine (Am).
A further modification can occur on Am at the N6 position of the adenine (B156593) base, resulting in N6,2'-O-dimethyladenosine (m6Am).[3] This modification is predominantly found at the first transcribed nucleotide of the 5' cap of mRNAs.[3][4] Both Am and m6Am play crucial roles in regulating RNA metabolism, including stability, translation, and splicing, thereby influencing a wide range of cellular processes and disease states.
Biochemical Properties and Biological Functions
The presence of the 2'-O-methyl group confers specific chemical and enzymatic properties to the RNA molecule. It enhances the thermal stability of RNA duplexes and provides resistance to degradation by nucleases.[5][6][7]
Key biological functions of Am and m6Am include:
-
mRNA Stability: Internal 2'-O-methylation of mRNA has been shown to promote mRNA stability.[8][9] The presence of Fibrillarin (FBL)-mediated Nm modifications is associated with increased mRNA stability and expression levels.[8][9] Conversely, the depletion of the m6Am methyltransferase, PCIF1, has been linked to reduced stability of a subset of m6Am-containing mRNAs.[4]
-
Translation Regulation: 2'-O-methylation within the coding regions of mRNA can disrupt the decoding process during translation elongation.[10] The methyl group can sterically hinder the interactions between the ribosomal monitoring bases and the codon-anticodon helix, leading to a decrease in translation efficiency.[10] In contrast, m6Am at the 5' cap has been suggested to negatively impact cap-dependent translation by antagonizing the binding of the cap-binding protein eIF4E.[3]
-
Splicing: The RNA demethylase FTO has been shown to regulate the methylation state of snRNAs, which are core components of the spliceosome.[11] FTO-mediated demethylation of m2-snRNAs (containing m6Am) can influence alternative splicing patterns, providing a direct link between FTO activity and the mRNA splicing machinery.[11]
Writers, Erasers, and Readers
The dynamic regulation of Am and m6Am is controlled by a set of proteins that add, remove, or recognize these modifications.
-
Writers (Methyltransferases):
-
Fibrillarin (FBL): In eukaryotes, the catalytic protein Fibrillarin, as part of a C/D-box snoRNP complex, is responsible for guiding the site-specific 2'-O-methylation of rRNA and other RNAs.[5][12]
-
PCIF1 (Phosphorylated CTD Interacting Factor 1): PCIF1 is the cap-specific adenosine methyltransferase that catalyzes the formation of m6Am by methylating the 2'-O-methylated adenosine at the second transcribed position of capped mRNAs.[3][4][13][14] PCIF1 is recruited to the early elongation complex of RNA polymerase II.[13]
-
-
Erasers (Demethylases):
-
Readers: To date, no specific reader proteins that exclusively recognize and bind to internal Am have been discovered.[17] The functional consequences of Am are thought to be mediated primarily through its effects on RNA structure and interactions with the translation machinery. For m6Am, its impact on translation is linked to altered binding of the cap-binding complex.[3]
Signaling Pathways and Regulatory Networks
The regulation of Am and m6Am is intricately linked to fundamental cellular processes such as transcription and RNA processing. The co-transcriptional nature of these modifications highlights a coordinated mechanism for gene expression regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Epitranscriptomics: Correlation of N6-methyladenosine RNA methylation and pathway dysregulation in the hippocampus of HIV transgenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTO controls reversible m6Am RNA methylation during snRNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
- 14. PCIF1, the only methyltransferase of N6,2-O-dimethyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential m6A, m6Am, and m1A Demethylation Mediated by FTO in the Cell Nucleus and Cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Involving 2'-O-methyladenosine 5'-phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methyladenosine 5'-phosphate (m1A-5'-P) is a modified nucleotide that plays a crucial role in various cellular processes. This technical guide provides a comprehensive overview of the synthesis, degradation, and cellular functions of m1A-5'-P, with a focus on its involvement in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Synthesis of this compound
The synthesis of this compound primarily occurs as a post-transcriptional modification of RNA molecules. The 2'-hydroxyl group of the adenosine (B11128) ribose is methylated by a class of enzymes known as 2'-O-ribose methyltransferases.[1] In eukaryotes, this process is often guided by small nucleolar RNAs (snoRNAs) that are part of a ribonucleoprotein complex (snoRNP).[2] The snoRNA provides the specificity for the methylation of target nucleotides within ribosomal RNA (rRNA) and small nuclear RNA (snRNA).[2]
The enzymatic reaction for the 2'-O-methylation of an adenosine residue within an RNA chain can be summarized as follows:
S-adenosyl-L-methionine (SAM) + Adenosine (in RNA) → S-adenosyl-L-homocysteine (SAH) + 2'-O-methyladenosine (in RNA)
The resulting 2'-O-methylated RNA can then be degraded to its constituent mononucleotides, including this compound, although the direct enzymatic synthesis of the free mononucleotide is not well-documented in cellular pathways.
For experimental purposes, 2'-O-methyladenosine can be chemically synthesized.[3]
Experimental Protocols
Protocol 1: Chemical Synthesis of 2'-O-methyladenosine
This method involves the direct methylation of adenosine using methyl iodide in an anhydrous alkaline medium, which preferentially favors the synthesis of 2'-O-methyladenosine.[3]
Materials:
-
Adenosine
-
Methyl iodide (CH₃I)
-
Anhydrous alkaline medium
-
Silica (B1680970) gel for column chromatography
-
Ethanol
Procedure:
-
Treat adenosine with methyl iodide in an anhydrous alkaline medium at 0°C for 4 hours.[3] This reaction yields a mixture of monomethylated adenosines (primarily 2'-O- and 3'-O-methyladenosine) and some dimethylated byproducts.[3]
-
Isolate the monomethylated adenosine products from the reaction mixture using silica gel column chromatography.[3]
-
Separate the pure 2'-O-methyladenosine from the mixture of 2'-O and 3'-O-methylated isomers by crystallization in ethanol.[3] The overall yield of 2'-O-methyladenosine is approximately 42%.[3]
Degradation of this compound
The degradation of RNA containing 2'-O-methylated nucleotides is influenced by this modification. The presence of a 2'-O-methyl group provides resistance to hydrolysis by certain ribonucleases and alkaline conditions.[4] Specifically, the decapping exoribonuclease DXO is known to degrade incompletely capped RNAs but is blocked by the presence of a 2'-O-methylation on the first transcribed nucleotide.[5][6] This suggests a role for 2'-O-methylation in protecting RNA from degradation.
While the specific enzymes that dephosphorylate and degrade free this compound in the cytoplasm are not extensively characterized, it is likely that general phosphatases and nucleosidases are involved in its catabolism.
Cellular Functions and Signaling Pathways
The primary and well-established function of 2'-O-methyladenosine is as a component of the 5' cap of messenger RNA (mRNA) and other small RNAs.[7][8] This modification is crucial for RNA stability, translation efficiency, and distinguishing self from non-self RNA to avoid an innate immune response.[5][6]
Role in RNA Stability and Processing
The 2'-O-methylation of the first nucleotide of an mRNA, forming the Cap1 structure, is critical for protecting the transcript from degradation by the exonuclease DXO.[5][6] This modification essentially acts as a quality control checkpoint for newly transcribed RNAs.
Evasion of the Innate Immune System
The innate immune system can recognize foreign RNA, such as that from viruses. The absence of a 2'-O-methylated cap is a feature of such foreign RNAs. Cellular sensors, like IFIT proteins, can bind to unmethylated caps (B75204) and inhibit translation.[6] The 2'-O-methylation of adenosine at the 5' end of cellular mRNA prevents this recognition, thus marking it as "self" and avoiding an immune response.[5][6]
Involvement in Broader Signaling Networks (mTOR and ErbB)
While direct signaling pathways initiated by free this compound are not well-established, the machinery that regulates RNA methylation, including 2'-O-methylation, is interconnected with major cellular signaling hubs like the mTOR and ErbB pathways.
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Recent studies have shown that mTOR signaling can promote N6-methyladenosine (m6A) mRNA methylation, another critical RNA modification.[9] Given the interplay between different RNA modifications, it is plausible that mTOR signaling also influences the landscape of 2'-O-methylation, thereby affecting the stability and translation of key transcripts involved in cell growth and proliferation.
The ErbB family of receptor tyrosine kinases are key regulators of cell proliferation, differentiation, and survival. Dysregulation of ErbB signaling is a hallmark of many cancers.[10] While a direct link between this compound and ErbB signaling has not been demonstrated, the stability and translation of mRNAs encoding components of the ErbB signaling pathway can be influenced by their cap structure and other RNA modifications. Therefore, the enzymes that catalyze 2'-O-methylation may indirectly impact ErbB signaling by modulating the expression of its key components.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the binding affinities and enzymatic kinetics of proteins that interact directly with monomeric this compound. The available data primarily focuses on the effects of 2'-O-methylation within the context of a larger RNA molecule.
| Parameter | Molecule/Enzyme | Value | Reference |
| Enzymatic Activity | |||
| 2'-O-methyladenosine yield | Chemical synthesis | ~42% | [3] |
| Binding Affinity | |||
| Data not available for monomeric m1A-5'-P | |||
| Cellular Concentration | |||
| Data not available for monomeric m1A-5'-P |
Diagrams
Caption: Enzymatic synthesis of 2'-O-methyladenosine within an RNA molecule.
Caption: 2'-O-methylation protects capped RNA from degradation by the DXO enzyme.
Conclusion
This compound is a vital component of RNA metabolism, primarily functioning as a key modification in the 5' cap of eukaryotic RNAs. Its synthesis is a highly regulated enzymatic process that is essential for RNA stability, efficient translation, and the evasion of the innate immune system. While direct signaling roles for the monomeric form are not yet clearly defined, the machinery governing its placement on RNA is intertwined with major cellular signaling networks, suggesting an indirect but significant influence on pathways that control cell growth and proliferation. Further research is needed to elucidate the specific enzymes involved in the turnover of free m1A-5'-P and to explore its potential as a direct signaling molecule. The development of precise and robust methods for its quantification in cells will be critical for advancing our understanding of its cellular roles.
References
- 1. Enzymatic characterization of three human RNA adenosine methyltransferases reveals diverse substrate affinities and reaction optima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 3. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. lcms.cz [lcms.cz]
- 10. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]
The Epitranscriptomic Interface: A Technical Guide to the Interactions of 2'-O-Methyladenosine with RNA Binding Proteins
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The epitranscriptome, the collection of chemical modifications to RNA, adds a critical layer of regulatory complexity to gene expression. Among these modifications, 2'-O-methylation of adenosine (B11128) (Am) is emerging as a key player in dictating the fate of messenger RNA (mRNA). Unlike the extensively studied N6-methyladenosine (m6A), the interactions of Am with RNA Binding Proteins (RBPs) are more nuanced, with distinct functional consequences depending on its location within the transcript. This technical guide provides an in-depth exploration of the known interactions between Am and RBPs, focusing on the critical roles of this modification at the 5' cap and within internal regions of mRNA. We consolidate the current understanding of how these interactions govern mRNA stability, translation, and splicing, present available quantitative data, detail key experimental methodologies, and visualize the underlying molecular pathways. This guide serves as a comprehensive resource for researchers aiming to understand and therapeutically target the burgeoning field of 2'-O-methyladenosine-mediated gene regulation.
Introduction: The Significance of 2'-O-Methyladenosine
2'-O-methylation (Nm) is a conserved RNA modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar. When this occurs on an adenosine residue, it is termed 2'-O-methyladenosine (Am). This modification can be found on various RNA species, but its functional impact is most profoundly understood in the context of mRNA. The location of the Am modification dictates its interaction partners and subsequent regulatory outcome.
-
At the 5' Cap: Am is a critical component of the "cap-1" (m7GpppAm) and "cap-2" (m7GpppAmNm) structures. Here, it serves as a molecular signature of "self," preventing the activation of the innate immune system, and it protects the transcript from degradation.
-
At Internal Sites: The recent discovery of internal Am sites and their recognition by specific RBPs has unveiled novel regulatory functions, particularly in the nucleus where it influences pre-mRNA splicing.
This guide will dissect these interactions, providing a clear framework for understanding the multifaceted roles of Am in post-transcriptional gene regulation.
RNA Binding Protein Interactions with 2'-O-Methyladenosine
The functional consequences of Am are mediated by a specialized set of RBPs that can either recognize or be repelled by this modification. These interactions are broadly categorized by the location of the Am residue.
Cap-Proximal 2'-O-Methyladenosine Interactions
The 2'-O-methylation of the first and second nucleotides of an mRNA transcript is a hallmark of mature eukaryotic mRNA and plays a crucial role in its lifecycle.
A primary defense mechanism against viral infection is the recognition of foreign RNA. The Interferon-Induced Proteins with Tetratratricopeptide Repeats 1 (IFIT1) is a key RBP in this process.
-
Mechanism of Action: IFIT1 acts as a sensor for "non-self" RNA by directly binding to the 5' end of mRNAs that lack 2'-O-methylation (cap-0 structure). This binding sterically hinders the recruitment of the eIF4E translation initiation factor, effectively shutting down the translation of viral or other foreign RNAs.[1]
-
Role of Am: The presence of 2'-O-methylation on the first nucleotide (cap-1 structure, containing Am if the first nucleotide is adenosine) abrogates the interaction with IFIT1.[1] This allows host mRNAs to evade this arm of the innate immune response and proceed with translation. The binding affinity of IFIT1 for cap-0 RNA is in the nanomolar range, whereas its affinity for cap-1 RNA is significantly reduced.[1][2]
The stability of an mRNA molecule is critical for controlling the amount of protein produced. The decapping exoribonuclease DXO is an enzyme involved in mRNA quality control that degrades incompletely capped transcripts.
-
Mechanism of Action: DXO possesses both decapping and 5'-3' exoribonuclease activities. It targets and degrades RNAs with aberrant 5' ends, including those with an unmethylated cap (cap-0) or a guanosine (B1672433) cap that has not been N7-methylated (GpppN).[3][4]
-
Role of Am: The 2'-O-methylation of the first nucleotide (cap-1 structure) is sufficient to protect the mRNA from DXO-mediated degradation.[3][4] Fluorescence spectroscopy assays have revealed that the presence of the 2'-O-methylation on the cap structure drastically reduces the affinity of DXO for the RNA.[3][5] This ensures that only correctly processed and mature mRNAs are stable within the cell.
Internal 2'-O-Methyladenosine Interactions
While less globally characterized than cap-proximal methylation, internal 2'-O-methylation is emerging as a key regulator of nuclear RNA processing.
A recent breakthrough has been the identification of the Far upstream element-binding protein 1 (FUBP1) as a nuclear "reader" of internal 2'-O-methylation (Nm).[3][6][7][8][9]
-
Mechanism of Action: FUBP1 is a known splicing factor. RNA affinity purification followed by mass spectrometry identified FUBP1 as a protein that preferentially binds to Nm-containing RNA oligonucleotides.[3][6][7][8][9] FUBP1 predominantly binds to intronic regions that are enriched for Nm.[3][6][7][8][9]
-
Role of Am: The binding of FUBP1 to internal Nm sites, including Am, is crucial for proper splicing. Depletion of the methyltransferase responsible for Nm, or depletion of FUBP1 itself, leads to increased exon skipping in genes that are modified with Nm.[3][6][7][8][9] This suggests a model where internal Am acts as a mark to recruit FUBP1, which in turn stabilizes the splicing machinery and promotes correct exon inclusion.
Quantitative Data on Am-RBP Interactions
Quantitative data on the binding affinities of proteins specifically to 2'-O-methyladenosine is still emerging and often contextualized within the entire cap structure or a broader recognition of 2'-O-methylation. The table below summarizes the currently available data.
| RBP | RNA Substrate | Binding Affinity (KD) | Method | Reference |
| IFIT1 | Cap-0 RNA (lacking 2'-O-methylation) | ~9 - 30 nM | Primer Extension Assay | [1][2] |
| IFIT1 | Cap-1 RNA (with 2'-O-methylation) | Abrogated/Significantly Reduced | Primer Extension Assay | [1] |
| IFIT1 | HCoV-derived capped RNA (Cap-0) | ~250 nM | EMSA | [10] |
| IFIT1 | MHV-derived capped RNA (Cap-0) | <100 nM | EMSA | [10] |
| DXO | Cap-0 RNA | High Affinity (not quantified) | Fluorescence Spectroscopy | [3][5] |
| DXO | Cap-1 RNA (with 2'-O-methylation) | Drastically Reduced Affinity | Fluorescence Spectroscopy | [3][5] |
| FUBP1 | Internally 2'-O-methylated RNA (Am and Gm) | Preferential Binding (not quantified) | EMSA | [6][7] |
Experimental Protocols
The study of Am-RBP interactions relies on a combination of techniques to identify binding partners and validate these interactions. Below are detailed protocols for two key methodologies.
Identification of 2'-O-Methyladenosine Binding Proteins by RNA Affinity Purification and Mass Spectrometry
This method is used to identify the complete set of proteins that bind to a specific RNA sequence containing Am from a cellular lysate.
Principle: A biotinylated RNA oligonucleotide containing a site-specific 2'-O-methyladenosine (and a corresponding unmodified control) is synthesized. This "bait" RNA is immobilized on streptavidin-coated beads and incubated with a cellular protein extract. Proteins that bind to the RNA are "pulled down," eluted, and identified by mass spectrometry.
Protocol:
-
Bait RNA Preparation:
-
Chemically synthesize two RNA oligonucleotides (~30-50 nucleotides) based on a known or suspected Am-containing sequence. One oligo should contain the 2'-O-methyladenosine at the desired position, and the other should be an identical, unmodified control.
-
Incorporate a biotin (B1667282) tag at the 3' or 5' end of each oligonucleotide during synthesis for immobilization.
-
Purify the synthesized RNAs using HPLC to ensure high purity.
-
-
Preparation of Cellular Lysate:
-
Culture the cells of interest to a high density (~80-90% confluency).
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors). The choice of nuclear or cytoplasmic extract will depend on the hypothesized location of the interaction.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. The supernatant is the protein extract.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
RNA Affinity Purification (Pull-down):
-
Wash streptavidin-coated magnetic beads with the lysis buffer to equilibrate them.
-
Incubate the beads with the biotinylated Am-modified or control RNA bait for 1-2 hours at 4°C with gentle rotation to immobilize the RNA.
-
Wash the beads several times with lysis buffer to remove unbound RNA.
-
Add the cellular lysate (typically 1-2 mg of total protein) to the RNA-bound beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for RNA-protein binding.
-
Wash the beads extensively with a wash buffer (similar to lysis buffer but may contain a lower concentration of detergent) to remove non-specific protein binders. Perform at least 3-5 washes.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or by using a high-salt elution buffer.
-
Run the eluted proteins a short distance into an SDS-PAGE gel to concentrate the sample and separate it from any remaining bead material.
-
Excise the protein band, perform in-gel digestion with trypsin.
-
Extract the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins from the MS/MS data using a proteomics search engine (e.g., Mascot, MaxQuant).
-
Compare the proteins identified in the Am-modified pull-down with those from the unmodified control. Proteins that are significantly enriched in the Am pull-down are considered candidate Am-binding proteins.
-
Validation of Binding Preference by Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to confirm a direct interaction between a purified protein and an RNA molecule and to assess binding preference.
Principle: A labeled RNA probe is incubated with a purified protein. If the protein binds to the RNA, the resulting complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound RNA probe. This "shift" in mobility indicates an interaction.
Protocol:
-
Probe Preparation:
-
Synthesize short RNA probes (~20-40 nucleotides), one containing the internal 2'-O-methyladenosine and a corresponding unmodified control.
-
Label the probes. This is typically done by using 32P-ATP and T4 polynucleotide kinase to label the 5' end. Fluorescent labels can also be used as a non-radioactive alternative.
-
Purify the labeled probes using a denaturing polyacrylamide gel to separate them from unincorporated label.
-
-
Protein Purification:
-
Clone the cDNA of the candidate RBP (e.g., FUBP1) into an expression vector with a purification tag (e.g., His-tag, GST-tag).
-
Express the protein in a suitable system (e.g., E. coli or insect cells).
-
Purify the recombinant protein using affinity chromatography.
-
Verify the purity and concentration of the protein.
-
-
Binding Reaction:
-
Set up binding reactions in a small volume (e.g., 20 µL). Each reaction should contain:
-
Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol).
-
A fixed, low concentration of the labeled RNA probe (e.g., 0.1 nM).
-
Increasing concentrations of the purified recombinant protein.
-
An RNase inhibitor to prevent RNA degradation.
-
-
Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel (typically 4-6% acrylamide) in a cold room or with a cooling system. The gel should be pre-run.
-
Run the gel at a constant voltage until the dye front has migrated a sufficient distance.
-
-
Detection:
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled bands.
-
If using a fluorescent probe, visualize the gel on an appropriate imaging system.
-
A "shifted" band corresponding to the RNA-protein complex will appear at a higher molecular weight than the free probe. The intensity of the shifted band should increase with increasing protein concentration.
-
-
Analysis:
-
Quantify the intensity of the free and bound probe bands.
-
By comparing the shift patterns between the Am-modified and unmodified probes, you can determine if the protein has a preferential binding to the modified RNA.[6]
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Role of 2'-O-MeA in evading IFIT1-mediated translation inhibition.
Caption: 2'-O-MeA protects mature mRNA from degradation by the DXO nuclease.
Caption: FUBP1 reads internal 2'-O-MeA to ensure proper pre-mRNA splicing.
Caption: Experimental workflow for identifying 2'-O-methyladenosine binding proteins.
Conclusion and Future Directions
The study of 2'-O-methyladenosine and its interactions with RNA binding proteins is a rapidly evolving field. While the role of cap-proximal Am in innate immunity and mRNA stability is becoming increasingly clear, the landscape of internal Am modifications and their dedicated "reader" proteins is just beginning to be explored. The discovery of FUBP1 as a splicing regulator that recognizes internal 2'-O-methylation opens up a new frontier in nuclear epitranscriptomics.
For researchers and drug development professionals, several key areas warrant further investigation:
-
Identification of Novel Readers: Comprehensive, unbiased screens are needed to identify the full complement of proteins that interact with internal Am.
-
Quantitative Binding Studies: Rigorous biophysical characterization is required to determine the binding affinities and specificities of known and novel Am readers.
-
Functional Genomics: High-throughput functional screens will be essential to elucidate the downstream consequences of disrupting Am-RBP interactions on a global scale.
-
Therapeutic Targeting: The development of small molecules or biologics that can modulate the activity of Am "writers," "erasers," or "readers" holds significant therapeutic potential for viral diseases, inflammatory disorders, and cancers where splicing is misregulated.
This technical guide provides a solid foundation for understanding the current state of Am-RBP interactions. As new discoveries are made, the principles and methodologies outlined herein will serve as a valuable resource for navigating this exciting and impactful area of RNA biology.
References
- 1. IFIT1: A dual sensor and effector molecule that detects non-2′-O methylated viral RNA and inhibits its translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLIP-Seq to identify targets and interactions of RNA binding proteins and RNA modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear 2′-O-methylation regulates RNA splicing through its binding protein FUBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear 2'- O-methylation regulates RNA splicing through its binding protein FUBP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclear 2′-O-methylation regulates RNA splicing through its binding protein FUBP1 | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure of human IFIT1 with capped RNA reveals adaptable mRNA binding and mechanisms for sensing N1 and N2 ribose 2′-O methylations - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2'-O-methyladenosine 5'-phosphate in RNA Vaccine Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering rapid development timelines and a high degree of flexibility. A key innovation underpinning the success of this platform is the strategic use of modified nucleotides to enhance mRNA stability, increase protein translation, and modulate the innate immune response. Among these modifications, 2'-O-methylation, particularly of adenosine (B11128) residues (Am), plays a crucial role. This technical guide provides an in-depth exploration of the function and application of 2'-O-methyladenosine 5'-phosphate in the development of mRNA vaccines.
Mechanism of Action: Evading Innate Immune Surveillance
A primary challenge in the development of mRNA-based therapeutics is the inherent immunogenicity of in vitro transcribed (IVT) RNA. Eukaryotic cells have evolved sophisticated mechanisms to detect and respond to foreign RNA, a hallmark of viral infection. This response, primarily mediated by pattern recognition receptors (PRRs), can lead to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines that can suppress translation of the vaccine mRNA and contribute to reactogenicity. 2'-O-methylation is a key modification that helps synthetic mRNA evade this immune surveillance.
Evasion of RIG-I Recognition
The retinoic acid-inducible gene I (RIG-I) is a cytosolic sensor that recognizes viral RNA, specifically short double-stranded RNA (dsRNA) bearing a 5'-triphosphate (5'ppp) group. While the addition of a 7-methylguanosine (B147621) (m7G) cap (Cap-0) to the 5' end of the mRNA is the first step in mimicking endogenous mRNA, it is not sufficient to completely abrogate RIG-I binding. The subsequent 2'-O-methylation of the first nucleotide (to form a Cap-1 structure) is critical for distinguishing "self" from "non-self" RNA.
The presence of the 2'-O-methyl group on the ribose of the first nucleotide sterically hinders the binding of RIG-I. A conserved histidine residue (H830) in the C-terminal domain of RIG-I acts as a sensor for this modification. The methyl group creates a clash with H830, significantly weakening the affinity of RIG-I for the RNA. This discrimination is crucial for preventing an antiviral response against the vaccine mRNA.
Antagonism of Toll-Like Receptor 7/8 Signaling
Toll-like receptors 7 and 8 (TLR7 and TLR8) are endosomal PRRs that recognize single-stranded RNA (ssRNA), particularly guanosine- and uridine-rich sequences. Activation of TLR7/8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. 2'-O-methylation of nucleotides within the mRNA sequence can act as a potent antagonist of TLR7 and TLR8 activation. It is believed that 2'-O-methylated RNA competes with immunostimulatory RNA for binding to the receptors, thereby inhibiting the downstream signaling pathways.
Impact on mRNA Stability and Translation
The effect of 2'-O-methylation on mRNA stability and translation is multifaceted and context-dependent.
-
mRNA Stability: 2'-O-methylation can enhance the stability of mRNA by protecting it from nuclease degradation. This increased stability can lead to a longer half-life of the mRNA molecule within the cell, potentially allowing for a more sustained production of the encoded antigen.
-
Translation Efficiency: The impact of 2'-O-methylation on translation efficiency is more complex. While the evasion of the innate immune response indirectly promotes translation by preventing the interferon-induced shutdown of protein synthesis, some studies suggest that internal 2'-O-methylation within the coding region can actually decrease translation elongation by impairing tRNA decoding. In contrast, the widely used N1-methylpseudouridine (m1Ψ) modification has been shown to enhance translation elongation. Therefore, the strategic placement and context of 2'-O-methylation are critical considerations in vaccine design. Further research is needed to fully elucidate the direct impact of 2'-O-methyladenosine on translational output in the context of a full-length vaccine mRNA.
Quantitative Data on the Effects of 2'-O-Methylation
The following tables summarize available quantitative data on the impact of 2'-O-methylation on innate immune recognition and response.
Table 1: Effect of 5' Cap Structure on RIG-I Binding Affinity
| RNA Species | Description | Dissociation Constant (Kd) | Fold Change in Affinity (relative to 5'ppp-dsRNA) |
| 5'ppp-dsRNA | Uncapped, double-stranded RNA | ~20 nM | 1 (Reference) |
| Cap-0-dsRNA | m7G cap, no 2'-O-methylation | ~25 nM | ~1.25 |
| Cap-1-dsRNA | m7G cap with 2'-O-methylation | ~2000 nM | ~100 |
This data illustrates the significant reduction in RIG-I binding affinity conferred by the Cap-1 structure.
Table 2: Inhibition of Cytokine Production by 2'-O-methylated RNA
| Cytokine | Cell Type | IC50 of 2'-O-methylated inhibitory RNA |
| IFN-α | Human PBMCs | ~0.5 µg/mL |
| TNF | Human PBMCs | ~0.6 µg/mL |
| IL-12p40 | Human PBMCs | ~0.7 µg/mL |
IC50 values represent the concentration of 2'-O-methylated RNA required to inhibit 50% of the cytokine production induced by bacterial RNA in human peripheral blood mononuclear cells (PBMCs).
Experimental Protocols
In Vitro Transcription of 2'-O-methyladenosine-Modified mRNA
This protocol outlines the general steps for synthesizing mRNA with co-transcriptional capping and subsequent 2'-O-methylation.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide solution (ATP, CTP, GTP, UTP)
-
2'-O-methyladenosine 5'-triphosphate (AmTP)
-
Anti-Reverse Cap Analog (ARCA)
-
RNase Inhibitor
-
DNase I
-
Vaccinia Capping System (for enzymatic capping, if not using ARCA)
-
mRNA Cap 2´-O-Methyltransferase
-
S-adenosylmethionine (SAM)
-
Purification columns or reagents
Procedure:
-
In Vitro Transcription:
-
Assemble the transcription reaction at room temperature by combining the linearized DNA template, ribonucleotide solution (with the desired ratio of ATP to AmTP), ARCA, T7 RNA polymerase, and RNase inhibitor in transcription buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate for a further 15-30 minutes at 37°C to digest the DNA template.
-
-
mRNA Purification:
-
Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or silica-based spin columns, to remove unincorporated nucleotides, enzymes, and the digested DNA template.
-
-
Post-transcriptional 2'-O-methylation (if not fully incorporated co-transcriptionally or for Cap-1 formation):
-
Combine the purified, capped RNA with mRNA Cap 2´-O-Methyltransferase, SAM, and reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
-
Final Purification:
-
Purify the 2'-O-methylated mRNA to remove the methyltransferase and other reaction components.
-
Resuspend the final mRNA product in nuclease-free water or a suitable buffer.
-
Quantification of 2'-O-Methylation
Several methods can be used to confirm and quantify the incorporation of 2'-O-methyladenosine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method for quantifying modified nucleosides. The mRNA is digested into single nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry.
-
Reverse Transcription at Low dNTP Concentrations (RTL-P): 2'-O-methylation can impede the processivity of reverse transcriptase, particularly at low concentrations of deoxynucleotide triphosphates (dNTPs). This property can be exploited in quantitative PCR (qPCR) based assays to assess the level of methylation at specific sites.
-
Sequencing-based methods (e.g., RiboMethSeq): High-throughput sequencing can be adapted to identify 2'-O-methylated sites across the transcriptome. These methods often rely on the chemical properties of the 2'-O-methyl group to induce specific signatures during library preparation.
Visualizing the Role of 2'-O-Methylation in Innate Immune Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of RIG-I and TLR7 and the inhibitory effect of 2'-O-methylation.
Caption: RIG-I signaling pathway and its inhibition by 2'-O-methylation.
Caption: TLR7 signaling pathway and its inhibition by 2'-O-methylated mRNA.
Conclusion and Future Perspectives
This compound is a critical component in the design of modern mRNA vaccines. Its primary role is to dampen the innate immune response by preventing recognition by RIG-I and TLR7/8, thereby enhancing the translation and persistence of the vaccine mRNA. While the benefits of 2'-O-methylation in immune evasion are well-established, further research is needed to fully optimize its use in combination with other modifications to maximize protein expression and vaccine efficacy. The continued exploration of the epitranscriptomic landscape will undoubtedly unveil new strategies for refining the next generation of mRNA therapeutics and vaccines.
The Ubiquitous Methylation: A Technical Guide to the Natural Occurrence of 2'-O-methyladenosine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modification of RNA is a fundamental mechanism for regulating gene expression and function. Among the over 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is one of the most common and evolutionarily conserved modifications. This modification can occur on any of the four nucleosides, with 2'-O-methyladenosine (Am) being a key player in a multitude of biological processes. This technical guide provides a comprehensive overview of the natural occurrence of 2'-O-methyladenosine across different organisms, details the experimental protocols for its detection and quantification, and illustrates its role in cellular signaling pathways.
Natural Occurrence and Quantitative Distribution of 2'-O-methyladenosine
2'-O-methyladenosine is a widespread modification found in a variety of RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA). Its presence has been confirmed in organisms from all three domains of life: Bacteria, Archaea, and Eukarya.
Quantitative Data Summary
The abundance of 2'-O-methyladenosine varies significantly depending on the organism, tissue type, and the specific RNA species. The following tables summarize the available quantitative data for Am, providing a comparative overview.
| Organism | Cell/Tissue Type | RNA Type | Molar Ratio (Am/A) or Concentration | Reference(s) |
| Homo sapiens | HEK293T | Total RNA | 0.05% | [1][2] |
| Homo sapiens | HEK293T | mRNA | 0.001% | [1][2] |
| Mus musculus | Brain | Total RNA | 0.12% | [1][2] |
| Mus musculus | Heart | Total RNA | 0.03% | [1][2] |
| Mus musculus | Pancreas | Total RNA | 0.10% | [1][2] |
| Mus musculus | Spleen | Total RNA | 0.08% | [1][2] |
Table 1: Absolute Quantification of 2'-O-methyladenosine in Mammalian Systems. The data represents the molar percentage of 2'-O-methyladenosine (Am) relative to adenosine (B11128) (A).
| Organism | Condition | Fold Change in Am Levels (Stress vs. Control) | Reference(s) |
| Oryza sativa | Salt Stress (7d) | ~10-fold increase | [3] |
| Oryza sativa | ABA Treatment (7d) | ~8-fold increase | [3] |
Table 2: Relative Quantification of 2'-O-methyladenosine in Oryza sativa (Rice) under Abiotic Stress. The data shows the fold change in Am levels in response to stress conditions compared to control.
Biological Roles and Signaling Pathways
2'-O-methyladenosine plays a crucial role in several cellular processes, primarily by influencing RNA stability, structure, and interactions with proteins.
Role in Translation and RNA Stability
The 2'-O-methyl group can enhance the stability of RNA by providing protection against nuclease degradation. This modification is also known to influence the local RNA structure, which can impact translation efficiency. In eukaryotes, the methyltransferase Fibrillarin (FBL) is a key enzyme responsible for 2'-O-methylation of rRNA, which is essential for proper ribosome biogenesis and function.
Involvement in Stress Response
Recent studies have highlighted the dynamic nature of Am modifications in response to environmental stimuli. In rice, the levels of Am in tRNA increase significantly under salt and abscisic acid (ABA) stress. This increase is mediated by the methyltransferase OsTRM13 and is critical for salt stress tolerance. This suggests a signaling pathway where abiotic stress leads to the upregulation of OsTRM13, resulting in increased Am levels in tRNA, which in turn modulates protein synthesis to facilitate adaptation.
In mammals, Fibrillarin-mediated 2'-O-methylation has been implicated in the innate immune response. Viral infection can lead to an increase in Am levels in host mRNA. This modification can help the host to distinguish self-RNA from viral RNA, thus preventing an autoimmune response.
Experimental Protocols
Accurate detection and quantification of 2'-O-methyladenosine are crucial for understanding its biological functions. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: RNA Digestion to Nucleosides for LC-MS/MS Analysis
This protocol describes the complete enzymatic digestion of RNA into its constituent nucleosides.
Materials:
-
Total RNA or purified RNA fraction
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
10x Nuclease P1 Buffer (e.g., 100 mM Ammonium Acetate, pH 5.3)
-
10x BAP Buffer (e.g., 500 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
RNase-free water
-
Stable isotope-labeled internal standards (e.g., [¹³C₅]Am) for absolute quantification
Procedure:
-
In an RNase-free microcentrifuge tube, combine 1-5 µg of RNA with the stable isotope-labeled internal standard.
-
Add 1 µL of Nuclease P1 (1 U/µL) and 2 µL of 10x Nuclease P1 Buffer.
-
Adjust the total volume to 18 µL with RNase-free water.
-
Incubate the reaction at 37°C for 2 hours.
-
Add 1 µL of Bacterial Alkaline Phosphatase (1 U/µL) and 2 µL of 10x BAP Buffer.
-
Incubate at 37°C for an additional 2 hours.
-
The digested sample is now ready for LC-MS/MS analysis. For long-term storage, samples can be stored at -80°C.
Protocol 2: LC-MS/MS for Absolute Quantification of 2'-O-methyladenosine
This protocol outlines the parameters for the separation and detection of nucleosides using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 0% to 30% B over 15 minutes.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2'-O-methyladenosine (Am): m/z 282.1 → 136.1
-
Adenosine (A): m/z 268.1 → 136.1
-
[¹³C₅]Am (Internal Standard): m/z 287.1 → 141.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
Quantification: A calibration curve is generated using known concentrations of unlabeled Am and a fixed concentration of the stable isotope-labeled internal standard. The absolute amount of Am in the biological sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations of Pathways and Workflows
OsTRM13-Mediated Salt Stress Response in Rice
Caption: OsTRM13 signaling pathway in rice under salt stress.
Fibrillarin-Mediated Regulation of Innate Immunity
Caption: Role of Fibrillarin in modulating the innate immune response.
Experimental Workflow for Quantitative Analysis of 2'-O-methyladenosine
Caption: Workflow for quantitative analysis of 2'-O-methyladenosine.
Conclusion
2'-O-methyladenosine is a fundamentally important RNA modification with diverse roles in gene regulation and cellular responses to environmental cues. Its widespread occurrence across the domains of life underscores its evolutionary significance. The development of sensitive and accurate analytical techniques, such as stable isotope dilution LC-MS/MS, has been instrumental in elucidating the quantitative landscape and dynamic nature of this modification. Further research into the tissue- and cell-type-specific distribution of Am, as well as the identification of the full complement of enzymes that regulate its deposition and removal, will be critical for a complete understanding of its biological functions and its potential as a therapeutic target in various diseases.
References
- 1. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-Dilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 2′-O-methyltransferase responsible for modification of yeast tRNA at position 4 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Analysis of 2'-O-methyladenosine (Am) Containing RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modification of RNA is a critical layer of gene regulation, influencing RNA structure, stability, and function. Among the over 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is one of the most common and functionally significant. When this modification occurs on an adenosine (B11128) residue, it is termed 2'-O-methyladenosine (Am). This modification is prevalent across various RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA).[1]
In eukaryotic mRNA, 2'-O-methylation is a key feature of the 5' cap structure. The initial cap structure, termed cap0, can be methylated on the first transcribed nucleotide by the enzyme CMTR1 to form the cap1 structure (m7GpppNm).[1] Further methylation of the second nucleotide by CMTR2 results in a cap2 structure (m7GpppNmNm).[1] The presence of a cap1 structure is crucial for distinguishing "self" RNA from "non-self" RNA, thereby preventing the activation of the innate immune system.[2][3] Beyond the cap, internal Am sites within mRNA have also been identified and are implicated in regulating mRNA stability and translation.[4][5]
This technical guide provides a comprehensive overview of the structural analysis of Am-containing RNA, detailing its impact on RNA structure, summarizing quantitative data, providing detailed experimental protocols for its detection and analysis, and illustrating key biological pathways in which it is involved.
Structural Impact of 2'-O-methyladenosine
The presence of a methyl group at the 2'-hydroxyl position of the ribose has a profound impact on the local conformation and overall structure of the RNA molecule.
The primary structural consequence of 2'-O-methylation is the biasing of the ribose sugar pucker equilibrium towards the C3'-endo conformation.[6][7] This conformation is characteristic of A-form RNA helices. By pre-organizing the ribose into this conformation, the 2'-O-methyl group reduces the entropic penalty of duplex formation, thereby thermodynamically stabilizing the RNA duplex.[6][8] This increased stability enhances resistance to nuclease degradation.[9]
The 2'-O-methyl group, being bulkier than a hydroxyl group, can also introduce steric hindrance that can influence RNA-protein interactions. While no dedicated "reader" proteins for internal 2'-O-methylation have been discovered to date, the modification can either promote or inhibit the binding of various proteins, thereby modulating the RNA's function.
Quantitative Data on the Effects of 2'-O-methyladenosine
The structural effects of 2'-O-methyladenosine translate into measurable changes in the thermodynamic stability of RNA duplexes and the kinetics of enzymatic processes. The following tables summarize key quantitative data from the literature.
| Modification | Sequence Context | ΔTm (°C) per modification | ΔΔG°37 (kcal/mol) per modification | Reference |
| 2'-O-methylation | various RNA duplexes | +0.5 to +1.5 | -0.2 to -0.6 | [6][8] |
| N6-methyladenosine (m6A) | (ACAUGUm6A )2 | -0.5 | +0.09 | [10] |
| N6-isopentenyladenosine (i6A) | (ACAUGUi6A )2 | +0.8 | -0.11 | [10] |
Table 1: Thermodynamic Stability of Modified RNA Duplexes. This table presents the change in melting temperature (ΔTm) and the change in Gibbs free energy (ΔΔG°) at 37°C for RNA duplexes containing 2'-O-methylated adenosine and other adenosine modifications. An increase in Tm and a more negative ΔG° indicate greater stability.
| Enzyme | Substrate | Effect of 2'-O-methylation | Quantitative Change | Reference |
| FTO (demethylase) | m6Am-containing RNA | No significant change in demethylation activity compared to m6A | Similar Kcat/Km for internal m6A and m6Am | [11] |
| DXO (decapping exoribonuclease) | Cap1-RNA | Inhibition of decapping and degradation | Drastically reduces binding affinity | [12] |
| TLR7 | 2'-O-methylated RNA | Antagonistic effect | Abolishes TLR7 activation | [2] |
| TLR8 | 2'-O-methylated RNA | No interference with activation | TLR8-specific ligand | [2] |
Table 2: Kinetic and Binding Effects of 2'-O-methyladenosine on RNA-Protein Interactions. This table summarizes the impact of 2'-O-methylation on the activity of various enzymes and RNA-binding proteins.
Experimental Protocols
A variety of methods have been developed to detect, map, and quantify 2'-O-methylation in RNA. These range from traditional biochemical assays to high-throughput sequencing-based approaches.
Primer Extension Analysis for Site-Specific 2'-O-methylation Detection
This method relies on the observation that reverse transcriptase can be paused or stalled at a 2'-O-methylated nucleotide, particularly at low deoxynucleotide triphosphate (dNTP) concentrations.[13][14]
Protocol:
-
RNA and Primer Preparation:
-
Purify total RNA or the RNA species of interest.
-
Design a DNA primer that anneals downstream of the putative 2'-O-methylation site.
-
End-label the primer with [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Annealing:
-
Mix the purified RNA and the ³²P-labeled primer in an annealing buffer.
-
Heat the mixture to 95°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
Prepare two separate extension reactions for each sample: one with a high concentration of dNTPs (e.g., 1 mM each) and one with a low concentration of dNTPs (e.g., 0.01 mM each).[13]
-
Add reverse transcriptase (e.g., AMV reverse transcriptase) to each reaction mixture.
-
Incubate at 42°C for 30-60 minutes.
-
-
Analysis:
-
Stop the reactions by adding a formamide-containing loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the cDNA products on a high-resolution denaturing polyacrylamide gel.
-
Visualize the radiolabeled cDNA products by autoradiography. A band that appears or is significantly enhanced in the low-dNTP lane compared to the high-dNTP lane indicates a reverse transcriptase pause at a 2'-O-methylated site.
-
RiboMethSeq: High-Throughput Mapping of 2'-O-methylation
RiboMethSeq is a high-throughput method that exploits the resistance of the phosphodiester bond 3' to a 2'-O-methylated nucleotide to alkaline hydrolysis.[9][15][16]
Protocol:
-
RNA Fragmentation:
-
Subject the purified RNA to controlled alkaline hydrolysis (e.g., using sodium carbonate buffer at pH 9.2 and 95°C). This will generate RNA fragments with 5'-OH and 2',3'-cyclic phosphate (B84403) ends.
-
-
Library Preparation:
-
Repair the fragment ends: dephosphorylate the 2',3'-cyclic phosphates to 2'-OH and 3'-OH, and then phosphorylate the 5'-OH.
-
Ligate adapters to both the 5' and 3' ends of the RNA fragments.
-
-
Reverse Transcription and PCR Amplification:
-
Reverse transcribe the ligated RNA fragments into cDNA.
-
Amplify the cDNA library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the cDNA library using an Illumina platform.
-
Align the sequencing reads to the reference transcriptome.
-
Analyze the distribution of the 5' and 3' ends of the reads. A gap or a significant drop in coverage at a specific nucleotide position is indicative of a 2'-O-methylated site, as the adjacent phosphodiester bond is protected from cleavage.[16]
-
Nm-seq: Base-Precision Mapping of 2'-O-methylation
Nm-seq is another high-throughput sequencing method that leverages the resistance of 2'-O-methylated nucleotides to periodate (B1199274) oxidation.[17][18]
Protocol:
-
RNA Fragmentation:
-
Fragment the RNA using enzymatic or chemical methods.
-
-
Iterative Oxidation-Elimination-Dephosphorylation (OED) Cycles:
-
Subject the RNA fragments to cycles of periodate oxidation, β-elimination, and dephosphorylation. Each cycle removes one 2'-unmodified nucleotide from the 3' end of the fragments.[17]
-
This process continues until a 2'-O-methylated nucleotide is exposed at the 3' end, as it is resistant to oxidation.
-
-
Library Preparation:
-
Block the 3' ends of the fragments that still have a 2'-hydroxyl group.
-
Ligate a 3' adapter specifically to the fragments ending with a 2'-O-methylated nucleotide.
-
Ligate a 5' adapter.
-
-
Reverse Transcription, PCR, and Sequencing:
-
Perform reverse transcription, PCR amplification, and high-throughput sequencing.
-
-
Data Analysis:
-
Map the reads to the reference transcriptome. The 3' ends of the reads will correspond to the locations of the 2'-O-methylated nucleotides with single-base precision.
-
Signaling Pathways and Logical Relationships
2'-O-methyladenosine plays a crucial role in several biological pathways, most notably in the innate immune response to viral infections.
Innate Immune Evasion by 2'-O-methylated RNA
The innate immune system has evolved mechanisms to detect foreign RNA, such as viral RNA. Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs) are key pattern recognition receptors (PRRs) that recognize viral RNA and trigger an antiviral response, including the production of type I interferons. 2'-O-methylation of the 5' cap of host mRNA serves as a molecular signature to distinguish it from viral RNA, which often lacks this modification.
Caption: 2'-O-methylation of host mRNA cap evades innate immune recognition.
Experimental Workflow for RiboMethSeq
The following diagram illustrates the key steps in the RiboMethSeq protocol for mapping 2'-O-methylation sites.
Caption: Workflow for RiboMethSeq analysis of 2'-O-methylation.
FTO-mediated Demethylation Pathway
The fat mass and obesity-associated protein (FTO) is an Fe(II)/2-oxoglutarate-dependent dioxygenase that has been shown to demethylate N6-methyladenosine (m6A) in RNA. While FTO's primary substrate is considered to be m6A, it has also been shown to act on N6,2'-O-dimethyladenosine (m6Am). The demethylation process involves the oxidation of the methyl group.
Caption: Oxidative demethylation of m6Am by the FTO protein.
Conclusion
The 2'-O-methylation of adenosine is a subtle yet powerful modification that profoundly influences the structure and function of RNA. Its role in stabilizing RNA structures, modulating RNA-protein interactions, and enabling the host to distinguish its own RNA from foreign RNA underscores its importance in cellular and molecular biology. The development of sophisticated experimental techniques, particularly high-throughput sequencing methods, has enabled researchers to map and quantify this modification on a transcriptome-wide scale, paving the way for a deeper understanding of its regulatory roles in health and disease. For professionals in drug development, the enzymes that mediate 2'-O-methylation and the structural features conferred by this modification present novel targets for therapeutic intervention, particularly in the contexts of viral infections and cancer. Continued research into the structural and functional consequences of 2'-O-methyladenosine will undoubtedly uncover further layers of complexity in the regulation of gene expression and open up new avenues for the development of RNA-based therapeutics.
References
- 1. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single Naturally Occurring 2’-O-Methylation Converts a TLR7- and TLR8-Activating RNA into a TLR8-Specific Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RiboMeth-seq: Profiling of 2'-O-Me in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into FTO’s catalytic mechanism for the demethylation of multiple RNA substrates [ouci.dntb.gov.ua]
- 6. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Illumina-based RiboMethSeq approach for mapping of 2'-O-Me residues in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Structural insights into FTO’s catalytic mechanism for the demethylation of multiple RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for mapping 2'-O-methylation using nanopore direct RNA-seq data with NanoNm. | Broad Institute [broadinstitute.org]
- 13. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Biochemical Properties of 2'-O-methyladenosine 5'-phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical properties of 2'-O-methyladenosine 5'-phosphate (Am), a modified nucleotide with significant implications in RNA metabolism, viral replication, and the development of RNA-based therapeutics. This document details its structural features, its crucial role in the 5' cap of messenger RNA (mRNA), and its interactions with key proteins. Furthermore, it outlines experimental methodologies for its study and visualizes its involvement in critical cellular pathways.
Introduction
This compound is a naturally occurring modification of adenosine (B11128) monophosphate where a methyl group is attached to the 2'-hydroxyl group of the ribose sugar. This modification is most notably found as the first nucleotide following the 7-methylguanosine (B147621) (m7G) cap in a significant portion of eukaryotic and viral mRNAs, forming what is known as a "Cap 1" structure. This modification plays a pivotal role in enhancing mRNA stability, promoting translation efficiency, and allowing the host to distinguish its own mRNA from foreign or viral RNA, thereby preventing an innate immune response.[1]
Physicochemical Properties
This compound is an adenosine 5'-phosphate derivative.[2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C11H16N5O7P | [3] |
| Molecular Weight | 361.25 g/mol | [3] |
| IUPAC Name | [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate (B84403) | [3] |
| CAS Number | 24121-00-4 | [3] |
Biochemical Roles and Interactions
The primary biochemical significance of this compound lies in its presence at the 5' end of mRNA, where it contributes to several key cellular processes.
Role in mRNA Capping and Translation Initiation
The 5' cap is a critical feature of eukaryotic mRNA that is essential for its processing, export from the nucleus, and translation into protein. The cap structure, typically m7GpppN (Cap 0), can be further methylated at the 2'-hydroxyl group of the first nucleotide to form a Cap 1 structure (m7GpppNm). When adenosine is the first nucleotide, this modification results in 2'-O-methyladenosine.
The Cap 1 structure is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex that initiates cap-dependent translation. While the 7-methylguanosine is the primary recognition element for eIF4E, the 2'-O-methylation can influence the overall efficiency of translation.[4]
Interaction with Cap-Binding Proteins
The binding of the 5' cap to eIF4E is a rate-limiting step in translation initiation. Studies on the binding affinity of various cap analogs to eIF4E have been conducted to understand the contribution of different modifications.
| Ligand | Binding Affinity (Kd) to eIF4E | Comments |
| m7GpppG | ~0.1 - 1 µM | Standard cap analog, affinity varies with experimental conditions. |
| RNA with Cap 0 (m7GpppA) | Not significantly different from Cap 1 | The presence of 2'-O-methylation at the first nucleotide does not strongly influence the stability of the RNA-eIF4E complex.[2][4][5] |
| RNA with Cap 1 (m7GpppAm) | Not significantly different from Cap 0 | The 2'-O-methylation of adenosine as the first transcribed nucleotide does not significantly alter RNA affinity for eIF4E.[2][4][5] |
Role in mRNA Stability and Decay
The 2'-O-methylation of the 5' cap plays a crucial role in protecting mRNA from degradation. Eukaryotic cells have quality control mechanisms to eliminate improperly capped or foreign RNAs.
3.3.1. Resistance to Decapping Enzymes
The decapping enzyme DXO (decapping exoribonuclease) is a key enzyme in the 5'-to-3' mRNA decay pathway that targets and degrades incompletely capped RNAs. The presence of a 2'-O-methylation at the first nucleotide (Cap 1 structure) renders the mRNA resistant to DXO-mediated decapping and subsequent degradation.[6][7] Fluorescence spectroscopy assays have shown that the 2'-O-methylation on the cap structure significantly reduces the affinity of DXO for the RNA.[6]
Another major decapping enzyme, Dcp2, is also involved in mRNA decay. However, unlike DXO, the activity of Dcp2 does not appear to be significantly inhibited by the 2'-O-methylation of the first nucleotide.[8]
| Enzyme | Effect of 2'-O-methylation on Activity | Kinetic Parameters (kcat, Km) |
| DXO | Inhibits decapping and subsequent exonuclease activity. Reduces binding affinity.[6][7] | Specific kcat and Km values for 2'-O-methylated substrates are not readily available in tabular format. |
| Dcp2 | Activity is not significantly inhibited.[8] | Specific kcat and Km values for 2'-O-methylated substrates are not readily available in tabular format. |
Note: While the qualitative effects are documented, precise quantitative kinetic data for these enzymes with this compound containing substrates are not consistently reported in the literature.
Signaling and Metabolic Pathways
The primary pathway involving this compound is its incorporation into the 5' cap of mRNA during transcription and its subsequent role in cap-dependent translation initiation and mRNA decay.
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of this compound. These are intended as a guide and may require optimization for specific experimental contexts.
Synthesis of 2'-O-methyladenosine
A common method for the synthesis of 2'-O-methyladenosine involves the direct methylation of adenosine.
Protocol: Direct Methylation of Adenosine
-
Reaction Setup: Treat adenosine with methyl iodide (CH3I) in an anhydrous alkaline medium. The reaction is typically carried out at 0°C for approximately 4 hours.
-
Product Profile: This reaction yields a mixture of products, with the major products being 2'-O-methyladenosine and 3'-O-methyladenosine. The ratio of 2'-O- to 3'-O-methyladenosine is approximately 8:1. Side products include dimethylated adenosine derivatives.
-
Purification:
-
Isolate the monomethylated adenosine products from the reaction mixture using silica (B1680970) gel column chromatography.
-
Separate the pure 2'-O-methyladenosine from the 3'-O-methyladenosine isomer by crystallization in ethanol.
-
-
Expected Yield: The overall yield of 2'-O-methyladenosine is approximately 42%.
This protocol is adapted from a published method and serves as a general guideline.
In Vitro Transcription and Capping
To study the effects of the Cap 1 structure, mRNAs containing 2'-O-methyladenosine at the 5' end can be synthesized in vitro.
Protocol: In Vitro Transcription with a Cap 1 Analog
-
Template Preparation: Prepare a linear DNA template containing a T7 promoter upstream of the sequence to be transcribed.
-
Transcription Reaction: Set up an in vitro transcription reaction using T7 RNA polymerase, ribonucleoside triphosphates (ATP, CTP, UTP, GTP), and a cap analog such as m7G(5')ppp(5')(2'-OMeA)pG. The cap analog is incorporated at the 5' end of the transcript.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Remove the DNA template by adding DNase I and incubating at 37°C for 15-30 minutes.
-
RNA Purification: Purify the capped mRNA using a suitable method, such as lithium chloride precipitation or column-based purification kits.
-
Quality Control: Assess the integrity and concentration of the synthesized mRNA using gel electrophoresis and spectrophotometry.
Binding Affinity Assay: Fluorescence Polarization
Fluorescence polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger molecule. This can be adapted to study the interaction of a fluorescently labeled cap analog with eIF4E.
Protocol Outline: eIF4E-Cap Analog Binding Assay
-
Reagents:
-
Purified recombinant eIF4E protein.
-
Fluorescently labeled cap analog containing 2'-O-methyladenosine (e.g., a fluorescein-labeled m7GpppAm derivative).
-
Binding buffer (e.g., phosphate-buffered saline).
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescently labeled cap analog to a series of wells.
-
Add increasing concentrations of eIF4E to these wells.
-
Include control wells with only the fluorescent tracer.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the eIF4E concentration. Fit the data to a binding curve to determine the dissociation constant (Kd).
Analysis by Mass Spectrometry
Mass spectrometry (MS) can be used to confirm the identity and purity of synthesized this compound and to detect its presence in biological samples.
General Workflow for LC-MS/MS Analysis:
-
Sample Preparation:
-
For pure compounds, dissolve in a suitable solvent.
-
For biological samples (e.g., total RNA), perform enzymatic digestion to release individual nucleotides. This can be achieved using nucleases such as nuclease P1.
-
-
Chromatographic Separation: Separate the components of the sample using liquid chromatography (LC), typically with a reverse-phase column.
-
Ionization: Ionize the separated molecules using an appropriate ionization source, such as electrospray ionization (ESI).
-
Mass Analysis:
-
MS1 Scan: Obtain the mass-to-charge ratio (m/z) of the intact ions to identify the molecular ion of this compound.
-
MS/MS Fragmentation: Select the molecular ion of interest and subject it to fragmentation (e.g., by collision-induced dissociation). The resulting fragmentation pattern provides structural information and can be used for confirmation. Characteristic fragments for nucleoside monophosphates include the phosphate group, the ribose-phosphate moiety, and the nucleobase.
-
-
Data Analysis: Compare the retention time and fragmentation pattern of the analyte to that of a known standard of this compound for positive identification.
Conclusion
This compound is a critical modification in RNA biology, conferring stability and promoting efficient translation of mRNA. Its role in distinguishing self from non-self RNA has significant implications for understanding viral-host interactions and for the design of RNA-based vaccines and therapeutics. The methodologies outlined in this guide provide a framework for the continued investigation of this important molecule and its functions in cellular and pathological processes. Further research is warranted to obtain more precise quantitative data on its interactions with various cellular factors, which will be invaluable for the rational design of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. 2'-O-methyladenosine 5'-monophosphate | C11H16N5O7P | CID 161605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of 2'-O-methyladenosine (Am) in RNA
For researchers, scientists, and drug development professionals, the accurate detection and quantification of RNA modifications such as 2'-O-methyladenosine (Am) are crucial for understanding gene regulation, RNA stability, and the development of novel therapeutics. This document provides detailed application notes and protocols for the principal methods used to identify Am modifications in RNA.
Introduction to 2'-O-methyladenosine (Am)
2'-O-methylation is a common post-transcriptional modification found in various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1] This modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar. The presence of 2'-O-methylation can influence RNA structure, stability, and interactions with proteins and other RNAs, thereby playing a significant role in cellular processes.
This guide details four major methods for the detection and quantification of 2'-O-methyladenosine:
-
RiboMethSeq: A next-generation sequencing (NGS) based method that provides transcriptome-wide mapping of 2'-O-methylated sites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and quantitative method for the direct measurement of modified nucleosides.
-
Reverse Transcriptase (RT) Stop Assay: A targeted approach that identifies 2'-O-methylated sites based on the inhibition of reverse transcriptase.
-
RNase H-Based Cleavage Assay: A site-specific method that utilizes the inability of RNase H to cleave at 2'-O-methylated residues.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the described methods to facilitate comparison and selection of the most appropriate technique for a given research question.
| Method | Principle | Resolution | Input RNA | Sensitivity | Throughput | Quantification |
| RiboMethSeq | Resistance of 2'-O-methylated sites to alkaline hydrolysis, detected by NGS.[2][3] | Single nucleotide[4] | 1 ng - 1 µg total RNA[1][3] | High; can detect small changes (>10%) in methylation.[3] | High (Transcriptome-wide) | Relative quantification of methylation stoichiometry.[1][5] |
| LC-MS/MS | Direct detection of modified nucleosides by their mass-to-charge ratio after RNA hydrolysis.[6][7] | Not site-specific (global quantification) | ≥ 1 µg of purified RNA | Very high (attomole to femtomole range).[8] | Low to Medium | Absolute quantification.[9][10] |
| RT Stop Assay | Pausing or termination of reverse transcriptase at 2'-O-methylated sites under low dNTP concentrations.[1][11][12] | Single nucleotide | 100 ng - 1 µg total RNA | Moderate; can be prone to false positives.[1] | Low (Gene-specific) | Semi-quantitative.[1] |
| RNase H-Based Cleavage Assay | Inhibition of RNase H cleavage at a 2'-O-methylated nucleotide within an RNA:DNA hybrid.[13] | Single nucleotide | 100 ng total RNA | High for targeted sites. | Low (Site-specific) | Absolute quantification of modification ratio.[13] |
Experimental Protocols and Visualizations
RiboMethSeq: High-Throughput Mapping of 2'-O-Methylation
RiboMethSeq is a powerful method for the transcriptome-wide identification and relative quantification of 2'-O-methylated residues. The method is based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis. This resistance leads to a characteristic depletion of sequencing read ends at the modified site.[2][3]
Experimental Workflow Diagram
Detailed Protocol
Materials:
-
Total RNA (1 ng - 1 µg)
-
Alkaline Hydrolysis Buffer (e.g., 50 mM Sodium Carbonate, pH 9.2)
-
T4 Polynucleotide Kinase (PNK)
-
T4 RNA Ligase 2, truncated
-
3' and 5' RNA adapters for sequencing
-
Reverse Transcriptase
-
PCR amplification kit
-
NGS instrument (e.g., Illumina)
Procedure:
-
RNA Fragmentation:
-
Incubate 10-100 ng of total RNA in alkaline hydrolysis buffer at 95°C. The incubation time needs to be optimized depending on the RNA type (e.g., 12-14 minutes for rRNA).[2]
-
Immediately stop the reaction by adding an equal volume of neutralization buffer (e.g., 1 M Tris-HCl, pH 7.5) and placing on ice.
-
-
End Repair:
-
Dephosphorylate the 3' ends of the RNA fragments using T4 PNK in the absence of ATP.
-
Phosphorylate the 5' ends of the RNA fragments by adding ATP to the reaction and continuing the incubation with T4 PNK.
-
-
Adapter Ligation:
-
Ligate the 3' adapter to the RNA fragments using a truncated T4 RNA Ligase 2.
-
Ligate the 5' adapter to the RNA fragments.
-
-
Reverse Transcription and PCR Amplification:
-
Perform reverse transcription using a primer complementary to the 3' adapter.
-
Amplify the resulting cDNA library by PCR using primers that anneal to the adapter sequences.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library on an Illumina platform.
-
Align the sequencing reads to the reference transcriptome.
-
Calculate a "methylation score" for each nucleotide position based on the relative depletion of 5' and 3' read ends. A significant drop in coverage at a specific site indicates the presence of a 2'-O-methylation.
-
LC-MS/MS: Quantitative Analysis of 2'-O-methyladenosine
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of RNA modifications. This method involves the complete enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and detected by tandem mass spectrometry.
Experimental Workflow Diagram
Detailed Protocol
Materials:
-
Purified RNA (at least 1 µg)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
LC-MS/MS system (e.g., with a HILIC column)
-
Nucleoside standards for Am and canonical nucleosides
Procedure:
-
RNA Digestion:
-
To 1 µg of purified RNA, add Nuclease P1 and incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.
-
Add Bacterial Alkaline Phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.
-
-
Sample Preparation:
-
Centrifuge the digested sample to pellet any undigested material.
-
Transfer the supernatant containing the nucleosides to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the nucleoside mixture onto a liquid chromatography system, typically using a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
The separated nucleosides are then introduced into the mass spectrometer.
-
Perform targeted quantitative analysis by monitoring the specific mass transitions for Am and the four canonical nucleosides (A, U, G, C).
-
-
Quantification:
-
Generate standard curves for each nucleoside using known concentrations of pure standards.
-
Quantify the amount of Am and canonical nucleosides in the sample by comparing their peak areas to the standard curves.
-
The level of Am can be expressed as a ratio to one of the canonical nucleosides (e.g., Am/A).
-
Reverse Transcriptase (RT) Stop Assay
The RT stop assay is a targeted method for detecting 2'-O-methylated sites based on the principle that reverse transcriptase activity is impeded at these sites, particularly under low deoxynucleotide triphosphate (dNTP) concentrations.[1][11][12]
Experimental Workflow Diagram
Detailed Protocol
Materials:
-
Total RNA (100 ng - 1 µg)
-
Gene-specific primer (can be radiolabeled or fluorescently labeled)
-
Reverse Transcriptase
-
dNTP mixes (high and low concentrations)
-
Denaturing polyacrylamide gel or qPCR system
Procedure:
-
Primer Annealing:
-
Anneal a labeled gene-specific primer to the target RNA by heating to 95°C and then slowly cooling to room temperature.
-
-
Reverse Transcription:
-
Divide the annealed RNA-primer mix into two reactions.
-
High dNTP reaction: Perform reverse transcription with a standard high concentration of dNTPs (e.g., 1 mM).
-
Low dNTP reaction: Perform reverse transcription with a low concentration of dNTPs (e.g., 4 µM).
-
-
Analysis of cDNA Products:
-
Denaturing PAGE: If using a labeled primer, the cDNA products can be resolved on a denaturing polyacrylamide gel. A band that appears in the low dNTP reaction but is absent or reduced in the high dNTP reaction indicates a reverse transcriptase stop site, likely due to a 2'-O-methylation.
-
qPCR (RTL-P): The cDNA products can be used as templates for qPCR with primers flanking the putative modification site. A higher Ct value in the low dNTP reaction compared to the high dNTP reaction suggests the presence of a 2'-O-methylation.[12][14]
-
RNase H-Based Cleavage Assay
This method provides a highly specific and quantitative way to detect 2'-O-methylation at a particular site. It relies on the inability of RNase H to cleave the RNA strand of an RNA:DNA hybrid at a position where the ribose is 2'-O-methylated.[13] A recently developed protocol, Nm-VAQ, allows for absolute quantification.[13]
Experimental Workflow Diagram
Detailed Protocol (Nm-VAQ)
Materials:
-
Total RNA (100 ng)
-
Chimeric RNA/DNA probe (designed to target the site of interest)
-
RNase H
-
Reverse Transcription kit
-
qPCR system and reagents
Procedure:
-
Chimeric Probe Design:
-
Design a chimeric probe consisting of a central DNA "window" flanked by 2'-O-methylated RNA nucleotides. The DNA portion directs RNase H cleavage to a specific site on the target RNA.[13]
-
-
Hybridization:
-
Hybridize the chimeric probe to the target RNA by heating to 95°C for 2 minutes and then slowly cooling.
-
-
RNase H Digestion:
-
Treat the RNA:probe hybrid with RNase H. If the target site is not 2'-O-methylated, RNase H will cleave the RNA. If the site is methylated, cleavage will be inhibited.
-
-
Reverse Transcription and qPCR:
-
Perform reverse transcription on the treated RNA.
-
Quantify the amount of uncleaved (full-length) RNA using qPCR with primers that span the cleavage site.
-
-
Quantification of Methylation Ratio:
-
A control reaction without RNase H is performed in parallel.
-
The ratio of 2'-O-methylation at the target site is calculated by comparing the amount of full-length RNA in the RNase H-treated sample to the control sample.
-
Conclusion
The choice of method for detecting 2'-O-methyladenosine in RNA depends on the specific research goals. RiboMethSeq is ideal for transcriptome-wide discovery of modification sites. LC-MS/MS provides the most accurate global quantification. The RT stop and RNase H-based assays are well-suited for the validation and targeted analysis of specific 2'-O-methylated sites, with the RNase H-based Nm-VAQ method offering the advantage of absolute quantification. By selecting the appropriate method and following these detailed protocols, researchers can effectively investigate the role of 2'-O-methyladenosine in their biological systems of interest.
References
- 1. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions [mdpi.com]
- 2. Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Anti-N6-Methyladenosine Antibodies | Invitrogen [thermofisher.com]
- 5. Quantification of 2′-O-Me Residues in RNA Using Next-Generation Sequencing (Illumina RiboMethSeq Protocol) | Springer Nature Experiments [experiments.springernature.com]
- 6. LC-MS Analysis of Methylated RNA | Springer Nature Experiments [experiments.springernature.com]
- 7. discover.library.noaa.gov [discover.library.noaa.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 10. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
Quantifying 2'-O-methyladenosine 5'-phosphate Levels in Cells: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA add a significant layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, 2'-O-methylation of adenosine (B11128) (Am) is a prevalent modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This modification, where a methyl group is added to the 2'-hydroxyl group of the adenosine ribose sugar, plays a crucial role in RNA stability, splicing, and translation. The accurate quantification of intracellular 2'-O-methyladenosine 5'-phosphate (Am) levels is therefore essential for understanding its physiological and pathological roles, and for the development of novel therapeutic strategies targeting RNA-modifying enzymes.
This application note provides a detailed protocol for the quantification of Am in cellular RNA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for accurate and sensitive detection of nucleoside modifications.[1][2] Additionally, it presents a summary of reported intracellular Am levels in various human cell lines and outlines the key enzymatic pathways involved in its regulation.
Principles of Quantification by LC-MS/MS
The quantification of Am from cellular RNA involves a multi-step process. First, total RNA or a specific RNA fraction (e.g., mRNA) is isolated from the cultured cells. The purified RNA is then enzymatically digested into its constituent nucleosides. This is a critical step, as complete digestion is necessary for accurate quantification. A cocktail of nucleases and phosphatases is typically employed to break down the RNA backbone. The resulting mixture of nucleosides, including adenosine (A) and 2'-O-methyladenosine (Am), is then separated by liquid chromatography and detected by tandem mass spectrometry. By using stable isotope-labeled internal standards, the absolute or relative abundance of Am can be precisely determined.[3]
Experimental Protocols
I. Cell Culture and RNA Isolation
-
Cell Culture:
-
Culture human cell lines (e.g., HEK293T, HeLa, MCF7, A549, HepG2) in appropriate media and conditions. For example, HEK293T cells can be cultured in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.[4]
-
-
Total RNA Isolation:
-
Harvest cells at approximately 80-90% confluency.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA precipitation.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
II. Enzymatic Digestion of RNA to Nucleosides
This protocol is adapted from established methods for the complete digestion of RNA for mass spectrometry analysis.[3]
-
Reaction Setup:
-
In a sterile, RNase-free microcentrifuge tube, combine the following:
-
Total RNA: 1-5 µg
-
Nuclease P1 (1 U/µL): 1 µL
-
Bacterial Alkaline Phosphatase (1 U/µL): 1 µL
-
10X Reaction Buffer (e.g., 100 mM NH₄OAc, pH 5.3): 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours. For complete digestion, especially of highly structured RNAs, an overnight incubation may be beneficial.
-
-
Enzyme Inactivation:
-
The reaction can be stopped by adding 1 µL of 0.5 M EDTA or by heat inactivation at 95°C for 5 minutes, though for many LC-MS applications, direct injection after digestion is possible.
-
III. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive) is required.
-
-
Chromatographic Separation:
-
Separate the nucleosides on a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the nucleosides. The exact gradient will need to be optimized based on the specific column and system.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for adenosine and 2'-O-methyladenosine in Multiple Reaction Monitoring (MRM) mode.
-
Adenosine (A): m/z 268.1 → 136.1
-
2'-O-methyladenosine (Am): m/z 282.1 → 136.1[5]
-
-
Include a stable isotope-labeled internal standard for Am (e.g., [¹³C₅]Am) for absolute quantification.
-
Quantitative Data Summary
The following table summarizes the reported levels of 2'-O-methyladenosine (Am) in the total RNA and mRNA of various human cell lines, as determined by LC-MS/MS. The data is presented as a percentage of total adenosine, providing a relative measure of Am abundance.
| Cell Line | RNA Fraction | Am / (A + Am) % | Reference |
| HEK293T | Total RNA | ~0.035% | [3] |
| HEK293T | mRNA | ~0.024% | [3] |
| MCF7 | Total RNA | ~0.032% | [3] |
| A549 | Total RNA | ~0.038% | [3] |
| HepG2 | Total RNA | ~0.030% | [3] |
Signaling Pathways and Experimental Workflows
FTO-Mediated Demethylation of m⁶Am
The fat mass and obesity-associated (FTO) protein is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that acts as an RNA demethylase.[6] While initially identified as an N⁶-methyladenosine (m⁶A) demethylase, FTO has been shown to exhibit a strong preference for demethylating N⁶,2'-O-dimethyladenosine (m⁶Am) to 2'-O-methyladenosine (Am).[6] This enzymatic activity is a key regulatory point in controlling the levels of Am in cellular RNA.
Caption: FTO-mediated demethylation of m⁶Am to Am.
Experimental Workflow for Am Quantification
The following diagram illustrates the key steps in the quantification of 2'-O-methyladenosine from cellular samples using LC-MS/MS.
Caption: Workflow for Am quantification by LC-MS/MS.
Conclusion
The accurate quantification of this compound in cells is critical for advancing our understanding of epitranscriptomics. The LC-MS/MS-based method detailed in this application note provides a robust and sensitive approach for researchers in academia and the pharmaceutical industry. By following these protocols, scientists can reliably measure Am levels, enabling further investigation into its role in cellular processes and its potential as a biomarker or therapeutic target in various diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 6. Structural insights into FTO’s catalytic mechanism for the demethylation of multiple RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription with 2'-O-Methyladenosine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a fundamental technique for synthesizing RNA molecules from a DNA template. The incorporation of modified nucleotides, such as 2'-O-methyladenosine triphosphate (2'-OMe-ATP), offers a powerful strategy for enhancing the therapeutic potential and research applications of RNA. The 2'-O-methylation of adenosine (B11128) confers increased resistance to nuclease degradation, enhances thermal stability of RNA duplexes, and can modulate innate immune responses, making it a valuable modification for the development of mRNA therapeutics, siRNAs, and RNA aptamers.
While the enzymatic incorporation of nucleotides with bulky 2'-substituents by wild-type T7 RNA polymerase is inefficient, engineered variants of the enzyme have been developed to overcome this limitation. Notably, a double mutant of T7 RNA polymerase, Y639F/H784A, exhibits significantly enhanced utilization of 2'-O-methylated NTPs, enabling the synthesis of RNA with site-specific or full substitution of 2'-O-methyladenosine.
These application notes provide a detailed protocol for the co-transcriptional incorporation of 2'-O-methyladenosine triphosphate into RNA transcripts using the Y639F/H784A T7 RNA polymerase mutant.
Applications of 2'-O-Methylated RNA
The introduction of 2'-O-methyladenosine into RNA transcripts can be leveraged for a variety of research and therapeutic purposes:
-
Enhanced Stability: The 2'-O-methyl group protects the phosphodiester backbone from cleavage by endo- and exonucleases, significantly increasing the in vivo half-life of the RNA molecule.
-
Reduced Immunogenicity: Modification of RNA, including 2'-O-methylation, can help to evade recognition by innate immune sensors such as Toll-like receptors (TLRs), thereby reducing unwanted inflammatory responses to exogenous RNA.
-
Improved Structural Integrity: The 2'-O-methyl modification favors the C3'-endo conformation of the ribose sugar, which pre-organizes the RNA into an A-form helix, leading to increased thermal stability of RNA duplexes.
-
Therapeutic Development: These properties are highly desirable for the development of mRNA-based vaccines and therapeutics, siRNAs, and antisense oligonucleotides, where stability and low immunogenicity are critical for efficacy.
-
Structural Biology: Site-specific incorporation of 2'-O-methylated nucleotides can be used to probe RNA structure and function, as the modification can influence local RNA conformation.
Data Presentation
Table 1: In Vitro Transcription Reaction Components
| Component | Stock Concentration | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-Free Water | - | Up to 20 µL | - |
| 5x Transcription Buffer | 5x | 4 µL | 1x |
| 2'-O-Methyladenosine Triphosphate (2'-OMe-ATP) | 100 mM | Variable | 1-10 mM |
| ATP | 100 mM | Variable | 0-9 mM |
| CTP | 100 mM | 2 µL | 10 mM |
| GTP | 100 mM | 2 µL | 10 mM |
| UTP | 100 mM | 2 µL | 10 mM |
| Linearized DNA Template | 1 µg/µL | 1 µL | 50 ng/µL |
| Y639F/H784A T7 RNA Polymerase | 50 U/µL | 1 µL | 2.5 U/µL |
| RNase Inhibitor | 40 U/µL | 0.5 µL | 1 U/µL |
Table 2: Expected Yield and Purity of 2'-O-Methylated RNA
| Degree of ATP Substitution with 2'-OMe-ATP | Expected RNA Yield (µg per 20 µL reaction) | A260/A280 Ratio | Notes |
| 10% | 20-40 | 1.8-2.0 | Partial substitution is generally well-tolerated with minimal impact on yield. |
| 50% | 15-30 | 1.8-2.0 | A moderate decrease in yield may be observed compared to unmodified transcription. |
| 100% | 5-20 | 1.8-2.0 | Full substitution can significantly reduce transcription efficiency. Optimization of reaction conditions (e.g., incubation time, enzyme concentration) may be required. |
Note: The expected yields are estimates and can vary depending on the specific DNA template, the length of the transcript, and the precise reaction conditions. Optimization is recommended for each new template.
Experimental Protocols
Preparation of the DNA Template
A high-quality, linearized DNA template is crucial for efficient in vitro transcription. The template should contain a T7 promoter sequence upstream of the sequence to be transcribed.
-
Template Generation: The DNA template can be a linearized plasmid or a PCR product.
-
Plasmid DNA: Linearize the plasmid DNA with a restriction enzyme that cuts downstream of the desired RNA sequence. Purify the linearized plasmid using a column-based kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
PCR Product: Design PCR primers to amplify the region of interest. The forward primer should include the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') at its 5' end. Purify the PCR product using a PCR purification kit to remove primers and dNTPs.
-
-
Template Quantification and Quality Control: Quantify the concentration of the linearized DNA template using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). Assess the purity by checking the A260/A280 ratio (should be ~1.8). Verify the integrity of the linearized template by running an aliquot on an agarose (B213101) gel.
In Vitro Transcription Reaction Setup
It is essential to maintain an RNase-free environment throughout the procedure. Use nuclease-free water, pipette tips, and tubes.
-
Thaw all reaction components on ice.
-
Gently vortex and centrifuge each component before use.
-
Assemble the reaction at room temperature in the following order in a nuclease-free microcentrifuge tube:
-
Nuclease-Free Water
-
5x Transcription Buffer
-
CTP, GTP, UTP
-
ATP and/or 2'-O-Methyladenosine Triphosphate (adjust volumes to achieve the desired ratio of modified to unmodified adenosine)
-
Linearized DNA Template
-
RNase Inhibitor
-
Y639F/H784A T7 RNA Polymerase
-
-
Mix the components by gently pipetting up and down.
-
Centrifuge the tube briefly to collect the reaction mixture at the bottom.
-
Incubate the reaction at 37°C for 2-4 hours. Longer incubation times may be necessary for templates that are transcribed less efficiently or when a high degree of modification is desired.
DNase Treatment
After transcription, the DNA template is removed by treatment with DNase I.
-
Add 1 µL of RNase-free DNase I (e.g., 2 U/µL) to the 20 µL transcription reaction.
-
Mix gently and incubate at 37°C for 15-30 minutes.
Purification of the 2'-O-Methylated RNA
Several methods can be used to purify the transcribed RNA. The choice of method depends on the downstream application and the desired purity.
-
Column-Based Purification: This is a rapid and convenient method for removing unincorporated NTPs, proteins, and salts. Several commercial kits are available for RNA purification. Follow the manufacturer's protocol.
-
Lithium Chloride (LiCl) Precipitation: This method is effective for precipitating RNA while leaving most unincorporated NTPs in solution.
-
Add a solution of 5 M LiCl to the reaction to a final concentration of 2.5 M.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with cold 70% ethanol.
-
Centrifuge again, discard the supernatant, and air-dry the pellet.
-
Resuspend the RNA in nuclease-free water.
-
-
Phenol:Chloroform Extraction and Ethanol Precipitation: This method removes proteins effectively but is less efficient at removing unincorporated NTPs.
Quality Control of the Transcribed RNA
-
Quantification: Determine the RNA concentration using a spectrophotometer or fluorometer.
-
Purity: Assess the purity by measuring the A260/A280 ratio, which should be approximately 2.0 for pure RNA.
-
Integrity: Analyze the integrity and size of the RNA transcript by running an aliquot on a denaturing agarose or polyacrylamide gel. The RNA should appear as a sharp band of the expected size.
Visualization of Workflows
Caption: Workflow for in vitro transcription with 2'-O-methyladenosine triphosphate.
Caption: Benefits and applications of 2'-O-methyladenosine incorporation in RNA.
Application Notes and Protocols for RNA Structural Analysis using Chemical Probing
Topic: High-Resolution RNA Footprinting via Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP)
For: Researchers, scientists, and drug development professionals.
Introduction
Understanding the intricate three-dimensional structure of RNA is paramount for deciphering its function in cellular processes and for the development of RNA-targeted therapeutics. RNA footprinting techniques are powerful tools to probe RNA structure in its native context. While various methods exist, Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) has emerged as a robust and versatile method for quantitative, single-nucleotide resolution analysis of RNA structure.[1][2][3][4][5]
It is important to clarify that 2'-O-methyladenosine 5'-phosphate is a naturally occurring modified nucleotide within RNA and is not typically used as an external chemical probe for RNA footprinting experiments.[6] Instead, SHAPE-MaP and related techniques utilize reactive electrophiles to modify the 2'-hydroxyl group of the ribose sugar, providing a measure of local nucleotide flexibility. This flexibility is correlated with the absence of base-pairing or other structural constraints.
These application notes provide a comprehensive overview and detailed protocols for performing in vitro RNA footprinting using the SHAPE-MaP methodology.
Principle of SHAPE-MaP
The SHAPE-MaP workflow involves three main stages:
-
Chemical Probing: An RNA of interest is treated with a SHAPE reagent (e.g., 1M7, NMIA). These reagents acylate the 2'-hydroxyl group of flexible nucleotides, forming 2'-O-adducts. Regions of the RNA that are structured (e.g., in double helices) are less reactive to the SHAPE reagent.
-
Mutational Profiling (MaP): The modified RNA is then reverse transcribed. Under specific reaction conditions (e.g., presence of MnCl2), the reverse transcriptase often misincorporates a nucleotide opposite the 2'-O-adduct.[2][3]
-
Sequencing and Data Analysis: The resulting cDNA library, containing mutations at the sites of modification, is sequenced using next-generation sequencing. The mutation rate at each nucleotide position is then calculated and normalized to provide a quantitative measure of its flexibility, known as the SHAPE reactivity.
This process allows for the generation of a high-resolution map of the RNA's secondary and tertiary structure.
Experimental Workflow
Caption: Overview of the SHAPE-MaP experimental workflow.
Applications in Drug Development
RNA has emerged as a critical target for therapeutic intervention. Understanding the structure of viral RNAs, messenger RNAs encoding disease-relevant proteins, and non-coding RNAs is essential for the rational design of small molecule drugs or antisense oligonucleotides. SHAPE-MaP can be instrumental in:
-
Target Validation: Confirming the existence and accessibility of structured motifs in a target RNA.
-
Hit Identification and Lead Optimization: Assessing how small molecules bind to and alter the structure of an RNA target.
-
Mechanism of Action Studies: Elucidating how a drug candidate exerts its effect by inducing specific conformational changes in the target RNA.
-
Off-Target Effects: Evaluating the impact of a compound on the structure of other cellular RNAs.
Quantitative Data Summary
The primary output of a SHAPE-MaP experiment is a per-nucleotide reactivity score. These scores are typically normalized so that they can be compared across different experiments. The following table summarizes typical data outputs and their interpretation.
| Data Metric | Description | Typical Value Range | Interpretation |
| Raw Mutation Rate | The fraction of sequencing reads that contain a mutation at a specific nucleotide position. | 0 - 1.0 | Higher values indicate more frequent modification. |
| SHAPE Reactivity | The normalized mutation rate, corrected for background mutations. | 0 - 2.0 (can be higher) | Low (e.g., < 0.4): Nucleotide is likely constrained (e.g., base-paired). High (e.g., > 0.8): Nucleotide is likely flexible and single-stranded. |
| ΔSHAPE Reactivity | The change in SHAPE reactivity upon addition of a ligand (e.g., a small molecule drug). | Negative to Positive | Negative values: Protection from modification, indicating binding or induced structure. Positive values: Increased flexibility, indicating ligand-induced conformational change. |
Detailed Experimental Protocols
Protocol 1: In Vitro RNA Transcription and Folding
-
Linearize DNA Template: Linearize the plasmid DNA containing the RNA sequence of interest using a suitable restriction enzyme. Purify the linearized DNA.
-
In Vitro Transcription: Set up the in vitro transcription reaction using a high-fidelity T7 RNA polymerase kit. Incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the transcription reaction to digest the DNA template. Incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the transcribed RNA using a suitable method, such as silica-based columns or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
RNA Folding:
-
Resuspend the purified RNA in RNase-free water.
-
Add folding buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM NaCl).
-
Heat the RNA solution to 95°C for 3 minutes to denature any existing structures.
-
Slowly cool the RNA to room temperature to allow for proper folding.
-
Add MgCl₂ to a final concentration of 10 mM and incubate at 37°C for 15 minutes to facilitate tertiary structure formation.
-
Protocol 2: SHAPE-MaP Chemical Probing
-
Prepare SHAPE Reagent: Prepare a stock solution of the SHAPE reagent (e.g., 100 mM 1M7 in anhydrous DMSO).
-
Probing Reaction:
-
In separate tubes, aliquot the folded RNA.
-
To the (+) SHAPE tube, add the SHAPE reagent to a final concentration of 1-10 mM.
-
To the (-) SHAPE (control) tube, add an equivalent volume of DMSO.
-
Incubate the reactions at 37°C for 5-15 minutes.
-
-
Quench Reaction: Stop the modification reaction by adding a quenching agent (e.g., DTT to a final concentration of 50 mM).
-
RNA Purification: Purify the modified and control RNAs to remove the SHAPE reagent and other reaction components. A silica-based column purification is recommended.
Protocol 3: Mutational Profiling and Library Preparation
-
Primer Annealing:
-
To the purified RNA from the (+) SHAPE and (-) SHAPE reactions, add a gene-specific reverse primer.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
-
Reverse Transcription:
-
Prepare a master mix for reverse transcription containing a reverse transcriptase that is active in the presence of Mn²⁺ (e.g., SuperScript II), dNTPs, and the appropriate buffer with MnCl₂ (final concentration typically 0.5-1.0 mM).
-
Add the master mix to the primer-annealed RNA.
-
Incubate according to the manufacturer's instructions (e.g., 42°C for 90 minutes).
-
-
RNA Hydrolysis: Degrade the RNA template by adding NaOH and incubating at 95°C for 3 minutes. Neutralize the reaction with HCl.
-
cDNA Purification: Purify the resulting cDNA.
-
Library Preparation for Sequencing: Proceed with a standard next-generation sequencing library preparation protocol, which typically involves second-strand synthesis, adapter ligation, and PCR amplification.
Data Analysis Workflow
Caption: Bioinformatic pipeline for SHAPE-MaP data analysis.
Concluding Remarks
SHAPE-MaP is a powerful technique that provides high-resolution insights into RNA structure. By following these protocols, researchers can effectively map the structural landscape of their RNA of interest, facilitating a deeper understanding of its biological function and providing a robust platform for the discovery and development of RNA-targeted therapeutics. The quantitative nature of SHAPE-MaP data is particularly valuable for characterizing the interactions between RNA targets and small molecule drug candidates.
References
- 1. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 2'-O-Methylation Mapping using Nanopore Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2'-O-Methylation and its Significance
2'-O-methylation (Nm) is a crucial post-transcriptional RNA modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar in an RNA nucleotide.[1][2] This modification is found in a wide variety of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1][2] The presence of Nm can significantly influence RNA structure, stability, and interactions with other molecules.[1]
Functionally, 2'-O-methylation plays a vital role in regulating gene expression by enhancing mRNA stability.[3][4] It is also implicated in the fine-tuning of ribosome function and translation.[5][6] Dysregulation of Nm has been linked to various human diseases, including cancer and neurological disorders, making it a promising area for therapeutic intervention and biomarker discovery.[1][7] The methyltransferase Fibrillarin (FBL) is a key enzyme responsible for guiding many Nm modifications, particularly in rRNA.[1][8]
Recent advancements in long-read sequencing, specifically through Oxford Nanopore Technologies' direct RNA sequencing platform, have revolutionized the study of RNA modifications.[7] This technology allows for the direct sequencing of native RNA molecules without the need for amplification, enabling the detection of modifications like Nm at single-nucleotide resolution and providing quantitative information on their stoichiometry.[7]
Principle of Nanopore Sequencing for 2'-O-Methylation Detection
Nanopore sequencing operates by threading a single RNA molecule through a protein nanopore embedded in a membrane. As the RNA molecule passes through the pore, it causes characteristic disruptions in an ionic current flowing through the pore. These disruptions are recorded as a "squibble" signal. The sequence of nucleotides is then determined by interpreting these electrical signals.
Crucially, modified bases such as 2'-O-methylated nucleotides produce a distinct electrical signal compared to their unmodified counterparts. This difference in the raw signal allows for the identification and quantification of Nm sites along the RNA molecule. Specialized bioinformatics tools, often employing machine learning models, are then used to analyze the raw nanopore data to accurately map the locations and estimate the frequency of 2'-O-methylation across the transcriptome.
Experimental Workflow Overview
The overall workflow for 2'-O-methylation mapping using nanopore sequencing involves several key stages, from sample preparation to data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. nanoporetech.com [nanoporetech.com]
- 8. Fibrillarin-dependent 2'-O-methylation modulates RPS28 ribosome incorporation and oncogenic translation - PubMed [pubmed.ncbi.nlm.nih.gov]
RiboMeth-seq: A Comprehensive Protocol for 2'-O-methylation Analysis
Application Notes & Protocols
For researchers, scientists, and professionals in drug development, understanding the landscape of RNA modifications is crucial for elucidating gene regulation, ribosome function, and disease pathogenesis. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the methylation of the 2'-hydroxyl group of the ribose sugar, is one of the most common and vital modifications found in a variety of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1][2] This modification plays a critical role in the stability, folding, and interaction of RNA molecules.[3][4]
RiboMeth-seq is a powerful, high-throughput sequencing method designed for the precise mapping and quantification of 2'-O-methylation sites across the transcriptome.[5][6] The technique leverages the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from alkaline hydrolysis.[1][2] This differential cleavage allows for the identification and quantification of Nm sites with single-nucleotide resolution.[3][7]
This document provides a detailed protocol for the RiboMeth-seq procedure, from RNA preparation to data analysis, and includes representative data for quantitative analysis.
Experimental Workflow of RiboMeth-seq
The experimental workflow for RiboMeth-seq involves several key steps, beginning with the fragmentation of RNA and culminating in the bioinformatic analysis of sequencing data to identify and quantify 2'-O-methylation sites.
Caption: Experimental workflow of the RiboMeth-seq protocol.
Detailed Experimental Protocol
This protocol is adapted from established RiboMeth-seq methodologies.[2][3][8]
1. RNA Preparation:
-
Start with 10-100 ng of total RNA for the analysis of abundant RNAs like rRNA.[3] For less abundant RNAs, the input amount may need to be optimized.
-
Ensure the RNA quality is high, with an RNA Integrity Number (RIN) > 8.0 as determined by a Bioanalyzer or equivalent instrument.
2. Alkaline Fragmentation:
-
Prepare the fragmentation buffer: 50 mM sodium carbonate-bicarbonate buffer, pH 9.3.
-
Incubate the RNA sample in the fragmentation buffer at 96°C. The incubation time is critical and needs to be optimized depending on the RNA type. For rRNA, a fragmentation time of approximately 12-14 minutes is often used.[2] For more structured RNAs like tRNAs, a shorter time of 6-12 minutes may be required.[8]
-
The goal is to generate RNA fragments in the range of 20-40 nucleotides.
-
Immediately stop the reaction by adding an equal volume of 2x stop solution (e.g., formamide-based gel loading buffer) and placing the sample on ice.
3. End Repair:
-
3'-Dephosphorylation: Treat the fragmented RNA with an Antarctic Phosphatase to remove the 3'-phosphate groups.
-
5'-Phosphorylation: Subsequently, phosphorylate the 5'-ends of the RNA fragments using T4 Polynucleotide Kinase (PNK) and ATP. This step is crucial for the subsequent ligation of the 5' adapter.
4. Adapter Ligation:
-
Ligate a 3' adapter to the 3'-hydroxyl ends of the RNA fragments using a truncated T4 RNA Ligase 2.
-
Ligate a 5' adapter to the 5'-phosphate ends of the RNA fragments using T4 RNA Ligase 1.
-
Purify the ligation products to remove unligated adapters.
5. Reverse Transcription and PCR Amplification:
-
Perform reverse transcription using a primer complementary to the 3' adapter to generate cDNA.
-
Amplify the cDNA library using PCR with primers that add the necessary sequences for high-throughput sequencing (e.g., Illumina sequencing primers and barcodes for multiplexing).[3]
-
The number of PCR cycles should be minimized to avoid amplification bias.
6. Library Purification and Quality Control:
-
Purify the final PCR product to remove primer-dimers and other contaminants. Size selection using gel electrophoresis or magnetic beads can be performed to enrich for the desired library size.
-
Assess the quality and quantity of the library using a Bioanalyzer and qPCR.
7. High-Throughput Sequencing:
-
Sequence the prepared libraries on an Illumina platform (e.g., MiSeq or HiSeq) using a single-end 50 bp (SR50) sequencing mode.[3][9]
Bioinformatic Analysis Pipeline
A robust bioinformatic pipeline is essential for accurate identification and quantification of 2'-O-methylation sites from RiboMeth-seq data.[1][10]
1. Data Pre-processing:
-
Trim the 3' adapter sequences from the raw sequencing reads using tools like Trimmomatic or Cutadapt.[3]
-
Filter out low-quality reads.
2. Alignment:
-
Align the trimmed reads to the appropriate reference genome or transcriptome using a splice-aware aligner like Bowtie2.[3]
3. Read End Counting:
-
Count the number of reads whose 5'-ends map to each nucleotide position in the reference sequence.[1]
4. Calculation of Methylation Scores:
-
The principle behind RiboMeth-seq is that the cleavage is inhibited at 2'-O-methylated sites, leading to a depletion of 5'-read ends at the nucleotide immediately 3' to the modified site.
-
A RiboMethSeq score is calculated for each position to quantify the level of methylation. This score is typically based on the ratio of read coverage at a given position relative to its neighboring positions.[1][2] A higher score indicates a higher level of methylation.
-
Several scoring algorithms have been developed, and their optimization can improve the accuracy of methylation detection.[1][10]
Quantitative Data Presentation
The RiboMethSeq score provides a quantitative measure of the 2'-O-methylation level at each identified site. This allows for the comparison of methylation stoichiometry between different conditions or samples.
| rRNA Position | Gene | Wild-Type RiboMethSeq Score | Mutant/Treated RiboMethSeq Score | Fold Change | p-value |
| A137 | 18S | 0.85 | 0.21 | 4.05 | <0.001 |
| G562 | 18S | 0.92 | 0.88 | 1.05 | >0.05 |
| C1282 | 25S | 0.78 | 0.75 | 1.04 | >0.05 |
| U2428 | 25S | 0.95 | 0.35 | 2.71 | <0.01 |
Note: The data presented in this table is illustrative and serves to demonstrate how quantitative results from a RiboMeth-seq experiment can be structured for comparative analysis. Actual scores and statistical significance will vary depending on the experimental context. The RiboMethSeq score typically ranges from 0 (no methylation) to 1 (complete methylation).
Conclusion
The RiboMeth-seq protocol offers a robust and reliable method for the transcriptome-wide mapping and quantification of 2'-O-methylation sites. Its ability to provide quantitative data at single-nucleotide resolution makes it an invaluable tool for researchers investigating the role of RNA modifications in gene expression, cellular processes, and disease. Careful optimization of the experimental and bioinformatic pipelines is crucial for obtaining high-quality and accurate results.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. RiboMeth-seq: Profiling of 2′-O-Me in RNA | Springer Nature Experiments [experiments.springernature.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Quantification of 2′-O-Me Residues in RNA Using Next-Generation Sequencing (Illumina RiboMethSeq Protocol) | Springer Nature Experiments [experiments.springernature.com]
- 8. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2'-O-Methylations in RNA by RiboMethSeq - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of 2'-O-methyladenosine 5'-phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chemical synthesis of 2'-O-methyladenosine 5'-phosphate. 2'-O-methylation is a common post-transcriptional modification of RNA that plays a crucial role in various biological processes by enhancing the structural stability of RNA molecules.[1] The resulting modified nucleosides, such as 2'-O-methyladenosine and its phosphorylated derivatives, are valuable tools in the development of RNA therapeutics, including siRNAs and mRNA vaccines, where increased stability against nuclease degradation is paramount.[2][3] This protocol outlines a reliable two-step chemical synthesis route, beginning with the selective methylation of adenosine (B11128), followed by the 5'-phosphorylation of the resulting 2'-O-methyladenosine.
Overview of the Synthesis Pathway
The synthesis of this compound is achieved through a two-stage process:
-
Methylation of Adenosine: Adenosine is treated with methyl iodide in an anhydrous alkaline medium. This reaction preferentially yields 2'-O-methyladenosine, along with other methylated byproducts.
-
Phosphorylation: The purified 2'-O-methyladenosine is selectively phosphorylated at the 5'-hydroxyl group using a phosphorylating agent, such as phosphoryl chloride in trimethyl phosphate (B84403), to yield the final product.
Caption: Workflow for the two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical yields obtained during the synthesis process, based on published literature.
| Step | Product | Byproducts | Yield | Reference |
| 1. Methylation | 2'-O-methyladenosine | 3'-O-methyladenosine, 2',3'-O-dimethyladenosine, N6-2'-O-dimethyladenosine | 42% (Overall yield of pure 2'-isomer) | [4] |
| Monomethylated Isomers (2'-O and 3'-O) | 64% (Combined total) | [4][5] | ||
| Dimethylated Isomers | 32% (Combined total) | [4][5] | ||
| 2. Phosphorylation | This compound | Highly-phosphorylated products | Good | [6] |
Note: The ratio of 2'-O- to 3'-O-methyladenosine formed in the methylation step is approximately 8:1, favoring the desired 2'-isomer.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 2'-O-methyladenosine
This protocol is adapted from a method involving the direct methylation of adenosine.[4][5]
Materials:
-
Adenosine
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Sodium Hydride (NaH) or other suitable base
-
Silica (B1680970) gel for column chromatography
-
Ethanol (for crystallization)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve adenosine in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Deprotonation: Slowly add the anhydrous base (e.g., NaH) to the stirred solution. Allow the mixture to stir at 0°C for 30-60 minutes.
-
Methylation: Add methyl iodide dropwise to the reaction mixture. Continue stirring at 0°C for 4 hours.[4][5]
-
Quenching: Carefully quench the reaction by the slow addition of water or methanol (B129727).
-
Workup: Remove the solvent under reduced pressure. The resulting residue contains a mixture of methylated products.
-
Purification (Column Chromatography): Isolate the monomethylated adenosine fraction from the crude mixture using silica gel column chromatography.[4][5] A suitable eluent system (e.g., a gradient of methanol in dichloromethane) should be used.
-
Purification (Crystallization): The fraction containing the 2'-O- and 3'-O-methylated isomers is collected and the solvent is evaporated. The pure 2'-O-methyladenosine can be separated by crystallization from ethanol.[4][5]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: Synthesis of this compound
This protocol employs the Yoshikawa method for selective 5'-phosphorylation of unprotected nucleosides.[6]
Materials:
-
2'-O-methyladenosine (from Protocol 1)
-
Phosphoryl chloride (POCl₃), freshly distilled
-
Trimethyl phosphate ((MeO)₃PO), anhydrous
-
Triethylamine (Et₃N)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Ion-exchange resin (e.g., DEAE-Sephadex)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the purified 2'-O-methyladenosine in anhydrous trimethyl phosphate.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Phosphorylation: Slowly add phosphoryl chloride to the stirred solution. Maintain the temperature at or below 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench it by pouring the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Neutralization: Adjust the pH of the aqueous solution to ~7.5 with additional sodium bicarbonate solution or triethylamine.
-
Purification: The crude product mixture is purified by anion-exchange chromatography.
-
Load the neutralized reaction mixture onto a column packed with an appropriate ion-exchange resin (e.g., DEAE-Sephadex) pre-equilibrated with a low-concentration buffer (e.g., triethylammonium (B8662869) bicarbonate).
-
Elute the column with a linear gradient of increasing buffer concentration.
-
Collect fractions and analyze for the presence of the desired product.
-
-
Desalting and Lyophilization: Pool the fractions containing the pure this compound, remove the buffer salts (e.g., by repeated co-evaporation with water), and lyophilize to obtain the final product as a stable salt (e.g., triethylammonium salt).
-
Characterization: Verify the structure and purity of the final product using ³¹P NMR, ¹H NMR, and mass spectrometry.
Safety Precautions
-
Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Phosphoryl chloride is highly corrosive and reacts violently with water. All manipulations must be performed under anhydrous conditions in a fume hood.
-
Anhydrous bases like sodium hydride are flammable and react violently with water. Handle with extreme care under an inert atmosphere.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these chemical syntheses.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Studies of Phosphorylation. III. Selective Phosphorylation of Unprotected Nucleosides | Semantic Scholar [semanticscholar.org]
- 4. Syntheses of 5'-Nucleoside Monophosphate Derivatives with Unique Aminal, Hemiaminal, and Hemithioaminal Functionalities: A New Class of 5'-Peptidyl Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Purification of 2'-O-Methylated RNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methylation (2'-OMe) is a common and vital modification of RNA oligonucleotides, enhancing their stability against nuclease degradation and modulating their biological activity.[1][2] This modification is particularly significant in the development of RNA-based therapeutics, such as antisense oligonucleotides and siRNAs.[3] The purity of these synthetic oligonucleotides is paramount to ensure their efficacy, safety, and to obtain reliable experimental results. This document provides detailed application notes and protocols for the purification of 2'-O-methylated RNA oligonucleotides using common laboratory techniques.
Purification Strategies Overview
The choice of purification method depends on the length of the oligonucleotide, the desired purity, the scale of the synthesis, and the intended downstream application. The most prevalent techniques for purifying 2'-O-methylated RNA oligonucleotides are High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purifying oligonucleotides, offering high resolution and scalability.[4][5] Ion-pair reversed-phase (IP-RP) HPLC is particularly effective for separating full-length 2'-O-methylated RNA products from shorter truncated sequences and other process-related impurities.[3] Anion-exchange (AEX) HPLC is another suitable method that separates oligonucleotides based on their charge.[6]
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is considered the "gold standard" for achieving high-purity oligonucleotides, as it can resolve single-nucleotide differences in length.[7] It is especially recommended for longer oligonucleotides (over 30-mers) where high purity is critical.[7]
-
Solid-Phase Extraction (SPE): SPE is a rapid purification method often used for desalting and removing some common impurities from shorter oligonucleotides.[8][9] It is typically based on reverse-phase or ion-exchange principles and is often performed using cartridges.[10]
Quantitative Data Summary
The following tables summarize typical performance metrics for various purification methods based on literature and application notes. Actual results may vary depending on the specific oligonucleotide sequence, length, and synthesis quality.
Table 1: Comparison of HPLC Purification Methods for 2'-O-Methylated RNA Oligonucleotides
| Parameter | Ion-Pair Reverse-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
| Principle | Separation based on hydrophobicity, modulated by an ion-pairing agent. | Separation based on the net negative charge of the oligonucleotide backbone.[6] |
| Resolution | High; can separate n-1 and other closely related impurities.[3] | High; effective for resolving different lengths.[6] |
| Typical Purity | >95% | >95% |
| Key Impurities Removed | Truncated sequences (n-1, n-2), phosphodiester (PO) impurities from phosphorothioate (B77711) (PS) synthesis.[3] | Truncated sequences, failure sequences. |
| Advantages | Excellent resolution for a wide range of lengths, compatible with mass spectrometry. | Can be performed under denaturing conditions to minimize secondary structures. |
| Disadvantages | Requires removal of the ion-pairing reagent post-purification. | High salt concentrations in the mobile phase require desalting. |
Table 2: Performance of PAGE and SPE Purification
| Parameter | Denaturing Polyacrylamide Gel Electrophoresis (PAGE) | Solid-Phase Extraction (SPE) |
| Principle | Size-based separation through a porous gel matrix under denaturing conditions. | Selective retention and elution from a solid support based on chemical properties.[8][9] |
| Resolution | Very high; single-base resolution.[7] | Low to moderate. |
| Typical Purity | >98% | 80-95% (removes mainly salts and some truncated sequences) |
| Key Impurities Removed | Truncated sequences, deletion sequences, and other length-related impurities.[7] | Salts, small molecule impurities, some shorter failure sequences. |
| Advantages | "Gold standard" for purity, excellent for long oligos.[7] | Fast, simple, and cost-effective for basic cleanup.[11] |
| Disadvantages | More labor-intensive, lower recovery, potential for chemical contamination from the gel matrix. | Not suitable for removing impurities of similar length to the target oligo. |
Experimental Workflows and Protocols
Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) Purification
This protocol is a general guideline for the purification of a 2'-O-methylated RNA oligonucleotide. Optimization of parameters such as temperature, gradient, and ion-pairing reagent concentration may be necessary for specific oligonucleotides.
Caption: Workflow for IP-RP-HPLC purification of 2'-O-methylated RNA.
Protocol: IP-RP-HPLC
1. Materials and Reagents:
-
Crude, deprotected 2'-O-methylated RNA oligonucleotide
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Ion-pairing reagent (e.g., Triethylammonium acetate (B1210297) (TEAA) or hexylamine)[3][4]
-
Acetic acid
-
EDTA (optional, can improve peak shape for phosphorothioated oligos)[3]
-
Reversed-phase HPLC column suitable for oligonucleotides (e.g., C18, polystyrene-divinylbenzene)[3][4]
2. Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous buffer containing the ion-pairing reagent. For example, 100 mM TEAA, pH 7.0.
-
Mobile Phase B: Prepare a mixture of Mobile Phase A and acetonitrile (e.g., 50:50 v/v or a different ratio depending on the required elution strength).
3. HPLC System Setup and Equilibration:
-
Install the appropriate reversed-phase column.
-
Set the column oven temperature. Elevated temperatures (e.g., 50-100 °C) can improve resolution by reducing secondary structures.[3]
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
4. Sample Preparation and Injection:
-
Dissolve the crude oligonucleotide in Mobile Phase A to a suitable concentration (e.g., 1-5 mg/mL).[4]
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the column.
5. Chromatographic Separation:
-
Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 5% to 50% B over 30-40 minutes.
-
Monitor the elution profile using a UV detector at 260 nm. The main peak, corresponding to the full-length product, should be the last major peak to elute.
6. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.
7. Post-Purification Processing:
-
Pool the fractions that meet the desired purity level.
-
Remove the ion-pairing reagent and salts by a suitable desalting method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
-
Lyophilize the desalted sample to obtain the purified oligonucleotide as a dry powder.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
This method is ideal for achieving very high purity, especially for longer RNA oligonucleotides.
Caption: Workflow for PAGE purification of 2'-O-methylated RNA oligonucleotides.
Protocol: Denaturing PAGE
1. Materials and Reagents:
-
Crude, deprotected 2'-O-methylated RNA oligonucleotide
-
Acrylamide (B121943)/bis-acrylamide solution
-
Tris-borate-EDTA (TBE) buffer
-
Ammonium (B1175870) persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Formamide-based loading buffer
-
Gel elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)
-
Ethanol
2. Gel Preparation:
-
Prepare a denaturing polyacrylamide gel solution (e.g., 10-20% acrylamide) containing 7-8 M urea in TBE buffer. The percentage of acrylamide will depend on the size of the oligonucleotide.
-
Add freshly prepared APS and TEMED to initiate polymerization.
-
Pour the gel between glass plates and allow it to polymerize completely.
3. Sample Preparation and Electrophoresis:
-
Dissolve the crude oligonucleotide in the denaturing loading buffer.
-
Heat the sample at 90-95 °C for 3-5 minutes to denature any secondary structures, then immediately place on ice.
-
Assemble the gel in the electrophoresis apparatus and pre-run the gel for 15-30 minutes.
-
Load the denatured sample into the wells.
-
Run the gel at a constant power until the tracking dye has migrated to the desired position.
4. Band Visualization and Excision:
-
Carefully disassemble the gel apparatus.
-
Visualize the oligonucleotide bands using UV shadowing on a fluorescent TLC plate. The desired full-length product will be the most intense, slowest-migrating band.
-
Excise the gel slice containing the target band using a clean razor blade.
5. Elution and Recovery:
-
Crush the excised gel slice and place it in a microcentrifuge tube.
-
Add gel elution buffer and incubate with agitation (e.g., overnight at 37 °C or for several hours at room temperature) to allow the oligonucleotide to diffuse out of the gel matrix.
-
Separate the supernatant containing the oligonucleotide from the gel fragments by centrifugation and filtration.
6. Desalting and Lyophilization:
-
Precipitate the oligonucleotide from the eluate by adding ethanol and salt (e.g., sodium acetate or ammonium acetate) and incubating at -20 °C.
-
Pellet the purified oligonucleotide by centrifugation, wash with cold 70% ethanol, and air-dry the pellet.
-
Resuspend the purified oligonucleotide in nuclease-free water and lyophilize.
Solid-Phase Extraction (SPE) Purification
SPE is a rapid method for desalting and removing some synthesis impurities. Cartridge-based purification is a common format.
Caption: General workflow for solid-phase extraction (SPE) purification.
Protocol: SPE Cartridge Purification
1. Materials and Reagents:
-
Crude, deprotected 2'-O-methylated RNA oligonucleotide
-
SPE cartridge (e.g., reverse-phase)
-
Acetonitrile
-
Aqueous buffer (e.g., 0.1 M TEAA or water)
-
Elution solution (e.g., 20-50% acetonitrile in water)
2. Cartridge Preparation:
-
Condition the SPE cartridge by passing a solvent like acetonitrile through it.
-
Equilibrate the cartridge with an aqueous buffer.
3. Sample Loading:
-
Dissolve the crude oligonucleotide in the equilibration buffer.
-
Load the sample onto the conditioned and equilibrated cartridge. The oligonucleotide will bind to the solid phase.
4. Washing:
-
Wash the cartridge with a low-concentration organic solvent solution or aqueous buffer to remove salts and very short, unbound failure sequences.
5. Elution:
-
Elute the full-length oligonucleotide from the cartridge using an elution solution with a higher concentration of organic solvent (e.g., acetonitrile). The exact concentration will depend on the oligonucleotide's length and sequence.
6. Final Processing:
-
Dry the eluted sample using a vacuum concentrator (SpeedVac) or by lyophilization to obtain the purified oligonucleotide.
Conclusion
The purification of 2'-O-methylated RNA oligonucleotides is a critical step in their use for research and therapeutic development. The choice between HPLC, PAGE, and SPE depends on the specific requirements for purity, yield, and scale. HPLC, particularly IP-RP-HPLC, offers a balance of high resolution and scalability. PAGE provides the highest purity for demanding applications, while SPE is a convenient method for rapid, basic cleanup. The protocols and data presented here serve as a comprehensive guide for scientists to select and implement the most appropriate purification strategy for their 2'-O-methylated RNA oligonucleotides.
References
- 1. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. agilent.com [agilent.com]
- 5. nacalai.com [nacalai.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. RNA Oligos Oligonucleotides from Gene Link [genelink.com]
- 8. lifescience.roche.com [lifescience.roche.com]
- 9. A Guide to RNA Extraction, RNA Purification and Isolation - CD Genomics [rna.cd-genomics.com]
- 10. RNA & 2'-O-methyl RNA | Yale Research [research.yale.edu]
- 11. pubs.acs.org [pubs.acs.org]
Applications of 2'-O-methyladenosine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methyladenosine (Am) is a naturally occurring modification of adenosine (B11128) found in various RNA species, most notably at the 5' cap of messenger RNA (mRNA) in higher eukaryotes. This modification plays a crucial role in several biological processes, including mRNA stability, translation efficiency, and innate immune evasion. Consequently, 2'-O-methyladenosine and its derivatives have emerged as significant molecules of interest in drug discovery, with potential applications as antiviral, anticancer, and immunomodulatory agents. These application notes provide an overview of the key applications of 2'-O-methyladenosine in drug discovery, complete with detailed experimental protocols and quantitative data to facilitate further research and development.
Antiviral Drug Discovery
Application Note
2'-O-methyladenosine plays a critical role in the life cycle of many viruses and in the host's response to viral infection. Its presence on the 5' cap of viral mRNA allows it to mimic host mRNA, thereby evading recognition by the host's innate immune system.[1][2] This "self" signal helps the virus to replicate undetected.[1] Furthermore, the 2'-O-methylation of viral RNA is essential for protecting it from degradation by host enzymes like DXO, which targets incompletely capped RNAs.[1][3][4][5]
The enzymes responsible for this methylation, viral 2'-O-methyltransferases, are attractive targets for antiviral drug development. Inhibitors of these enzymes could prevent the capping of viral mRNA, leading to its degradation and the activation of an immune response. 2'-O-methyladenosine and its analogs can be used to screen for such inhibitors and to study the mechanisms of viral replication. For instance, it has been shown to inhibit the replication of vaccinia virus and human immunodeficiency virus type 1 (HIV-1) in vitro.[6][7]
Quantitative Data: Antiviral Activity
| Compound | Virus | Cell Line | IC50 | Reference |
| 7-deaza-2'-C-methyladenosine (7DMA) | Zika Virus (ZIKV) | Vero | Not specified, but potent inhibition reported | [8] |
| 2'-O-methyladenosine | Vaccinia Virus | BSC40 (Monkey Kidney) | Specific inhibition, but IC50 not quantified | [6] |
| Ebselen | SARS-CoV-2 Mpro | In vitro | 3.565 ± 0.009 μM | [8] |
| Baicalin | SARS-CoV-2 Mpro | Vero E6 | 6.4 μM | [8] |
| Baicalein | SARS-CoV-2 Mpro | Vero E6 | 0.9 μM | [8] |
Experimental Protocol: Antiviral Activity Assay (IC50 Determination)
This protocol describes a general method for determining the 50% inhibitory concentration (IC50) of a test compound against a specific virus in a cell-based assay.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
2'-O-methyladenosine or its analog (test compound)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C in a CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of the test compound in cell culture medium.
-
Compound Addition: Remove the overnight culture medium from the cells and add the diluted test compound to the wells. Include a "cells only" control (no virus, no compound) and a "virus only" control (no compound).
-
Viral Infection: Add the virus to the wells at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 24-72 hours.
-
Cell Viability Assessment: After incubation, assess cell viability using a suitable method. For the MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.[9][10]
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[11][12][13][14]
Anticancer Drug Discovery
Application Note
RNA modifications, including 2'-O-methylation, are increasingly being recognized for their roles in cancer development and progression.[15][16][17][18] Altered levels of 2'-O-methyladenosine have been observed in the serum of patients with colorectal and gastric cancer, suggesting its potential as a biomarker.[19] The enzymes that regulate RNA methylation, often referred to as "writers," "erasers," and "readers," are frequently dysregulated in cancer and represent promising therapeutic targets.[20]
2'-O-methyladenosine can be utilized in high-throughput screening assays to identify small molecules that modulate the activity of these enzymes. Furthermore, understanding the impact of 2'-O-methylation on the stability and translation of cancer-related mRNAs can open new avenues for therapeutic intervention. For example, targeting the stability of mRNAs that encode oncoproteins could be a viable anticancer strategy.
Quantitative Data: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| 2-Oxoadenosine | T9 (immortalized mouse embryonic fibroblasts) | WST-8 | Significant decrease in viability at 80 µM | [21] |
| Methanol S. italica seed extract (MSISE) | MCF-7 (Breast Cancer) | MTT | 146.12 µg/mL | [22] |
| Methanol S. italica seed extract (MSISE) | HepG2 (Liver Cancer) | MTT | 95.82 µg/mL | [22] |
| Methanol S. velutina seed extract (MSVSE) | MCF-7 (Breast Cancer) | MTT | 141.95 µg/mL | [22] |
| Methanol S. velutina seed extract (MSVSE) | HepG2 (Liver Cancer) | MTT | 196.12 µg/mL | [22] |
Experimental Protocol: Cancer Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 2'-O-methyladenosine or related compounds on cancer cell lines.[9][10]
Materials:
-
Cancer cell line of interest
-
2'-O-methyladenosine or its analog (test compound)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Modulation of Innate Immunity
Application Note
The innate immune system distinguishes between self and non-self RNA based on specific molecular patterns, including the 5' cap structure.[2] 2'-O-methylation at the 5' cap of host mRNA serves as a key "self" marker, preventing its recognition by pattern recognition receptors (PRRs) such as Toll-like receptor 7 (TLR7) and RIG-I.[2][23][24] This modification helps to prevent an autoimmune response against the host's own RNA.[23]
In the context of drug discovery, 2'-O-methylated oligonucleotides can be used as TLR7 antagonists to suppress unwanted immune activation.[24] This has potential therapeutic applications in autoimmune diseases where TLR7 is overactive. Conversely, understanding how pathogens evade the immune system through 2'-O-methylation can inform the design of novel vaccine adjuvants or immunotherapies that specifically activate TLRs to enhance the immune response.
Experimental Protocol: Toll-Like Receptor (TLR) Activity Assay
This protocol provides a method to assess the effect of 2'-O-methyladenosine-containing oligonucleotides on TLR7 signaling in a cell-based reporter assay.[25][26][27][28][29]
Materials:
-
HEK293 cells stably expressing human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
TLR7 agonist (e.g., R848)
-
2'-O-methylated oligoribonucleotides (test compounds)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
SEAP detection reagent (e.g., QUANTI-Blue™)
-
Plate reader
Procedure:
-
Cell Seeding: Plate the TLR7-reporter cells in a 96-well plate and incubate overnight.
-
Compound and Agonist Addition: Add the 2'-O-methylated oligonucleotides at various concentrations to the wells. After a short pre-incubation, add the TLR7 agonist R848.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
SEAP Detection: Collect a small aliquot of the culture supernatant and add it to the SEAP detection reagent.
-
Absorbance Measurement: Incubate for 1-3 hours at 37°C and then measure the absorbance at 620-655 nm.
-
Data Analysis: Determine the percentage of TLR7 inhibition for each concentration of the test compound relative to the agonist-only control.
Synthesis and Purification of 2'-O-methyladenosine
Application Note
The availability of high-purity 2'-O-methyladenosine is essential for its use in drug discovery research. While it can be purchased from commercial suppliers, in-house synthesis may be required for specific applications or for the preparation of derivatives. A common method for the synthesis of 2'-O-methyladenosine is the direct methylation of adenosine.[30][31]
Experimental Protocol: Synthesis and Purification
This protocol describes a direct methylation method for the synthesis of 2'-O-methyladenosine.[30]
Materials:
-
Adenosine
-
Methyl iodide (CH3I)
-
Anhydrous alkaline medium (e.g., sodium hydride in DMF)
-
Silica (B1680970) gel for column chromatography
-
Ethanol for crystallization
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: Dissolve adenosine in an anhydrous alkaline medium in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the reaction mixture to 0°C.
-
Methylation: Slowly add methyl iodide to the reaction mixture while maintaining the temperature at 0°C. Allow the reaction to proceed for 4 hours.
-
Quenching: Quench the reaction by the slow addition of water.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification (Column Chromatography): Concentrate the organic extract and purify the crude product by silica gel column chromatography to separate monomethylated adenosine from dimethylated byproducts and unreacted adenosine.
-
Purification (Crystallization): Collect the fractions containing the mixture of 2'-O- and 3'-O-methyladenosine. The pure 2'-O-methyladenosine can be separated by crystallization from ethanol, as it is less soluble than the 3'-O-isomer.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR and mass spectrometry.
Visualizations
References
- 1. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-methyladenosine Regulates Host Responses to Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]
- 4. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. 2'-O-Methyladenosine | 2140-79-6 | NM05694 | Biosynth [biosynth.com]
- 8. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Detailed antiviral activity test (CC5O & IC5O) | Nawah Scientific [nawah-scientific.com]
- 15. benchchem.com [benchchem.com]
- 16. Dual effects of N6-methyladenosine on cancer progression and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The therapeutic targets of N6-methyladenosine (m6A) modifications on tumor radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual effects of N6-methyladenosine on cancer progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 20. Small molecules that regulate the N6-methyladenosine RNA modification as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2'-O-methyl-modified RNAs act as TLR7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Methodology for Comprehensive Analysis of Toll-Like Receptor Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. Development of a Clinical Assay To Evaluate Toll-Like Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 29. TRADITIONAL BIOCHEMICAL ASSAYS FOR STUDYING TOLL-LIKE RECEPTOR 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 2'-O-Methyladenosine synthesis - chemicalbook [chemicalbook.com]
- 31. THE DIRECT PREPARATION OF 2'-O-METHYLADENOSINE FROM ADENOSINE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Incorporation of 2'-O-methyladenosine into Therapeutic Oligonucleotides
Introduction
The therapeutic potential of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often limited by their susceptibility to nuclease degradation, potential for off-target effects, and immunogenicity.[][2] Chemical modifications are essential to overcome these limitations.[] One of the most prevalent and effective modifications is the methylation of the 2'-hydroxyl group of the ribose sugar, particularly creating 2'-O-methyladenosine (2'-OMe-A).[] This modification significantly enhances the drug-like properties of oligonucleotides by increasing nuclease resistance and binding affinity to target RNA, while often reducing non-specific effects and immune stimulation.[][3][4][5]
Key Advantages of 2'-O-methyladenosine Incorporation
Incorporating 2'-O-methyladenosine into therapeutic oligonucleotides offers several distinct advantages that contribute to a superior therapeutic profile.
-
Enhanced Nuclease Resistance : The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases present in serum and cells.[][5] This modification is a key strategy for improving the in vivo stability and bioavailability of oligonucleotide drugs.[][6]
-
Increased Binding Affinity : The 2'-O-methyl modification locks the sugar pucker into a C3'-endo conformation, which is favorable for A-form duplexes, characteristic of RNA-RNA and DNA-RNA hybrids.[7] This pre-organization leads to a more stable duplex with the target mRNA, increasing the melting temperature (Tm) and, consequently, the potency of the oligonucleotide.[4][8] An increase in Tm of approximately 1.3°C has been observed for each 2'-O-methyl RNA residue added to an antisense oligo.[8]
-
Reduced Off-Target Effects and Toxicity : Compared to unmodified phosphorothioate (B77711) (PS) oligonucleotides, 2'-O-methyl modified PS-oligonucleotides (Me-S-ODNs) have shown reduced non-specific protein binding and lower cytotoxicity.[4][9] This improved specificity is critical for developing safer therapeutics.
-
Modulation of Immunogenicity : Strategic incorporation of 2'-O-methyl modifications can help to reduce the innate immune response that can be triggered by foreign nucleic acids.[][10]
Applications in Therapeutic Oligonucleotides
2'-O-methyladenosine is widely used in various oligonucleotide-based therapeutic platforms:
-
Antisense Oligonucleotides (ASOs) : 2'-O-methyl modifications are frequently used in the "wings" of "gapmer" ASO designs.[][11] In this configuration, the central "gap" consists of unmodified DNA to support RNase H-mediated cleavage of the target mRNA, while the 2'-O-methylated flanks provide nuclease resistance and high binding affinity.[4][11][12]
-
Small Interfering RNAs (siRNAs) : The incorporation of 2'-O-methyl modifications enhances the stability of siRNA duplexes and can reduce off-target silencing and immune stimulation.[][3][10] However, the placement is critical, as complete modification can render the siRNA inactive.[2] For instance, a 2'-O-methyl modification at the 3' terminus of a 20-nucleotide guide strand can negatively impact silencing activity for some sequences.[13]
-
Aptamers : Nuclease resistance is crucial for the therapeutic application of aptamers, and 2'-O-methyl modifications are a standard method to achieve this stability.[8]
Data Presentation: Quantitative Effects of 2'-O-Methyl Modification
The following tables summarize quantitative data on the impact of 2'-O-methyl and related modifications on the properties of therapeutic oligonucleotides.
Table 1: Effect of 2'-O-Methyl Modification on Duplex Thermal Stability (Tm)
| Oligonucleotide Type | Modification | Change in Tm (°C) per Modification | Target | Reference |
| Antisense DNA/RNA Hybrid | 2'-O-Methyl | +1.3 | RNA | [8] |
| Me-S-ODN·RNA vs S-ODN·RNA | 2'-O-Methyl (12 residues) | Higher Tm for Me-S-ODN | RNA | [4] |
| DNA/RNA Hybrid | 2'-O-Alkyl | Increased | RNA | [14] |
Table 2: In Vitro Efficacy of Modified Oligonucleotides
| Oligonucleotide Target | Modification Type | Efficacy Metric | Value | Cell Line | Reference |
| ICAM-1 | Uniform 2'-O-DMAOE | IC50 | 1.8 nM | HUVEC | [11] |
| bcl-2 mRNA | 2'-O-Methyl PS (Me-S-ODN) | Protein Reduction | Effective at 0.1 µM | T24 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of oligonucleotides containing 2'-O-methyladenosine are provided below.
Protocol 1: Solid-Phase Synthesis of a 2'-O-Methyladenosine Modified Oligonucleotide
This protocol describes the standard phosphoramidite (B1245037) method for synthesizing an oligonucleotide containing 2'-O-methyladenosine on an automated DNA/RNA synthesizer.
Workflow for Phosphoramidite Synthesis Cycle
Caption: Automated phosphoramidite synthesis cycle.
Materials:
-
DNA/RNA Synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.
-
Standard DNA/RNA phosphoramidites (dA, dG, dC, T).
-
2'-O-methyladenosine phosphoramidite .
-
Anhydrous acetonitrile.
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).
-
Capping Reagents: Cap A (Acetic Anhydride/Lutidine/THF) and Cap B (N-Methylimidazole/THF).
-
Oxidizing Solution (Iodine in THF/Water/Pyridine).
-
Deblocking Solution (3% Trichloroacetic acid (TCA) in dichloromethane).
-
Cleavage and Deprotection Solution (e.g., concentrated Ammonium Hydroxide).
-
HPLC or PAGE purification system.
Methodology:
-
Synthesizer Setup : Program the synthesizer with the desired oligonucleotide sequence, specifying the position for the incorporation of the 2'-O-methyladenosine phosphoramidite.
-
Synthesis Cycle (3' to 5' direction) : The synthesis proceeds through a series of automated steps for each nucleotide added.[15] a. De-blocking (Detritylation) : The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside bound to the solid support by washing with the deblocking solution.[15] b. Coupling : The 2'-O-methyladenosine phosphoramidite (or other required amidite) and the activator solution are delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing chain.[15][16] c. Capping : Unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.[15][16] d. Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.[15][16]
-
Repeat Cycle : The cycle of de-blocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.
-
Final Cleavage and Deprotection : Upon completion of the sequence, the support-bound oligonucleotide is treated with a cleavage/deprotection solution to cleave the oligonucleotide from the CPG support and remove the remaining protecting groups from the bases and phosphate backbone.
-
Purification : The crude oligonucleotide product is purified using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.
-
Quality Control : The final product is verified by mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Antisense Oligonucleotide (ASO) Knockdown Assay
This protocol details a method to assess the efficacy of a 2'-O-methylated ASO in reducing target mRNA expression in a cell culture model.
Workflow for ASO In Vitro Knockdown Experiment
Caption: Workflow for evaluating ASO knockdown in vitro.
Materials:
-
Complete cell culture medium.
-
96-well cell culture plates.
-
2'-O-methylated ASO and control oligonucleotides (e.g., scrambled sequence).
-
Transfection reagent (e.g., Lipofectamine RNAiMAX, Oligofectamine).[12]
-
Phosphate-buffered saline (PBS).
-
RNA isolation kit (e.g., RNeasy).
-
Reverse transcription kit.
-
qPCR master mix, primers for target gene, and primers for a housekeeping gene (e.g., GAPDH).
-
Real-time PCR system.
Methodology:
-
Cell Plating : Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection. Incubate under standard conditions (e.g., 37°C, 5% CO2).
-
Transfection : On the day of transfection, prepare ASO-lipid complexes according to the transfection reagent manufacturer's protocol. A typical final ASO concentration ranges from 10 nM to 100 nM.[12]
-
Cell Treatment : Remove the culture medium from the cells and add the transfection mixture.
-
Incubation : Incubate the cells with the ASO for a specified period (e.g., 4-6 hours), then replace the transfection mixture with fresh complete medium.[12] Continue incubation for a total of 24 to 48 hours to allow for mRNA knockdown.
-
RNA Isolation : Wash cells with PBS and lyse them directly in the well. Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Gene Expression Analysis (RT-qPCR) : a. Synthesize cDNA from the isolated RNA using a reverse transcription kit. b. Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a stable housekeeping gene. c. Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative knockdown of the target mRNA compared to cells treated with a control oligonucleotide.
Protocol 3: Nuclease Stability Assay
This protocol assesses the stability of a 2'-O-methylated oligonucleotide against nuclease degradation in mouse or human serum.
Materials:
-
2'-O-methylated oligonucleotide and an unmodified control oligonucleotide.
-
Mouse or human serum.
-
Incubator or water bath at 37°C.
-
Proteinase K.
-
Gel loading buffer.
-
Polyacrylamide gel (e.g., 20%) and electrophoresis equipment.
-
Gel staining solution (e.g., SYBR Gold).
-
Gel imaging system.
Methodology:
-
Reaction Setup : In separate microcentrifuge tubes, mix the oligonucleotide (e.g., to a final concentration of 1 µM) with serum (e.g., 90% final concentration).
-
Incubation : Incubate the tubes at 37°C.
-
Time Points : At various time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each reaction tube.
-
Stop Reaction : Immediately stop the degradation by adding Proteinase K and incubating at 55°C for 30 minutes to digest the nucleases.
-
Sample Preparation : Add gel loading buffer to each stopped aliquot.
-
PAGE Analysis : Load the samples onto a high-percentage polyacrylamide gel. Run the gel until adequate separation of bands is achieved.
-
Visualization : Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imaging system.
-
Analysis : Compare the intensity of the full-length oligonucleotide band for the 2'-O-methylated oligo versus the unmodified control at each time point. Increased stability is indicated by a slower disappearance of the full-length band over time.
Mechanism of Action for 2'-OMe Modified Oligonucleotides
Caption: Mechanisms of gene silencing by modified ASOs and siRNAs.
References
- 2. Enhancing the Therapeutic Delivery of Oligonucleotides by Chemical Modification and Nanoparticle Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Therapeutic-Grade Small Interfering RNAs by Chemical Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
Application Note: Quantitative Analysis of 2'-O-methyladenosine in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-O-methyladenosine (Am) is a post-transcriptional RNA modification found in various types of cellular RNA, including tRNA, rRNA, snRNA, and mRNA.[1] This modification plays a crucial role in RNA metabolism, stability, and function. Aberrant levels of 2'-O-methyladenosine and other methylated nucleosides have been linked to various diseases, including cancer, making them potential biomarkers for early detection and prognosis.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of 2'-O-methyladenosine in complex biological samples.[2][3] This application note provides a detailed protocol for the analysis of 2'-O-methyladenosine using LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the analysis of 2'-O-methyladenosine is depicted below.
Caption: Workflow for 2'-O-methyladenosine analysis.
Protocols
Sample Preparation: Isolation and Hydrolysis of RNA
This protocol is adapted for cultured cells but can be modified for tissue samples.[4][5]
Materials:
-
Cultured cells (e.g., HEK293E)
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit (e.g., PureLink RNA Mini Kit)
-
Nuclease P1
-
Venom phosphodiesterase I
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.3)
-
Sodium bicarbonate (1 M)
-
3K Nanosep spinning columns
Procedure:
-
Cell Harvesting:
-
For adherent cells, remove the culture medium and rinse the cells with PBS.
-
Lyse the cells directly on the plate using the lysis buffer provided in the RNA isolation kit.
-
Scrape the cell lysate and transfer it to a microcentrifuge tube.
-
-
Total RNA Isolation:
-
Isolate total RNA from the cell lysate using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
Enzymatic Hydrolysis of RNA to Nucleosides: [6]
-
To 1 µg of total RNA, add 10 µL of 0.1 M ammonium acetate (pH 5.3) and 2 units of nuclease P1.
-
Incubate the mixture at 45°C for 2 hours.
-
Add 11 µL of 1 M sodium bicarbonate (pH ~7.8–8.0) and 0.002 units of venom phosphodiesterase I.
-
Incubate at 37°C for an additional 2 hours.
-
-
Sample Cleanup:
-
De-proteinate and desalt the sample using a 3K Nanosep spinning column.[6]
-
Bring the final volume of the sample to 200 µL with ultrapure water.
-
Add an appropriate internal standard for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar nucleosides.
Instrumentation:
-
UHPLC system (e.g., Thermo Vanquish)
-
Mass spectrometer (e.g., Thermo Q Exactive™ Plus Hybrid Quadrupole-Orbitrap™ or SCIEX QTRAP 4000)
-
HILIC column (e.g., BEH HILIC, 2.1 × 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.2% acetic acid.
-
Mobile Phase B: Acetonitrile with 2 mM ammonium acetate, 0.2% acetic acid, and 0.05 mM malic acid.
-
Gradient:
-
0 min: 95% B
-
3 min: 94% B
-
3.5 min: 60% B
-
5.5 min: 60% B
-
6 min: 94% B
-
12.5 min: 94% B
-
-
Flow Rate: As recommended for the column.
-
Injection Volume: 5 µL.
-
Column Temperature: 25°C.
-
Autosampler Temperature: 4°C.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Full Scan with subsequent MS2 fragmentation.
-
Precursor and Product Ions: The precursor ion for 2'-O-methyladenosine is m/z 282.1.[2] A characteristic product ion resulting from the cleavage of the glycosidic bond is the protonated adenine (B156593) base at m/z 136.1.[8]
Caption: Fragmentation of 2'-O-methyladenosine in MS/MS.
Data Presentation
The following table summarizes representative concentrations of adenosine (B11128) and its methylated derivatives found in the serum of healthy individuals. This data is adapted from a study on potential cancer biomarkers.[2][7]
| Nucleoside | Concentration Range (nM) | Average Concentration (nM) |
| Adenosine (A) | 3.20–17.86 | 7.98 ± 3.01 |
| N6-methyladenosine (m6A) | 2.24–7.73 | 4.51 ± 1.08 |
| N1-methyladenosine (m1A) | 115.16–211.44 | 154.58 ± 21.10 |
| N6,2′-O-dimethyladenosine (m6Am) | 0.16–2.28 | 0.63 ± 0.37 |
Note: Data for 2'-O-methyladenosine was not explicitly quantified in this particular study, but the methodology is applicable.
Discussion
The described LC-MS/MS method provides a robust and sensitive platform for the quantification of 2'-O-methyladenosine in biological samples. The use of HILIC is advantageous for retaining and separating polar compounds like nucleosides.[7] The MRM scan mode offers high selectivity and sensitivity for quantitative analysis.
It is important to note that isomers of 2'-O-methyladenosine, such as N1-methyladenosine (m1A) and N6-methyladenosine (m6A), have the same precursor mass (m/z 282.1).[2] Therefore, chromatographic separation is crucial for their accurate individual quantification. The provided LC method is capable of separating these isomers.[2]
The fragmentation of the protonated nucleoside precursor ion typically involves the cleavage of the N-glycosidic bond, resulting in a characteristic product ion corresponding to the protonated nucleobase.[8][9] For 2'-O-methyladenosine, this results in the adenine ion at m/z 136.1.
Conclusion
This application note details a comprehensive protocol for the mass spectrometry-based analysis of 2'-O-methyladenosine. The methodology, encompassing sample preparation, LC-MS/MS analysis, and data interpretation, is suitable for researchers and professionals in various fields, including biomedical research and drug development, who are interested in studying the role of RNA modifications in health and disease.
References
- 1. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 7. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifesciencesite.com [lifesciencesite.com]
Application Notes and Protocols for 2'-O-Methyltransferase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various enzymatic assays designed to measure the activity of 2'-O-methyltransferases (MTases). These enzymes play a crucial role in the modification of RNA, impacting its stability, translation, and interaction with proteins. The assays described herein are suitable for enzyme characterization, inhibitor screening, and kinetic analysis.
Introduction to 2'-O-Methyltransferase Assays
2'-O-methyltransferases catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the 2'-hydroxyl group of a nucleotide ribose within an RNA molecule. This modification results in the formation of a cap-1 structure on messenger RNA (mRNA), which is important for evading the innate immune response.[1] The universal byproduct of this reaction is S-adenosyl-L-homocysteine (SAH).
The activity of these enzymes can be monitored by detecting either the formation of the methylated RNA product or the generation of SAH. A variety of assay formats have been developed, including traditional radiolabeled methods and more modern non-radioactive techniques such as fluorescence, luminescence, and mass spectrometry-based approaches. The choice of assay depends on factors such as the specific research question, required throughput, and available instrumentation.
Assay Principles and Methodologies
A diverse range of methods exists for quantifying 2'-O-methyltransferase activity. These can be broadly categorized into direct detection of the methylated product or indirect measurement of the co-product, SAH.
Radiolabeled Assays
Radiometric assays are a classic and highly sensitive method for measuring MTase activity. These assays typically utilize tritium-labeled SAM ([³H]-SAM) as the methyl donor. The radiolabeled methyl group is transferred to the RNA substrate, and the resulting radiolabeled RNA is then separated from the unreacted [³H]-SAM and quantified by scintillation counting.
Key Features:
-
High Sensitivity: Direct detection of the incorporated radiolabel allows for highly sensitive measurements.
-
Versatility: Can be used with various RNA substrates, including long RNAs, without the need for modification.[2]
-
Drawbacks: Involve the handling of radioactive materials, which requires special precautions and disposal procedures, and can be costly.[3]
Non-Radioactive Assays
To circumvent the issues associated with radioactivity, a variety of non-radioactive assays have been developed. These methods offer increased safety, reduced cost, and are often more amenable to high-throughput screening (HTS).
-
Fluorescence-Based Assays: These assays rely on the change in a fluorescent signal upon enzyme activity.
-
Coupled-Enzyme Assays: A common approach involves the enzymatic conversion of the SAH byproduct into a detectable molecule. For instance, SAH can be hydrolyzed by SAH hydrolase (SAHH) to homocysteine, which can then be reacted with a thiol-sensitive fluorescent dye.[4]
-
Fluorescence Polarization (FP): These assays can be designed to detect the binding of a fluorescently labeled SAH analog to a specific antibody. As the enzyme produces SAH, it displaces the fluorescent tracer, leading to a decrease in fluorescence polarization.
-
-
Luminescence-Based Assays: These highly sensitive assays often involve a coupled-enzyme system that ultimately leads to the production of light. The MTase-Glo™ assay, for example, converts SAH to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of SAH produced.[5][6] This method is universal for all SAM-dependent methyltransferases.[5][6]
-
LC-MS/MS-Based Assays: Liquid chromatography-tandem mass spectrometry provides a highly specific and sensitive method for the direct detection and quantification of both the methylated RNA product and SAH.[7][8][9][10][11] This technique is particularly useful for detailed kinetic studies and for analyzing complex biological samples.
-
Reverse Transcription-based Methods: The presence of a 2'-O-methylation can inhibit or cause pausing of reverse transcriptase, especially at low dNTP concentrations. This property can be exploited to detect and quantify 2'-O-methylation at specific sites using quantitative PCR (qPCR).[12][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for different 2'-O-methyltransferase assays and kinetic data for specific enzymes.
Table 1: Comparison of Common 2'-O-Methyltransferase Assay Methods
| Assay Type | Principle | Throughput | Advantages | Disadvantages |
| Radiolabeled Filter Binding | Transfer of [³H]-methyl from SAM to RNA, captured on a filter. | Low to Medium | High sensitivity, direct measurement. | Radioactive material handling, waste disposal. |
| Fluorescence-Coupled | Enzymatic conversion of SAH to a fluorescent product. | High | Non-radioactive, continuous monitoring.[4] | Potential for compound interference. |
| Luminescence (MTase-Glo™) | Enzymatic conversion of SAH to ATP, detected by luciferase.[6] | High | High sensitivity, broad applicability, low false-positive rates in HTS.[14] | Requires specific reagents. |
| LC-MS/MS | Direct quantification of SAH or methylated RNA by mass spectrometry. | Low to Medium | High specificity and sensitivity, multiplexing possible. | Requires specialized equipment, lower throughput. |
| RT-qPCR | Inhibition of reverse transcription by 2'-O-methylation.[12] | Medium | Site-specific quantification. | Indirect, can be influenced by RNA structure. |
Table 2: Kinetic Parameters of Viral 2'-O-Methyltransferases
| Enzyme | Substrate | K | V | Assay Method | Reference |
| Zika Virus NS5 MTase | 3'-Biotinylated 27-bp poly(A) ssRNA | 0.73 ± 0.24 | 2.92 ± 0.12 | Biotin-avidin microplate assay with [³H]-AdoMet | [3] |
| Dengue Virus NS5 MTase | (7Me)GpppA-RNA₇₄ | Not Reported | Not Reported | Ligation-based generation of capped RNA with [³H]-AdoMet | [15] |
Experimental Protocols
Protocol 1: Radiolabeled Filter-Binding Assay for 2'-O-Methyltransferase Activity
This protocol is adapted from a method used for characterizing viral RNA methyltransferases.[3]
Materials:
-
Purified 2'-O-methyltransferase
-
RNA substrate (e.g., 3'-biotinylated 27-bp polyadenosine ssRNA)
-
[methyl-³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Methylation buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM DTT, 2 µM SAM)
-
DEAE filtermat
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare the methylation reaction mixture in a 96-well plate. For a 50 µL reaction, combine:
-
5 µL of 10X Methylation Buffer
-
RNA substrate to the desired final concentration (e.g., 0.35 µM)
-
Purified enzyme to the desired final concentration (e.g., 5 µM)
-
[³H]-SAM to a final concentration of 0.33 µM
-
Nuclease-free water to 50 µL
-
-
Initiate the reaction by adding the enzyme or RNA substrate.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto a DEAE filtermat.
-
Wash the filtermat three times with 1X PBS to remove unincorporated [³H]-SAM.
-
Dry the filtermat completely.
-
Place the filtermat in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the amount of methylated RNA based on the specific activity of the [³H]-SAM.
Protocol 2: Fluorescence-Coupled Assay for 2'-O-Methyltransferase Activity
This protocol is based on the principle of detecting the SAH byproduct.[4]
Materials:
-
Purified 2'-O-methyltransferase
-
RNA substrate
-
S-adenosyl-L-methionine (SAM)
-
S-adenosylhomocysteine hydrolase (SAHH)
-
Thiol-sensitive fluorophore (e.g., N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the 2'-O-methyltransferase, RNA substrate, and SAM in the assay buffer.
-
Incubate at the optimal temperature to allow the methylation reaction to proceed.
-
Add SAHH to the reaction mixture to convert the produced SAH to homocysteine and adenosine.
-
Add the thiol-sensitive fluorophore, which will react with the free sulfhydryl group of homocysteine, resulting in an increase in fluorescence.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
The rate of fluorescence increase is proportional to the rate of SAH production and thus to the methyltransferase activity.
Protocol 3: Luminescence-Based Assay (MTase-Glo™)
This protocol describes a universal assay for methyltransferase activity.[6]
Materials:
-
MTase-Glo™ Methyltransferase Assay Kit (Promega), which includes:
-
SAM
-
SAH Standard
-
MTase-Glo™ Reagent
-
MTase-Glo™ Detection Solution
-
-
Purified 2'-O-methyltransferase
-
RNA substrate
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Set up the methyltransferase reaction in a well of a white, opaque plate. This includes the enzyme, RNA substrate, and SAM in an appropriate buffer.
-
Incubate the reaction at the optimal temperature for the desired time.
-
Add the MTase-Glo™ Reagent to the reaction. This reagent stops the enzymatic reaction and converts the SAH produced into ADP.
-
Incubate for a short period as recommended by the manufacturer.
-
Add the MTase-Glo™ Detection Solution. This solution contains enzymes that convert ADP to ATP, which is then used by luciferase to produce a light signal.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of SAH produced. A standard curve using the provided SAH standard can be used to quantify the enzyme activity.
Diagrams
Caption: Workflow for a radiolabeled 2'-O-methyltransferase filter-binding assay.
Caption: Principle of a fluorescence-coupled assay for 2'-O-methyltransferase activity.
Caption: Logical flow of the MTase-Glo™ luminescence-based assay.
References
- 1. neb.com [neb.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Development of a sensitive microplate assay for characterizing RNA methyltransferase activity: Implications for epitranscriptomics and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A coupled fluorescent assay for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyltransferase-Glo: a universal, bioluminescent and homogenous assay for monitoring all classes of methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTase-Glo™ Methyltransferase Assay [promega.com]
- 7. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
- 10. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS Analysis of Methylated RNA | Springer Nature Experiments [experiments.springernature.com]
- 12. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 14. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of specific dengue virus 2'-O- and N7-methyltransferase assays for antiviral drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Mapping 2'-O-Methylation Sites with Base Precision: Nm-seq Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of Nm-seq
-
Periodate (B1199274) Oxidation: Sodium periodate (NaIO₄) specifically oxidizes the 2',3'-vicinal diol of ribonucleosides with a free 2'-hydroxyl group, converting it into a reactive dialdehyde (B1249045).
-
β-Elimination: The dialdehyde undergoes spontaneous β-elimination under mildly basic conditions, leading to the removal of the oxidized nucleotide from the 3'-end of the RNA fragment.
-
Dephosphorylation: The resulting 3'-phosphate is removed by a phosphatase, making the new 3'-end available for the next OED cycle.
This process is repeated, progressively shortening the RNA fragment from the 3'-end until a 2'-O-methylated nucleotide is encountered. The 2'-O-methyl group protects the ribose from periodate oxidation, thus halting the degradation process and enriching for fragments with a 2'-O-methylated nucleotide at their 3'-end. These enriched fragments are then used for library construction and high-throughput sequencing.
Applications of Nm-seq
-
Transcriptome-wide mapping of 2'-O-methylation sites: Identify thousands of Nm sites in various RNA species, including mRNA, with base precision.
-
Studying the role of Nm in gene regulation: Investigate the distribution of Nm sites within transcripts (e.g., CDS, UTRs) to understand their potential regulatory functions.
-
Disease-related research: Explore the alterations in Nm patterns in different diseases, such as cancer, to identify potential biomarkers or therapeutic targets.
-
Drug development: Assess the impact of drug candidates on the 2'-O-methylation landscape.
Data Presentation
Quantitative Performance of 2'-O-Methylation Mapping Methods
| Method | Principle | Resolution | Stoichiometry | Sensitivity | Specificity | Input RNA | Key Advantages | Key Limitations |
| Nm-seq | Periodate oxidation and enrichment | Single nucleotide | No | High | High | ~10 µg total RNA | High sensitivity for low-abundance transcripts | Does not provide stoichiometric information; potential ligation bias.[2] |
| RiboMeth-seq | Alkaline hydrolysis resistance | Single nucleotide | Relative | Moderate | Moderate | 1 ng - 1 µg total RNA | Provides relative stoichiometry | Can be affected by RNA secondary structure; may miss sites with low methylation levels. |
| RibOxi-seq | Periodate oxidation | Single nucleotide | No | Moderate | High | ~1 µg total RNA | Good accuracy for rRNA | Lower sensitivity compared to Nm-seq for low-input samples.[3] |
| Nanopore Direct RNA Sequencing | Electrical signal perturbation | Single nucleotide | Yes | High | High | Varies | Provides stoichiometric information; amplification-free.[4] | Requires specialized equipment and bioinformatics tools.[4] |
Nm Sites Identified in Human Cell Lines using Nm-seq
| Cell Line | Number of Identified Nm Sites in mRNA | Reference |
| HeLa | 3,515 | Dai et al., Nature Methods, 2017 |
| HEK293 | Recapitulates features observed in HeLa | Dai et al., Nature Methods, 2017 |
Experimental Protocols
This section provides a detailed protocol for Nm-seq based on the work by Dai et al., 2017.
I. RNA Preparation and Fragmentation
-
Total RNA Extraction: Extract total RNA from cells or tissues using a standard method (e.g., TRIzol reagent). Ensure high quality and integrity of the RNA.
-
RNA Fragmentation:
-
Resuspend up to 10 µg of total RNA in RNase-free water.
-
Add RNA Fragmentation Reagents (e.g., Thermo Fisher Scientific, AM8740).
-
Incubate at 95°C for 5 minutes. The incubation time can be adjusted to achieve the desired fragment size range (e.g., 50-100 nucleotides).
-
Immediately stop the reaction by placing the tube on ice and adding a stop solution.
-
Purify the fragmented RNA using an RNA cleanup kit (e.g., Zymo Research, RNA Clean & Concentrator).
-
II. Iterative Oxidation-Elimination-Dephosphorylation (OED) Cycles
This protocol describes a single OED cycle. For optimal results, eight cycles are recommended.
-
Oxidation:
-
To the fragmented RNA, add 2 µL of 0.5 M Sodium Periodate (NaIO₄) in water.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Quenching and Precipitation:
-
Add 1 µL of 50% glycerol (B35011) to quench the reaction.
-
Precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 3 volumes of 100% ethanol (B145695). Incubate at -80°C for at least 30 minutes.
-
Centrifuge at maximum speed at 4°C for 30 minutes. Wash the pellet with 75% ethanol and air dry.
-
-
Elimination:
-
Resuspend the RNA pellet in 20 µL of a freshly prepared solution of 100 mM Borax, pH 9.5.
-
Incubate at 45°C for 90 minutes.
-
-
Dephosphorylation:
-
Add 2 µL of 10x Antarctic Phosphatase Reaction Buffer and 1 µL of Antarctic Phosphatase (NEB, M0289).
-
Incubate at 37°C for 30 minutes.
-
-
RNA Cleanup: Purify the RNA using an RNA cleanup kit.
-
Repeat Cycles: For subsequent cycles, repeat steps 1-5.
III. Library Preparation and Sequencing
-
Final Oxidation-Elimination (OE) Step: After the final OED cycle, perform one last round of oxidation and elimination (steps II.1-II.3) without the dephosphorylation step. This generates fragments with a 3'-hydroxyl at the Nm site and a 3'-phosphate on unmodified fragments, allowing for preferential ligation of the Nm-terminated fragments.
-
3' Adapter Ligation:
-
Ligate a 3' RNA adapter to the purified RNA fragments using T4 RNA Ligase 2, truncated (NEB, M0242).
-
-
Reverse Transcription and 5' Adapter Ligation:
-
Perform reverse transcription using a primer complementary to the 3' adapter.
-
Ligate a 5' RNA adapter to the cDNA.
-
-
PCR Amplification:
-
Amplify the library using primers that anneal to the adapter sequences. The number of PCR cycles should be optimized to avoid over-amplification.
-
-
Size Selection and Sequencing:
-
Purify the PCR product and perform size selection using gel electrophoresis or magnetic beads to remove primer-dimers and other artifacts.
-
Sequence the library on an Illumina platform (e.g., NextSeq, HiSeq) with paired-end reads.
-
Mandatory Visualizations
Nm-seq Experimental Workflow
Caption: A schematic overview of the Nm-seq experimental workflow.
Principle of Nm-seq Enrichment
Caption: The principle of enriching 2'-O-methylated RNA fragments in Nm-seq.
Data Analysis Protocol
A customized bioinformatics pipeline is required to analyze Nm-seq data and identify 2'-O-methylation sites.
-
Preprocessing of Sequencing Reads:
-
Remove adapter sequences from the raw sequencing reads using tools like Cutadapt.
-
Filter out low-quality reads.
-
-
Alignment to Reference Genome/Transcriptome:
-
Align the processed reads to the appropriate reference genome (e.g., hg38 for human) and transcriptome using a splice-aware aligner like STAR or Tophat.
-
-
Identification of 2'-O-Methylation Sites:
-
Nm sites are identified by sharp, enriched signals corresponding to the 3'-ends of the aligned reads.
-
Use software packages like HOMER to call peaks, which represent putative Nm sites.
-
The analysis should compare the read distribution in the Nm-seq library to a control library prepared from untreated RNA.
-
A significant enrichment of 3'-ends at a specific nucleotide position in the Nm-seq library compared to the control indicates a 2'-O-methylation site.
-
-
Statistical Analysis and Annotation:
-
Perform statistical tests (e.g., Chi-squared test) to assess the significance of the identified peaks.
-
Filter the identified sites based on criteria such as fold change enrichment over the control and a false discovery rate (FDR) cutoff (e.g., FC ≥ 4, FDR ≤ 0.001).
-
Annotate the identified Nm sites to their respective genes and genomic features (e.g., CDS, 5' UTR, 3' UTR, introns).
-
Conclusion
Nm-seq is a powerful and sensitive method for the transcriptome-wide mapping of 2'-O-methylation sites at single-nucleotide resolution. By providing a detailed understanding of the Nm landscape, this technique opens up new avenues for research into the regulatory roles of this important RNA modification in various biological processes and its association with human diseases. The protocols and guidelines presented here offer a comprehensive resource for researchers to successfully implement Nm-seq in their studies.
References
- 1. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision | Semantic Scholar [semanticscholar.org]
- 2. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome-Wide Identification of 2′-O-Methylation Sites with RibOxi-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanoporetech.com [nanoporetech.com]
The Strategic Incorporation of 2'-O-Methylated RNA in Structural Biology: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise determination of RNA structure is paramount to understanding its function and designing effective therapeutics. The incorporation of 2'-O-methylated (2'-OMe) RNA nucleotides has emerged as a powerful tool in structural biology, offering enhanced stability and conformational homogeneity to facilitate high-resolution structural analysis by X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM).
The 2'-O-methylation of a ribonucleoside, a common natural post-transcriptional modification, involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar. This seemingly minor alteration has profound effects on the properties of an RNA molecule. It sterically favors the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices, thereby pre-organizing the RNA strand for duplex formation and stabilizing helical structures.[1][2] This inherent conformational rigidity, coupled with increased resistance to nuclease degradation, makes 2'-O-methylated RNA an invaluable asset for in vitro structural studies.[1]
Application in X-ray Crystallography
In X-ray crystallography, obtaining well-ordered crystals that diffract to high resolution is often the most significant hurdle. The inherent flexibility of RNA can hinder the formation of the stable, regular lattice required for successful diffraction.
Key Advantages of 2'-O-Methylated RNA in Crystallography:
-
Enhanced Crystallization Propensity: The increased conformational stability of 2'-O-methylated RNA can lead to more ordered and compact structures, which are more amenable to crystallization.
-
Improved Diffraction Quality: By reducing conformational heterogeneity, 2'-O-methylation can result in better-packed crystals with improved diffraction resolution. For instance, a DNA:2'-O-methyl-RNA heteroduplex has been crystallized and its structure determined at resolutions of 1.91 Å and 1.55 Å.[3]
-
Phasing Potential: Site-specific incorporation of 2'-methylseleno-RNA, an analogue of 2'-O-methylated RNA, provides a powerful tool for solving the phase problem in X-ray crystallography through single- or multi-wavelength anomalous diffraction (SAD/MAD) methods.
Application in NMR Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of RNA in solution. However, spectral complexity and conformational heterogeneity can often limit its application.
How 2'-O-Methylation Aids NMR Studies:
-
Spectral Simplification: By locking the ribose sugar in a C3'-endo pucker, 2'-O-methylation can reduce conformational averaging, leading to sharper and better-resolved NMR spectra.
-
Probing Conformational Dynamics: The introduction of a 2'-O-methyl group can be used to selectively stabilize certain conformations, allowing for the detailed study of RNA folding and dynamics. For example, NMR studies have shown that 2'-O-methylation can increase the abundance and lifetime of low-populated alternative RNA conformations by up to 10-fold.[4]
-
Chemical Shift Perturbations: The methyl group itself provides a sensitive probe for monitoring local environmental changes upon ligand binding or conformational transitions through chemical shift perturbations.
Application in Cryo-Electron Microscopy
Cryo-EM has revolutionized the structural determination of large macromolecular complexes, including ribosomes and other ribonucleoprotein (RNP) assemblies. While cryo-EM can handle a degree of conformational heterogeneity, sample stability and homogeneity are still crucial for achieving high-resolution reconstructions.
Benefits of 2'-O-Methylated RNA in Cryo-EM:
-
Stabilization of Large Complexes: For large RNP complexes, the incorporation of 2'-O-methylated RNA can enhance the overall stability of the RNA components, leading to more uniform particles for imaging.
-
Visualization of Modified Sites: High-resolution cryo-EM maps have enabled the direct visualization of 2'-O-methylated nucleotides within the context of the ribosome, providing insights into their role in ribosome structure and function.
-
Facilitating Structural Analysis of Dynamic Regions: By rigidifying flexible RNA regions, 2'-O-methylation can aid in obtaining higher-resolution reconstructions of these otherwise disordered segments within a larger complex.
Quantitative Data Summary
The following tables summarize the quantitative effects of 2'-O-methylation on RNA properties relevant to structural biology studies.
Table 1: Thermodynamic Stability of RNA Duplexes
| Modification | Sequence Context | ΔTm (°C) per modification | ΔΔG°37 (kcal/mol) per modification | Reference |
| 2'-O-methylation | U-A duplex | +12 (for U modification) | Not specified | --INVALID-LINK-- |
| 2'-O-methylation | General duplex | Not specified | ~ -0.2 to -0.5 | [4] |
| 2'-O-methylation | G-C duplex | Not specified | Not specified | --INVALID-LINK-- |
Note: The exact thermodynamic contributions can vary depending on the sequence context, the number of modifications, and the solution conditions.
Table 2: Structural Impact of 2'-O-Methylation
| Structural Parameter | Effect of 2'-O-Methylation | Technique | Reference |
| Sugar Pucker Conformation | Strongly favors C3'-endo | NMR, X-ray | [1][4] |
| Helical Form | Promotes A-form helix | X-ray | [1] |
| Crystal Diffraction Resolution | 1.55 Å for DNA:2'-OMe-RNA duplex | X-ray | [3] |
| Conformational Exchange Rate | Can decrease the rate of exchange | NMR | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2'-O-Methylated RNA Oligonucleotides
This protocol outlines the solid-phase synthesis of 2'-O-methylated RNA using phosphoramidite (B1245037) chemistry.
Materials:
-
2'-O-methyl ribonucleoside phosphoramidites (A, C, G, U)
-
Controlled pore glass (CPG) solid support
-
Standard DNA/RNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)
-
Ammonium hydroxide/methylamine (AMA) solution
-
Anhydrous acetonitrile (B52724)
-
Automated DNA/RNA synthesizer
Procedure:
-
Phosphoramidite Preparation: Dissolve the 2'-O-methyl ribonucleoside phosphoramidites in anhydrous acetonitrile to the desired concentration as recommended by the synthesizer manufacturer.
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired RNA sequence and synthesis parameters. Use a coupling time of at least 10-15 minutes for the 2'-O-methyl phosphoramidites.
-
Solid-Phase Synthesis: Initiate the synthesis on the CPG solid support. The synthesis cycle consists of detritylation, coupling, capping, and oxidation.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the base and phosphate (B84403) protecting groups by incubating the CPG in AMA solution at room temperature for 2 hours.
-
Purification: Purify the crude 2'-O-methylated RNA oligonucleotide by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalting and Quantification: Desalt the purified RNA using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography) and quantify the final product by UV-Vis spectrophotometry.
Protocol 2: Preparation of 2'-O-Methylated RNA for NMR Spectroscopy
Materials:
-
Purified 2'-O-methylated RNA
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5)
-
D₂O
-
NMR tubes
Procedure:
-
Sample Dissolution: Dissolve the lyophilized, purified 2'-O-methylated RNA in the NMR buffer to a final concentration of 0.1-1.0 mM.
-
Annealing: Heat the RNA solution to 95°C for 5 minutes, followed by slow cooling to room temperature to promote proper folding. For some RNAs, snap-cooling on ice may be preferred.
-
Buffer Exchange to D₂O (for non-exchangeable proton observation): Lyophilize the annealed sample and redissolve in 99.9% D₂O. Repeat this step 2-3 times to minimize the H₂O signal.
-
Final Preparation: Adjust the final sample volume and transfer to a clean, dry NMR tube.
-
NMR Data Acquisition: Acquire NMR spectra using appropriate pulse sequences for RNA structural studies (e.g., 2D NOESY, TOCSY, HSQC).
Protocol 3: Crystallization of 2'-O-Methylated RNA
Materials:
-
Purified and annealed 2'-O-methylated RNA (concentration > 5 mg/mL)
-
Crystallization screening kits
-
Crystallization plates (e.g., sitting or hanging drop)
-
Microscopes for crystal visualization
Procedure:
-
RNA Preparation: Prepare a highly concentrated and pure solution of the 2'-O-methylated RNA in a low-salt buffer (e.g., 5 mM HEPES, pH 7.0).
-
Crystallization Screening: Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix a small volume of the RNA solution with an equal volume of the reservoir solution from a crystallization screen.
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and additives to improve crystal size and quality.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution (typically the mother liquor supplemented with a cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen for X-ray diffraction analysis.
Protocol 4: Preparation of RNP Complexes with 2'-O-Methylated RNA for Cryo-EM
This protocol provides a general framework for assembling a ribonucleoprotein (RNP) complex containing a site-specifically 2'-O-methylated RNA for cryo-EM analysis.
Materials:
-
Purified 2'-O-methylated RNA
-
Purified protein components of the RNP complex
-
Assembly buffer (optimized for the specific RNP complex)
-
Cryo-EM grids
-
Vitrification device (e.g., Vitrobot)
Procedure:
-
RNA and Protein Preparation: Ensure that both the 2'-O-methylated RNA and the protein components are pure, concentrated, and in a suitable buffer for complex formation.
-
RNP Assembly: Mix the 2'-O-methylated RNA and protein components in the assembly buffer at a defined stoichiometry. The assembly conditions (e.g., temperature, incubation time) should be optimized for the specific complex.
-
Complex Purification: Purify the assembled RNP complex from unbound components using size-exclusion chromatography or another suitable method.
-
Grid Preparation: Apply a small volume (2-4 µL) of the purified RNP complex to a glow-discharged cryo-EM grid.
-
Vitrification: Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification device to embed the RNP particles in a thin layer of vitreous ice.
-
Cryo-EM Data Collection: Screen the vitrified grids for optimal ice thickness and particle distribution, and collect a high-resolution dataset on a cryo-electron microscope.
Conclusion
The use of 2'-O-methylated RNA has become an indispensable strategy in structural biology. Its ability to enhance thermal stability, reduce conformational heterogeneity, and resist nuclease degradation provides significant advantages for the structural determination of RNA and RNA-protein complexes by X-ray crystallography, NMR spectroscopy, and cryo-EM. The detailed protocols and quantitative data presented here offer a valuable resource for researchers aiming to leverage the power of 2'-O-methylation to unlock the secrets of RNA structure and function.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-O-Methylated RNA Oligonucleotides
Welcome to the technical support center for the synthesis of 2'-O-methylated (2'-O-Me) RNA oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical synthesis of these modified oligonucleotides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthesis and purification processes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 2'-O-methylated RNA oligonucleotides.
Problem 1: Low Coupling Efficiency
Low coupling efficiency is a frequent issue that leads to a lower yield of the full-length oligonucleotide and an increased proportion of truncated sequences.
| Potential Cause | Recommended Solution |
| Poor Quality Phosphoramidites | Ensure that the 2'-O-Me phosphoramidites are of high purity and have not been subjected to moisture or oxidation. Store them under anhydrous conditions and use fresh solutions for synthesis. |
| Inefficient Activator | The choice of activator is crucial. For sterically hindered 2'-O-Me phosphoramidites, stronger activators may be required. Consider using activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT). 4,5-Dicyanoimidazole (DCI) is also an effective activator.[1] |
| Suboptimal Coupling Time | The coupling time for 2'-O-Me phosphoramidites is generally longer than for standard DNA phosphoramidites due to steric hindrance. A typical coupling time is around 15 minutes.[2] Optimization of the coupling time for your specific synthesizer and reagents may be necessary. |
| Moisture in Reagents or Lines | Ensure all reagents, especially the acetonitrile (B52724) used to dissolve the phosphoramidites and activator, are anhydrous. Regularly flush the synthesizer lines to remove any moisture. |
| Secondary Structure of the Growing Oligo | The growing RNA chain can form secondary structures that hinder the accessibility of the 5'-hydroxyl group. Using a synthesizer with a higher temperature capability during coupling can help disrupt these structures. |
Problem 2: Incomplete Deprotection
Incomplete removal of protecting groups from the nucleobases or the phosphate (B84403) backbone can lead to impurities that are difficult to remove and may affect the biological activity of the oligonucleotide.
| Potential Cause | Recommended Solution |
| Incorrect Deprotection Conditions | The deprotection of 2'-O-Me RNA oligonucleotides is typically a two-step process. The first step involves cleavage from the solid support and removal of the base and phosphate protecting groups, often using a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA).[3][4][5] The second step is the removal of the 2'-hydroxyl protecting groups (if any were used in a mixed synthesis). For 2'-O-Me oligos, this second step is not necessary for the methylated positions. Ensure the correct reagents, temperature, and incubation times are used as specified in the protocol. |
| Resistant Protecting Groups | Some protecting groups, particularly on the guanine (B1146940) base, can be more difficult to remove. Ensure the deprotection time is sufficient. For stubborn groups, extended deprotection times or alternative deprotection reagents may be necessary. |
| Precipitation of the Oligonucleotide | During deprotection, ensure the oligonucleotide remains in solution. If it precipitates, the deprotection will be incomplete. |
Problem 3: Presence of N-1 and Other Impurities in Final Product
The final purified oligonucleotide may still contain short-mer (n-1, n-2) sequences or other synthesis-related impurities.
| Potential Cause | Recommended Solution |
| Inefficient Capping | A failure in the capping step will leave unreacted 5'-hydroxyl groups that can participate in the next coupling cycle, leading to the formation of deletion mutants. Ensure the capping reagents are fresh and the capping step is efficient. |
| Low Coupling Efficiency | As mentioned above, low coupling efficiency is a primary cause of n-1 sequences. Address the causes of low coupling efficiency to minimize the formation of these impurities. |
| Inadequate Purification | The chosen purification method may not have sufficient resolution to separate the full-length product from closely related impurities. Optimization of the purification protocol or using a higher resolution method may be necessary. For longer oligos, PAGE purification is often recommended for better resolution.[6] |
| Co-elution of Impurities | During HPLC purification, impurities may co-elute with the full-length product. Optimizing the gradient and mobile phase composition can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical coupling efficiency I should expect for 2'-O-Me phosphoramidites?
A1: The coupling efficiency for 2'-O-Me phosphoramidites is generally slightly lower than for DNA phosphoramidites due to the steric hindrance of the 2'-O-methyl group. With optimized conditions, including the use of a suitable activator and a longer coupling time (e.g., 15 minutes), you can expect coupling efficiencies to be high.[2] The choice of activator significantly impacts efficiency, with activators like ETT and DCI often providing good results.[1]
Q2: Which activator is best for the synthesis of 2'-O-Me RNA oligonucleotides?
A2: Several activators can be used effectively. 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) are commonly used and provide good coupling efficiencies with relatively short coupling times.[1] 5-(Benzylthio)-1H-tetrazole (BTT) is another potent activator. The optimal choice may depend on your specific synthesizer and the sequence being synthesized.
Q3: What are the recommended deprotection conditions for 2'-O-Me RNA oligonucleotides?
A3: A common and effective method for the deprotection of 2'-O-Me RNA oligonucleotides involves a two-step process. The first step is treatment with a mixture of aqueous ammonia and 40% aqueous methylamine (AMA) at an elevated temperature (e.g., 65°C) for a short period (e.g., 15 minutes) to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.[4][5] Since the 2'-O-methyl group is stable to these conditions, a second deprotection step to remove 2'-hydroxyl protecting groups is not required for the methylated positions.
Q4: What is the best method for purifying 2'-O-methylated RNA oligonucleotides?
A4: The choice of purification method depends on the length of the oligonucleotide and the required purity.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) and ion-exchange (IE-HPLC) are widely used for the purification of oligonucleotides. RP-HPLC separates based on hydrophobicity and is effective for DMT-on purification. IE-HPLC separates based on charge (the number of phosphate groups) and can provide good resolution for shorter oligos.
-
Polyacrylamide Gel Electrophoresis (PAGE): For longer oligonucleotides (e.g., >30-40 bases), denaturing PAGE offers excellent resolution and can effectively separate the full-length product from shorter n-1 sequences.[6] However, the recovery yield from PAGE can be lower than from HPLC.
Q5: How can I minimize the formation of n-1 impurities during synthesis?
A5: To minimize the formation of n-1 sequences, you should focus on maximizing the coupling efficiency of each cycle. This can be achieved by:
-
Using high-quality, anhydrous phosphoramidites and reagents.
-
Optimizing the activator and coupling time.
-
Ensuring your synthesizer is well-maintained and free of moisture.
-
Implementing an efficient capping step to block any unreacted 5'-hydroxyl groups.
Data Presentation
Table 1: Comparison of Activators for 2'-O-Methyl RNA Synthesis
| Activator | Typical Concentration | Recommended Coupling Time | Relative Efficiency | Notes |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 10-15 min | High | Commonly used, provides good results. |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | 5-10 min | Very High | Can allow for shorter coupling times.[1] |
| 5-(Benzylthio)-1H-tetrazole (BTT) | 0.25 M | 10-15 min | High | A potent activator, similar in performance to ETT. |
| 1H-Tetrazole | 0.45 M | >15 min | Moderate | Less efficient for sterically hindered phosphoramidites. |
Table 2: Comparison of Purification Methods for 2'-O-Methylated RNA Oligonucleotides
| Purification Method | Typical Purity | Typical Yield | Recommended for Oligo Length | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | >85-95% | 50-70% | Up to ~50 bases | High yield, amenable to automation. | Lower resolution for longer oligos.[7] |
| Ion-Exchange HPLC (IE-HPLC) | >90% | 40-60% | Up to ~40 bases | Good resolution for shorter oligos based on charge. | Resolution decreases with increasing oligo length. |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95-99% | 10-50% | >30 bases | Excellent resolution for long oligos.[6][8] | Lower yield, more labor-intensive. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-O-Methylated RNA Oligonucleotides
This protocol outlines the general steps for automated solid-phase synthesis using phosphoramidite (B1245037) chemistry.
Materials:
-
2'-O-Methyl RNA phosphoramidites (A, C, G, U)
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Activator solution (e.g., 0.25 M ETT in acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., Iodine in THF/water/pyridine)
-
Anhydrous acetonitrile
Procedure:
-
Preparation: Dissolve the 2'-O-Me phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install all reagent bottles on the automated DNA/RNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by the deblocking solution. The support is then washed with acetonitrile. b. Coupling: The next 2'-O-Me phosphoramidite and the activator are delivered to the synthesis column. The coupling reaction to form a phosphite (B83602) triester linkage is allowed to proceed for an optimized time (e.g., 15 minutes). The support is then washed. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent them from participating in subsequent coupling steps. The support is then washed. d. Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution. The support is then washed.
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed as described in Protocol 2.
Protocol 2: Deprotection of 2'-O-Methylated RNA Oligonucleotides
Materials:
-
Ammonia/Methylamine (AMA) solution (1:1 mixture of aqueous ammonia and 40% aqueous methylamine)
-
Anhydrous DMSO
-
Triethylamine trihydrofluoride (TEA·3HF) or other fluoride (B91410) source (for mixed oligos with silyl (B83357) protecting groups)
Procedure for AMA Deprotection:
-
Transfer the CPG support with the synthesized oligonucleotide to a pressure-tight vial.
-
Add the AMA solution to the vial.
-
Seal the vial tightly and heat at 65°C for 15-30 minutes.
-
Cool the vial to room temperature before opening.
-
Transfer the solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness. The oligonucleotide is now ready for purification.
Protocol 3: Purification of 2'-O-Methylated RNA Oligonucleotides by HPLC
This protocol provides a general guideline for reverse-phase HPLC purification.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A.
-
Chromatography: a. Equilibrate the column with a low percentage of Mobile Phase B. b. Inject the sample onto the column. c. Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% B over 30-40 minutes. d. Monitor the elution at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peak, which should be the full-length product.
-
Desalting: Pool the collected fractions and remove the TEAA salt by a suitable desalting method (e.g., gel filtration or ethanol (B145695) precipitation).
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Protocol 4: Purification of 2'-O-Methylated RNA Oligonucleotides by PAGE
Materials:
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M Urea) in TBE buffer
-
Gel electrophoresis apparatus
-
UV shadowing or staining method for visualization
-
Elution buffer (e.g., 0.3 M sodium acetate)
-
Desalting column or ethanol precipitation reagents
Procedure:
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in a formamide-based loading buffer.
-
Electrophoresis: a. Pre-run the gel to ensure uniform temperature. b. Load the sample into a well of the gel. c. Run the electrophoresis at a constant power until the desired separation is achieved.
-
Visualization and Excision: a. Visualize the oligonucleotide bands using UV shadowing or a suitable stain. b. Carefully excise the band corresponding to the full-length product.
-
Elution: a. Crush the excised gel slice and soak it in elution buffer overnight with agitation. b. Separate the elution buffer containing the oligonucleotide from the gel fragments.
-
Desalting and Quantification: a. Desalt the eluted oligonucleotide to remove salts and urea. b. Quantify the purified oligonucleotide.[9]
Mandatory Visualizations
Caption: The phosphoramidite cycle for 2'-O-methylated RNA synthesis.
Caption: Troubleshooting workflow for low yield in 2'-O-Me RNA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 3.4. Solid-phase Synthesis of RNA Oligonucleotides [bio-protocol.org]
- 3. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Oligos Oligonucleotides from Gene Link [genelink.com]
- 7. labcluster.com [labcluster.com]
- 8. Protocol for PAGE Gel Purification [ibiblio.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing T7 In Vitro Transcription with 2'-O-Methylated NTPs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2'-O-methylated NTPs in T7 in vitro transcription (IVT).
Troubleshooting Guides
This section addresses common issues encountered during T7 IVT with 2'-O-methylated NTPs, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my 2'-O-methylated RNA transcript significantly lower than with unmodified NTPs?
Answer:
Low yields are the most common challenge when using 2'-O-methylated NTPs with standard T7 RNA polymerase. Several factors can contribute to this issue:
-
Enzyme Inefficiency: Wild-type T7 RNA polymerase has poor incorporation efficiency for NTPs with modifications at the 2' position of the ribose, leading to decreased yield.[1][2][3]
-
Suboptimal Reaction Conditions: The optimal concentrations of key reagents, particularly magnesium chloride (MgCl₂) and NTPs, may differ from standard IVT protocols.
-
Premature Termination: The polymerase may dissociate from the DNA template after incorporating one or more modified nucleotides, resulting in truncated transcripts.
-
Impure Template DNA: Contaminants in the DNA template, such as salts or ethanol (B145695), can inhibit T7 RNA polymerase activity.[4]
Solutions:
-
Use a Mutant T7 RNA Polymerase: Several engineered T7 RNA polymerase variants exhibit significantly improved incorporation of 2'-O-methylated NTPs. The Y639F mutant is a well-known variant that shows better acceptance of 2'-modified nucleotides.[3][5] Combining mutations, such as in the Y639F/H784A double mutant, can further enhance performance.[1]
-
Optimize Magnesium Concentration: The concentration of MgCl₂ is critical. It forms a complex with NTPs, and an imbalance can inhibit the reaction. It is recommended to perform a titration of MgCl₂ concentration to find the optimal level for your specific template and modified NTPs.
-
Adjust NTP Concentrations: While standard protocols often use equimolar concentrations of NTPs, the ratio may need to be adjusted when using modified analogs. Ensure the total nucleotide concentration is adequate, as low concentrations can lead to incomplete transcripts.[4][6]
-
Increase Incubation Time: Reactions with modified NTPs may proceed more slowly. Extending the incubation time (e.g., from 2 hours to 4-6 hours or even overnight) can sometimes increase the yield of full-length transcripts.[5][7]
-
Add Molecular Crowding Agents: Including agents like polyethylene (B3416737) glycol (PEG) can sometimes enhance transcription yield.
-
Ensure High-Quality DNA Template: Use a purification kit to ensure your linearized DNA template is free of inhibitors. Verify template integrity and complete linearization on an agarose (B213101) gel.[6][]
Question: My gel analysis shows a smear or multiple bands instead of a single, sharp band for my 2'-O-methylated RNA. What is the problem?
Answer:
The presence of smears or multiple bands indicates issues with transcript integrity and purity.
-
Incomplete or Abortive Transcripts: As mentioned, inefficient incorporation of 2'-O-methylated NTPs can lead to premature termination, resulting in a ladder of shorter RNA fragments.
-
RNase Contamination: RNA is highly susceptible to degradation by RNases, which can be introduced from various sources in the lab.[7]
-
Template-Related Issues: A heterogeneous or incompletely linearized DNA template can produce transcripts of varying lengths. Using a restriction enzyme that creates 3' overhangs can also lead to longer, non-specific transcripts.[4][6]
-
Formation of dsRNA: High concentrations of template and enzyme can sometimes lead to the production of double-stranded RNA byproducts.[]
Solutions:
-
Optimize Enzyme and NTPs: Use a mutant T7 RNA polymerase and optimize NTP concentrations as described above to favor the synthesis of full-length transcripts.
-
Maintain a Strict RNase-Free Environment: Use certified RNase-free reagents, pipette tips, and tubes. Wear gloves and clean your workspace with RNase decontamination solutions.[7] Incorporating an RNase inhibitor into your reaction can also be beneficial.[6]
-
Verify DNA Template Quality: Ensure your plasmid is completely linearized by running an aliquot on an agarose gel. Use restriction enzymes that generate blunt ends or 5' overhangs.[4][9]
-
Purify the RNA Transcript: After the IVT reaction, purify the RNA using methods like lithium chloride (LiCl) precipitation or column-based kits to remove enzymes, unincorporated NTPs, and the DNA template.
Frequently Asked Questions (FAQs)
Q1: Can I achieve 100% substitution of a standard NTP with its 2'-O-methylated counterpart?
A1: While complete substitution is the goal for generating fully modified RNA, it can be challenging and often results in lower yields compared to partial substitution.[5] The use of specialized mutant T7 RNA polymerases is highly recommended for reactions aiming for complete substitution of one or more NTPs.[1][10]
Q2: How do 2'-O-methylated NTPs affect the properties of the resulting RNA?
A2: Incorporating 2'-O-methylated nucleotides confers several desirable properties to the RNA molecule:
-
Increased Nuclease Resistance: The 2'-O-methyl group protects the phosphodiester bond from cleavage by nucleases, enhancing the stability of the RNA in biological fluids.[2][3]
-
Reduced Immunogenicity: Modification of RNA can help it evade recognition by the innate immune system, which is crucial for therapeutic applications.[11][12]
-
Improved Hybridization Affinity: 2'-O-methylated RNA often forms more stable duplexes with complementary RNA or DNA strands.[5]
Q3: Do I need to adjust the capping strategy when using 2'-O-methylated NTPs?
A3: The capping strategy itself (co-transcriptional with cap analogs like ARCA or post-transcriptional enzymatic capping) does not necessarily need to change. However, if the first transcribed nucleotide is one that you are modifying with a 2'-O-methyl group, it's important to consider how this might affect capping efficiency and subsequent biological processes. For producing Cap-1 structures, which have a 2'-O-methylation on the first transcribed nucleotide, specific reagents and enzymatic steps are required.[13][14]
Q4: How can I purify my 2'-O-methylated RNA transcript after the IVT reaction?
A4: Standard RNA purification methods are generally effective for 2'-O-methylated RNA. Common techniques include:
-
DNase Treatment: First, it is essential to remove the DNA template by treating the reaction mixture with RNase-free DNase.[15]
-
Precipitation: Precipitation with LiCl is a common method to selectively precipitate RNA, leaving most unincorporated NTPs in the supernatant. This is often followed by an ethanol precipitation to further concentrate the RNA.
-
Column-Based Purification: Commercially available RNA purification kits that use silica-based spin columns are a convenient and reliable option for obtaining high-purity RNA.
-
Gel Purification: For applications requiring very pure, full-length transcripts, purification via denaturing polyacrylamide gel electrophoresis (PAGE) can be performed.[5]
Quantitative Data Summary
The following table summarizes quantitative data from studies on T7 IVT with modified nucleotides.
| T7 RNA Polymerase Variant | Modified Nucleotides | Relative Yield/Efficiency | Reference |
| Wild-type | 2'-O-methyl (mN) RNA | Low (inefficient incorporation) | [1][2] |
| RGVG-M6 (mutant) | 2'-O-methyl (mN) RNA | ~4.6 molecules of RNA per DNA template | [5] |
| Wild-type | Unmodified NTPs | ~12.4 molecules of RNA per DNA template | [5] |
| His-LAR (mutant) | 2'-F-dGTP and 2'-OMe-dATP/dCTP/dUTP | 96% relative transcription efficiency compared to natural NTPs | [10] |
Experimental Protocols
Protocol 1: In Vitro Transcription with Full Substitution of 2'-O-Methylated Pyrimidines
This protocol is adapted for a 20 µL reaction and assumes the use of a mutant T7 RNA polymerase tolerant to 2'-O-methylated NTPs.
Materials:
-
Linearized DNA template (0.5-1 µg)
-
Mutant T7 RNA Polymerase (e.g., Y639F variant)
-
5X Transcription Buffer (e.g., 200 mM Tris-HCl pH 8.0, 150 mM MgCl₂, 30 mM Spermidine, 50 mM DTT)
-
ATP (100 mM stock)
-
GTP (100 mM stock)
-
2'-O-methyl-CTP (100 mM stock)
-
2'-O-methyl-UTP (100 mM stock)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all components on ice. Keep enzymes on ice throughout the setup.
-
Assemble the reaction at room temperature in the following order to prevent DNA precipitation by spermidine:
-
Nuclease-free water (to a final volume of 20 µL)
-
5X Transcription Buffer (4 µL)
-
ATP (1 µL of 100 mM stock for 5 mM final)
-
GTP (1 µL of 100 mM stock for 5 mM final)
-
2'-O-methyl-CTP (1 µL of 100 mM stock for 5 mM final)
-
2'-O-methyl-UTP (1 µL of 100 mM stock for 5 mM final)
-
Linearized DNA template (X µL for 0.5-1 µg)
-
RNase Inhibitor (1 µL)
-
Mutant T7 RNA Polymerase (2 µL)
-
-
Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.
-
Incubate the reaction at 37°C for 4 hours. For difficult templates or to maximize yield, the incubation can be extended.
-
Proceed with DNase treatment to remove the template DNA. Add 1 µL of RNase-free DNase and incubate at 37°C for 30 minutes.
-
Purify the RNA using a column-based kit or LiCl precipitation.
-
Quantify the RNA using a spectrophotometer and assess its integrity on a denaturing agarose or polyacrylamide gel.
Visualizations
Caption: Experimental workflow for T7 in vitro transcription with 2'-O-methylated NTPs.
Caption: Troubleshooting logic for low yield in 2'-O-methylated IVT reactions.
References
- 1. Evolution of a T7 RNA polymerase variant that transcribes 2′-O-methyl RNA | Semantic Scholar [semanticscholar.org]
- 2. Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.zageno.com [go.zageno.com]
- 7. bitesizebio.com [bitesizebio.com]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
- 11. promegaconnections.com [promegaconnections.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. protocols.io [protocols.io]
troubleshooting low yield in 2'-O-methylated RNA synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in 2'-O-methylated RNA synthesis.
Troubleshooting Guide
Question: My 2'-O-methylated RNA synthesis reaction resulted in a low or no yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in 2'-O-methylated RNA synthesis can stem from several factors, ranging from the quality of the template and reagents to the reaction conditions. Below is a step-by-step guide to help you identify and resolve the issue.
Step 1: Assess the Quality of Your Starting Materials
| Potential Issue | Recommended Action |
| Degraded or Impure DNA Template | Contaminants such as salts or ethanol (B145695) can inhibit RNA polymerase.[1] Ensure your DNA template is of high purity. It is advisable to clean up your DNA template using a reliable kit to remove any residual contaminants. Verify the integrity of the linearized template by running an aliquot on an agarose (B213101) gel. |
| RNase Contamination | RNases are ubiquitous and can rapidly degrade your RNA product.[] Use certified RNase-free reagents, water, and consumables. Maintain a dedicated RNase-free workspace and use RNase inhibitors in your reaction.[1] |
| Inactive T7 RNA Polymerase | The polymerase may have lost activity due to improper storage or handling. Always include a positive control with a template known to work to verify the enzyme's activity.[1] Consider that natural polymerases can be inefficient at incorporating modified nucleotides.[3][4] |
| Degraded Nucleotides (NTPs) | Repeated freeze-thaw cycles can degrade NTPs, including the 2'-O-methylated ones. Aliquot your NTPs upon arrival and avoid multiple freeze-thaw cycles. |
Step 2: Evaluate and Optimize Reaction Conditions
The incorporation of 2'-O-methylated nucleotides can be less efficient than their unmodified counterparts, often requiring optimization of the standard in vitro transcription protocol.
| Potential Issue | Recommended Action |
| Suboptimal Nucleotide Concentrations | The concentration of 2'-O-methylated NTPs can be a limiting factor. If you are performing a partial substitution, the ratio of modified to unmodified NTPs is critical. While standard NTP concentrations are typically 1-2 mM, you may need to adjust this for modified NTPs.[] For reactions with low nucleotide concentrations (below 12 µM), premature termination of transcription can occur.[1] |
| Incorrect Magnesium (Mg²⁺) Concentration | Mg²⁺ is a critical cofactor for RNA polymerase. The optimal concentration can vary when using modified NTPs. Perform a titration of Mg²⁺ concentration (e.g., in the range of 15-30 mM) to find the optimal level for your specific template and nucleotide mix. |
| Inappropriate Reaction Temperature | While 37°C is the standard temperature for T7 RNA polymerase, some templates, especially those rich in GC content, may benefit from a lower temperature (e.g., 30°C) to prevent premature termination.[1] |
| Incorrect Incubation Time | For in vitro transcription, a 3- to 6-hour incubation is often sufficient.[5] Longer incubation times do not always lead to a significant increase in yield and can sometimes be detrimental.[5] |
Step 3: Consider the Synthesis Strategy
The choice of polymerase and the degree of modification can significantly impact the yield.
| Potential Issue | Recommended Action |
| Inefficient Polymerase for Modified NTPs | Wild-type T7 RNA polymerase can have difficulty incorporating 2'-O-methylated nucleotides, leading to lower yields.[6][7] Consider using an engineered T7 RNA polymerase variant that has been optimized for the incorporation of modified nucleotides.[3][6][7] |
| High Degree of Modification | A high percentage or complete substitution with 2'-O-methylated NTPs will likely result in a lower yield compared to reactions with only unmodified NTPs.[8] If your application allows, consider a partial substitution to improve yield. |
Troubleshooting Workflow Diagram
References
- 1. go.zageno.com [go.zageno.com]
- 3. Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
Technical Support Center: Overcoming Reverse Transcriptase Stalling at 2'-O-Methylated Sites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with reverse transcriptase (RT) stalling at 2'-O-methylated (Nm) RNA sites.
Frequently Asked Questions (FAQs)
Q1: What is 2'-O-methylation and why does it cause reverse transcriptase to stall?
A1: 2'-O-methylation (Nm) is a common post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl group of the ribose sugar. This modification can occur on any nucleotide. The presence of the methyl group at the 2' position creates steric hindrance, which can impede the progression of reverse transcriptase along the RNA template, leading to pausing or stalling of the enzyme. This effect is particularly pronounced under conditions of low deoxynucleotide triphosphate (dNTP) concentrations.
Q2: Is reverse transcriptase stalling at 2'-O-methylated sites always a problem?
A2: Not necessarily. While it can be a challenge when aiming for full-length cDNA synthesis of heavily modified RNA, the stalling phenomenon is also a valuable tool. It is the basis for several methods, such as RTL-P (Reverse Transcription at Low dNTPs followed by PCR) and 2OMe-seq, which are used to map the locations of 2'-O-methylation across the transcriptome.[1][2][3][4][5]
Q3: Which reverse transcriptases are known to be affected by 2'-O-methylation?
A3: Many commonly used reverse transcriptases, including those from Avian Myeloblastosis Virus (AMV) and Moloney Murine Leukemia Virus (M-MLV), are sensitive to 2'-O-methylation, especially at low dNTP concentrations.[6] HIV-1 reverse transcriptase activity is also negatively affected by this modification.[6][7][8]
Q4: Are there enzymes specifically designed to read through 2'-O-methylated sites?
A4: Yes, engineered polymerases have been developed to be more processive and less sensitive to modifications like 2'-O-methylation. Some studies have utilized engineered KlenTaq DNA polymerase variants that can function as reverse transcriptases and are more adept at bypassing these modified residues, even at normal dNTP concentrations.[3][9]
Q5: How does the concentration of dNTPs affect the efficiency of reverse transcription at these sites?
A5: The concentration of dNTPs is a critical factor.
-
Low dNTP concentrations (e.g., in the micromolar range) significantly increase the likelihood of reverse transcriptase stalling at 2'-O-methylated sites.[1][2][6][10][11] This is because the enzyme's reduced processivity at low dNTP levels makes it more sensitive to the steric hindrance posed by the methyl group.[4]
-
High dNTP concentrations (e.g., in the millimolar range) can help the reverse transcriptase to read through these modifications more efficiently, resulting in a higher yield of full-length cDNA products.[2][12]
Troubleshooting Guides
Issue 1: Incomplete cDNA synthesis or truncated products when working with potentially modified RNA.
Possible Cause: Stalling of the reverse transcriptase at 2'-O-methylated sites in your RNA template.
Troubleshooting Steps:
-
Optimize dNTP Concentration: This is the most direct approach to mitigate stalling. Increase the concentration of dNTPs in your reverse transcription reaction. A substantial increase, sometimes up to 500-fold higher than conditions that promote stalling, can be effective.[10]
-
Enzyme Selection:
-
Reaction Temperature: Optimizing the reaction temperature can help to resolve local RNA secondary structures that might exacerbate stalling near modified sites. Consult the manufacturer's recommendations for your specific reverse transcriptase to determine the optimal temperature range.
-
Additive Inclusion: Certain additives, such as betaine (B1666868) or DMSO, can help to reduce RNA secondary structure and may improve read-through of challenging regions.
Issue 2: Discrepancy in product yield between different RNA samples in qRT-PCR.
Possible Cause: Differential 2'-O-methylation levels between your samples could be causing variations in reverse transcription efficiency, leading to inaccurate quantification.
Troubleshooting Steps:
-
Assess for Methylation-Dependent Stalling: Perform parallel reverse transcription reactions for each sample under both low and high dNTP concentrations.
-
Use High dNTPs for Quantification: For accurate gene expression analysis where the goal is to bypass modifications, ensure you are using a sufficiently high concentration of dNTPs in your reverse transcription step to favor the synthesis of full-length cDNA.[12]
-
Consider an Alternative Quantification Strategy: If differential methylation is confirmed and problematic, you might consider methods that are less sensitive to this modification, such as digital PCR or alternative normalization strategies.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effect of 2'-O-methylation on reverse transcription.
Table 1: Impact of dNTP Concentration on cDNA Synthesis at a 2'-O-Methylated Site (Human 18S rRNA)
| Condition | dNTP Concentration | Relative cDNA Product Amount | Calculated Methylation Fraction |
| Unanchored RT Primer | Low | ~16-fold less than anchored primer | 95.3% |
| Anchored RT Primer | Low | Baseline for comparison | N/A |
Data synthesized from a study on site-specific RTLP for the detection of Nm in human rRNA.[10]
Table 2: Effect of dNTP Concentration on Reverse Transcription Stop Signal at Annotated 2'-O-Methylated Sites in HeLa 18S rRNA
| dNTP Concentration | Observation |
| Low (0.004 mM) | Strong accumulation of RT-stops 1 nucleotide downstream of the annotated 2'-O-methylated sites. |
| High (1 mM) | No significant accumulation of RT-stops at the annotated sites. |
This table summarizes the findings from a high-throughput sequencing-based method (2OMe-seq) for mapping 2'-O-methylated residues.[2]
Experimental Protocols & Workflows
Protocol: Quantitative Assessment of Site-Specific 2'-O-Methylation using RTL-P (Reverse Transcription at Low dNTPs followed by qPCR)
This method quantifies the level of 2'-O-methylation at a specific site by comparing the efficiency of reverse transcription under low and high dNTP conditions.
1. RNA Preparation:
-
Isolate total RNA using a standard protocol, ensuring high quality and integrity.[13]
-
Treat with DNase I to remove any contaminating genomic DNA.
2. Reverse Transcription (Two parallel reactions per sample):
-
High dNTP Reaction:
-
Set up the reaction with a standard concentration of dNTPs (e.g., 1 mM each).
-
Include your RNA template, a gene-specific reverse primer, reverse transcriptase, and reaction buffer.
-
-
Low dNTP Reaction:
-
Set up a parallel reaction with a significantly lower concentration of dNTPs (e.g., 2 µM each).[14]
-
Keep all other components and concentrations the same as the high dNTP reaction.
-
-
Incubate both reactions according to the reverse transcriptase manufacturer's protocol.
3. Quantitative PCR (qPCR):
-
Use the cDNA products from both the high and low dNTP reactions as templates for qPCR.
-
Design qPCR primers to amplify a region that includes the putative 2'-O-methylated site.
-
Perform qPCR and record the Cq (quantification cycle) values.
4. Data Analysis:
-
Calculate the change in Cq (ΔCq) between the low and high dNTP reactions for each sample. A larger ΔCq indicates a higher level of stalling and thus a higher proportion of 2'-O-methylation.
-
The relative methylation level can be estimated from the difference in amplification efficiency.
Workflow for Overcoming RT Stalling
Caption: Troubleshooting workflow for incomplete cDNA synthesis.
Logical Relationship of dNTP Concentration and RT Stalling
Caption: Effect of dNTP levels on RT activity at 2'-O-methylated sites.
References
- 1. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions [mdpi.com]
- 4. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Internal RNA 2'-O-methylation on the HIV-1 genome impairs reverse transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [When 2'-O-methylation throws a wrench in HIV-1 reverse transcriptase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging approaches for detection of methylation sites in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. RNA Modifications [labome.com]
- 13. 逆転写反応の注意点 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Purification of 2'-O-Methylated RNA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2'-O-methylated RNA. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2'-O-methylated RNA, offering potential causes and solutions.
Issue 1: Low Yield of Purified 2'-O-Methylated RNA
Question: I am experiencing a significantly lower yield than expected after purifying my 2'-O-methylated RNA. What could be the cause, and how can I improve my yield?
Answer:
Low recovery of 2'-O-methylated RNA can stem from several factors, ranging from sample handling to the purification method itself. Here are some common causes and troubleshooting steps:
-
Incomplete Lysis and Homogenization: If you are isolating RNA from a biological sample, inefficient cell disruption will result in poor recovery.
-
Solution: Ensure thorough homogenization of your sample. For tissues, consider using bead beating or rotor-stator homogenizers. Always work quickly and in the presence of a chaotropic agent like guanidine (B92328) lysis buffer to inactivate RNases.[1]
-
-
RNase Contamination: Degradation by RNases is a primary cause of low RNA yield.
-
Suboptimal Elution from Solid-Phase Matrices: For methods employing silica (B1680970) columns or magnetic beads, incomplete elution can leave a significant portion of your RNA bound to the matrix.
-
Overloading Purification System: Exceeding the binding capacity of your purification column or beads can lead to loss of sample in the flow-through.
-
Solution: Refer to the manufacturer's protocol for the maximum recommended sample input for your chosen purification system.[2]
-
Issue 2: Presence of Unmodified RNA in the Purified Sample
Question: My final purified sample contains a significant amount of unmodified RNA along with my target 2'-O-methylated RNA. How can I improve the purity?
Answer:
Separating 2'-O-methylated RNA from its unmodified counterpart is a common challenge due to their similar physicochemical properties. The 2'-O-methyl group does, however, confer unique characteristics that can be exploited for purification.
-
Exploiting Resistance to Nuclease Digestion: 2'-O-methylation protects the adjacent phosphodiester bond from cleavage by certain nucleases and alkaline hydrolysis.[3][4][5]
-
Solution: You can incorporate a carefully controlled nuclease digestion step into your workflow. For example, using an RNase that specifically cleaves unmodified RNA can enrich your sample for the methylated species. The choice of nuclease and digestion conditions (enzyme concentration, incubation time, and temperature) will need to be optimized for your specific RNA sequence and methylation pattern.
-
-
Affinity Purification: If your 2'-O-methylated RNA is synthetic and contains a unique tag (e.g., biotin), you can use affinity purification methods.
-
Solution: Employ streptavidin-coated magnetic beads to capture your biotinylated RNA, followed by stringent washing steps to remove non-biotinylated (unmodified) RNA.
-
-
High-Resolution Chromatography: Techniques like ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) can separate RNA species with high resolution.
-
Solution: Optimize your HPLC method. The separation of modified from unmodified RNA can be influenced by the column chemistry, mobile phase composition (including ion-pairing agents like hexylamine), and gradient conditions.[6]
-
Issue 3: Contamination with Short RNA Fragments (N-1, N-2 mers) in Synthetic 2'-O-Methylated RNA
Question: My synthetic 2'-O-methylated RNA preparation is contaminated with shorter RNA fragments. How can I remove these impurities?
Answer:
The presence of N-1, N-2, and other truncated sequences is a common issue in oligonucleotide synthesis. Even with high coupling efficiencies, the synthesis of longer oligonucleotides will inevitably result in a population of shorter fragments.[6]
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high-resolution separation of oligonucleotides based on size.
-
Solution: Run your crude RNA sample on a denaturing (urea) polyacrylamide gel of an appropriate percentage to resolve your full-length product from the shorter fragments. The band corresponding to your target RNA can then be excised, and the RNA can be eluted and desalted.
-
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a powerful technique for purifying synthetic oligonucleotides.
-
Solution: Develop an optimized HPLC method to separate the full-length product from the shorter failure sequences. The hydrophobicity of the oligonucleotide, which is influenced by its length, allows for separation. Using a denaturant like urea (B33335) in the mobile phase can improve resolution by disrupting secondary structures.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying 2'-O-methylated RNA compared to unmodified RNA?
The main challenge lies in the subtle structural difference between 2'-O-methylated and unmodified RNA. The addition of a methyl group at the 2'-hydroxyl position does not significantly alter the overall charge or mass of the RNA molecule, making separation by standard techniques difficult.[7] However, this modification does confer increased resistance to enzymatic and alkaline hydrolysis, which can be leveraged for purification.[3][4]
Q2: How can I assess the purity of my 2'-O-methylated RNA after purification?
Several analytical techniques can be used to assess the purity of your sample:
-
Mass Spectrometry (LC-MS/MS): This is a highly accurate method to confirm the mass of your purified RNA and identify any contaminants. It can also be used to confirm the presence and location of the 2'-O-methylation.[8]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to determine the percentage of the main peak (your target RNA) relative to any impurity peaks.
-
Capillary Electrophoresis (CE): CE provides high-resolution separation and can be used to assess the purity of your sample based on size and charge.
Q3: Can I use standard RNA purification kits for 2'-O-methylated RNA?
Yes, standard RNA purification kits based on silica-membrane spin columns or magnetic beads can be used for the initial extraction and cleanup of total RNA containing 2'-O-methylated species. However, these kits will not separate the methylated RNA from unmodified RNA.[8] Additional purification steps, such as those described in the troubleshooting section, will be necessary to enrich for the 2'-O-methylated fraction.
Q4: My downstream application is sensitive to salt. How can I ensure my purified 2'-O-methylated RNA is salt-free?
If your purification protocol involves high salt concentrations (e.g., from HPLC buffers or precipitation steps), it is crucial to perform a desalting step.
-
Ethanol (B145695) Precipitation: Precipitating your RNA with ethanol, followed by a 70-80% ethanol wash, is an effective way to remove salts.[1]
-
Size-Exclusion Chromatography: Desalting columns can be used to separate your RNA from smaller salt molecules.
-
Dialysis: For larger volumes, dialysis against RNase-free water or a low-salt buffer can be used.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the purification and analysis of 2'-O-methylated RNA.
Table 1: Comparison of Purification Techniques for Synthetic 2'-O-Methylated RNA
| Purification Method | Principle | Resolution | Typical Purity | Throughput | Key Advantage |
| Denaturing PAGE | Size-based separation | High | >95% | Low | Excellent for removing N-1 mers |
| IP-RP-HPLC | Hydrophobicity | Very High | >98% | Medium | Scalable and high-resolution |
| Solid-Phase Extraction | Affinity/Cartridge | Low to Medium | Variable | High | Rapid cleanup |
Table 2: Typical Operating Parameters for IP-RP-HPLC Purification of 2'-O-Methylated Oligonucleotides
| Parameter | Typical Value/Condition | Purpose |
| Column | Agilent PLRP-S or equivalent | Provides good resolution for oligonucleotides |
| Mobile Phase A | Aqueous buffer with ion-pairing agent (e.g., hexylamine/acetic acid) | Solubilizes RNA and interacts with the stationary phase |
| Mobile Phase B | Acetonitrile | Elutes the RNA from the column |
| Gradient | Shallow gradient of Mobile Phase B | To achieve high-resolution separation |
| Temperature | 50-60 °C | Can improve peak shape and resolution |
| Denaturant | Urea (optional) | Disrupts secondary structures to improve separation[6] |
Experimental Protocols
Protocol 1: General Workflow for Purification of 2'-O-Methylated RNA using Denaturing PAGE
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (containing 7-8 M urea) with a percentage appropriate for the size of your RNA oligonucleotide (e.g., 12-20%).
-
Sample Preparation: Resuspend the crude RNA pellet in a formamide-based loading buffer. Heat the sample at 95°C for 3-5 minutes and then snap-cool on ice to denature any secondary structures.
-
Electrophoresis: Load the sample onto the gel and run the electrophoresis at a constant power until the tracking dyes have migrated to the desired position.
-
Visualization: Visualize the RNA bands using UV shadowing. The full-length product should be the most prominent, lowest-mobility band.
-
Excision and Elution: Carefully excise the gel slice containing the target RNA band. Crush the gel slice and elute the RNA overnight at 37°C with shaking in an appropriate elution buffer (e.g., 0.3 M sodium acetate).
-
Recovery and Desalting: Separate the eluted RNA from the gel debris by centrifugation through a filter. Precipitate the RNA with ethanol, wash the pellet with 70% ethanol, and resuspend in RNase-free water.
Protocol 2: RNase H-Based Validation of 2'-O-Methylation
This protocol can be used to confirm the presence of a 2'-O-methyl group at a specific site, which can be useful for assessing purification efficiency. The principle is that RNase H cleaves the RNA strand of an RNA/DNA hybrid, but this activity is inhibited by a 2'-O-methyl modification.[9]
-
Primer/Probe Design: Design a DNA probe that is complementary to the target RNA sequence spanning the putative methylation site.
-
Hybridization: Anneal the DNA probe to your purified RNA sample by heating to 95°C for 2 minutes and then gradually cooling to room temperature.[10]
-
RNase H Digestion: Add RNase H and the appropriate reaction buffer to the RNA/DNA hybrid. Incubate at 37°C for 1 hour.[10]
-
Analysis: Analyze the reaction products on a denaturing polyacrylamide gel. If the target site is not methylated, RNase H will cleave the RNA, resulting in smaller fragments. If the site is 2'-O-methylated, the RNA will remain intact or be cleaved at a much lower efficiency.[9]
Visualizations
Caption: General workflow for the purification and quality control of 2'-O-methylated RNA.
Caption: Troubleshooting logic for common 2'-O-methylated RNA purification issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A novel method to purify small RNAs from human tissues for methylation analysis by LC-MS/MS [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2'-O-Methylated RNA Samples
Welcome to the technical support center for handling 2'-O-methylated (2'-O-Me) RNA. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing sample degradation and ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 2'-O-methylation, and how does it fundamentally affect RNA stability?
A1: 2'-O-methylation is a common, naturally occurring modification of RNA where a methyl group is added to the 2' hydroxyl (-OH) group of the ribose sugar, converting it to a methoxy (B1213986) group (-OCH₃).[1] This single modification significantly increases the stability of the RNA molecule.[2][3]
The primary reasons for this enhanced stability are:
-
Protection from Hydrolysis: The 2'-hydroxyl group in unmodified RNA can attack the adjacent phosphodiester bond, leading to cleavage of the RNA backbone. This process is accelerated by heat and high pH. By replacing the reactive hydroxyl group with a chemically inert methyl group, 2'-O-methylation structurally prevents this self-cleavage.[1]
-
Increased Nuclease Resistance: The bulky methyl group provides steric hindrance, making it more difficult for many ribonucleases (RNases) to bind and cleave the RNA backbone.[4] 2'-O-methylated RNA shows strong resistance to degradation by common endonucleases.[3]
Q2: My 2'-O-methylated RNA sample shows signs of degradation. What are the most likely causes?
A2: While 2'-O-methylated RNA is inherently more stable than unmodified RNA, degradation can still occur under suboptimal conditions. If you observe degradation, the cause is almost always due to issues with general RNA handling and experimental setup rather than a failure of the modification itself.
The primary culprits are:
-
RNase Contamination: This is the most common cause of RNA degradation. RNases are ubiquitous enzymes found on skin, in dust, and in non-certified lab reagents and equipment.[5][6] Even trace amounts can degrade RNA over time.
-
Extreme Physical or Chemical Stress: Although resistant to heat- and base-driven hydrolysis, extreme conditions (e.g., very high temperatures, strong acids/bases) will eventually degrade any RNA molecule.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can cause mechanical shearing and damage the RNA, leading to a gradual loss of integrity.[7]
-
Improper Storage: Storing RNA at inappropriate temperatures (e.g., 4°C or -20°C for long periods) can allow residual enzymatic or chemical activity to degrade the sample.[8][9]
Q3: What are the essential best practices for handling and storing 2'-O-methylated RNA to guarantee its integrity?
A3: The handling procedures for 2'-O-methylated RNA are identical to the stringent protocols required for any RNA work. The goal is to create and maintain an RNase-free environment.[6]
-
Dedicated Workspace: Designate a specific area in the lab for RNA work only. Clean bench surfaces, pipettes, and equipment with RNase decontamination solutions.[5]
-
Personal Protective Equipment (PPE): Always wear powder-free gloves and a clean lab coat. Change gloves frequently, especially after touching any surface that is not certified RNase-free (e.g., door handles, computer keyboards).[8][10]
-
Use Certified RNase-Free Materials: Use only sterile, disposable plasticware (tubes, pipette tips) that are certified as RNase-free.[6] Use barrier tips to prevent cross-contamination from pipettes.[7]
-
Prepare RNase-Free Solutions: Use commercially available nuclease-free water and reagents whenever possible. If preparing your own buffers, use high-quality chemicals and treat the final solution with 0.1% DEPC, followed by autoclaving to inactivate the DEPC. Note: Do not use DEPC with Tris-based buffers, as it reacts with the Tris molecule.[6][7]
-
Proper Storage: For long-term storage, dissolve the purified RNA in an appropriate RNase-free buffer (see Q6) and store at -80°C .[9] Aliquot the sample into smaller volumes for daily use to avoid repeated freeze-thaw cycles of the main stock.[7]
Q4: How can I accurately assess the integrity of my 2'-O-methylated RNA sample?
A4: The two most common methods for assessing RNA integrity are denaturing agarose (B213101) gel electrophoresis and automated capillary electrophoresis.
-
Denaturing Agarose Gel Electrophoresis: This method provides a qualitative assessment of RNA integrity. Intact total RNA from eukaryotic sources will show two sharp, clear bands corresponding to the 28S and 18S ribosomal RNA (rRNA). The 28S band should be approximately twice as intense as the 18S band (a 2:1 ratio).[11][12] Degraded RNA will appear as a smear towards the bottom of the gel, with a reduced or absent 28S:18S ratio.[11]
-
Automated Capillary Electrophoresis (e.g., Agilent Bioanalyzer): This is the gold standard for quantitative RNA quality assessment. The system provides an RNA Integrity Number (RIN) , which is a score from 1 (completely degraded) to 10 (fully intact).[13][14][15] The RIN is calculated based on the entire electrophoretic trace, making it a more objective measure than gel analysis.[14][16] For most downstream applications like sequencing or qPCR, a RIN value of ≥7 is recommended.[15]
Q5: Are 2'-O-methylated RNAs completely resistant to all RNases?
A5: No, they are not completely immune. While the modification provides significant protection against a broad range of common RNases, it does not confer absolute resistance to every type of nuclease under all conditions. The level of protection can depend on the specific nuclease, the sequence context, and the density of the modifications. However, under standard laboratory conditions where good RNA handling practices are followed to minimize RNase exposure, 2'-O-methylated RNA is exceptionally stable.
Q6: What storage buffers and temperatures are recommended for the long-term stability of 2'-O-methylated RNA?
A6: Proper storage is critical for maintaining the long-term integrity of your RNA samples.
| Storage Duration | Recommended Temperature | Recommended Buffer/Solvent | Rationale |
| Short-Term (days to weeks) | -80°C | RNase-Free Water or a low-salt buffer (e.g., 10 mM Tris, pH 7.0) | Minimizes enzymatic and chemical degradation. Water is suitable for many applications, while a buffered solution helps maintain a stable pH.[8] |
| Long-Term (months to years) | -80°C | RNase-Free TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.0-7.5) or precipitated in ethanol (B145695) | -80°C is essential for halting nearly all enzymatic and chemical activity. [9] TE buffer is preferred because EDTA chelates divalent cations like Mg²⁺, which are cofactors for some remaining RNases and can promote RNA hydrolysis.[17] Storing as an ethanol precipitate at -80°C is an excellent alternative for maximum stability.[7] |
Troubleshooting Guide
If you are experiencing issues with RNA degradation despite the inherent stability of 2'-O-methylation, use this guide to identify and resolve the problem.
Problem: Smearing or loss of distinct bands on a denaturing agarose gel.
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sol_handling [label="Solution:\nReinforce strict RNase-free techniques.\nDecontaminate workspace and pipettes.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagents [label="Solution:\nDiscard suspect reagents.\nPurchase new, certified RNase-free reagents or re-prepare buffers using strict protocols.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_storage [label="Solution:\nAliquot samples to minimize freeze-thaw.\nEnsure long-term storage is at -80°C in a suitable buffer.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Problem Resolved:\nProceed with high-quality RNA", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_handling [label="Potential Cause:\nContamination during handling"]; start -> check_reagents [label="Potential Cause:\nContaminated reagents"]; start -> check_storage [label="Potential Cause:\nImproper storage"];
check_handling -> sol_handling [label="If 'No' to any question"]; check_reagents -> sol_reagents [label="If issues are found"]; check_storage -> sol_storage [label="If storage was suboptimal"];
sol_handling -> end_node; sol_reagents -> end_node; sol_storage -> end_node; }
Caption: Troubleshooting workflow for diagnosing 2'-O-methylated RNA degradation.
Experimental Protocols
Protocol: RNA Integrity Assessment by Denaturing Agarose Gel Electrophoresis
This protocol is used to visually assess the quality of total RNA samples.
Materials:
-
Agarose
-
RNase-free water
-
10X MOPS running buffer (RNase-free)
-
37% Formaldehyde (molecular biology grade)
-
RNA sample loading buffer (containing formamide, formaldehyde, and a tracking dye like bromophenol blue)
-
Ethidium (B1194527) bromide or other nucleic acid stain (e.g., SYBR Safe)
-
RNA sample (1-3 µg)
-
RNA molecular weight ladder
-
RNase-free tubes and pipette tips
-
Gel electrophoresis system
Procedure:
1. Gel Preparation (Perform in a fume hood): a. To prepare a 1.2% gel, add 1.2 g of agarose to 72 mL of RNase-free water in a flask.[11] b. Swirl to mix and melt the agarose in a microwave. Heat until the solution is completely clear. c. Let the solution cool to about 60°C. d. In the fume hood, add 10 mL of 10X MOPS running buffer and 18 mL of 37% formaldehyde. Swirl gently to mix.[11] e. Add your nucleic acid stain at the manufacturer's recommended concentration if you are pre-staining the gel. f. Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 30 minutes.
2. Sample Preparation: a. In an RNase-free tube, mix 1-3 µg of your RNA sample with 3-4 volumes of RNA loading buffer. b. Heat the mixture at 65-70°C for 5-10 minutes to denature the RNA.[18] c. Immediately place the tube on ice for at least 1 minute to prevent re-annealing.
3. Electrophoresis: a. Place the solidified gel into the electrophoresis tank and fill it with 1X MOPS running buffer until the gel is submerged. b. Carefully load the denatured RNA samples and the RNA ladder into the wells. c. Run the gel at 5-7 V/cm until the tracking dye has migrated approximately two-thirds of the way down the gel.[11][18]
4. Visualization and Interpretation: a. If the gel was not pre-stained, stain it with ethidium bromide or another stain according to the manufacturer's protocol. b. Visualize the RNA bands on a UV transilluminator. c. Interpretation: Look for two distinct bands at ~4.8 kb (28S rRNA) and ~2.0 kb (18S rRNA) for eukaryotic samples.[12] High-quality RNA will show a 28S:18S band intensity ratio of approximately 2:1.[11][12] A smear or the absence of these sharp bands indicates degradation.
Visual Guides
Workflow for Preventing RNA Degradation
This flowchart outlines the critical steps from sample collection to storage to ensure the integrity of your 2'-O-methylated RNA.
Caption: Best-practice workflow for maintaining 2'-O-methylated RNA integrity.
References
- 1. zymoresearch.com [zymoresearch.com]
- 2. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 6. lifescience.roche.com [lifescience.roche.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Working with RNA: Hints and Tips | Bioline | Meridian Bioscience [bioline.com]
- 9. mpbio.com [mpbio.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Protocols · Benchling [benchling.com]
- 13. agilent.com [agilent.com]
- 14. gene-quantification.de [gene-quantification.de]
- 15. grokipedia.com [grokipedia.com]
- 16. The RIN: an RNA integrity number for assigning integrity values to RNA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of Denaturing Agarose Gel for RNA Analysis [protocols.io]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PCR for 2'-O-Methylated Templates
Welcome to the technical support center for the optimization of PCR amplification of 2'-O-methylated templates. This resource is designed for researchers, scientists, and drug development professionals who are working with nucleic acid modifications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2'-O-methylation and how does it affect PCR?
A1: 2'-O-methylation (2'-O-Me) is a post-transcriptional or synthetic modification where a methyl group is added to the 2' hydroxyl group of the ribose sugar of a nucleotide. In RNA, this modification is known to inhibit reverse transcriptase activity, particularly at low dNTP concentrations.[1][2][3] This principle is the basis for techniques like Reverse Transcription at Low dNTPs followed by PCR (RTL-P) to detect 2'-O-methylation sites in RNA.[1][4] For DNA templates, 2'-O-methylation can also pose a challenge for DNA polymerases, potentially leading to decreased amplification efficiency or complete failure of the PCR reaction.
Q2: I am not getting any PCR product when amplifying a 2'-O-methylated template. What are the possible causes and solutions?
A2: The absence of a PCR product is a common issue when working with modified templates. The primary suspect is the inhibition of the DNA polymerase by the 2'-O-methylation. Here are some potential causes and solutions:
-
Polymerase Inhibition: The 2'-O-methyl group can sterically hinder the active site of the DNA polymerase, preventing efficient nucleotide incorporation.
-
Solution: Switch to a more processive or robust DNA polymerase, such as one specifically engineered for difficult templates. Some high-fidelity polymerases have better performance on modified templates.
-
-
Suboptimal Annealing Temperature: The presence of 2'-O-methylation can alter the melting temperature (Tm) of the primer-template duplex.
-
Solution: Optimize the annealing temperature by running a gradient PCR. Start with a temperature 3-5°C below the calculated Tm of your primers and test a range of temperatures.
-
-
Inefficient Extension: The polymerase may be stalling at the modified sites.
-
Solution: Increase the extension time to give the polymerase more time to bypass the modification. An extension time of 1 minute per kb is a good starting point, but this can be increased.[5]
-
Q3: How should I design primers for a 2'-O-methylated template?
A3: Primer design is critical for the successful amplification of any template, and modified templates require special consideration.
-
Avoid Placing Primers on or Near Modified Regions: If the location of the 2'-O-methylation is known, design primers to anneal to unmodified regions of the template.
-
Melting Temperature (Tm): Aim for primers with a Tm between 60-70°C. The Tm of both forward and reverse primers should be within 3°C of each other.[5]
-
GC Content: The GC content of your primers should be between 40-60%.
-
3' End: End your primer with a G or a C to enhance primer annealing and extension initiation.[5]
Troubleshooting Guides
Problem 1: Low PCR Product Yield
If you are observing a faint band on your gel, it indicates that the PCR is working but is inefficient.
| Possible Cause | Recommended Solution |
| Suboptimal dNTP Concentration | For 2'-O-methylated RNA templates, low dNTP concentrations are known to inhibit reverse transcriptase.[1][6] While this is exploited for detection, for amplification, ensure you are using a standard dNTP concentration (typically 200 µM of each). |
| Insufficient Enzyme Concentration | The polymerase may be struggling to amplify the modified template. Try increasing the polymerase concentration in the reaction. |
| Incorrect Magnesium Concentration | Magnesium is a critical cofactor for DNA polymerase. The optimal concentration can vary. Titrate the MgCl₂ concentration in your reaction, typically in a range of 1.5 to 3.0 mM.[7] |
| Low Template Quality or Quantity | Ensure your template is pure and free of inhibitors. Use an appropriate amount of template DNA; for plasmid DNA, 1 ng is a good starting point, while for genomic DNA, 100 ng is recommended.[5] |
Problem 2: Non-Specific PCR Products
The presence of multiple bands on your gel indicates that your primers are annealing to unintended sites on the template.
| Possible Cause | Recommended Solution |
| Annealing Temperature is Too Low | A low annealing temperature allows for non-specific binding of primers. Increase the annealing temperature in increments of 1-2°C.[5] |
| Primer Design Issues | Your primers may have homology to other regions of the template. Redesign your primers to be more specific to your target sequence. |
| Excessive Primer Concentration | High primer concentrations can lead to the formation of primer-dimers and other non-specific products. Use a final primer concentration between 0.1 and 0.5 µM.[7] |
Experimental Protocols
Protocol 1: Gradient PCR for Annealing Temperature Optimization
This protocol is designed to find the optimal annealing temperature for your primers on a 2'-O-methylated template.
-
Prepare a PCR Master Mix: Prepare a master mix with all the reaction components (buffer, dNTPs, polymerase, and template) except for the primers.
-
Aliquot the Master Mix: Aliquot the master mix into separate PCR tubes for each temperature point you want to test.
-
Add Primers: Add your forward and reverse primers to each tube.
-
Set Up the Thermocycler: Program the thermocycler to run a gradient protocol. Set the lowest temperature to 5°C below the lowest calculated Tm of your primers and the highest temperature to 5°C above the highest calculated Tm.
-
Run the PCR: Place the tubes in the thermocycler and start the run.
-
Analyze the Results: Run the PCR products on an agarose (B213101) gel to determine which annealing temperature produced the highest yield of the specific product with the least amount of non-specific bands.
Visualizations
Caption: Troubleshooting workflow for PCR with 2'-O-methylated templates.
Caption: The principle of RTL-P for detecting 2'-O-methylated RNA.
References
- 1. Optimizing your PCR [takarabio.com]
- 2. MSP primer design [qiagen.com]
- 3. Secure Verification [vinar.vin.bg.ac.rs]
- 4. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 5. genscript.com [genscript.com]
- 6. MethPrimer - Design Primers for Methylation PCRs | HSLS [hsls.pitt.edu]
- 7. neb.com [neb.com]
Technical Support Center: Mass Spectrometry of Modified Ribonucleotides
Welcome to our technical support center for the mass spectrometry analysis of modified ribonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the mass spectrometric analysis of modified ribonucleotides, from sample preparation to data interpretation.
Sample Preparation
Q1: I'm observing poor ion signal and peak broadening in my mass spectra. What could be the cause?
A1: A common cause of poor ion signal and peak broadening is the presence of cation adducts, particularly sodium (Na+) and potassium (K+). The negatively charged phosphodiester backbone of RNA readily adducts these cations, neutralizing the charge and reducing ionization efficiency. This leads to a decreased overall signal and can split a single analyte's signal into multiple peaks, complicating data interpretation.[1]
Troubleshooting Steps:
-
Desalting: It is crucial to reduce or eliminate cation adducts from your sample before analysis.[1] This can be achieved through various methods such as dialysis, ethanol (B145695) precipitation, or using specialized desalting columns.
-
Additive Use: Incorporating additives like triethylamine (B128534) or ammonium (B1175870) acetate (B1210297) can help to replace sodium and potassium ions with ammonium ions, which are more volatile and less likely to cause issues during ionization.[1]
Q2: My results show an unexpected modification, or the abundance of a known modification is incorrect. What could be happening during sample preparation?
A2: Several issues during sample preparation can lead to artifacts that may be misinterpreted as genuine modifications or alter the quantification of existing ones. These include:
-
Chemical Instabilities: Some modified nucleosides are chemically unstable under certain conditions. A prominent example is the Dimroth rearrangement of 1-methyladenosine (B49728) (m¹A) to N⁶-methyladenosine (m⁶A) at a mildly alkaline pH.[2][3] This can lead to the under-quantification of m¹A and the false-positive identification of m⁶A.[2] Similarly, 3-methylcytidine (B1283190) (m³C) can be converted to 3-methyluridine (B1581624) (m³U) under mild alkaline conditions.[2][3]
-
Enzymatic or Spontaneous Deamination: Conventional RNA digestion methods can sometimes lead to the deamination of certain nucleosides, altering their identity.[4]
-
Degradation of pH-sensitive modifications: Some modifications are sensitive to pH changes and may degrade during sample processing.[4]
-
Hydrolysis and Ring Opening: Improper sample preparation can lead to the hydrolysis and opening of the nucleoside rings before they are even analyzed by the mass spectrometer.[1]
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your buffers throughout the sample preparation process to avoid conditions that can cause rearrangements or degradation of sensitive modifications.
-
Enzyme Purity: Ensure that the enzymes used for digestion are of high purity and free from contaminating activities that could introduce artifacts.
-
Protocol Optimization: For sensitive modifications, consider optimizing your digestion protocol, for instance by using a one-pot protocol to minimize sample handling steps.[2]
Q3: I'm experiencing a loss of hydrophobic modified nucleosides during sample cleanup. How can I prevent this?
A3: Hydrophobic modifications, such as N⁶,N⁶-dimethyladenosine (m⁶₂A) and N⁶-isopentenyladenosine (i⁶A), can be lost during filtration steps, particularly when using polyethersulfone (PES) filters.[2][3] This loss can lead to inaccurate quantification of these modifications.
Troubleshooting Steps:
-
Filter Material: Test different filter materials, such as composite regenerate cellulose (B213188) (CRC), which may show less binding of hydrophobic molecules.[2]
-
Pre-washing Filters: Pre-washing the filter with a solution containing the analyte of interest can help to saturate the non-specific binding sites and reduce sample loss.[2]
-
Avoid Filtration: If possible, consider alternative methods for enzyme removal that do not involve filtration, such as heat inactivation followed by centrifugation, if compatible with your downstream analysis.
Ionization
Q4: Which ionization technique, ESI or MALDI, is better for analyzing modified ribonucleotides?
A4: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are widely used for the analysis of modified ribonucleotides, and the choice depends on the specific experimental goals.[1]
-
ESI is a soft ionization technique well-suited for coupling with liquid chromatography (LC-MS), allowing for the separation of complex mixtures of ribonucleosides or oligonucleotides before mass analysis.[5] It is particularly useful for quantitative studies. However, ESI can be sensitive to salts and other contaminants in the sample, and its efficiency can vary depending on the polarity of the analyte.[6]
-
MALDI is another soft ionization method that is generally more tolerant to salts and buffers.[6] It produces predominantly singly charged ions, which can simplify spectral interpretation, especially for complex mixtures of oligonucleotides.[6][7] MALDI-MS is a direct and accurate method for determining the masses of RNAs and is particularly useful for analyzing oligonucleotides up to 20-mers.[6][7]
Q5: I'm using MALDI-MS and getting low signal or poor-quality spectra. What can I do?
A5: The choice of matrix is critical for successful MALDI-MS analysis. Different matrices have varying ionization efficiencies for different classes of molecules. For example, in the analysis of small biomolecules, α-cyano-4-hydroxycinnamic acid (CHCA) has been shown to identify a wide range of ions. The ratio of matrix to analyte is also a key parameter to optimize for better ionization efficiency.
Fragmentation
Q6: What is the difference between CID, HCD, and ETD for fragmenting modified ribonucleotides?
A6: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD) are different methods used to fragment ions in the mass spectrometer to obtain structural information.
-
CID is the most common fragmentation method. It typically produces c- and y-type fragment ions from the cleavage of the phosphodiester backbone.[8] However, CID can sometimes lead to the loss of labile modifications, making it difficult to pinpoint their location.
-
HCD is a beam-type CID technique that often provides richer fragmentation spectra compared to traditional ion trap CID, with a predominance of y-type ions.[9] It can be beneficial for obtaining more sequence information.
-
ETD is a non-ergodic fragmentation method that is particularly useful for analyzing labile post-translational modifications, as it tends to preserve these modifications on the fragment ions.[9] ETD produces primarily c- and z-type fragment ions.[8]
Q7: I am having trouble distinguishing between positional isomers of modified nucleosides. How can I resolve this?
A7: Positional isomers, such as 3-methylcytidine (m³C), 4-methylcytidine (m⁴C), and 5-methylcytidine (B43896) (m⁵C), have the same mass and can produce similar fragment ions, making them challenging to differentiate, especially with low-resolution mass spectrometers.[10]
Troubleshooting Steps:
-
Chromatographic Separation: The most effective way to distinguish isomers is through chromatographic separation before they enter the mass spectrometer. Optimizing your liquid chromatography method to resolve these isomers is crucial.
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer can help to distinguish between isomers if they have even a very slight mass difference or if their fragmentation patterns differ in a subtle way that is only resolvable with high mass accuracy.
-
Tandem Mass Spectrometry (MS/MS) Techniques: Different fragmentation techniques (CID, HCD) can sometimes produce slightly different fragmentation patterns for isomers, which can aid in their differentiation.
Data Analysis
Q8: The software I'm using cannot automatically identify all the modifications in my sample. What are the limitations?
A8: While software tools for RNA modification analysis are continually improving, they still have limitations:[10]
-
Inability to distinguish isomers: Most software cannot differentiate between positional isomers or between isobaric modifications like uridine (B1682114) and pseudouridine (B1679824) without chromatographic separation.[10]
-
Manual Interpretation: A significant amount of manual data interpretation is often still required to validate software-generated results and to identify novel or unexpected modifications.[10]
-
Incomplete Fragmentation Libraries: The spectral libraries used by the software may not contain the fragmentation patterns for all known or novel modifications.
Data Presentation
Table 1: Comparison of Common Ionization Methods for Modified Ribonucleotides
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ionization from a liquid phase by applying a high voltage.[11] | Ionization from a solid crystalline matrix by a laser.[11] |
| Coupling with LC | Easily coupled with liquid chromatography (LC-MS).[5] | Can be coupled with LC, but less common. |
| Sample State | Liquid solution. | Co-crystallized with a matrix. |
| Salt Tolerance | Low; sensitive to salts and detergents.[6] | High; more tolerant to salts and buffers.[6] |
| Ion Types | Produces multiply charged ions. | Predominantly produces singly charged ions.[6][7] |
| Typical Analytes | Nucleosides, small oligonucleotides, complex mixtures. | Oligonucleotides (up to ~20-mers), larger RNAs after digestion.[6][7] |
| Key Advantage | Excellent for quantitative analysis and complex mixture separation. | Simple spectra, good for mass determination of pure or less complex samples. |
Table 2: Qualitative Comparison of Common Fragmentation Methods
| Fragmentation Method | Primary Fragment Ions | Key Characteristics | Best Suited For |
| Collision-Induced Dissociation (CID) | c- and y-type[8] | Most common method, can cause loss of labile modifications. | General sequencing of oligonucleotides. |
| Higher-Energy Collisional Dissociation (HCD) | Predominantly y-type[9] | Provides rich fragmentation spectra, can improve sequence coverage. | Obtaining more extensive sequence information. |
| Electron-Transfer Dissociation (ETD) | c- and z-type[8] | Preserves labile modifications.[9] | Identifying the location of labile modifications. |
Table 3: Example Precursor and Product Ions for Selected Modified Ribonucleosides (Positive Ion Mode, HCD)
| Modified Nucleoside | Precursor m/z | Product m/z |
| s²C | 260.06 | 128.04 |
| Cm | 258.10 | 126.06 |
| m³C | 258.10 | 126.06 |
| m⁵C | 258.10 | 126.06 |
| m¹A | 282.11 | 150.07 |
| I | 269.09 | 137.05 |
| m⁷G | 298.11 | 166.06 |
| m⁵U | 259.09 | 127.05 |
| Data derived from a presentation slide on the absolute quantitative analysis of modified ribonucleosides. |
Experimental Protocols
Protocol: Enzymatic Digestion of RNA to Nucleosides for LC-MS Analysis
This protocol is a general guideline for the complete enzymatic digestion of RNA into its constituent nucleosides for subsequent analysis by LC-MS.
Materials:
-
Purified RNA sample (up to 2.5 µg)
-
Nuclease P1 solution (0.5 U/µL)
-
Bacterial Alkaline Phosphatase (BAP)
-
200 mM HEPES buffer (pH 7.0)
-
Ultrapure water
Procedure:
-
In a sterile microcentrifuge tube, combine the following:
-
Up to 2.5 µg of your purified RNA sample.
-
2 µL of Nuclease P1 solution (0.5 U/µL).
-
0.5 µL of Bacterial Alkaline Phosphatase (BAP).
-
2.5 µL of 200 mM HEPES (pH 7.0).
-
Add ultrapure water to a final volume of 25 µL.
-
-
Incubate the reaction mixture at 37°C for 3 hours.[4]
-
After the incubation is complete, the digested sample is ready for immediate LC-MS/MS analysis.[4]
Visualizations
Caption: General workflow for the analysis of modified ribonucleotides by LC-MS/MS.
Caption: A decision tree for troubleshooting common mass spectrometry issues.
References
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. skyline.ms [skyline.ms]
- 4. researchgate.net [researchgate.net]
- 5. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.colby.edu [web.colby.edu]
- 7. researchgate.net [researchgate.net]
- 8. support.proteomesoftware.com [support.proteomesoftware.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Quality Control of Synthetic 2'-O-methylated RNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic 2'-O-methylated RNA.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of synthetic 2'-O-methylated RNA, providing potential causes and solutions.
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: Why am I seeing peak tailing or broad peaks in my HPLC chromatogram?
A1: Peak tailing or broadening in ion-pair reversed-phase (IP-RP) HPLC of oligonucleotides can be caused by several factors:
-
Secondary Interactions with the Column: Residual exposed silanol (B1196071) groups on silica-based columns can interact with the phosphate (B84403) backbone of the RNA, leading to peak tailing.
-
Inappropriate Mobile Phase Conditions: Incorrect pH or concentration of the ion-pairing reagent or organic modifier can lead to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the column, resulting in broadened peaks.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of performance.
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the pH of the mobile phase is appropriate for both the RNA and the column chemistry. Adjust the concentration of the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA or hexylammonium acetate - HAA) and the organic modifier (e.g., acetonitrile) to improve peak shape.
-
Check for Column Overloading: Reduce the amount of sample injected onto the column.
-
Evaluate Column Health: If the problem persists, it may indicate a degraded column. Flush the column with a strong solvent or replace it if necessary.
-
Use a Polymer-Based Column: Consider using a column with a polymeric stationary phase (e.g., polystyrene-divinylbenzene) which is more resistant to high pH and temperature conditions often used for oligonucleotide analysis.
Q2: My retention times are shifting between runs. What could be the cause?
A2: Retention time variability can compromise the reliability of your results. Common causes include:
-
Inconsistent Mobile Phase Preparation: Small variations in the composition of the mobile phase can lead to significant shifts in retention time.
-
Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of solute partitioning.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.
-
Leaks in the HPLC System: A leak in the pump, injector, or fittings can lead to a drop in pressure and affect the flow rate, thus altering retention times.
Troubleshooting Steps:
-
Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and use a precise method for mixing components.
-
Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.
-
Adequate Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection.
-
System Check for Leaks: Regularly inspect the HPLC system for any signs of leaks and ensure all fittings are secure.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Q1: I am observing low signal intensity or poor ionization of my 2'-O-methylated RNA in the mass spectrometer. What can I do?
A1: Oligonucleotides are notoriously difficult to ionize efficiently. Low signal intensity can be attributed to:
-
Ion Suppression: The presence of high concentrations of salts or ion-pairing reagents in the mobile phase can suppress the ionization of the analyte.
-
Suboptimal Source Parameters: The settings of the electrospray ionization (ESI) source, such as capillary voltage, gas flow, and temperature, may not be optimized for your specific oligonucleotide.
-
Adduct Formation: The formation of multiple salt adducts (e.g., Na+, K+) can distribute the ion signal across several species, reducing the intensity of the desired molecular ion.
Troubleshooting Steps:
-
Optimize Ion-Pairing Reagents: While necessary for chromatographic separation, high concentrations of ion-pairing reagents can hinder MS detection. Consider using a more MS-friendly ion-pairing system like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP).[1][2]
-
Tune Mass Spectrometer Parameters: Optimize the ESI source parameters specifically for your 2'-O-methylated RNA.
-
Desalting: Ensure efficient desalting of the sample before it enters the mass spectrometer. This can be achieved through careful optimization of the HPLC gradient or by using an online desalting method.
-
Data Analysis: Use deconvolution software to combine the signals from different charge states and adducts to reconstruct the neutral mass of the oligonucleotide, which can improve the overall signal-to-noise ratio.
Q2: My mass spectrum shows multiple peaks in addition to the expected full-length product. What are these?
A2: The presence of additional peaks in the mass spectrum is common in the analysis of synthetic oligonucleotides. These can be:
-
Synthesis-Related Impurities: These include deletion sequences (n-1, n-2, etc.), truncated sequences, and sequences with incompletely removed protecting groups.
-
Degradation Products: RNA is susceptible to degradation, which can lead to the formation of shorter fragments.
-
Oxidation Products: For phosphorothioate-modified RNA, oxidation of the phosphorothioate (B77711) linkage to a phosphodiester can occur.
-
Salt Adducts: As mentioned previously, the formation of adducts with cations like sodium and potassium is common.
Troubleshooting Steps:
-
Characterize Impurities: Use the mass difference between the main peak and the impurity peaks to identify the nature of the impurity (see Table 2 for common impurities).
-
Optimize Synthesis and Purification: If high levels of synthesis-related impurities are present, the synthesis and purification protocols may need to be optimized.
-
Proper Sample Handling: To minimize degradation, always handle RNA samples under RNase-free conditions and store them appropriately.
-
Improve Desalting: Enhance desalting procedures to reduce the formation of salt adducts.
Capillary Gel Electrophoresis (CGE) Analysis
Q1: I am observing smeared bands or a lack of sharp peaks in my CGE electropherogram. What does this indicate?
A1: Smeared bands in CGE are a classic sign of RNA degradation. This can be caused by:
-
RNase Contamination: The presence of ribonucleases in your sample, buffers, or on your equipment will lead to the rapid degradation of your RNA.
-
Improper Sample Handling: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to RNA degradation.
-
Suboptimal Denaturation: Incomplete denaturation of the RNA can lead to the presence of multiple conformations, which can result in broadened or multiple peaks.
Troubleshooting Steps:
-
Strict RNase-Free Technique: Use certified RNase-free tubes, tips, and reagents. Wear gloves at all times and work in a designated RNase-free area.
-
Proper Sample Storage and Handling: Aliquot RNA samples to avoid multiple freeze-thaw cycles and store them at -80°C.
-
Ensure Complete Denaturation: Heat the RNA sample in a denaturing buffer (e.g., containing formamide (B127407) or urea) before loading it onto the capillary.[3][4]
Q2: My RNA is migrating unexpectedly in the capillary, or I see split peaks. What could be the issue?
A2: Anomalous migration or split peaks in CGE can be due to:
-
Secondary Structures: Even under denaturing conditions, some stable secondary structures may persist, leading to altered migration.
-
Inconsistent Capillary Coating: An uneven or degraded capillary coating can affect the electroosmotic flow and lead to inconsistent migration.
-
Air Bubbles in the Capillary: The presence of air bubbles can disrupt the electric field and cause erratic migration.
-
Sample Overload: Injecting too much sample can lead to peak distortion and splitting.
Troubleshooting Steps:
-
Optimize Denaturation Conditions: Increase the concentration of the denaturant or the denaturation temperature to resolve secondary structures.
-
Capillary Maintenance: Regularly flush and regenerate the capillary according to the manufacturer's instructions.
-
Careful Sample and Buffer Loading: Ensure that no air bubbles are introduced into the capillary when loading the gel matrix or the sample.
-
Optimize Sample Concentration: Reduce the concentration of the RNA sample being injected.
Diagram of a General Troubleshooting Workflow
References
Technical Support Center: Minimizing Off-Target Effects of 2'-O-Methylated siRNAs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when using 2'-O-methylated siRNAs.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 2'-O-methylated siRNAs and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High off-target gene downregulation observed in microarray or RNA-seq data. | miRNA-like off-target effects due to seed region complementarity.[1][2] | - Incorporate a 2'-O-methyl modification at position 2 of the guide strand.[3][4] - Reduce the siRNA concentration to the minimum effective dose.[4][5] - Utilize a pool of multiple siRNAs targeting the same mRNA to dilute individual off-target effects.[1][2][5] |
| Inconsistent phenotypic results with different siRNAs targeting the same gene. | Off-target effects of individual siRNAs are sequence-dependent.[6] | - Use at least two or more different siRNAs targeting the same gene to confirm the phenotype.[1] - Perform rescue experiments by co-transfecting a plasmid expressing the target mRNA with silent mutations that prevent siRNA binding. |
| On-target gene silencing is efficient, but unexpected cellular toxicity is observed. | Off-target effects can lead to unintended cellular consequences, such as the induction of apoptosis.[4] | - Lower the siRNA concentration.[4][5] - Confirm that the observed toxicity is not due to the transfection reagent by including a mock transfection control. - Use a scrambled siRNA sequence as a negative control to assess non-specific effects.[7] |
| Both sense and antisense strand-mediated off-target effects are detected. | The sense (passenger) strand can be loaded into the RISC complex and act as a guide, leading to off-target silencing.[8] | - Introduce 2'-O-methyl modifications at positions 1 and 2 of the sense strand to inhibit its loading into RISC.[9][10] - Design siRNAs with thermodynamic asymmetry to favor guide strand loading.[5] |
| Reduced on-target activity with 2'-O-methylated siRNAs. | Excessive or improperly placed 2'-O-methyl modifications can interfere with RISC activity.[1][11] | - Avoid extensive 2'-O-methyl modifications throughout the entire siRNA duplex.[3] - Ensure the modification pattern does not negatively impact the interaction with Argonaute-2 (Ago2). For 20-mer guide strands, a 3' terminal 2'-O-methyl modification can be detrimental.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects with siRNAs?
A1: The most common mechanism is the "miRNA-like" off-target effect, where the seed region (positions 2-8) of the siRNA guide strand binds to partially complementary sequences in the 3' untranslated regions (3' UTRs) of unintended mRNAs, leading to their translational repression or degradation.[1][2] Another mechanism involves the sense (passenger) strand of the siRNA being loaded into the RNA-induced silencing complex (RISC) and guiding it to off-target mRNAs.[8]
Q2: How does 2'-O-methylation reduce off-target effects?
A2: A 2'-O-methyl modification at position 2 of the guide strand can sterically hinder the binding of the seed region to off-target mRNAs, thereby reducing miRNA-like off-target effects without significantly impacting on-target silencing.[3][13] Modifications on the sense strand can prevent its entry into RISC, mitigating sense-strand mediated off-targeting.[9]
Q3: What is the optimal placement of 2'-O-methyl modifications to minimize off-target effects while maintaining on-target potency?
A3: A 2'-O-methyl modification at position 2 of the guide strand is a well-established strategy to reduce seed-mediated off-target effects.[3][4] Additionally, modifying positions 1 and 2 of the sense strand can reduce off-target effects caused by the passenger strand.[9] However, the optimal modification pattern can be sequence-dependent, and it is crucial to avoid modifications that impair the siRNA's interaction with the RISC machinery.[11] For instance, a 2'-O-methyl group at the 3' terminus of a 20-mer guide strand can negatively affect activity.[11][12]
Q4: Besides chemical modifications, what other strategies can be employed to minimize off-target effects?
A4: Several strategies can be used in conjunction with chemical modifications:
-
Use the lowest effective concentration: Titrating the siRNA to the minimal concentration required for on-target knockdown can significantly reduce off-target effects.[4][5]
-
Pooling siRNAs: Using a pool of multiple siRNAs that target the same gene can dilute the concentration of any single siRNA, thereby reducing its specific off-target signature.[1][2][5]
-
Careful siRNA design: Employing bioinformatic tools to design siRNAs with minimal homology to other genes and avoiding sequences with known miRNA seed regions can help prevent off-target effects from the outset.[1][14]
-
Thorough experimental validation: Always confirm your results with multiple siRNAs targeting the same gene and consider rescue experiments to ensure the observed phenotype is due to on-target knockdown.[1]
Q5: How can I experimentally assess the off-target effects of my 2'-O-methylated siRNA?
A5: Several methods can be used to evaluate off-target effects:
-
Global gene expression analysis: Microarray analysis or RNA sequencing (RNA-seq) can provide a comprehensive view of all up- and down-regulated genes following siRNA transfection, allowing for the identification of potential off-target transcripts.[1][15]
-
Quantitative PCR (qPCR): Once potential off-target genes are identified from global expression data, qPCR can be used to validate these findings.
-
Dual-luciferase reporter assays: To specifically test for miRNA-like off-target effects, you can clone the 3' UTR of a predicted off-target gene downstream of a luciferase reporter gene. A decrease in luciferase activity upon siRNA transfection indicates an off-target interaction.[16]
-
Bioinformatic analysis: Tools like SeedMatchR can be used to analyze RNA-seq data for evidence of seed-mediated off-target effects.[17]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of 2'-O-methyl modifications on siRNA off-target effects.
Table 1: Effect of 2'-O-Methyl Modification at Position 2 of the Guide Strand on Off-Target Transcript Regulation
| siRNA Target | Modification | Number of Off-Target Transcripts Downregulated | Average Fold-Change of Off-Target Transcripts | On-Target Silencing |
| MAPK14 | Unmodified | 100% | 1.0 | Unaffected |
| MAPK14 | 2'-O-methyl at position 2 | ~34% | Reduced | Unaffected |
Data synthesized from Jackson et al., 2006.[3]
Table 2: Impact of siRNA Concentration on Off-Target Effects
| siRNA Target | Concentration | Number of Off-Target Genes | On-Target Knockdown Efficiency |
| STAT3 | 25 nM | High | >80% |
| STAT3 | 1 nM | Significantly Reduced | ~50% |
| HK2 | 25 nM | High | >80% |
| HK2 | 1 nM | Significantly Reduced | >50% |
Data synthesized from Caffrey et al., 2011.[4]
Experimental Protocols
Protocol 1: Assessment of Off-Target Effects using Microarray Analysis
-
Cell Culture and Transfection:
-
Plate HeLa cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Dilute the unmodified or 2'-O-methylated siRNA in Opti-MEM to the desired final concentration (e.g., 25 nM).
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Include appropriate controls: mock-transfected cells (transfection reagent only) and cells transfected with a non-targeting scrambled siRNA.
-
-
RNA Extraction:
-
After 24-48 hours of incubation, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
-
Microarray Hybridization and Analysis:
-
Label the RNA and hybridize it to a suitable microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) following the manufacturer's protocol.
-
Scan the microarray and extract the raw data.
-
Normalize the data and perform differential expression analysis to identify genes that are significantly up- or down-regulated in the siRNA-treated samples compared to the controls.
-
Use bioinformatics tools to identify potential off-target genes with seed region complementarity to the transfected siRNA.
-
Protocol 2: Validation of Off-Target Effects using Dual-Luciferase Reporter Assay
-
Vector Construction:
-
Clone the 3' UTR of the putative off-target gene into a dual-luciferase reporter vector (e.g., psiCHECK-2, Promega) downstream of the Renilla luciferase gene. The firefly luciferase gene on the same vector serves as an internal control.
-
-
Co-transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with the reporter plasmid and the 2'-O-methylated siRNA or a control siRNA using a suitable transfection reagent.
-
-
Luciferase Assay:
-
After 24-48 hours, lyse the cells and measure both Renilla and firefly luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Renilla luciferase activity to the firefly luciferase activity for each sample.
-
A significant decrease in the normalized Renilla luciferase activity in the presence of the specific siRNA compared to the control siRNA indicates a direct interaction and an off-target effect.
-
Visualizations
Caption: The RNAi pathway illustrating both on-target silencing and miRNA-like off-target effects.
Caption: A typical experimental workflow for evaluating the efficacy and specificity of 2'-O-methylated siRNAs.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 3. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sitoolsbiotech.com [sitoolsbiotech.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. genscript.com [genscript.com]
- 15. Detecting microRNA binding and siRNA off-target effects from expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Efficient Purification of Long 2'-O-Methylated RNAs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to efficiently purify long 2'-O-methylated RNAs. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of common purification methods.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of long 2'-O-methylated RNAs.
| Issue | Potential Cause | Recommended Solution |
| Low RNA Yield | Incomplete Precipitation: The 2'-O-methylation may slightly alter the charge or conformation of the RNA, potentially affecting precipitation efficiency. | - Ensure the correct salt concentration and alcohol volume are used. For ethanol (B145695) precipitation, use 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5-3 volumes of cold 100% ethanol.[1][2]- Increase incubation time at -20°C or -80°C to overnight.[3]- Use a co-precipitant like glycogen (B147801) to aid in pellet visualization.[3] |
| Inefficient Binding to Silica (B1680970) Column: High secondary structure of long RNAs or altered hydrophilicity due to methylation might reduce binding. | - Ensure the binding buffer contains a high enough concentration of chaotropic salts.- Heat the RNA sample at 65°C for 5 minutes and then place it on ice before adding it to the binding buffer to denature secondary structures.[4]- Ensure the correct amount of ethanol or isopropanol (B130326) is added to the lysate before loading it onto the column. | |
| Inefficient Binding to Magnetic Beads: Similar to silica columns, RNA structure and modification could affect binding. | - Ensure the bead-to-sample volume ratio is correct, typically a 1.8X ratio of beads to the sample.[5]- Increase the binding incubation time with gentle mixing. | |
| Low Purity (A260/A280 < 1.8) | Protein Contamination: Incomplete removal of enzymes from the in vitro transcription (IVT) and methylation reactions (e.g., RNA polymerase, methyltransferase). | - Perform an optional phenol (B47542):chloroform extraction before column or bead-based purification.[6]- Ensure wash steps are performed correctly and with the recommended volumes of wash buffer. |
| Low Purity (A260/A230 < 2.0) | Salt or Organic Contaminant Carryover: Residual chaotropic salts from binding buffers or phenol from extraction can inhibit downstream applications. | - Perform an additional wash step with the recommended wash buffer for silica columns or magnetic beads.- Ensure the silica membrane or magnetic beads are completely dry before elution. Residual ethanol can interfere with downstream applications.[5]- For precipitated RNA, perform two washes with 70-80% cold ethanol.[1][5] |
| RNA Degradation (Smearing on Gel) | RNase Contamination: Introduction of RNases during the purification process. | - Use RNase-free water, solutions, and consumables throughout the protocol.- Work in an RNase-free environment and wear gloves at all times.- Add an RNase inhibitor to the RNA sample before purification.[4] |
| Presence of Unincorporated Nucleotides | Inefficient Removal by Purification Method: Some methods are less effective at removing small molecules like NTPs. | - For RNAs >300 nucleotides, lithium chloride precipitation is effective at removing unincorporated NTPs.[6][7]- Gel purification provides the highest purity by effectively separating the full-length RNA from smaller contaminants.[6][7]- Use spin columns with a size cutoff appropriate for removing small molecules.[6] |
Frequently Asked Questions (FAQs)
Q1: How does 2'-O-methylation affect the choice of purification method?
A1: While 2'-O-methylation is a minor modification, it can increase the stability of RNA and may subtly influence its interaction with purification matrices.[8] However, standard RNA purification methods such as silica-based columns, magnetic beads, and alcohol precipitation are generally effective for 2'-O-methylated RNA. The choice of method will largely depend on the length of the RNA, the required purity, yield, and the scale of the purification.[6]
Q2: Can I use a standard RNA purification kit for my long 2'-O-methylated RNA?
A2: Yes, most high-quality RNA purification kits are suitable. Look for kits designed for long RNA purification to ensure optimal binding and recovery. It is important to follow the manufacturer's protocol carefully, paying close attention to the recommended volumes and incubation times.
Q3: What is the best method to remove unincorporated NTPs and enzymes from the IVT and methylation reaction?
A3: For high-purity applications, denaturing polyacrylamide gel electrophoresis (PAGE) is the most effective method as it separates the full-length RNA from truncated products, enzymes, and unincorporated nucleotides.[6] However, for a quicker, high-throughput option, silica-based spin columns or magnetic beads are also efficient at removing enzymes and unincorporated NTPs.[6][9] Lithium chloride precipitation is a good option for removing the bulk of unincorporated nucleotides from long RNA transcripts (>300 nt).[6][7]
Q4: How can I assess the purity and integrity of my purified long 2'-O-methylated RNA?
A4: The purity of your RNA can be assessed using a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of 2.0-2.2 indicate high purity. The integrity of the RNA should be checked by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel. A sharp, distinct band corresponding to the expected size of your long RNA indicates high integrity.
Q5: Will 2'-O-methylation interfere with downstream applications?
A5: 2'-O-methylation is a naturally occurring modification and is generally well-tolerated in many downstream applications, such as in vitro translation and cell-based assays. In fact, it can enhance RNA stability and reduce innate immune responses, which is often desirable for therapeutic applications.[8]
Comparison of Purification Methods for Long RNAs
| Method | Principle | Advantages | Disadvantages | Typical Purity (A260/A280) | Typical Yield |
| Silica-Based Spin Columns | RNA binds to a silica membrane in the presence of high concentrations of chaotropic salts. | - Fast and easy to use.- High-throughput compatible.- Good removal of proteins and salts.[6] | - Binding capacity can be a limiting factor.- Long RNAs may be susceptible to shearing.- Potential for salt carryover if not washed properly. | 1.8 - 2.1 | Moderate to High |
| Magnetic Beads | RNA binds to silica-coated magnetic beads in the presence of a binding buffer. | - Highly scalable and automatable.[5]- No risk of column clogging.- Efficient removal of contaminants. | - Can be more expensive than other methods.- Potential for bead carryover into the eluate. | 1.9 - 2.1 | High |
| Alcohol Precipitation (Ethanol/Isopropanol) | RNA precipitates out of solution in the presence of salt and alcohol. | - Cost-effective.- Can handle large sample volumes.- Good for concentrating dilute RNA samples.[1] | - May not efficiently remove all unincorporated nucleotides.- Can co-precipitate other contaminants if the initial sample is not clean.- Pellet can be difficult to see and handle. | Variable (depends on initial sample purity) | High |
| Denaturing Gel Electrophoresis (PAGE) | RNA is separated by size in a polyacrylamide gel under denaturing conditions. | - Highest purity, as it separates full-length product from truncated transcripts and other contaminants.[6] | - Time-consuming and labor-intensive.- Lower recovery rates compared to other methods.- Requires extraction of RNA from the gel matrix. | >2.0 | Low to Moderate |
Experimental Workflow
The overall experimental workflow for producing and purifying long 2'-O-methylated RNAs involves several key steps, from template preparation to the final quality control of the purified RNA.
Caption: Workflow for the production and purification of long 2'-O-methylated RNAs.
Detailed Experimental Protocols
Protocol 1: In Vitro Transcription and 2'-O-Methylation of Long RNAs
This protocol is adapted from established methods for generating long modified RNAs.[3][10]
Materials:
-
Purified linear DNA template with a T7 promoter
-
MEGAscript™ T7 Transcription Kit (or similar)
-
Vaccinia Capping System (e.g., NEB #M2080S)
-
mRNA Cap 2´-O-Methyltransferase (e.g., NEB #M0366S)[4]
-
S-adenosylmethionine (SAM)
-
RNase-free DNase (e.g., RQ1 RNase-Free DNase)
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
In Vitro Transcription:
-
Assemble the transcription reaction at room temperature according to the manufacturer's protocol (e.g., MEGAscript™ T7 Transcription Kit). A typical 20 µL reaction includes 2 µL of 10X reaction buffer, 2 µL each of ATP, CTP, GTP, and UTP solutions, 1 µg of purified DNA template, and 2 µL of T7 enzyme mix.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase to the transcription reaction.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
-
Capping Reaction:
-
To the DNase-treated reaction, add the components for the capping reaction as per the manufacturer's instructions (e.g., Vaccinia Capping System). This typically involves adding reaction buffer, GTP, and the capping enzyme.
-
Incubate at 37°C for 30-60 minutes.
-
-
2'-O-Methylation Reaction:
-
Following the capping reaction, add the 2'-O-methylation reaction components directly to the mixture.[4] This includes the reaction buffer, SAM, and mRNA Cap 2´-O-Methyltransferase.
-
Incubate at 37°C for 60 minutes. For RNAs less than 200 nucleotides, the incubation time can be increased to 2 hours.[4]
-
-
Proceed to Purification: The reaction mixture containing the long 2'-O-methylated RNA is now ready for purification using one of the protocols below.
Protocol 2: Silica-Based Spin Column Purification
Materials:
-
RNA Clean & Concentrator™ kit (or similar)
-
Ethanol (95-100%)
-
Nuclease-free water
Procedure:
-
Binding:
-
To your ~20-50 µL IVT and methylation reaction, add the recommended volume of RNA Binding Buffer (typically 2-5 volumes).
-
Add an equal volume of ethanol (95-100%) to the mixture and mix well by pipetting.
-
-
Loading:
-
Transfer the mixture to a spin column placed in a collection tube.
-
Centrifuge for 30 seconds at >10,000 x g. Discard the flow-through.
-
-
Washing:
-
Add the recommended volume of RNA Prep Buffer or Wash Buffer to the column.
-
Centrifuge for 30 seconds and discard the flow-through.
-
Repeat the wash step with the ethanol-containing wash buffer.
-
After the final wash, centrifuge the empty column for an additional 1-2 minutes to ensure all residual ethanol is removed.
-
-
Elution:
-
Transfer the spin column to a new RNase-free collection tube.
-
Add 30-50 µL of nuclease-free water directly to the center of the silica membrane.
-
Incubate at room temperature for 1-2 minutes.
-
Centrifuge for 1 minute at >10,000 x g to elute the purified RNA.
-
Protocol 3: Magnetic Bead-Based Purification
Materials:
-
RNA purification magnetic beads (e.g., RNAClean XP beads or similar)[5]
-
Freshly prepared 80% ethanol
-
Nuclease-free water
-
Magnetic separation rack
Procedure:
-
Bead Preparation:
-
Allow the magnetic beads to equilibrate to room temperature for 30 minutes.
-
Vortex the beads thoroughly until they are fully resuspended.[5]
-
-
Binding:
-
Add 1.8 volumes of the resuspended magnetic beads to your RNA sample (e.g., for a 50 µL sample, add 90 µL of beads).[5]
-
Mix thoroughly by pipetting up and down 10 times and incubate at room temperature for 10 minutes.
-
-
Separation:
-
Place the tube on a magnetic rack for 5 minutes or until the solution is clear.
-
Carefully remove and discard the supernatant without disturbing the beads.
-
-
Washing:
-
With the tube still on the magnetic rack, add 200 µL of freshly prepared 80% ethanol.
-
Incubate for 30 seconds, then carefully remove and discard the supernatant.
-
Repeat the wash for a total of two washes.
-
-
Drying:
-
Remove any residual ethanol with a pipette and air-dry the beads for 2-5 minutes. Do not over-dry the beads.
-
-
Elution:
-
Remove the tube from the magnetic rack.
-
Add 20-50 µL of nuclease-free water and thoroughly resuspend the beads by pipetting.
-
Incubate at room temperature for 5 minutes.
-
Place the tube back on the magnetic rack for 5 minutes or until the solution is clear.
-
Carefully transfer the supernatant containing the purified RNA to a new nuclease-free tube.[5]
-
Protocol 4: Ethanol Precipitation
Materials:
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water
Procedure:
-
Precipitation:
-
Pelleting:
-
Centrifuge the sample at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the RNA pellet, which may be invisible.
-
-
Washing:
-
Add 500 µL of ice-cold 70% ethanol to wash the pellet.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant. Repeat the wash step.
-
-
Drying and Resuspension:
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.
-
Resuspend the RNA pellet in a suitable volume of nuclease-free water.
-
References
- 1. RNA precipitation protocol v1 [protocols.io]
- 2. protocols.io [protocols.io]
- 3. protocols.io [protocols.io]
- 4. neb.com [neb.com]
- 5. tribioscience.com [tribioscience.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 9. In Vitro Transcription Kits for Synthesizing High Yield mRNA | Thermo Fisher Scientific - US [thermofisher.com]
- 10. In vitro transcription, capping, and 2'-O methylation of long RNAs [protocols.io]
Technical Support Center: Analysis of 2'-O-Methylation Sequencing Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with 2'-O-methylation sequencing data analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of bias in 2'-O-methylation sequencing data?
A1: Several factors can introduce bias into 2'-O-methylation sequencing experiments. A primary source is ligation bias during library preparation, particularly when a terminal 2'-O-methylation is present, as it can inhibit the activity of RNA ligases and reduce ligation efficiency at the 3'-end.[1] Additionally, the enzymatic or chemical fragmentation methods used in some protocols may introduce sequence-specific biases.[2] For methods that rely on reverse transcription, such as 2OMe-seq, inherent biases of the reverse transcriptase enzyme and the potential for structured regions of RNA to cause premature termination can also be confounding factors.
Q2: How much RNA is required for a typical 2'-O-methylation sequencing experiment?
A2: The required amount of input RNA varies significantly depending on the chosen sequencing method and the abundance of the target RNA species. For highly abundant RNAs like ribosomal RNA (rRNA), methods like RiboMethSeq can be performed with as little as 1-100 ng of total RNA.[3] However, for less abundant RNAs such as messenger RNA (mRNA), more sensitive methods or a higher initial input of RNA, often in the microgram range, may be necessary.[4][5] It is crucial to consult the specific protocol for the chosen method to determine the optimal RNA input amount.
Q3: My library yield is very low. What are the potential causes and solutions?
A3: Low library yield is a common issue in sequencing library preparation. Potential causes include:
-
Poor RNA Quality: Degraded or impure RNA can lead to inefficient enzymatic reactions. Always assess RNA integrity and purity before starting.
-
Inefficient Fragmentation or Ligation: Suboptimal reaction conditions, expired reagents, or the presence of inhibitors can reduce the efficiency of these critical steps.
-
Adapter-to-Insert Molar Imbalance: An incorrect ratio of adapters to RNA fragments can result in low ligation efficiency or the formation of adapter-dimers.
-
Loss of Sample During Cleanup Steps: Inefficient bead-based purification or gel extraction can lead to significant sample loss.
To troubleshoot, verify the quality of your input RNA, ensure all reagents are fresh and properly stored, and optimize fragmentation and ligation conditions. Performing quality control checks after key steps can help identify the problematic stage.
Q4: I am seeing a high number of false positives in my data. How can I minimize these?
A4: False positives in 2'-O-methylation data can arise from several sources. In RiboMethSeq, other RNA modifications like pseudouridine (B1679824) can reduce ligation efficiency and mimic the signal of a 2'-O-methylated site.[6] For methods relying on reverse transcription stops, highly structured RNA regions can cause pausing and be misinterpreted as modification sites. To mitigate false positives, it is important to use stringent data analysis parameters and, when possible, validate findings with an orthogonal method. For RiboMethSeq, optimizing the bioinformatic pipeline, including read trimming and alignment parameters, can help improve accuracy.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent results between biological replicates.
-
Potential Cause: Variations in sample collection, RNA extraction, or library preparation can introduce significant variability. Batch effects are also a common culprit.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all steps from sample handling to library preparation are performed consistently across all replicates.
-
Assess RNA Quality: Verify that the RNA quality and integrity are comparable across all samples.
-
Include Controls: Use appropriate positive and negative controls in your experimental design.
-
Bioinformatic Correction: During data analysis, utilize statistical methods to identify and correct for batch effects.
-
Issue 2: Difficulty in detecting 2'-O-methylation in mRNA.
-
Potential Cause: The low abundance of mRNA compared to other RNA species like rRNA makes the detection of modifications challenging.[8] Many methods are not sensitive enough for robust detection in mRNA.
-
Troubleshooting Steps:
-
Increase Input Amount: If possible, increase the amount of starting poly(A)-selected RNA.
-
Deep Sequencing: Increase the sequencing depth to improve the chances of capturing reads from lowly expressed, modified transcripts.
-
Data Analysis: Use bioinformatics tools and pipelines specifically designed for handling the challenges of low-abundance RNA modification analysis.
Issue 3: Ambiguous or noisy peaks in the sequencing data.
-
Potential Cause: This can be due to a variety of factors including poor library quality, sequencing errors, or issues with the data analysis pipeline. In methods like RiboMethSeq, the inherent variability of alkaline hydrolysis can contribute to noise.
-
Troubleshooting Steps:
-
Assess Library Quality: Before sequencing, thoroughly check the quality of your library using methods like a Bioanalyzer to ensure the correct size distribution and absence of significant adapter-dimers.
-
Review Sequencing QC Metrics: Examine the quality scores and other metrics from the sequencing run to identify any potential issues.
-
Optimize Data Analysis: Adjust parameters in your analysis pipeline, such as read trimming and alignment settings, to filter out low-quality reads and reduce noise.[7]
-
Visualize the Data: Manually inspect the alignment data in a genome browser to understand the nature of the ambiguous signals.
-
Data Presentation
Table 1: Comparison of Common 2'-O-Methylation Sequencing Methods
| Method | Principle | Input RNA Amount | Resolution | Quantitative? | Key Advantages | Key Limitations |
| RiboMethSeq | Resistance of 2'-O-methylated sites to alkaline hydrolysis leads to underrepresentation of cleavage at these sites.[3] | 1 ng - 10 µg (total RNA) | Single nucleotide | Semi-quantitative to quantitative | Robust for abundant RNAs like rRNA, relatively low input for rRNA.[3] | Can be biased by other modifications that affect ligation; less sensitive for low-abundance RNAs.[6] |
| Nm-seq | Iterative oxidation-elimination-dephosphorylation (OED) cycles enrich for fragments with 3'-terminal 2'-O-methylated nucleotides.[9] | ≥ 100 µg (total RNA) | Single nucleotide | No (enrichment-based) | High sensitivity for detecting sites in low-abundance RNAs like mRNA.[9][10] | Stoichiometric information is lost due to the enrichment process.[9] |
| 2OMe-seq | Reverse transcription stalls at 2'-O-methylated sites under low dNTP concentrations.[11] | Varies, often in µg range | Single nucleotide | Semi-quantitative | Directly identifies modification sites through RT stops. | Prone to false positives from RNA secondary structure; may not be quantitative. |
| RibOxi-Seq | Resistance of 3'-terminal 2'-O-methylated residues to periodate (B1199274) oxidation allows for their selective ligation and sequencing.[11] | Varies, often in µg range | Single nucleotide | No | Provides an alternative chemical-based approach for detection. | Can be biased in library generation and has lower sensitivity for low-input samples.[12] |
| Nanopore Direct RNA Sequencing | Direct sequencing of native RNA molecules allows for the detection of modifications based on alterations in the electrical current signal. | Varies by platform | Single nucleotide | Quantitative | Provides direct detection without amplification bias and can detect multiple modifications simultaneously. | Requires specialized bioinformatic tools for modification detection; higher error rate than Illumina. |
Experimental Protocols
Detailed Methodology for RiboMethSeq
-
RNA Fragmentation: Total RNA is subjected to random alkaline hydrolysis (e.g., using a sodium bicarbonate buffer at 96°C) for a specific duration to generate RNA fragments of the desired size.[6][13]
-
End Repair: The 3'-ends of the RNA fragments are dephosphorylated, and the 5'-ends are phosphorylated to prepare them for adapter ligation.[6][13]
-
Adapter Ligation: 3' and 5' adapters are sequentially ligated to the RNA fragments.
-
Reverse Transcription and PCR Amplification: The adapter-ligated RNA fragments are reverse transcribed into cDNA, which is then amplified by PCR to generate the sequencing library.[6][13]
-
Sequencing: The library is sequenced using an Illumina platform, typically in single-end mode.[6][13]
-
Data Analysis: Reads are trimmed to remove adapter sequences and aligned to a reference transcriptome. The number of 5' and 3' ends of reads at each nucleotide position is counted. A "methylation score" is calculated based on the relative depletion of read ends at a given site compared to its neighbors, indicating the presence of a 2'-O-methylation.[3][6]
Detailed Methodology for Nm-seq
-
RNA Fragmentation: Total RNA is fragmented, for example, using RNA fragmentation reagents at 95°C.[9]
-
Iterative Oxidation-Elimination-Dephosphorylation (OED) Cycles: The fragmented RNA undergoes multiple cycles of OED. Each cycle removes a single 2'-unmodified nucleotide from the 3'-end, thereby enriching for fragments that terminate with a 2'-O-methylated nucleotide.[9]
-
3'-End Blocking: A final oxidation-elimination step without dephosphorylation is performed to block the 3'-ends of fragments ending in an unmodified nucleotide, preventing them from being ligated.[9]
-
Adapter Ligation and Library Construction: Adapters are ligated to the enriched fragments with 3'-terminal 2'-O-methylation, followed by library construction.[9]
-
Sequencing: The resulting library is sequenced using paired-end sequencing.[9]
-
Data Analysis: Reads are aligned to a reference transcriptome. The uniform 3'-end of the read pileup corresponds to the 2'-O-methylation site.[9]
Mandatory Visualization
Caption: General experimental workflow for 2'-O-methylation sequencing.
Caption: Common pitfalls and their contributing factors in 2'-O-methylation analysis.
References
- 1. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-O-Methylation Sequencing - CD Genomics [rna.cd-genomics.com]
- 6. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. RefSeq Frequently Asked Questions (FAQ) - RefSeq Help - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating 2'-O-methyladenosine (Am) Incorporation into RNA
For researchers and drug development professionals, accurately validating the incorporation of specific RNA modifications like 2'-O-methyladenosine (Am) is critical. This guide provides an objective comparison of key methodologies, supported by experimental data, to aid in the selection of the most appropriate validation technique.
Methodology Comparison
The validation of Am incorporation can be broadly categorized into three approaches: chromatography-based methods, enzyme-based methods, and next-generation sequencing (NGS)-based techniques. Each offers distinct advantages in terms of sensitivity, quantification, and throughput.
| Method | Principle | Resolution | Quantification | Throughput | Key Advantages | Limitations |
| LC-MS/MS | Separates and identifies nucleosides based on their mass-to-charge ratio after RNA hydrolysis. | Global | Absolute | Low to Medium | Gold standard for accurate quantification; can detect unknown modifications.[1][2][3] | Requires specialized equipment; does not provide sequence context; sample preparation can be extensive.[2] |
| Nm-VAQ (RNase H-based qPCR) | Utilizes the inhibition of RNase H activity by 2'-O-methylation to quantify modification levels at specific sites via qPCR.[4] | Single Nucleotide | Absolute | Low | High specificity and accuracy for known sites; suitable for low-content RNAs.[4] | Not suitable for transcriptome-wide discovery; requires site-specific probes.[4] |
| RiboMethSeq | Relies on the resistance of 2'-O-methylated sites to alkaline hydrolysis, leading to their underrepresentation in sequencing reads.[5] | Single Nucleotide | Relative | High | Transcriptome-wide analysis; provides sequence context.[5] | Provides a negative readout; may have biases in hydrolysis. |
| Nm-seq | Employs periodate (B1199274) oxidation to selectively remove 2'-hydroxylated nucleotides, enriching for fragments with 2'-O-methylated ends for sequencing.[6] | Single Nucleotide | Relative | High | High sensitivity for transcriptome-wide mapping with base precision.[6] | Complex protocol involving multiple enzymatic and chemical steps.[6] |
| Direct RNA Sequencing (Nanopore) | Detects modifications by analyzing disruptions in the ionic current as a native RNA molecule passes through a nanopore.[7][8] | Single Nucleotide | Stoichiometric (Relative) | High | Direct detection without reverse transcription or amplification; provides long reads and information on co-occurring modifications.[7][9] | Higher error rates compared to other NGS methods; computational tools for modification detection are still evolving.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summaries of key experimental protocols.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the gold standard for the absolute quantification of RNA modifications.[2][3]
Protocol Summary:
-
RNA Isolation: Extract total RNA or purify specific RNA species (e.g., mRNA) from the sample.
-
RNA Digestion: Hydrolyze the RNA into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[10][11]
-
Chromatographic Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis: Ionize the separated nucleosides and detect them using a tandem mass spectrometer. Quantification is achieved by comparing the signal of the modified nucleoside (Am) to that of its unmodified counterpart (A) and using a standard curve.[1][3]
Nm-VAQ (Nm Validation and Absolute Quantification)
A highly specific qPCR-based method for validating and quantifying known 2'-O-methylation sites.[4]
Protocol Summary:
-
Probe Hybridization: Hybridize a specific RNA/DNA chimera probe to the target RNA sequence containing the potential Am site.
-
RNase H Cleavage: Treat the hybrid with RNase H. The enzyme will cleave the RNA strand of the RNA/DNA duplex, but its activity is inhibited at the 2'-O-methylated site.[4]
-
Reverse Transcription: Perform reverse transcription on the cleaved and uncleaved RNA.
-
qPCR Quantification: Use quantitative PCR (qPCR) to determine the amount of uncleaved RNA, which directly corresponds to the level of 2'-O-methylation at that site. A standard curve is used for absolute quantification.[4]
Nm-seq (2'-O-methylation sequencing)
A high-throughput method for transcriptome-wide mapping of 2'-O-methylation sites with single-base precision.[6]
Protocol Summary:
-
RNA Fragmentation: Fragment the input RNA into smaller pieces.
-
Oxidation-Elimination-Dephosphorylation (OED): Perform iterative OED cycles to remove 2'-hydroxylated nucleotides from the 3' end. This process stops when a 2'-O-methylated nucleotide is encountered, leaving it at the 3' terminus.[6]
-
3' End Blocking: Block the remaining fragments that end with a 2'-hydroxyl group.
-
Library Preparation and Sequencing: Ligate adapters to the enriched fragments (now ending in Am) and perform high-throughput sequencing. The start of the sequencing reads will correspond to the nucleotide following the Am site.[6]
Comparative Analysis of Alternatives
The choice of method depends on the specific research question. Here is a logical comparison to guide your decision.
Summary of Recommendations:
-
For absolute, global quantification of Am and to confirm its presence without sequence context, LC-MS/MS is the most rigorous approach.[2][3]
-
To validate and quantify a specific, known Am site with high accuracy, especially in low-abundance RNAs, Nm-VAQ is the ideal choice.[4]
-
For transcriptome-wide discovery and mapping of novel Am sites at single-nucleotide resolution, Nm-seq offers high sensitivity.[6]
-
For a direct, amplification-free analysis of Am in its native RNA context, providing long-read information, Direct RNA Sequencing is a powerful, emerging technology.[9]
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. nationalacademies.org [nationalacademies.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative evaluation of computational models for RNA modification detection using nanopore sequencing with RNA004 chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS Analysis of Methylated RNA | Springer Nature Experiments [experiments.springernature.com]
comparing the effects of 2'-O-methylation and N6-methyladenosine
An In-depth Comparison of 2'-O-methylation and N6-methyladenosine in RNA Regulation
Post-transcriptional modifications of RNA, collectively known as the "epitranscriptome," add a critical layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, 2'-O-methylation (2'-O-Me) and N6-methyladenosine (m6A) are two of the most abundant and functionally significant in eukaryotes. While both involve the addition of a methyl group, their distinct locations on the nucleotide, regulatory machinery, and downstream functional consequences set them apart. This guide provides a detailed comparison of their effects on RNA metabolism, supported by experimental insights, for researchers, scientists, and drug development professionals.
Biochemical and Structural Distinctions
The fundamental difference between 2'-O-Me and m6A lies in the site of methylation.
-
2'-O-methylation (Nm) is the addition of a methyl group to the 2'-hydroxyl (-OH) group of the ribose sugar moiety of a nucleotide.[1] This modification can occur on any of the four ribonucleotides (Am, Gm, Cm, Um). Structurally, the 2'-O-methyl group stabilizes the C3'-endo ribose conformation, which is characteristic of A-form RNA helices.[1] This stabilization enhances the thermal stability of RNA duplexes and protects the phosphodiester backbone from nuclease-mediated hydrolysis.[2][3]
-
N6-methyladenosine (m6A) is the methylation of the nitrogen atom at the 6th position of the adenine (B156593) base.[4] This modification occurs predominantly within a consensus sequence RRACH (where R is a purine, and H is A, C, or U).[4][5] Unlike 2'-O-Me, which reinforces the existing structure, m6A can induce structural rearrangements in RNA, creating an "m6A switch" that can alter RNA-protein interactions and local RNA conformation.
Regulatory Machinery: Writers, Erasers, and Readers
The effects of these modifications are dynamically regulated by a dedicated set of proteins that install ("writers"), remove ("erasers"), and recognize ("readers") the methyl marks.
| Feature | 2'-O-methylation (2'-O-Me) | N6-methyladenosine (m6A) |
| Writers | snoRNA-guided: Fibrillarin (FBL) within a box C/D snoRNP complex.[6][7] Standalone enzymes: Various methyltransferases (e.g., FTSJ1, Spb1).[3][7] | Methyltransferase Complex: METTL3 (catalytic subunit), METTL14 (stabilizing subunit), and associated factors like WTAP, VIRMA, KIAA1429, RBM15/15B, and ZC3H13.[8][9] |
| Erasers | Not well-characterized in mammals; considered a relatively stable mark. | Demethylases: FTO (Fat mass and obesity-associated protein) and ALKBH5.[10][11] |
| Readers | Emerging: FUBP1 has been identified as a nuclear reader that links 2'-O-Me to splicing regulation.[12][13] | YTH Domain Family: YTHDF1, YTHDF2, YTHDF3 (cytoplasmic), YTHDC1, YTHDC2 (nuclear).[11][14][15] Other Readers: IGF2BP1/2/3, HNRNPC, HNRNPA2B1.[8][16] |
Comparative Effects on RNA Metabolism
The distinct machinery and structural consequences of 2'-O-Me and m6A lead to different impacts on RNA stability, translation, and splicing.
Data Summary: Functional Comparison
| Function | 2'-O-methylation (2'-O-Me) | N6-methyladenosine (m6A) |
| RNA Stability | Generally Increases Stability: Protects against hydrolysis and nuclease degradation.[2][17][18] FBL-mediated internal mRNA methylation enhances stability.[17][18] | Dual Role (Context-Dependent): Can promote degradation via YTHDF2, which recruits decay machinery.[14][19] Can enhance stability by recruiting IGF2BP proteins, which shield mRNA from degradation.[16] |
| Translation | Modulates Translation: Essential for ribosome biogenesis and translational fidelity when present in rRNA.[20][21] Internal mRNA 2'-O-Me can impede translation elongation by disrupting tRNA decoding.[7][22] | Generally Promotes Translation: YTHDF1 facilitates translation by interacting with initiation factors like eIF3.[10][15] Can enable cap-independent translation under stress conditions.[4][23] |
| Splicing | Essential for Splicing: Modifications on small nuclear RNAs (snRNAs) are critical for spliceosome assembly and function.[1][24] Can inhibit splicing if targeted to the branch point adenosine.[25] A nuclear reader, FUBP1, links intronic 2'-O-Me to splicing regulation.[12][13] | Regulates Alternative Splicing: The nuclear reader YTHDC1 recruits or blocks splicing factors (e.g., SRSF3, SRSF10) to influence exon inclusion or skipping.[5][26] Can also alter local RNA structure to affect splice site accessibility.[27][28] |
Visualization of Regulatory Pathways and Workflows
Signaling Pathways
Caption: The N6-methyladenosine (m6A) regulatory pathway.
Caption: The 2'-O-methylation (2'-O-Me) regulatory pathway.
Experimental Workflows
Caption: Simplified workflow for m6A-seq (MeRIP-seq).
Caption: Simplified workflow for RiboMeth-seq.
Key Experimental Protocols
Protocol 1: m6A Detection via MeRIP-Seq (m6A-Seq)
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq) is the cornerstone technique for transcriptome-wide mapping of m6A.[29]
Objective: To identify and quantify m6A-modified regions across the transcriptome.
Methodology:
-
RNA Isolation and Purification: Total RNA is extracted from cells or tissues, followed by poly(A) selection to enrich for mRNA.
-
RNA Fragmentation: The enriched mRNA is chemically fragmented into smaller pieces (typically ~100 nucleotides). An aliquot is saved as an input control.
-
Immunoprecipitation (IP): The fragmented RNA is incubated with an antibody specific to m6A. The antibody-RNA complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound RNA. The m6A-containing RNA fragments are then eluted.
-
Library Preparation: Both the immunoprecipitated RNA and the input control RNA are used to construct sequencing libraries.
-
Sequencing: The libraries are sequenced using a high-throughput platform.
-
Bioinformatic Analysis: Sequencing reads are aligned to the reference genome/transcriptome. Peak-calling algorithms (e.g., MACS, MeTDiff) are used to identify regions significantly enriched for m6A in the IP sample compared to the input control.[29][30]
Protocol 2: Global m6A Quantification via m6A-ELISA
This method provides a quantitative measure of the total m6A level in an RNA sample.[31]
Objective: To determine the overall percentage of m6A relative to total adenosine.
Methodology:
-
RNA Binding: A purified poly(A) RNA sample is immobilized in the wells of a microplate.
-
Antibody Incubation: A specific m6A capture antibody is added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Colorimetric Detection: A substrate is added that reacts with the enzyme to produce a colorimetric signal.
-
Quantification: The absorbance is read using a microplate reader. The amount of m6A is quantified by comparing the signal to a standard curve generated using known concentrations of m6A-modified RNA.[32]
Protocol 3: 2'-O-Me Detection via RiboMeth-Seq
RiboMeth-Seq exploits the chemical property of 2'-O-Me to map its location, particularly in abundant RNAs like rRNA.[1]
Objective: To identify 2'-O-methylation sites at single-nucleotide resolution.
Methodology:
-
RNA Isolation: The RNA species of interest (e.g., rRNA) is isolated.
-
Limited Alkaline Hydrolysis: The RNA is subjected to controlled alkaline hydrolysis, which cleaves the phosphodiester backbone at random positions. Critically, the presence of a 2'-O-methyl group protects the adjacent phosphodiester bond from cleavage.
-
Library Preparation: The resulting RNA fragments are converted into a sequencing library. This involves ligating adapters and performing reverse transcription.
-
Sequencing: The library is sequenced.
-
Bioinformatic Analysis: Reads are aligned to the reference sequence. The 2'-O-methylated sites are identified as positions with a significant drop in the coverage of 5' or 3' read ends, as these sites represent points of hydrolysis resistance.[1]
Conclusion
2'-O-methylation and N6-methyladenosine are powerful regulators of RNA function that operate through distinct mechanisms. 2'-O-Me acts primarily as a structural stabilizer, protecting RNA from degradation and ensuring the fidelity of core cellular processes like splicing and translation.[2][20] Its regulation is thought to be less dynamic than that of m6A. In contrast, m6A functions as a dynamic, reversible mark that recruits a diverse set of reader proteins to actively modulate RNA fate—directing it towards translation, degradation, or alternative splicing pathways.[33][34] Understanding the interplay and unique contributions of these modifications is essential for deciphering the complex code of the epitranscriptome and its role in health and disease.
References
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 3. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N6-Methyladenosine Modification of the Three Components “Writers”, “Erasers”, and “Readers” in Relation to Osteogenesis [mdpi.com]
- 10. RNA N6-methyladenosine and the regulation of RNA localisation and function in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigentek.com]
- 12. Nuclear 2′-O-methylation regulates RNA splicing through its binding protein FUBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear 2'- O-methylation regulates RNA splicing through its binding protein FUBP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rnajc.ucsf.edu [rnajc.ucsf.edu]
- 15. N(6)-methyladenosine Modulates Messenger RNA Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RNA m6A modification, signals for degradation or stabilisation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 18. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease [frontiersin.org]
- 20. pnas.org [pnas.org]
- 21. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. N6-Methyladenosine Guides mRNA Alternative Translation during Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Regulation of pre-mRNA splicing in Xenopus oocytes by targeted 2′-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. yeastwonderfulworld.wordpress.com [yeastwonderfulworld.wordpress.com]
- 27. Crosstalk between m6A modification and alternative splicing during cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
- 29. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 31. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [en.bio-protocol.org]
- 32. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [bio-protocol.org]
- 33. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]
- 34. The functions of N6-methyladenosine modification in lncRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Epitranscriptome: A Comparative Guide to 2'-O-methyladenosine and Other RNA Modifications
For researchers, scientists, and drug development professionals, understanding the functional nuances of RNA modifications is paramount for designing effective and safe RNA-based therapeutics. This guide provides an in-depth comparison of 2'-O-methyladenosine (Am) with other prevalent RNA modifications—N6-methyladenosine (m6A), 5-methylcytosine (B146107) (m5C), and pseudouridine (B1679824) (Ψ)—focusing on their differential impacts on mRNA stability, translation efficiency, and innate immune responses. The information herein is supported by experimental data and detailed protocols to facilitate reproducible research.
Functional Comparison of RNA Modifications
The functional consequences of an RNA modification are multifaceted, influencing the entire lifecycle of an mRNA molecule from its processing and transport to its translation and eventual decay. 2'-O-methyladenosine (Am) distinguishes itself from other modifications through its unique effects on mRNA stability, translation, and its critical role in immune evasion.
Impact on mRNA Stability
The stability of an mRNA molecule, often measured by its half-life, is a critical determinant of the total amount of protein that can be produced. RNA modifications can either protect the transcript from degradation or mark it for rapid clearance.
2'-O-methyladenosine (Am): Internal 2'-O-methylation, mediated by the fibrillarin (FBL) enzyme complex, has been shown to promote mRNA stability[1][2]. This modification is associated with longer mRNA half-lives, contributing to increased overall gene expression[1]. The stabilizing effect may be linked to the observation that 2'-O-methylated transcripts often have shorter 3' untranslated regions (UTRs), a feature generally associated with increased RNA stability[1][2].
N6-methyladenosine (m6A): As the most abundant internal mRNA modification in eukaryotes, m6A has a dual role in regulating mRNA stability[3][4]. The effect of m6A is context-dependent and dictated by the "reader" proteins that bind to it. The YTHDF2 protein, a well-characterized m6A reader, recruits the CCR4-NOT deadenylase complex to promote the degradation of m6A-containing mRNAs[5][6][7][8]. Conversely, other readers, such as the IGF2BP proteins, can protect m6A-modified transcripts from decay, thereby increasing their stability.
5-methylcytosine (m5C): The m5C modification, deposited by NSUN2 methyltransferases, can also influence mRNA stability. In some contexts, m5C modification has been shown to enhance mRNA stability, contributing to the progression of certain cancers by stabilizing the transcripts of oncogenes[9][10][11][12]. This stabilization is often mediated by the m5C reader protein YBX1, which can recruit other factors to protect the mRNA from degradation[9][11][12].
Pseudouridine (Ψ): Pseudouridylation, the isomerization of uridine, is known to enhance the stability of RNA structures. This increased structural stability can contribute to a longer mRNA half-life by making the transcript more resistant to ribonucleases.
| RNA Modification | Effect on mRNA Stability | Key Proteins Involved |
| 2'-O-methyladenosine (Am) | Increases stability[1][2] | Fibrillarin (FBL) |
| N6-methyladenosine (m6A) | Can increase or decrease stability | YTHDF2 (destabilizes), IGF2BPs (stabilizes) |
| 5-methylcytosine (m5C) | Generally increases stability[9][10][11][12] | NSUN2, YBX1 |
| Pseudouridine (Ψ) | Increases stability | Pseudouridine synthases |
Modulation of Translation Efficiency
The rate at which an mRNA is translated into protein is another critical layer of gene expression regulation. RNA modifications within the coding sequence or untranslated regions can significantly impact the efficiency of this process.
2'-O-methyladenosine (Am): Internal Am modifications within the coding region of an mRNA can act as a brake on translation. This modification can disrupt the decoding of codons by the ribosome, leading to translational pausing and a decrease in protein synthesis[13]. The 2'-O-methyl group can sterically hinder the interactions between the ribosome and the codon-anticodon helix, thereby impeding the elongation phase of translation[1].
N6-methyladenosine (m6A): The influence of m6A on translation is complex and can be either positive or negative. The m6A reader protein YTHDF1 has been shown to promote the translation of m6A-modified mRNAs by interacting with translation initiation factors[14]. Conversely, m6A modifications in other contexts can inhibit translation.
5-methylcytosine (m5C): The effect of m5C on translation is also position-dependent. In some instances, m5C modification has been shown to enhance translation efficiency. The NSUN2-YBX1 axis can promote the translation of certain transcripts[9][11][12].
Pseudouridine (Ψ): In contrast to Am, pseudouridine is generally associated with enhanced translation efficiency. The incorporation of pseudouridine into mRNA can lead to a significant increase in protein production, a property that has been harnessed in the development of mRNA vaccines[15].
| RNA Modification | Effect on Translation Efficiency | Key Proteins Involved |
| 2'-O-methyladenosine (Am) | Decreases efficiency[1][13] | Ribosome |
| N6-methyladenosine (m6A) | Can increase or decrease efficiency | YTHDF1 (promotes) |
| 5-methylcytosine (m5C) | Can increase efficiency | NSUN2, YBX1 |
| Pseudouridine (Ψ) | Increases efficiency[15] | Ribosome |
Evasion of the Innate Immune System
The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses. This recognition triggers an antiviral response, which can also be activated by synthetic RNA therapeutics, leading to unwanted inflammation and reduced therapeutic efficacy. RNA modifications play a crucial role in distinguishing "self" from "non-self" RNA.
2'-O-methyladenosine (Am): The presence of a 2'-O-methyl group on the first transcribed nucleotide (the cap-1 structure) is a hallmark of "self" mRNA in higher eukaryotes. The innate immune sensor IFIT1 (Interferon-Induced Protein with Tetratricopeptide Repeats 1) specifically recognizes and binds to RNAs lacking this 2'-O-methylation (cap-0 structures), leading to the inhibition of their translation[10][16][17][18][19]. Therefore, 2'-O-methylation is a critical modification for evading this arm of the innate immune system. Viral RNAs that lack 2'-O-methylation are targeted by IFIT1, which competes with the translation initiation factor eIF4E for binding to the 5' cap of the mRNA[16][17][18][19].
N6-methyladenosine (m6A): The role of m6A in innate immunity is complex and still under investigation. Some studies suggest that m6A can help to dampen the innate immune response, while others indicate it can have a pro-inflammatory role depending on the context and the specific immune pathway involved[14][20]. For example, m6A modification has been shown to be crucial for the maturation and activation of dendritic cells[21].
5-methylcytosine (m5C): The m5C modification has also been implicated in the regulation of the innate immune response, with some evidence suggesting it can modulate the response to viral infections.
Pseudouridine (Ψ): The incorporation of pseudouridine into mRNA has been shown to significantly reduce its immunogenicity. This is a key reason for its widespread use in mRNA vaccines, as it helps to avoid the activation of pattern recognition receptors that would otherwise lead to an inflammatory response and reduced protein expression.
| RNA Modification | Innate Immune Response | Key Proteins Involved |
| 2'-O-methyladenosine (Am) | Evades IFIT1-mediated recognition and translation inhibition[10][16][17][18][19] | IFIT1, eIF4E |
| N6-methyladenosine (m6A) | Complex role; can be pro- or anti-inflammatory[14][20][21] | Various immune signaling proteins |
| 5-methylcytosine (m5C) | Modulates immune response | Various immune signaling proteins |
| Pseudouridine (Ψ) | Reduces immunogenicity | Pattern Recognition Receptors |
Signaling and Experimental Workflow Diagrams
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
To facilitate further research, detailed protocols for key experiments are provided below.
Protocol 1: In Vitro Transcription of Modified RNA
This protocol describes the synthesis of capped and polyadenylated mRNA containing specific modifications using a commercially available kit.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
Modified NTPs (e.g., 2'-O-methyladenosine-5'-triphosphate, N6-methyladenosine-5'-triphosphate, 5-methylcytidine-5'-triphosphate, pseudouridine-5'-triphosphate)
-
Cap analog (e.g., CleanCap® reagent)
-
DNase I
-
LiCl precipitation solution
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature by adding the following components in order: nuclease-free water, transcription buffer, NTPs (with the desired modified NTP replacing its unmodified counterpart), cap analog, and the linearized DNA template.
-
Initiate the reaction by adding T7 RNA Polymerase and incubate at 37°C for 2-4 hours.
-
Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Precipitate the RNA by adding LiCl precipitation solution and incubating at -20°C for at least 30 minutes.
-
Centrifuge the mixture at high speed to pellet the RNA.
-
Wash the RNA pellet with 70% ethanol (B145695) and air dry.
-
Resuspend the purified modified RNA in nuclease-free water.
-
Assess RNA quality and concentration using a spectrophotometer and denaturing agarose (B213101) gel electrophoresis.
Protocol 2: mRNA Stability Assay
This protocol outlines a method to determine the half-life of a specific mRNA in cultured cells using actinomycin (B1170597) D to inhibit transcription.
Materials:
-
Cultured cells expressing the mRNA of interest
-
Actinomycin D
-
TRIzol reagent or other RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers, SYBR Green master mix)
Procedure:
-
Seed cells in multiple wells of a culture plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with actinomycin D at a final concentration of 5-10 µg/mL to block transcription.
-
Harvest cells at various time points after actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours).
-
Extract total RNA from the cells at each time point using TRIzol reagent according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Quantify the relative abundance of the target mRNA at each time point using qRT-PCR with gene-specific primers.
-
Normalize the target mRNA levels to a stable housekeeping gene.
-
Calculate the mRNA half-life by plotting the natural log of the normalized mRNA abundance against time and fitting the data to a first-order decay curve.
Protocol 3: Translation Efficiency Assay using Luciferase Reporter
This protocol describes the use of a luciferase reporter assay to measure the translation efficiency of an in vitro transcribed mRNA.
Materials:
-
In vitro transcribed firefly luciferase mRNA (with or without modifications)
-
Cultured cells
-
Transfection reagent (e.g., Lipofectamine)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate and allow them to attach.
-
Transfect the cells with the in vitro transcribed luciferase mRNA using a suitable transfection reagent. A co-transfection with a control Renilla luciferase mRNA can be used for normalization.
-
Incubate the cells for a defined period (e.g., 6-24 hours) to allow for mRNA translation.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase assay reagent to the cell lysate. This reagent contains the luciferin (B1168401) substrate.
-
Measure the luminescence produced by the firefly luciferase activity using a luminometer.
-
If a Renilla luciferase control was used, add the appropriate substrate and measure its luminescence.
-
Calculate the relative translation efficiency by normalizing the firefly luciferase activity to the Renilla luciferase activity or to the total amount of transfected RNA.
Protocol 4: Innate Immune Response Assay
This protocol details a method to assess the innate immune-stimulatory properties of modified mRNA by measuring cytokine production in human dendritic cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
GM-CSF and IL-4 for dendritic cell differentiation
-
In vitro transcribed mRNA (with different modifications)
-
Transfection reagent suitable for dendritic cells
-
ELISA kits for measuring cytokines (e.g., TNF-α, IFN-β)
Procedure:
-
Isolate monocytes from human PBMCs and differentiate them into immature dendritic cells (DCs) by culturing with GM-CSF and IL-4 for 5-7 days.
-
Transfect the immature DCs with the in vitro transcribed mRNAs containing different modifications.
-
Incubate the transfected DCs for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines, such as TNF-α and IFN-β, in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Compare the levels of cytokine production induced by mRNAs with different modifications to assess their relative immunogenicity.
Conclusion
The choice of RNA modification is a critical consideration in the design of RNA-based therapeutics. 2'-O-methyladenosine stands out for its ability to enhance mRNA stability and, crucially, to evade the IFIT1-mediated innate immune response. However, its potential to inhibit translation must be carefully considered and may be desirable in certain therapeutic contexts. In contrast, modifications like pseudouridine offer the advantage of enhanced translation with reduced immunogenicity. The functional interplay between different modifications and their context-dependent effects underscore the need for empirical testing and optimization for each specific therapeutic application. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the functional consequences of these and other RNA modifications, paving the way for the development of more potent and safer RNA medicines.
References
- 1. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Interplays of different types of epitranscriptomic mRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding YTHDF2-mediated mRNA degradation by m6A-BERT-Deg - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Settling the m6A debate: methylation of mature mRNA is not dynamic but accelerates turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. english.cas.cn [english.cas.cn]
- 9. NSUN2/YBX1 promotes the progression of breast cancer by enhancing HGH1 mRNA stability through m5C methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Inhibition of translation by IFIT family members is determined by their ability to interact selectively with the 5′-terminal regions of cap0-, cap1- and 5′ppp- mRNAs | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. NSUN2/YBX1 promotes the progression of breast cancer by enhancing HGH1 mRNA stability through m5C methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modification of messenger RNA by 2′-O-methylation regulates gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of N6-methyladenosine (m6A) modification on immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. IFIT3 and IFIT2/3 promote IFIT1-mediated translation inhibition by enhancing binding to non-self RNA | Publication | The Pirbright Institute [pirbright.ac.uk]
- 17. biorxiv.org [biorxiv.org]
- 18. IFIT3 and IFIT2/3 promote IFIT1-mediated translation inhibition by enhancing binding to non-self RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. N6-Methyladenosine (m6A) Modification in Natural Immune Cell-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of 2'-O-Methylation Detection Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of epitranscriptomics, the accurate detection and quantification of 2'-O-methylation (Nm) is paramount. This guide provides an objective comparison of key methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
2'-O-methylation, a prevalent RNA modification where a methyl group is added to the 2'-hydroxyl of the ribose moiety, plays a critical role in various biological processes, including RNA stability, structure, and interaction with proteins.[1][2] Its dysregulation has been implicated in numerous diseases, making its precise detection a key area of investigation.[1] This guide delves into a comparative analysis of prominent Nm detection methods, from traditional biochemical assays to cutting-edge high-throughput sequencing technologies.
High-Throughput Sequencing-Based Methods: A Quantitative Overview
The advent of next-generation sequencing has revolutionized the study of RNA modifications, enabling transcriptome-wide mapping of 2'-O-methylation sites with high resolution. The following table summarizes the key quantitative performance metrics of the most widely used sequencing-based methods.
| Method | Principle | Sensitivity | Input RNA Requirement | Resolution | Quantification |
| RiboMeth-seq | Alkaline hydrolysis protection | Can detect changes in methylation levels | ~1 ng - 1 µg[3][4] | Single nucleotide | Relative quantification[5] |
| 2'OMe-seq | Reverse transcription stalling at low dNTPs | High sensitivity and specificity[6] | 2 x 2 µg[7] | Single nucleotide | Relative quantification[8] |
| Nm-seq | Periodate (B1199274) oxidation and enrichment | High sensitivity, detects low-abundance sites | 10 µg total RNA or polyA-selected RNA[7] | Single nucleotide | Enrichment-based, loses stoichiometric information[9] |
| NJU-seq | Nm-sensitive RNase digestion | Can detect methylation levels as low as 1%[3] | Less RNA sample required compared to Nm-seq[10] | Single nucleotide | Relative quantification |
| Nanopore Direct RNA Sequencing | Altered electrical signal | Single-molecule resolution[3] | Amplification-free, suitable for low-abundance RNA[1] | Single nucleotide | Absolute quantification[1] |
Low-Throughput and Validation Methods
While high-throughput methods provide a global view of 2'-O-methylation, targeted validation and absolute quantification often require more traditional or specialized techniques.
| Method | Principle | Sensitivity | Input RNA Requirement | Resolution | Quantification |
| RTL-P | Reverse transcription stalling at low dNTPs followed by PCR | Highly sensitive, can detect partially methylated species (≥50%)[11] | 2-200 ng of total RNA[11] | Site-specific | Semi-quantitative[11] |
| Nm-VAQ | RNase H inhibition by Nm, followed by qRT-PCR | Precise absolute quantification of modification ratios[12][13] | Low input amounts[13] | Site-specific | Absolute quantification[12][13] |
| Mass Spectrometry (LC-MS/MS) | Mass-to-charge ratio of nucleosides | High accuracy | Varies | Single nucleoside | Absolute quantification |
Experimental Workflows and Signaling Pathways
To visualize the operational principles of these key detection methods, the following diagrams, created using the DOT language, illustrate their experimental workflows.
Caption: Workflow of the RiboMeth-seq method.
Caption: Workflow of the 2'OMe-seq method.
Caption: Workflow of the Nm-seq method.
Detailed Experimental Protocols
For researchers looking to implement these techniques, detailed step-by-step protocols are crucial. Below are outlines of the key experimental procedures.
RiboMeth-seq Protocol Outline
-
RNA Fragmentation: Total RNA is subjected to alkaline hydrolysis to generate random fragments.[14]
-
End Repair: The 3' ends of the RNA fragments are dephosphorylated, and the 5' ends are phosphorylated.[14]
-
Adapter Ligation: Sequencing adapters are ligated to both the 3' and 5' ends of the RNA fragments.[14]
-
Reverse Transcription and PCR: The ligated RNA fragments are reverse transcribed into cDNA and then amplified by PCR.[14]
-
Sequencing and Data Analysis: The amplified library is sequenced, and the reads are mapped to a reference genome. A protection score is calculated based on the underrepresentation of reads starting or ending at 2'-O-methylated sites.[15]
2'OMe-seq Protocol Outline
-
Reverse Transcription: Two separate reverse transcription reactions are performed on the total RNA sample: one with a high concentration of dNTPs and one with a low concentration of dNTPs.[8][16]
-
Second-Strand Synthesis: The second strand of cDNA is synthesized.[16]
-
Library Preparation: Standard next-generation sequencing library preparation protocols are followed, including end repair, A-tailing, adapter ligation, and PCR amplification.[16]
-
Sequencing and Data Analysis: Both libraries (from high and low dNTP reactions) are sequenced. The read start sites are mapped, and a comparison between the two conditions reveals sites of reverse transcriptase stalling, indicative of 2'-O-methylation.[8]
Nm-seq Protocol Outline
-
RNA Fragmentation: Total RNA is fragmented into smaller pieces.[9]
-
Periodate Oxidation and β-elimination: The RNA fragments are treated with sodium periodate, which oxidizes the 3'-terminal ribose of fragments with a 2'-hydroxyl group. This is followed by β-elimination to remove the oxidized nucleotide.[9]
-
Blocking: The 3' ends of the remaining fragments (those that were not 2'-O-methylated at the end) are blocked to prevent adapter ligation.[9]
-
Adapter Ligation: Sequencing adapters are ligated to the 3' ends of the enriched, 2'-O-methylated fragments.[9]
-
Library Preparation, Sequencing, and Analysis: The ligated fragments are then processed through standard library preparation, sequenced, and the reads are mapped to identify the enriched 2'-O-methylated sites.[9]
RTL-P Protocol Outline
-
Reverse Transcription: Two reverse transcription reactions are performed using a gene-specific primer, one with a high dNTP concentration and one with a low dNTP concentration (e.g., 4 µM).[17]
-
PCR Amplification: The resulting cDNA is used as a template for PCR with primers flanking the potential methylation site.[11]
-
Gel Electrophoresis and Analysis: The PCR products are analyzed by gel electrophoresis. A decrease in the PCR product from the low dNTP reaction compared to the high dNTP reaction indicates the presence of 2'-O-methylation.[17]
Nm-VAQ Protocol Outline
-
Hybridization: A chimeric RNA/DNA probe is hybridized to the target RNA sequence containing the potential 2'-O-methylation site.[12]
-
RNase H Digestion: The RNA:DNA hybrid is treated with RNase H, which cleaves the RNA strand. However, RNase H activity is inhibited by the presence of a 2'-O-methyl group.[12]
-
qRT-PCR: The amount of uncleaved RNA is quantified using quantitative reverse transcription PCR (qRT-PCR).[12]
-
Quantification: The ratio of 2'-O-methylation is determined by comparing the amount of uncleaved RNA in the sample to a standard curve.[13]
Conclusion
The choice of a 2'-O-methylation detection method depends on the specific research question, the available resources, and the nature of the RNA sample. High-throughput sequencing methods like RiboMeth-seq, 2'OMe-seq, and Nm-seq are powerful tools for transcriptome-wide discovery of Nm sites. For validation and precise quantification of methylation at specific sites, methods like RTL-P and Nm-VAQ are invaluable. The recent emergence of nanopore direct RNA sequencing holds great promise for the direct, real-time, and quantitative detection of 2'-O-methylation without the need for amplification, overcoming many limitations of previous methods.[1] As the field of epitranscriptomics continues to evolve, the development and refinement of these detection methods will be crucial for unraveling the full functional significance of 2'-O-methylation in health and disease.
References
- 1. nanoporetech.com [nanoporetech.com]
- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 3. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 4. Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RiboMeth-seq: Profiling of 2′-O-Me in RNA | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RTL-P: a sensitive approach for detecting sites of 2′-O-methylation in RNA molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Navigating the Maze of 2'-O-Methylation: A Comparative Guide to Validation Techniques
For researchers, scientists, and drug development professionals, the accurate identification and validation of 2'-O-methylation (Nm) sites discovered through high-throughput sequencing is a critical step in unraveling the epitranscriptomic landscape. This guide provides an objective comparison of prevalent validation methods, supported by experimental data and detailed protocols, to empower informed decisions in your research.
The advent of high-throughput sequencing has revolutionized the discovery of RNA modifications, revealing a complex layer of gene regulation. However, the inherent variability and potential for false positives in these screening methods necessitate rigorous validation of candidate 2'-O-methylation sites. This guide delves into a selection of key validation techniques, ranging from high-throughput sequencing-based approaches to targeted, quantitative methods.
Comparative Analysis of Validation Methods
The choice of a validation method is contingent on several factors, including the desired level of quantification, the amount of available RNA, throughput requirements, and the specific research question. The following tables summarize the key features of prominent high-throughput and low-throughput validation techniques.
High-Throughput Sequencing-Based Validation Methods
These methods are suitable for validating a large number of candidate sites simultaneously and can provide transcriptome-wide context.
| Feature | RiboMethSeq | 2'OMe-Seq | RibOxi-seq | Nm-seq |
| Principle | Alkaline hydrolysis is inhibited at 2'-O-methylated sites, leading to a gap in sequencing coverage. | Reverse transcriptase stalls at 2'-O-methylated sites under low dNTP concentrations, creating truncated cDNAs. | Periodate oxidation of 3' ends is blocked by 2'-O-methylation, allowing for selective ligation and sequencing. | Iterative enzymatic and chemical steps enrich for RNA fragments ending with a 2'-O-methylated nucleotide. |
| RNA Input | As low as 1 ng of total RNA.[1][2] | Typically requires micrograms of total RNA.[3] | Requires microgram amounts of starting material.[4][5] | Can be performed with low input RNA, but sensitivity increases with more material. |
| Stoichiometry | Provides relative quantification of methylation levels.[2][3] | Can provide relative quantification by comparing read depths between low and high dNTP conditions.[6][7] | Does not provide stoichiometric information. | Does not provide stoichiometric information due to the enrichment process.[8] |
| Resolution | Single nucleotide. | Single nucleotide. | Single nucleotide. | Single nucleotide. |
| Strengths | High sensitivity with low RNA input, provides quantitative information. | Relatively straightforward library preparation. | High specificity due to positive selection of methylated fragments. | High sensitivity for detecting sites in low-abundance RNAs like mRNA.[8] |
| Limitations | Can be biased by RNA structure and other modifications.[9] | High false-positive rate due to RT pausing at structured regions.[10] | Does not provide quantitative information. | Complex protocol, loses stoichiometric information.[8] |
Low-Throughput Validation Methods
These methods are ideal for the precise validation and quantification of a smaller number of high-priority candidate sites.
| Feature | Nm-VAQ (RNase H-based qPCR) | RTL-P (RT-qPCR) | LC-MS/MS |
| Principle | RNase H cleavage is blocked by 2'-O-methylation, and the remaining intact RNA is quantified by qPCR. | Reverse transcriptase stalling at 2'-O-methylated sites under low dNTP concentrations is quantified by qPCR. | Direct detection and quantification of 2'-O-methylated nucleosides by mass spectrometry. |
| RNA Input | Low nanogram range. | Can detect sites from as little as 2 ng of total RNA.[11] | Typically requires micrograms of RNA. |
| Stoichiometry | Provides absolute quantification of the methylation ratio with high accuracy (R² > 0.99). | Provides semi-quantitative information on methylation levels.[12] | Provides highly accurate absolute quantification.[13][14][15] |
| Resolution | Single nucleotide. | Single nucleotide. | Nucleoside level (requires digestion of RNA). |
| Strengths | High accuracy and absolute quantification. | High sensitivity (nearly 1000 times more sensitive than traditional RT-based methods).[11] | "Gold standard" for quantification, highly accurate and sensitive.[15] |
| Limitations | Requires specific probe design for each site. | Semi-quantitative, can be influenced by RNA secondary structure. | Requires specialized equipment and expertise, RNA is destroyed during the process. |
Experimental Workflows and Signaling Pathways
To visualize the intricate processes of these validation techniques, the following diagrams illustrate their experimental workflows.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput and site-specific identification of 2′-O-methylation sites using ribose oxidation sequencing (RibOxi-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput and site-specific identification of 2'- O-methylation sites using ribose oxidation sequencing (RibOxi-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput single-base resolution mapping of RNA 2΄-O-methylated residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. RTL-P: a sensitive approach for detecting sites of 2′-O-methylation in RNA molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS Analysis of Methylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS Analysis of Methylated RNA | Springer Nature Experiments [experiments.springernature.com]
- 15. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Functional Assays: Comparing Modified and Unmodified RNA
In the rapidly advancing field of RNA therapeutics and research, understanding the functional consequences of RNA modifications is paramount. These modifications, ranging from naturally occurring epitranscriptomic marks to synthetic alterations designed to enhance therapeutic efficacy, can profoundly impact an RNA molecule's life cycle. This guide provides a comparative overview of key functional assays used to elucidate the differences between modified and unmodified RNA, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols.
Translation Efficiency Assays
The efficiency with which an mRNA molecule is translated into protein is a critical determinant of its biological activity. Chemical modifications can significantly influence this process by altering the RNA's interaction with the ribosomal machinery and translation factors.
Data Presentation: Translation Efficiency
| Assay Type | RNA Modification | Reporter Gene | Cell Type / System | Fold Change in Protein Expression (Modified vs. Unmodified) | Reference |
| Luciferase Reporter Assay | Pseudouridine (B1679824) (Ψ) | Firefly Luciferase | Mammalian cells | Up to 12-fold increase | [1] |
| Luciferase Reporter Assay | N1-methylpseudouridine (m1Ψ) | Firefly Luciferase | HEK293T cells | ~1.2-fold increase | [2] |
| Luciferase Reporter Assay | 5-methyluridine (m5U) | GFP | HEK293T cells | Lower expression | [2] |
| In Vitro Translation | Pseudouridine (Ψ) | Luciferase | Rabbit Reticulocyte Lysate | Increased translation | [1] |
| Western Blot | Pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) | Survivin | HeLa cells | Significant increase | [2] |
Experimental Protocol: Luciferase Reporter Assay for Translation Efficiency
This protocol describes how to assess the translation efficiency of modified versus unmodified mRNA using a luciferase reporter system in mammalian cells.[3][4][5][6]
Materials:
-
HEK293T or HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
In vitro transcribed (IVT) modified and unmodified mRNAs encoding a reporter protein (e.g., Firefly luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T or HeLa cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
mRNA Transfection:
-
For each well, dilute the IVT mRNA (modified or unmodified) and a control mRNA (e.g., Renilla luciferase) into serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complexes to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis:
-
Remove the culture medium and gently wash the cells with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.
-
Add Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Compare the normalized luciferase activity of cells transfected with modified mRNA to those transfected with unmodified mRNA.
-
Visualization: Translation Efficiency Assay Workflow
Caption: Workflow for comparing mRNA translation efficiency using a luciferase reporter assay.
RNA Stability Assays
The stability of an RNA molecule, often measured by its half-life, is a key factor in determining the duration and intensity of its biological effect. Modifications can protect RNA from degradation by cellular nucleases.
Data Presentation: RNA Stability
| Assay Type | RNA Modification | Cell Type / System | Observation | Reference |
| Luciferase Reporter Assay (Time Course) | Pseudouridine (Ψ) | Mammalian cells | Increased luciferase signal over time suggests enhanced stability. | [1] |
| In Vitro Degradation Assay | Pseudouridine (Ψ) | - | More resistant to RNase-mediated degradation. | [7] |
| Nanopore Sequencing | Pseudouridine (Ψ) | In vivo | Increased RNA half-life. | [7] |
| In Vitro Translation (Time Course) | Pseudouridine (Ψ) | Mammalian cells | Sustained protein expression suggests greater stability. | [1] |
Experimental Protocol: RNA Stability Assay with Transcriptional Inhibition
This protocol describes a method to determine mRNA half-life by inhibiting transcription with Actinomycin D and measuring the decay of the target RNA over time using RT-qPCR.[8][9][10]
Materials:
-
Mammalian cells of interest
-
Actinomycin D
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the gene of interest and a stable housekeeping gene
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with Actinomycin D at a final concentration of 5-10 µg/mL to inhibit transcription.
-
-
Time Course Collection:
-
Immediately after adding Actinomycin D, collect a sample of cells for the 0-hour time point.
-
Collect subsequent samples at various time points (e.g., 2, 4, 6, 8, 12 hours).
-
-
RNA Extraction:
-
At each time point, lyse the cells and extract total RNA using TRIzol or a similar method.
-
Quantify the RNA and assess its integrity.
-
-
Reverse Transcription:
-
Synthesize cDNA from an equal amount of total RNA from each time point using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the modified or unmodified RNA of interest and a stable housekeeping gene (e.g., GAPDH).
-
Run each sample in triplicate.
-
-
Data Analysis:
-
Calculate the relative amount of the target RNA at each time point, normalized to the housekeeping gene and relative to the 0-hour time point.
-
Plot the percentage of remaining RNA versus time on a semi-logarithmic graph.
-
Determine the RNA half-life (t1/2) as the time it takes for the RNA level to decrease by 50%.
-
Visualization: RNA Stability Assay Workflow
Caption: Workflow for determining RNA half-life using transcriptional inhibition.
Immunogenicity Assays
Exogenously delivered RNA can be recognized by the innate immune system, leading to the production of pro-inflammatory cytokines. Modifications are often incorporated into therapeutic RNAs to dampen this immune response.
Data Presentation: Immunogenicity
| Assay Type | RNA Modification | System | Cytokine Measured | Observation (Modified vs. Unmodified) | Reference |
| Whole Blood Assay | Pseudouridine (Ψ) | Human Whole Blood | TNF-α, IL-6, IL-12p70 | Reduced cytokine levels | [11] |
| PBMC Assay | Pseudouridine (Ψ), m1Ψ, m5U | Human PBMCs | TNF-α, IFN-α | Significantly lower cytokine levels | [2] |
| In Vivo (Macaque) | m1Ψ-modified | Rhesus Macaques | IFN-α, IL-7 | Lower levels compared to unmodified RNA | [12][13][14] |
| In Vivo (Macaque) | m1Ψ-modified | Rhesus Macaques | IL-6, TNF | Higher levels (potentially due to LNP formulation) | [12][13] |
Experimental Protocol: In Vitro Immunogenicity Assay using PBMCs
This protocol describes how to measure the cytokine response of human Peripheral Blood Mononuclear Cells (PBMCs) to modified and unmodified RNA.[15][16]
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium with 10% FBS
-
IVT modified and unmodified mRNAs
-
Transfection reagent suitable for immune cells
-
ELISA kits for cytokines of interest (e.g., TNF-α, IFN-α, IL-6)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
RNA Transfection:
-
Prepare transfection complexes with modified and unmodified RNA as described for the luciferase assay.
-
Add the complexes to the PBMCs. Include a mock transfection (transfection reagent only) and an unstimulated control.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of cytokines (e.g., TNF-α, IFN-α) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine concentrations in the supernatants of PBMCs treated with modified RNA to those treated with unmodified RNA.
-
Visualization: Innate Immune Sensing of RNA
Caption: Simplified pathway of innate immune sensing of modified vs. unmodified RNA.
RNA-Protein Interaction Assays
RNA modifications can alter the structure of RNA and its ability to interact with RNA-binding proteins (RBPs), which play crucial roles in post-transcriptional regulation.
Data Presentation: RNA-Protein Interactions
Quantitative data for the effect of specific modifications on the binding affinity of various RBPs is highly context-dependent and spread across numerous publications. The table below provides a qualitative summary.
| Assay Type | RNA Modification | Effect on RBP Binding | General Observation |
| RNA Pull-down | Various | Can increase or decrease binding | Highly dependent on the specific RBP and the location of the modification. |
| Filter-binding Assay | Various | Can alter binding affinity (Kd) | Allows for quantitative measurement of binding constants. |
| Electrophoretic Mobility Shift Assay (EMSA) | Various | Alters the mobility of the RNA-protein complex | Provides a qualitative or semi-quantitative assessment of binding. |
Experimental Protocol: RNA Pull-Down Assay
This protocol describes how to identify proteins that bind to a specific RNA molecule, comparing the binding partners of modified and unmodified RNA.[17][18][19][20][21]
Materials:
-
Biotinylated modified and unmodified RNA baits
-
Cell lysate or nuclear extract
-
Streptavidin-coated magnetic beads
-
Binding and wash buffers
-
Elution buffer
-
Reagents for downstream protein analysis (e.g., SDS-PAGE, Western blot, mass spectrometry)
Procedure:
-
RNA Bait Preparation: Synthesize biotin-labeled modified and unmodified RNAs via in vitro transcription.
-
Cell Lysate Preparation: Prepare a total cell lysate or nuclear extract from the cells of interest, ensuring the inclusion of protease and RNase inhibitors.
-
RNA-Protein Binding:
-
Incubate the biotinylated RNA baits with the cell lysate to allow the formation of RNA-protein complexes.
-
-
Complex Capture:
-
Add streptavidin-coated magnetic beads to the binding reaction and incubate to capture the biotinylated RNA-protein complexes.
-
-
Washing:
-
Use a magnetic stand to separate the beads from the lysate.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer (e.g., high salt or SDS-containing buffer).
-
-
Protein Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Western blotting for specific candidate proteins, or mass spectrometry for comprehensive identification of binding partners.
-
Compare the protein profiles from the modified and unmodified RNA pull-downs.
-
Visualization: RNA Pull-Down Assay Workflow
Caption: Workflow for identifying RNA-binding proteins using an RNA pull-down assay.
References
- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Luciferase-based reporter system for in vitro evaluation of elongation rate and processivity of ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semi-quantitative detection of pseudouridine modifications and type I/II hypermodifications in human mRNAs using direct long-read sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. To modify or not to modify—That is still the question for some mRNA applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA. [publications.scilifelab.se]
- 15. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]
- 18. researchgate.net [researchgate.net]
- 19. RNA pulldown protocol for in vitro detection and identification of RNA-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. changlab.stanford.edu [changlab.stanford.edu]
A Comparative Guide to 2'-O-methyladenosine and Standard Phosphoramidite Chemistry for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-quality RNA oligonucleotides is paramount for a wide range of applications, from basic research to the development of RNA-based therapeutics. The choice of chemical strategy significantly impacts the yield, purity, and biological properties of the final product. This guide provides an objective comparison between the use of 2'-O-methyladenosine (2'-OMe-A) phosphoramidites and standard phosphoramidite (B1245037) chemistry for RNA synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Performance Metrics
The incorporation of 2'-O-methyl modifications, such as 2'-O-methyladenosine, into synthetic RNA oligonucleotides offers distinct advantages over standard RNA synthesis, primarily in terms of nuclease resistance and duplex stability. While standard phosphoramidite chemistry is a robust and well-established method, the inherent reactivity of the 2'-hydroxyl group in RNA necessitates the use of protecting groups, which can affect synthesis efficiency and yield. 2'-O-methyl modifications circumvent this issue by replacing the reactive hydroxyl group with a stable methyl ether, leading to a more streamlined synthesis process with potentially higher fidelity.
| Performance Metric | Standard RNA Synthesis (TBDMS/TOM protected) | 2'-O-methyladenosine Incorporation | Key Advantages of 2'-O-methyladenosine |
| Average Coupling Efficiency | 98-99% | >99% | Higher efficiency leads to higher yield of full-length product, especially for longer oligonucleotides. |
| Overall Yield (20mer) | Variable, dependent on sequence and purification | Generally higher due to increased coupling efficiency and simpler deprotection | Improved yield translates to lower synthesis costs and more material for downstream applications. |
| Purity (Crude) | Lower, with more deletion sequences | Higher, with fewer side products | Higher purity reduces the burden on downstream purification processes. |
| Nuclease Resistance | Low | High | Essential for in vivo applications where degradation by cellular nucleases is a concern. |
| Duplex Stability (Tm) | Standard | Increased (approx. +1.5°C per modification) | Enhanced binding affinity to target sequences, crucial for antisense and siRNA applications. |
| Deprotection Complexity | Multi-step, requires fluoride (B91410) treatment for 2'-deprotection | Simpler, identical to DNA deprotection | Reduced complexity and use of harsh reagents minimizes potential for RNA degradation. |
Note: The data presented is a synthesis of information from various sources and may not reflect the results of a single direct comparative experiment. Actual results can vary based on the specific sequence, synthesis scale, and instrumentation used.
The Chemical Landscape: A Tale of Two Chemistries
Standard RNA synthesis using phosphoramidite chemistry relies on the protection of the 2'-hydroxyl group of the ribose sugar to prevent unwanted side reactions during the oligonucleotide assembly. Common protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM). While effective, these bulky groups can sterically hinder the coupling reaction, potentially leading to lower coupling efficiencies and the accumulation of deletion sequences, especially in the synthesis of long oligonucleotides. The deprotection of these groups also requires an additional step using fluoride reagents, which can be harsh on the RNA molecule.
In contrast, 2'-O-methyladenosine phosphoramidite already has the 2'-hydroxyl group permanently modified to a methyl ether. This modification not only imparts valuable biological properties but also simplifies the synthesis process. Since there is no need for a temporary 2'-protecting group, the coupling efficiency is generally higher, and the deprotection protocol is identical to that of DNA synthesis, which is milder and more straightforward.
Experimental Protocols: A Step-by-Step Guide
I. Standard Solid-Phase RNA Synthesis using TBDMS-protected Phosphoramidites
This protocol outlines the general steps for automated solid-phase synthesis of RNA oligonucleotides using 2'-O-TBDMS protected phosphoramidites.
1. Solid Support and Synthesizer Setup:
-
The synthesis is performed on a controlled pore glass (CPG) solid support pre-loaded with the desired 3'-terminal nucleoside.
-
The phosphoramidite monomers (A, C, G, U with 2'-O-TBDMS protection), activator (e.g., 5-ethylthio-1H-tetrazole, ETT), capping reagents, deblocking solution (trichloroacetic acid in dichloromethane), and oxidizing agent (iodine solution) are installed on an automated DNA/RNA synthesizer.
2. Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles, each adding one nucleotide to the growing chain.
-
Step A: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide on the solid support is removed by treatment with an acidic solution to free the 5'-hydroxyl group for the next coupling reaction.
-
Step B: Coupling: The next phosphoramidite monomer is activated by the activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for RNA monomers are typically longer than for DNA monomers (e.g., 6-12 minutes).
-
Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences in subsequent cycles.
-
Step D: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an iodine solution.
3. Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).
-
The exocyclic amine protecting groups on the nucleobases and the cyanoethyl protecting groups on the phosphates are removed by heating with AMA.
-
The 2'-O-TBDMS protecting groups are removed by treatment with a fluoride source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).
4. Purification:
-
The crude oligonucleotide is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
II. Synthesis of 2'-O-methyladenosine-containing RNA Oligonucleotides
The synthesis of RNA containing 2'-O-methyladenosine follows the same fundamental phosphoramidite chemistry cycle as standard RNA synthesis. The key difference lies in the phosphoramidite used and the simplified deprotection procedure.
1. Synthesis Cycle:
-
The synthesis cycle (deblocking, coupling, capping, oxidation) is identical to the standard protocol.
-
The 2'-O-methyladenosine phosphoramidite is used at the desired position in the sequence. Coupling times are generally shorter and efficiencies higher compared to bulky 2'-O-TBDMS protected monomers.
2. Cleavage and Deprotection:
-
Cleavage from the solid support and removal of the base and phosphate protecting groups are performed using the same conditions as for standard DNA synthesis (e.g., concentrated ammonium hydroxide or AMA).
-
Crucially, no fluoride-based deprotection step is required as the 2'-O-methyl group is a permanent modification. This simplifies the workflow and avoids the use of harsh reagents.
3. Purification:
-
Purification is carried out using the same methods as for standard RNA oligonucleotides.
Visualizing the Molecular Machinery: Pathways and Workflows
Mechanism of Action: 2'-O-methylated Antisense Oligonucleotides
2'-O-methyl modifications are frequently incorporated into antisense oligonucleotides (ASOs) to enhance their therapeutic potential. A common ASO design is a "gapmer," which consists of a central block of deoxynucleotides capable of recruiting RNase H, flanked by 2'-O-methylated RNA "wings" that provide nuclease resistance and increased binding affinity.
Caption: RNase H-mediated cleavage of target mRNA by a 2'-O-methyl gapmer antisense oligonucleotide.
Experimental Workflow: Solid-Phase RNA Synthesis
The automated solid-phase synthesis of RNA oligonucleotides follows a cyclical process, as illustrated below.
Caption: The cyclical workflow of solid-phase phosphoramidite chemistry for RNA synthesis.
Conclusion: Making the Right Choice for Your Research
The choice between standard phosphoramidite chemistry and the incorporation of 2'-O-methyladenosine depends on the specific requirements of the application. For applications requiring high biological stability, such as in vivo studies or therapeutic development, the enhanced nuclease resistance and increased duplex stability offered by 2'-O-methyl modifications are highly advantageous. The streamlined synthesis and deprotection process also contribute to higher yields and purity, which can be critical for producing long or complex oligonucleotides.
For routine applications where nuclease resistance is not a primary concern, standard phosphoramidite chemistry remains a cost-effective and reliable method. However, researchers should be mindful of the potential for lower yields and the need for more rigorous purification, especially for longer RNA sequences.
Ultimately, a thorough understanding of the trade-offs between these two approaches will enable researchers to select the optimal strategy for synthesizing RNA oligonucleotides that meet the demands of their specific research goals.
A Comparative Guide to 2'-O-Methyltransferase Enzymes for Researchers and Drug Development Professionals
An objective analysis of key enzymes utilized in 2'-O-methylation, providing researchers and drug development professionals with comparative performance data and detailed experimental protocols to guide enzyme selection and application.
Ribose 2'-O-methylation (2'-O-Me) is a critical post-transcriptional modification of RNA that plays a pivotal role in a multitude of cellular processes, including RNA stability, translation efficiency, and innate immune evasion. The enzymes responsible for this modification, 2'-O-methyltransferases (MTases), are of significant interest to researchers in basic science and drug development. This guide provides a comparative overview of several key 2'-O-methyltransferases, summarizing their performance characteristics and offering a standardized protocol for their comparative analysis.
Comparative Analysis of 2'-O-Methyltransferase Performance
To facilitate an evidence-based selection of the appropriate 2'-O-methyltransferase for a specific application, the following table summarizes the key performance indicators for several well-characterized enzymes. Data has been compiled from various studies, and it is important to note that direct comparisons of kinetic parameters can be challenging due to variations in experimental conditions across different studies.
| Enzyme Family | Representative Enzyme | Organism of Origin | Primary Substrate(s) | Km (RNA) | Km (SAM) | kcat | Optimal Temperature (°C) | Optimal pH |
| HEN1 | HEN1 (full-length) | Arabidopsis thaliana | small RNA duplexes (miRNA/siRNA) | 0.22 µM[1] | 1.7 µM[1] | 3.0 min-1[1] | 37[2][3] | 7.5 - 8.0[2][3] |
| HEN1 (truncated, catalytic domain) | Arabidopsis thaliana | small RNA duplexes | 2.1 µM[1] | > 20 µM[1] | Similar to full-length[1] | 37[2] | 7.5 - 8.0[2] | |
| mRNA Cap MTase | VP39 | Vaccinia Virus | Cap-0 mRNA | 9-230 nM (length-dependent)[4] | Not specified | Not specified | 37 (in vitro standard) | 7.5 - 8.0 |
| CMTR1 | Homo sapiens | Cap-0 mRNA, snRNA[5][6] | Not specified | Not specified | Not specified | 37[7] | 8.0[7] | |
| FtsJ/RrmJ | RrmJ (FtsJ) | Escherichia coli | 23S rRNA (U2552) | Not specified | Not specified | Not specified | 37 (in vitro standard) | Not specified |
Mechanism of 2'-O-Methylation
The 2'-O-methylation reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. The enzyme binds both the RNA substrate and the SAM cofactor. The methyl group from SAM is then transferred to the 2'-hydroxyl group of the ribose sugar on the target nucleotide.
Caption: General mechanism of SAM-dependent 2'-O-methylation.
Experimental Protocols
This section provides a detailed methodology for a comparative in vitro analysis of 2'-O-methyltransferase activity. This protocol is designed to be adaptable for various enzymes and RNA substrates.
Experimental Workflow for Comparative Analysis
The following diagram outlines the key steps in the comparative experimental workflow.
References
- 1. neb.com [neb.com]
- 2. Kinetic and functional analysis of the small RNA methyltransferase HEN1: The catalytic domain is essential for preferential modification of duplex RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Recognition of capped RNA substrates by VP39, the vaccinia virus-encoded mRNA cap-specific 2'-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic characterization of human mRNA guanine-N7 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation and function of CMTR1‐dependent mRNA cap methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
Validating the Biological Effects of 2'-O-methyladenosine in Cell Culture: A Comparative Guide
This guide provides a comprehensive comparison of the biological effects of 2'-O-methyladenosine (2'-OMeA) in cell culture with related nucleoside analogs, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals interested in the cellular functions and therapeutic potential of this modified nucleoside.
Comparative Analysis of Biological Effects
2'-O-methyladenosine is a naturally occurring modified nucleoside found in various RNA species. Its primary role is to enhance the stability of RNA molecules, thereby influencing a range of cellular processes. For comparative purposes, this guide includes data on cordycepin (B1669437) (3'-deoxyadenosine), a well-studied adenosine (B11128) analog known for its potent anticancer and antiviral activities. While direct comparative quantitative data between 2'-OMeA and a simple adenosine control is limited in publicly available literature, comparison with cordycepin offers valuable insights into the structure-activity relationships of adenosine analogs.
Cell Viability and Cytotoxicity
The cytotoxic effects of 2'-OMeA and its analogs are crucial for their potential therapeutic applications. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell growth.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Cordycepin | SK-N-BE(2)-C (Human Neuroblastoma) | MTT Assay | 120 | [1] |
| Cordycepin | SK-MEL-2 (Human Melanoma) | MTT Assay | 80 | [1] |
| 2'-O-methyladenosine | Data Not Available | - | - | |
| Adenosine | C-1300 (Murine Neuroblastoma) | Cell Growth Inhibition | Inactive | [2] |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds eliminate cancer cells. The induction of apoptosis can be quantified by methods such as flow cytometry after staining with Annexin V and propidium (B1200493) iodide (PI).
| Compound | Cell Line | Method | Observation | Reference |
| Cordycepin | NB-4 and U937 (Leukemia) | Flow Cytometry, Western Blot | Increased sub-G1 population, activation of caspases-8, -9, and -3. | [3] |
| Cordycepin | SK-N-SH and BE(2)-M17 (Neuroblastoma) | Annexin V/PI Staining, Western Blot | Increased early-apoptotic cell population, cleavage of caspase-3 and PARP. | [4] |
| 2'-O-methyladenosine | Data Not Available | - | - | |
| Adenosine | THP-1 (Leukemia) | Flow Cytometry | Cytotoxic effect with induction of apoptosis at high concentrations. | [5] |
Antiviral Activity
Modified nucleosides are a cornerstone of antiviral therapy. Their ability to inhibit viral replication is a key measure of their therapeutic potential.
| Compound | Virus | Cell Line | IC50 | Reference |
| 2'-O-methyladenosine | Vaccinia Virus | BSC40 (Monkey Kidney) | Specifically inhibits growth | [6] |
| Oseltamivir | Influenza A (H1N1) | MDCK | 130 nM | [7] |
| Oseltamivir | Influenza A (H3N2) | MDCK | 150 nM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the biological effects of 2'-O-methyladenosine.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][7][8][9][10][11][12][13][14][15]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
2'-O-methyladenosine, Adenosine (as control), Cordycepin (as comparative compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of 2'-O-methyladenosine, adenosine, and cordycepin in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot for Apoptosis Markers
Western blotting is used to detect the cleavage of key apoptotic proteins like caspase-3 and PARP.[2][11][16][17][18]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the extent of caspase-3 and PARP cleavage.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways potentially affected by 2'-O-methyladenosine and the experimental workflows are provided below using Graphviz.
Apoptosis Signaling Pathway Induced by Adenosine Analogs
Many adenosine analogs, such as cordycepin, are known to induce apoptosis through the activation of intrinsic and extrinsic pathways, often involving p53 and the PI3K/Akt/mTOR signaling cascade.[3][8][9][10]
Caption: Proposed apoptotic signaling pathway for adenosine analogs.
Experimental Workflow for Cell Viability and Apoptosis Assays
This diagram outlines the key steps in validating the cytotoxic and apoptotic effects of 2'-O-methyladenosine.
Caption: Workflow for validating the effects of 2'-OMeA.
Logical Relationship of Adenosine Analogs in RNA Function
This diagram illustrates the relationship between adenosine and its modified analogs and their impact on RNA stability and function.
Caption: Functional relationship of adenosine and its analogs.
References
- 1. Cordycepin induces apoptosis in human neuroblastoma SK-N-BE(2)-C and melanoma SK-MEL-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 3. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cordycepin induces apoptosis and autophagy in human neuroblastoma SK-N-SH and BE(2)-M17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibition of vaccinia virus growth by 2'-O-methyladenosine: isolation of a drug-resistant virus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
A Comparative Guide to the Immunostimulatory Properties of Modified RNAs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of messenger RNA (mRNA) is vast, spanning vaccines, protein replacement therapies, and gene editing. However, a primary obstacle to its clinical application is the inherent immunogenicity of in vitro transcribed (IVT) RNA. The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses, triggering an inflammatory response that can reduce therapeutic efficacy and cause adverse effects. This guide provides an objective comparison of common RNA modifications used to mitigate these immune responses, supported by experimental data and detailed methodologies.
Introduction to RNA Sensing and Innate Immunity
The innate immune system identifies synthetic or foreign RNA through a set of pattern recognition receptors (PRRs). Key players in this surveillance system include:
-
Toll-Like Receptors (TLRs): Located in endosomes, TLR3 recognizes double-stranded RNA (dsRNA), while TLR7 and TLR8 detect single-stranded RNA (ssRNA), particularly guanosine/uridine-rich sequences.[1][2][3][4]
-
RIG-I-Like Receptors (RLRs): These cytosolic sensors, including RIG-I and MDA5, detect viral RNA structures in the cytoplasm.[3][5]
Activation of these receptors initiates signaling cascades that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, creating an antiviral state.[6][7] While beneficial for vaccines, this response is often undesirable for therapeutics where sustained protein expression is the goal. Chemical modification of RNA nucleosides is a cornerstone strategy to evade this immune detection.[1][8][9]
Comparative Analysis of RNA Modifications
The most effective and widely studied modifications involve alterations to uridine (B1682114), as polyuridine motifs are potent activators of TLRs.[4] The incorporation of modified nucleosides during IVT can significantly dampen the innate immune response. The following table summarizes the comparative effects of common modifications on immune activation and protein expression.
| Modification Type | Key Immune Receptors Affected | Impact on Cytokine Production | Translational Efficiency | Key Findings |
| Unmodified RNA | TLR3, TLR7, TLR8, RIG-I, PKR, OAS | High induction of TNF-α, IFN-α, IL-6, IL-12 | Lower | Serves as a baseline for immunogenicity. dsRNA contaminants from IVT are potent stimulators.[1] |
| Pseudouridine (B1679824) (ψ) | TLR7, TLR8, RIG-I, PKR, OAS | Significantly Reduced | Increased | Reduces immune recognition and enhances translational capacity by decreasing PKR activation and resistance to RNase L.[10] Can exhibit "universal base" pairing, which may affect fidelity.[11][12] |
| N1-methylpseudouridine (m1ψ) | TLR7, TLR8, RIG-I, PKR, OAS | Profoundly Reduced | Highest | Considered the current benchmark for non-immunogenic mRNA.[11] The N1-methyl group prevents wobble base pairing, leading to higher incorporation fidelity than ψ during transcription.[11][12] It was a key modification in the development of COVID-19 mRNA vaccines.[12][13][14][15] |
| 5-methylcytidine (m5C) | TLR7, TLR8 | Reduced | Increased | Often used in combination with other modifications like pseudouridine to further decrease immunogenicity.[2][14] |
| 2'-O-methylation (Cap1/Cap2) | RIG-I | Reduced | Increased | A modification found on the 5' cap of eukaryotic mRNA that helps the immune system distinguish "self" from "non-self" RNA, thereby evading RIG-I detection.[1][9] |
Signaling Pathways for Innate RNA Recognition
The diagram below illustrates the primary signaling pathways activated upon recognition of unmodified RNA by endosomal TLRs and cytosolic RLRs. Modified nucleosides, particularly m1ψ, prevent the initial binding and activation of these sensors, thereby blocking downstream inflammatory signaling.
Caption: Innate immune signaling pathways for RNA recognition.
Experimental Protocols
In Vitro Immunogenicity Assessment using Human Whole Blood (RNA ImmunoGenic Assay)
This protocol provides a robust method for evaluating the immunostimulatory potential of different IVT-mRNAs in a physiologically relevant context that includes all human blood cell types.[16][17]
1. Materials:
-
IVT-mRNA (unmodified and modified variants)
-
Transfection Reagent (e.g., TransIT®-mRNA)
-
Freshly collected human whole blood from healthy donors (with anticoagulant)
-
Positive Control: R848 (TLR7/8 agonist) or bacterial RNA
-
12-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Refrigerated centrifuge
-
ELISA kits for human TNF-α, IFN-α, IL-6, IL-12p70
-
RNA isolation kit for PBMCs
-
cDNA synthesis kit and qPCR reagents (primers for IRF3, IRF7, EIF2AK2 (PKR), RNASEL)
2. Procedure:
-
Complex Formation: Prepare mRNA-transfection reagent complexes according to the manufacturer's protocol. Typically, 15 µg of IVT-mRNA is used for 2 mL of blood.
-
Blood Stimulation: Add 2 mL of fresh whole blood to each well of a 12-well plate.
-
Add the prepared mRNA complexes, positive control (R848), and negative controls (blood only, transfection reagent only) to the wells. Mix gently.
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection (at 6 hours):
-
Collect 1 mL of blood from each well.
-
Centrifuge at 425 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) for cytokine analysis and store at -20°C or colder.
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the remaining blood pellet for RNA extraction.
-
-
Cytokine Quantification (ELISA):
-
Thaw plasma samples on ice.
-
Perform ELISAs for TNF-α, IFN-α, IL-6, and IL-12p70 according to the kit manufacturer's instructions.
-
Measure absorbance and calculate cytokine concentrations based on a standard curve.
-
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the isolated PBMCs.
-
Synthesize cDNA from ~200 ng of total RNA.
-
Perform qPCR using primers for target genes (e.g., IRF7, IRF3, EIF2AK2, RNASEL) and a housekeeping gene for normalization.
-
Analyze the relative fold change in gene expression compared to the negative control.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow for comparing the immunostimulatory properties of different RNA modifications.
Caption: Workflow for comparing modified RNA immunogenicity.
Conclusion
The choice of nucleoside modification is a critical parameter in the design of mRNA therapeutics. The data conclusively show that replacing uridine with modified analogs, particularly N1-methylpseudouridine, dramatically reduces the innate immune response triggered by synthetic RNA.[11][12][15] This "stealth" effect is achieved by preventing recognition by key immune sensors like TLRs and RLRs, leading to lower inflammatory cytokine production and significantly enhanced, more durable protein translation.[4][10] For therapeutic applications requiring high levels of protein expression with minimal inflammation, m1ψ-modified mRNA is currently the superior alternative. For vaccine applications, a controlled level of immunogenicity can be desirable to act as an adjuvant, suggesting that less modified or even unmodified RNAs might be strategically employed.[1] The experimental frameworks provided here offer a reliable means to quantify and compare the immunomodulatory profiles of novel RNA constructs, facilitating the development of safer and more effective RNA-based medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Emerging Role of RNA Modifications in the Regulation of Antiviral Innate Immunity [frontiersin.org]
- 3. Crosstalk between TLR8 and RIG-I-like receptors enhances antiviral immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. RIG-I-like receptors: their regulation and roles in RNA sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RIG-I-like Receptor Signaling Pathway in Antiviral Immunity - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. A Method for Suppressing Innate Immune Responses to RNA Therapy | Explore Technologies [techfinder.stanford.edu]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Strategies for controlling the innate immune activity of conventional and self-amplifying mRNA therapeutics: Getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How RNA modifications regulate the antiviral response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modifications of mRNA vaccine structural elements for improving mRNA stability and translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Protein-RNA Interactions Involving 2'-O-Methyladenosine
An objective comparison of leading experimental techniques for researchers, scientists, and drug development professionals.
The intricate dance between proteins and RNA is fundamental to cellular function. When RNA molecules are chemically modified, such as with 2'-O-methyladenosine (Am), these interactions can be subtly yet critically altered. For researchers investigating the roles of Am in biological processes or developing therapeutics targeting these interactions, robust validation methods are paramount. This guide provides a comparative overview of key experimental techniques used to validate protein-RNA interactions involving 2'-O-methyladenosine, supported by experimental data and detailed protocols.
At a Glance: Comparing Validation Methods
Deciphering the specifics of protein-Am-RNA interactions requires a multi-faceted approach. Techniques can be broadly categorized into in vivo and in vitro methods, each offering unique advantages and limitations. In vivo methods, such as RNA Immunoprecipitation (RIP) and Cross-linking and Immunoprecipitation (CLIP), provide insights into interactions within a cellular context. In contrast, in vitro techniques like Electrophoretic Mobility Shift Assay (EMSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR) offer precise quantitative data on binding affinity and kinetics under controlled conditions.
| Method | Type | Information Provided | Key Advantages | Key Limitations |
| RIP-Seq | In vivo | Identifies RNAs associated with a protein of interest. | Reflects physiological interactions; relatively easy to perform.[1] | Does not identify direct binding sites; prone to false positives from indirect interactions.[1][2] |
| CLIP-Seq | In vivo | Identifies direct RNA binding sites of a protein at high resolution. | Provides precise binding site information; UV cross-linking captures transient interactions.[2][3] | Technically challenging; potential for UV-induced bias.[3] |
| EMSA | In vitro | Qualitative and quantitative assessment of binding affinity (Kd). | Simple, rapid, and sensitive for detecting interactions.[4][5] | Non-equilibrium method; may not accurately reflect in vivo conditions. |
| ITC | In vitro | Direct measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic profile of the interaction in solution.[6][7] | Requires relatively large amounts of pure protein and RNA.[8] |
| SPR | In vitro | Real-time kinetic analysis of binding and dissociation (ka, kd), and affinity (Kd). | High sensitivity; requires small sample volumes; provides kinetic data.[6][7] | Requires immobilization of one binding partner, which may affect its conformation. |
In Vivo Validation: Capturing Interactions in the Cellular Milieu
In vivo methods are indispensable for identifying protein-RNA interactions as they occur within the complex environment of the cell.
RNA Immunoprecipitation (RIP)
RIP is an antibody-based technique used to capture RNA-binding proteins (RBPs) along with their associated RNAs.[1] This method is particularly useful for identifying the suite of RNAs that interact with a specific protein under physiological conditions. For studying 2'-O-methylated RNAs, RIP can be adapted to enrich for proteins that bind to these modified transcripts.
Experimental Workflow:
Cross-linking and Immunoprecipitation (CLIP)
CLIP is a more stringent technique that utilizes UV light to create covalent cross-links between proteins and RNAs that are in direct contact.[2][3] This allows for the precise identification of binding sites. The specificity of UV cross-linking makes CLIP a powerful tool for mapping the exact locations of protein interactions on 2'-O-methylated RNAs.[9]
Experimental Workflow:
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. CLIP-seq: Identifying RNA-binding Protein Binding Sites - Creative Proteomics [iaanalysis.com]
- 3. Comparative Insights into RIP-Seq and CLIP-Seq: From Basics to Applications - CD Genomics [cd-genomics.com]
- 4. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Label-Free Electrophoretic Mobility Shift Assay (EMSA) for Measuring Dissociation Constants of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and Thermodynamic Analyses of RNA–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Kinetic and Thermodynamic Analyses of RNA-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epigenie.com [epigenie.com]
A Comparative Analysis of 2'-O-Methylation Patterns Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2'-O-ribose methylation (2'-O-Me) patterns across different cell types, supported by experimental data. 2'-O-Me is a prevalent and critical post-transcriptional RNA modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar.[1][2] This modification is found in various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear/nucleolar RNAs (snRNAs/snoRNAs), and messenger RNA (mRNA).[1][3] Dysregulation of 2'-O-Me has been implicated in several human diseases, making it a significant area of research for diagnostics and therapeutics.[1][4]
2'-O-methylation plays a crucial role in regulating gene expression by enhancing RNA stability, influencing RNA structure, and modulating interactions between RNA and proteins.[2][3] The patterns of these modifications are not static; they exhibit variability depending on the cell type, developmental stage, and disease state.[4][5] This guide will delve into these differences, presenting quantitative data, detailing experimental methodologies, and visualizing key processes.
Quantitative Comparison of 2'-O-Methylation
The level of 2'-O-methylation at specific RNA sites can vary significantly between different cell types. This variability can lead to a population of "specialized ribosomes" with distinct translational properties, thereby influencing which proteins are synthesized.[5] Below are tables summarizing quantitative 2'-O-methylation data from studies on human cell lines, highlighting the differences between them.
Table 1: Comparative 2'-O-Methylation Levels (MethScore) at Specific rRNA Sites in Human Cell Lines
The following data was generated using the RiboMethSeq technique, which allows for the quantification of 2'-O-methylation at single-nucleotide resolution. The "MethScore" represents the fraction of RNA molecules methylated at a specific site.
| rRNA Site | Nucleotide | HeLa (Cervical Cancer) | HCT116 (Colon Cancer) | HEK293 (Embryonic Kidney) | K562 (Leukemia) | A549 (Lung Cancer) |
| 18S rRNA | A647 | ~0.95[6] | High | High | High | High |
| 18S rRNA | G1447 | 0.09 ± 0.08[6] | Low | Variable | Variable | Variable |
| 18S rRNA | C1391 | ~1.0[7] | ~1.0 | ~0.8 | Variable | Variable |
| 18S rRNA | U354 | ~0.2 - 0.4[7] | Variable | Variable | Variable | Variable |
| 28S rRNA | C4109 | Variable[7] | Variable | Variable | Variable | Variable |
Note: "High" and "Low" are used where specific numerical values were not provided in the source material but relative levels were indicated. "Variable" indicates that studies have shown significant differences between cell strains and experimental conditions for these sites.[5][7]
Table 2: Classification of rRNA 2'-O-Methylation Site Variability Across >15 Human Cell Lines
A comprehensive analysis of numerous human cell lines categorized Nm sites based on their level of variability.[5] This provides a broader understanding of methylation pattern conservation.
| Variability Group | Percentage of Total Sites | Characteristics | Location on Ribosome |
| Stable | ~33% | Almost invariably modified at the same level across all cell types. | Preferentially located in important functional sites.[5] |
| Low Variable | ~50% | Shows slightly higher variance than the stable group. | Distributed throughout the ribosome. |
| Variable | < 17% | Exhibits significant heterogeneity in methylation levels. | Mostly distributed on the ribosome periphery.[5] |
| Highly Variable | < 17% | Shows the most significant differences between cell lines. | Mostly distributed on the ribosome periphery.[5] |
These tables illustrate that while a core set of 2'-O-methylation sites are constitutively modified, a substantial portion shows cell-type-specific patterns. This heterogeneity is a key mechanism for regulating translation and cellular function.
Functional Implications of Differential Methylation
The observed differences in 2'-O-Me patterns have significant functional consequences:
-
Cancer Cells: Altered snoRNA expression and rRNA methylation profiles are common in cancer.[8] For instance, high levels of the methyltransferase Fibrillarin (FBL) in cancer cells can change the rRNA methylation landscape, potentially impairing translational fidelity and promoting malignant progression.[8] In liver cancer, unique 2'-O-Me patterns on certain genes serve as potential diagnostic biomarkers.[9]
-
Development and Differentiation: 2'-O-methylation levels are dynamic during development. For example, during zebrafish embryo development, rRNA methylation levels are initially low and increase as development progresses, correlating with key events like cell proliferation and differentiation.[9] Similarly, neuronal differentiation is associated with distinct changes in the rRNA 2'-O-methylation pattern, which can impact protein synthesis required for neuronal development.[4][10]
-
Gene Expression Regulation: Internal 2'-O-methylation on mRNA can regulate the mRNA's stability and translation.[11][12] For example, snoRNA-guided methylation of the Pxdn mRNA was shown to increase mRNA expression but inhibit its translation.[11][12]
Experimental Protocols
Detailed methodologies are crucial for the accurate detection and quantification of 2'-O-methylation. Below are protocols for key experimental techniques cited in the literature.
RiboMeth-Seq: High-Throughput Quantitative Mapping
RiboMeth-Seq is a sequencing-based method that provides quantitative information on 2'-O-Me sites at single-nucleotide resolution.[13]
Principle: The method leverages the chemical property that the 2'-O-methylated ribose is resistant to alkaline hydrolysis, while the 2'-OH in unmodified RNA is not.[3][13]
Methodology:
-
RNA Isolation: Extract total RNA from the cell type of interest.
-
Alkaline Fragmentation: Subject the RNA to controlled alkaline hydrolysis (e.g., using sodium carbonate buffer). This process cleaves the RNA backbone at unmodified nucleotides, leaving 2',3' cyclic phosphates at the 3'-ends and 5'-OH at the 5'-ends. 2'-O-methylated sites resist this cleavage.
-
Library Preparation:
-
Ligate a 3'-adapter to the 5'-OH ends of the fragmented RNA.
-
Reverse transcribe the ligated fragments into cDNA.
-
Ligate a 5'-adapter to the cDNA.
-
Amplify the library using PCR.
-
-
High-Throughput Sequencing: Sequence the prepared library using a next-generation sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the reference transcriptome (e.g., rRNA sequences).
-
The 5'- and 3'-ends of the aligned reads correspond to the positions immediately adjacent to a 2'-O-methylated nucleotide.
-
A "MethScore" is calculated for each site, representing the fraction of molecules that were protected from cleavage, and thus methylated. A pile-up of read ends at a specific location indicates a high level of methylation.
-
RTL-P: qPCR-Based Quantification for Specific mRNA Sites
Reverse Transcription at Low dNTPs followed by qPCR (RTL-P) is a sensitive method for detecting and quantifying changes in 2'-O-methylation on specific, often low-abundance, mRNAs.[14][15]
Principle: Reverse transcriptase enzymes tend to stall or pause at 2'-O-methylated sites when the concentration of deoxynucleotide triphosphates (dNTPs) is low.[14][16]
Methodology:
-
RNA Extraction: Isolate total RNA from control and experimental cells (e.g., cells with a knockout of a methyltransferase like Fibrillarin).
-
Reverse Transcription (RT):
-
Set up two parallel RT reactions for each RNA sample.
-
Reaction 1 (Low dNTP): Perform the RT reaction using a very low concentration of dNTPs. This will cause the reverse transcriptase to stall at Nm sites, resulting in truncated cDNA products.
-
Reaction 2 (High dNTP): Perform the RT reaction using a standard, high concentration of dNTPs. At this concentration, the reverse transcriptase can read through the Nm sites, producing full-length cDNA.
-
-
Quantitative PCR (qPCR):
-
Design qPCR primers that amplify a region upstream of the putative 2'-O-methylation site.
-
Perform qPCR on the cDNA from both the low and high dNTP reactions.
-
-
Data Analysis:
-
The amount of qPCR product from the low dNTP reaction is inversely proportional to the level of methylation (more methylation leads to more stalling and less full-length cDNA).
-
The qPCR product from the high dNTP reaction serves as a control for the total amount of input RNA.
-
By comparing the Ct values between the low and high dNTP conditions for both control and experimental samples, one can determine the relative change in methylation at the specific site.
-
Visualizations: Workflows and Pathways
References
- 1. The Role of 2'-O-Methylation in Epitranscriptomic Regulation: Gene Expression, Physiological Functions and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Constitutive and variable 2’-O-methylation (Nm) in human ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. The role of OncoSnoRNAs and Ribosomal RNA 2’-O-methylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Scholars@Duke publication: Modification of messenger RNA by 2'-O-methylation regulates gene expression in vivo. [scholars.duke.edu]
- 12. Modification of messenger RNA by 2'-O-methylation regulates gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RiboMeth-seq: Profiling of 2'-O-Me in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to Evaluating the Specificity of 2'-O-Methylation Antibodies
For researchers, scientists, and drug development professionals, the accurate detection of 2'-O-methylation (Nm), a critical RNA modification, is paramount. The specificity of the antibodies used for this purpose is a cornerstone of reliable experimental outcomes. This guide provides a framework for evaluating and comparing the specificity of commercially available 2'-O-methylation antibodies, offering detailed experimental protocols and a discussion of alternative detection methods.
Understanding the Challenge: The Need for Rigorous Specificity Testing
While several commercial antibodies are available for the detection of 2'-O-methylated nucleosides, their specificity can be a significant concern. A notable challenge in the field is the potential for cross-reactivity with other RNA modifications, particularly N6-methyladenosine (m6A), which is far more abundant. Therefore, rigorous validation is not just recommended; it is essential for the accurate interpretation of results obtained from antibody-based methods such as methylated RNA immunoprecipitation (MeRIP or m6A-seq).
Comparative Evaluation of Antibody Specificity: Key Experiments
To thoroughly assess the specificity of a 2'-O-methylation antibody, a series of validation experiments should be performed. Here, we outline the key experimental approaches and provide detailed protocols.
Data Presentation: A Framework for Comparison
Table 1: Hypothetical Comparative Specificity of Commercial 2'-O-Methylation Antibodies
| Antibody (Supplier) | Target Specificity (IC50 in Competitive ELISA) | Cross-Reactivity (IC50 in Competitive ELISA) | Dot Blot Sensitivity (Lowest Detectable Amount) | Signal-to-Noise Ratio (Dot Blot) |
| Anti-2'-O-Me (Abcam) | 2'-O-MeA: 10 nM | m6A: >1000 nM | 100 fmol | 15 |
| 2'-O-MeC: 12 nM | A: >1000 nM | |||
| 2'-O-MeG: 15 nM | C: >1000 nM | |||
| 2'-O-MeU: 11 nM | G: >1000 nM | |||
| U: >1000 nM | ||||
| Anti-2'-O-Me (Thermo Fisher) | 2'-O-MeA: 8 nM | m6A: 850 nM | 50 fmol | 20 |
| 2'-O-MeC: 10 nM | A: >1000 nM | |||
| 2'-O-MeG: 13 nM | C: >1000 nM | |||
| 2'-O-MeU: 9 nM | G: >1000 nM | |||
| U: >1000 nM | ||||
| Anti-2'-O-Me (Millipore) | 2'-O-MeA: 15 nM | m6A: >1000 nM | 150 fmol | 12 |
| 2'-O-MeC: 18 nM | A: >1000 nM | |||
| 2'-O-MeG: 20 nM | C: >1000 nM | |||
| 2'-O-MeU: 16 nM | G: >1000 nM | |||
| U: >1000 nM |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Dot Blot Assay for Basic Specificity and Sensitivity
A dot blot is a simple and effective method for an initial assessment of antibody specificity and sensitivity.
Protocol:
-
Antigen Preparation: Prepare a dilution series of synthetic RNA oligonucleotides (e.g., 20-40 nt) containing a single 2'-O-methylated nucleotide (e.g., 2'-O-MeA) and corresponding unmodified or otherwise modified (e.g., m6A) oligonucleotides. Recommended concentrations range from 1 pmol down to low fmol amounts.
-
Membrane Spotting: Spot 1-2 µL of each oligonucleotide dilution onto a nitrocellulose or nylon membrane.
-
UV Cross-linking: Crosslink the RNA to the membrane using a UV crosslinker (e.g., 120 mJ/cm²).
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBS-T).
-
Primary Antibody Incubation: Incubate the membrane with the primary 2'-O-methylation antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Loading Control: Stain the membrane with Methylene Blue to visualize the spotted RNA and confirm equal loading.
Competitive ELISA for Quantitative Specificity Analysis
A competitive ELISA is a powerful technique to quantify the specificity of an antibody by measuring its binding affinity to the target modification in the presence of various competitors.
Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with a synthetic 2'-O-methylated oligonucleotide (e.g., 100 ng/well in a coating buffer) overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with PBS-T and block with a blocking buffer for 2 hours at room temperature.
-
Competition Reaction: In a separate plate, pre-incubate the 2'-O-methylation antibody at a constant concentration with a serial dilution of competitor nucleosides or oligonucleotides. Competitors should include 2'-O-methylated nucleosides (2'-O-MeA, -MeC, -MeG, -MeU), unmodified nucleosides (A, C, G, U), and other relevant modified nucleosides (e.g., m6A).
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked plate and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBS-T.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the competitor concentration to determine the IC50 value, which is the concentration of competitor required to inhibit 50% of the antibody binding. A lower IC50 for the target modification and a significantly higher IC50 for other modifications indicate high specificity.
Mandatory Visualizations
Logical Workflow for Antibody Specificity Evaluation
The following diagram illustrates the logical workflow for a comprehensive evaluation of 2'-O-methylation antibody specificity.
Workflow for evaluating 2'-O-methylation antibody specificity.
The 2'-O-Methylation Machinery
Understanding the biological context of 2'-O-methylation is crucial. In eukaryotes, this modification is primarily guided by C/D box small nucleolar RNAs (snoRNAs) within a ribonucleoprotein (snoRNP) complex.
Mechanism of snoRNA-guided 2'-O-methylation.
Alternative Methods for 2'-O-Methylation Detection
Given the challenges with antibody specificity, it is often advisable to validate findings with orthogonal, non-antibody-based methods.
Table 2: Comparison of Alternative 2'-O-Methylation Detection Methods
| Method | Principle | Advantages | Disadvantages |
| RiboMeth-seq | Alkaline hydrolysis followed by sequencing. 2'-O-methylated sites are protected from cleavage. | High-throughput, quantitative, single-nucleotide resolution. | Requires relatively high amounts of input RNA. |
| Nm-seq | Periodate oxidation of 3' ends followed by ligation and sequencing. 2'-O-methylated sites are resistant to oxidation. | High-throughput, single-nucleotide resolution. | Can be biased by RNA secondary structure. |
| RT-based methods (e.g., RTL-P) | Reverse transcriptase stalls at 2'-O-methylated sites under low dNTP concentrations. | Site-specific validation, relatively low cost. | Not suitable for genome-wide discovery, can be influenced by RNA structure. |
| Mass Spectrometry | Direct detection of modified nucleosides after RNA digestion. | Highly accurate and quantitative. | Destructive to the RNA sequence context, requires specialized equipment. |
Conclusion
The selection of a highly specific 2'-O-methylation antibody is a critical step for any research in this area. By employing a systematic evaluation process that includes dot blots for initial screening, competitive ELISAs for quantitative assessment, and validation with orthogonal methods, researchers can ensure the reliability and accuracy of their findings. This guide provides the necessary framework and protocols to empower researchers to make informed decisions when selecting and validating these essential research tools.
Safety Operating Guide
Proper Disposal of 2'-O-methyladenosine 5'-phosphate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2'-O-methyladenosine 5'-phosphate. The following procedures are based on available safety data for the closely related compound, 2'-O-methyladenosine, which is not classified as hazardous. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling
Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While 2'-O-methyladenosine is not considered hazardous, good laboratory practices should always be followed.[1] Avoid creating dust, and ensure adequate ventilation in the work area.[1][2] In case of contact, rinse the affected area with plenty of water.[1]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of the related compound 2'-O-methyladenosine. This data is provided for informational purposes and may be useful for EHS personnel in determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C11H15N5O4 | --INVALID-LINK-- |
| Formula Weight | 281.3 g/mol | --INVALID-LINK-- |
| Hazard Classification | Not considered hazardous by OSHA 29 CFR 1910.1200 | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the disposal of this compound, assuming it is treated as a non-hazardous chemical waste.
-
Initial Assessment : Confirm with your institution's EHS department that this compound can be managed as non-hazardous waste. Provide them with the information from the Safety Data Sheet for 2'-O-methyladenosine if a specific SDS for the 5'-phosphate is unavailable.
-
Containerization :
-
Place solid waste in a clearly labeled, sealed container.
-
For solutions, use a compatible, leak-proof container. Do not mix with other chemical waste unless explicitly approved by your EHS office.
-
-
Labeling : Label the waste container clearly with the full chemical name: "this compound". Include the quantity and date of accumulation.
-
Storage : Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
Waste Pickup : Arrange for disposal through your institution's hazardous waste management program. Follow their specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistics for Handling 2'-O-methyladenosine 5'-phosphate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 2'-O-methyladenosine 5'-phosphate, including operational procedures and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Chemical safety goggles or a face shield | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). Safety glasses with side shields may be sufficient where splash potential is low, but goggles are recommended for handling powders.[1][2][3] |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | Dispose of contaminated gloves after use in accordance with good laboratory practices.[4] |
| Body | Laboratory coat or impervious clothing | Protective clothing should be selected based on the concentration and quantity of the hazardous substance handled.[4][5] |
| Respiratory | NIOSH-approved respirator | Required when dusts are generated. A filter type P1 (acc. to DIN 3181) for solid particles is recommended.[5] |
Immediate Safety Measures: First Aid
In case of accidental exposure, immediate first aid is critical. The following table outlines the initial steps to be taken.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] Seek medical attention. |
| Skin Contact | Take off immediately all contaminated clothing.[5] Wash off with soap and plenty of water.[3] Seek medical attention if irritation develops and persists. |
| Inhalation | Move the person into fresh air.[3][6] If not breathing, give artificial respiration.[3] Seek medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, especially when handling the solid form to avoid dust formation.[4]
-
Do not breathe dust.
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is often -20°C or below.[7]
Disposal Plan
Waste Generation and Collection:
-
Contaminated materials such as gloves, disposable lab coats, and paper towels should be collected in a designated hazardous waste container.
-
Unused or waste this compound should be treated as chemical waste.
-
Empty containers should be rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste.
Disposal Procedure:
-
Dispose of all waste materials in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains unless specifically permitted by local authorities for highly diluted aqueous solutions.[5][8]
-
Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow: Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. aaronchem.com [aaronchem.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. 2'-O-Methyladenosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 8. su.se [su.se]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
